molecular formula C15H35NbO5 B1601134 Niobium n-propoxide CAS No. 38874-17-8

Niobium n-propoxide

Cat. No.: B1601134
CAS No.: 38874-17-8
M. Wt: 388.34 g/mol
InChI Key: CGAFRZVAXRQUEI-UHFFFAOYSA-N
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Description

Niobium n-propoxide (CAS 38874-17-8) is an organometallic compound with the linear formula (C3H7O)5Nb and a molecular weight of 388.34 g/mol. It appears as a pale yellow liquid and is a metal-organic precursor for high-purity niobium compounds and niobium oxide (Nb2O5) nanomaterials . This compound is primarily valued in research for its applications in catalysis, advanced materials, and electronics. It serves as an efficient catalyst in numerous chemical reactions, enhancing reaction rates and selectivity while aligning with the principles of green chemistry by minimizing environmental impact . In materials science, this compound is a critical precursor in sol-gel synthesis, a low-temperature method used to produce niobium pentoxide (Nb2O5) nanoparticles with high purity, controlled porosity, and large specific surface areas . These nanoparticles are integral to developing advanced coatings that offer improved durability, corrosion resistance, and thermal stability for automotive and aerospace applications . In the electronics sector, this compound is used to produce components such as capacitors and transistors, leveraging its excellent electrical properties and thermal stability to meet the demands for high-performance and miniaturized devices . Furthermore, research into niobium pentoxide highlights its potential in emerging biomedical applications, including drug delivery systems, biosensing, and tissue engineering, due to its noted biocompatibility and chemical stability . For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

niobium(5+);propan-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/5C3H7O.Nb/c5*1-2-3-4;/h5*2-3H2,1H3;/q5*-1;+5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAFRZVAXRQUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[O-].CCC[O-].CCC[O-].CCC[O-].CCC[O-].[Nb+5]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H35NbO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80547382
Record name Niobium(5+) pentapropan-1-olate
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Molecular Weight

388.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38874-17-8
Record name Niobium(5+) pentapropan-1-olate
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Record name Niobium(V) propoxide
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Foundational & Exploratory

niobium n-propoxide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of Niobium(V) n-Propoxide for Researchers and Drug Development Professionals

Abstract

Niobium(V) n-propoxide, Nb(OCH₂CH₂CH₃)₅, is a pivotal organometallic precursor compound that serves as a molecular building block for a diverse array of advanced materials. Its high reactivity, particularly towards hydrolysis, and its solubility in organic solvents make it an ideal candidate for sol-gel processes, chemical vapor deposition (CVD), and atomic layer deposition (ALD). This guide provides a comprehensive overview of the core chemical properties of niobium(V) n-propoxide, detailing its synthesis, structure, reactivity, and applications. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes technical data with practical, field-proven insights to facilitate its effective and safe utilization in the laboratory and beyond.

Introduction to Niobium Alkoxides

Niobium, a group 5 transition metal (atomic number 41), is renowned for its corrosion resistance and superconducting properties.[1] In its +5 oxidation state, niobium readily forms covalent bonds with alkoxy ligands (-OR) to create a class of compounds known as niobium(V) alkoxides. These metal-organic compounds are characterized by a central niobium atom coordinated to five alkoxide groups.

Niobium(V) n-propoxide is a member of this family, valued for its role as a liquid precursor for niobium pentoxide (Nb₂O₅). Nb₂O₅ is a wide bandgap semiconductor with significant applications in catalysis, electrochromic devices, biocompatible coatings, and as a component in solid electrolytic capacitors.[2][3] The controlled conversion of the molecular precursor, niobium n-propoxide, into solid-state niobium oxide via hydrolysis and condensation is the cornerstone of its utility. This process, commonly known as the sol-gel method, allows for the precise fabrication of thin films, nanoparticles, and other complex nanostructures with high purity and homogeneity.[4]

Physicochemical and Structural Properties

Niobium(V) n-propoxide is a pale yellow, moisture-sensitive liquid at room temperature.[5] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₁₅H₃₅NbO₅[5]
Linear Formula Nb(OC₃H₇)₅American Elements
Molecular Weight 388.34 g/mol [5]
Appearance Pale yellow liquid[5]
Boiling Point 166 °C at 0.05 mmHg[5]
Sensitivity Moisture sensitiveAmerican Elements
Primary Hazard Flammable liquid, Causes skin and eye irritationAmerican Elements

Structural Considerations: While a definitive crystal structure for niobium(V) n-propoxide is not readily available in the cited literature, its structure can be inferred from that of its well-studied analogue, niobium(V) ethoxide (Nb(OEt)₅). In solution and in the solid state, niobium ethoxide exists as a dimer, [Nb₂(μ-OEt)₂(OEt)₈], where two niobium atoms are bridged by two ethoxide ligands.[6] This forms an edge-sharing bioctahedral structure. It is highly probable that this compound adopts a similar dimeric structure, [Nb₂(μ-OPr)₂(OPr)₈], to satisfy the coordination sphere of the niobium centers.

Synthesis of Niobium(V) n-Propoxide

The synthesis of niobium alkoxides is most commonly achieved through the reaction of niobium pentachloride (NbCl₅) with the corresponding alcohol.[7] The reaction proceeds via the substitution of chloride ligands with alkoxide ligands. Anhydrous ammonia (NH₃) or another suitable base is typically used to scavenge the hydrogen chloride (HCl) byproduct, driving the reaction to completion.

Causality in Experimental Design
  • Starting Material : Niobium(V) chloride is used as it is a common and reactive starting material for niobium chemistry.[8]

  • Solvent : Anhydrous, non-polar solvents like hexane or toluene are used to prevent premature hydrolysis of the product and to facilitate the precipitation of the ammonium chloride byproduct.

  • Inert Atmosphere : The entire reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) because both the NbCl₅ reactant and the this compound product are highly sensitive to moisture.

  • Base (HCl Scavenger) : Gaseous ammonia is bubbled through the solution. Its role is critical: it reacts with the HCl generated during the alcoholysis to form solid ammonium chloride (NH₄Cl), which is insoluble in the non-polar solvent and can be easily removed by filtration. This prevents the reverse reaction and potential acid-catalyzed side reactions.

  • Purification : Vacuum distillation is employed for purification due to the high boiling point of the product. This removes any remaining volatile impurities and the solvent, yielding the pure this compound.

Experimental Protocol: Synthesis from NbCl₅

Reaction: NbCl₅ + 5 CH₃CH₂CH₂OH + 5 NH₃ → Nb(OCH₂CH₂CH₃)₅ + 5 NH₄Cl(s)

Step-by-Step Methodology:

  • Setup : Assemble a multi-necked flask equipped with a magnetic stirrer, a condenser, a gas inlet, and a dropping funnel. Ensure all glassware is rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon.

  • Reagents : In the reaction flask, suspend niobium(V) chloride (NbCl₅) in an appropriate volume of anhydrous hexane.

  • Alcohol Addition : Under a positive pressure of inert gas, slowly add a stoichiometric amount (5 equivalents) of anhydrous n-propanol via the dropping funnel to the stirred suspension at 0 °C.

  • HCl Scavenging : While the alcohol is being added, begin bubbling a slow stream of dry ammonia gas through the reaction mixture. A white precipitate of ammonium chloride (NH₄Cl) will form.

  • Reaction Completion : After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

  • Isolation : Stop the ammonia flow and filter the reaction mixture under inert atmosphere to remove the solid NH₄Cl byproduct.

  • Purification : Remove the solvent from the filtrate under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure niobium(V) n-propoxide as a pale yellow liquid.

Visualization of Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dry Glassware & Assemble Under N2/Ar P2 Charge Flask with NbCl5 & Anhydrous Hexane P1->P2 R1 Cool to 0°C P2->R1 R2 Slowly Add 5 eq. n-Propanol R1->R2 R3 Bubble Dry NH3 (Forms NH4Cl ppt.) R2->R3 R4 Warm to RT & Stir R3->R4 W1 Filter Under N2/Ar to Remove NH4Cl R4->W1 W2 Remove Solvent (Reduced Pressure) W1->W2 W3 Vacuum Distill Crude Product W2->W3 Final Pure Nb(OCH2CH2CH3)5 W3->Final

Caption: Workflow for the synthesis of Niobium(V) n-propoxide.

Core Reactivity: The Sol-Gel Process

The most significant chemical property of this compound is its facile hydrolysis and subsequent condensation, which forms the basis of the sol-gel process for producing niobium pentoxide (Nb₂O₅). This process allows for the creation of materials at low temperatures with high control over their structure and properties.[4]

Hydrolysis: The first step is the hydrolysis reaction, where the n-propoxide ligand is replaced by a hydroxyl group upon reaction with water. This reaction is typically very fast.

  • Reaction : Nb(OPr)₅ + H₂O → Nb(OPr)₄(OH) + PrOH

Condensation: The newly formed hydroxyl groups are reactive and can undergo condensation reactions with other molecules. This can occur through two primary pathways:

  • Oxolation : A hydroxyl group reacts with a propoxide group, eliminating a molecule of propanol and forming a niobium-oxygen-niobium (Nb-O-Nb) bridge.

    • Reaction : Nb(OPr)₄(OH) + Nb(OPr)₅ → (PrO)₄Nb-O-Nb(OPr)₄ + PrOH

  • Olation : Two hydroxyl groups react, eliminating a molecule of water and forming an Nb-O-Nb bridge.

    • Reaction : Nb(OPr)₄(OH) + Nb(OPr)₄(OH) → (PrO)₄Nb-O-Nb(OPr)₃(OH) + H₂O

These condensation reactions continue, building up a three-dimensional network of Nb-O-Nb bonds, which eventually forms a "sol" (a colloidal suspension of solid particles in a liquid) and then a "gel" (a solid network encapsulating the solvent). Subsequent drying and calcination remove the solvent and residual organic groups, yielding solid niobium pentoxide. The rate of these reactions can be controlled by factors such as the water-to-alkoxide ratio, pH (acid or base catalysis), and temperature.[9]

Visualization of the Sol-Gel Pathway

G Start Nb(OPr)5 Precursor in Solvent Hydrolysis Hydrolysis (+ H2O) Start->Hydrolysis Intermediate Hydroxylated Species Nb(OPr)x(OH)y Hydrolysis->Intermediate Condensation Condensation (- PrOH, - H2O) Intermediate->Condensation Sol Colloidal Suspension (Sol Formation) Condensation->Sol Gelation Gelation (Network Formation) Sol->Gelation Gel Wet Gel (Nb-O-Nb Network + Solvent) Gelation->Gel Drying Drying Gel->Drying Xerogel Xerogel/Aerogel Drying->Xerogel Calcination Calcination (Heat Treatment) Xerogel->Calcination Final Dense Niobium Pentoxide (Nb2O5) Calcination->Final

Caption: The sol-gel pathway from precursor to final oxide material.

Spectroscopic Characterization

Direct spectroscopic data for niobium(V) n-propoxide is limited. However, characterization can be effectively guided by data from analogous compounds and the expected functional groups.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three distinct signals corresponding to the three different protons of the n-propoxide ligand (-OCH₂CH₂CH₃). These would be a triplet for the terminal methyl (CH₃) group, a sextet for the central methylene (CH₂) group, and another triplet for the methylene group bonded to oxygen (OCH₂). For the related niobium isopropoxide, characteristic signals are observed for the methyl and methine protons.[10]

  • ⁹³Nb NMR Spectroscopy : Niobium-93 NMR is a powerful tool for studying the coordination environment of the niobium center. The chemical shift is highly sensitive to the nature and number of substituents. Different species in solution, such as monomers, dimers, and partially hydrolyzed intermediates, can often be distinguished.[11][12]

  • FTIR Spectroscopy : The infrared spectrum will be dominated by the vibrational modes of the n-propoxide ligands. Key expected absorptions include C-H stretching vibrations around 2850-2970 cm⁻¹ and strong C-O stretching vibrations. A crucial band is the Nb-O stretching mode. In niobium pentoxide derived from sol-gel processes, bands in the 600-900 cm⁻¹ range are typically assigned to the vibrations of Nb-O-Nb bridges and NbO₆ octahedra.[13]

Applications in Materials Science and Catalysis

The primary application of this compound is as a high-purity precursor for the synthesis of niobium-based materials.

  • Thin Film Deposition : It is used in CVD, ALD, and spin-coating techniques to deposit thin films of Nb₂O₅.[14] These films are used as dielectric layers in capacitors, as transparent conductive oxides, and in electrochromic "smart" windows.[2]

  • Catalysis : Niobium pentoxide is a solid acid catalyst and can also act as a catalyst support.[15] Materials derived from this compound are used in reactions such as alcohol dehydration, esterification, and oxidation. The ability to generate high-surface-area Nb₂O₅ via sol-gel methods is particularly advantageous for catalytic applications.

  • Biomedical Coatings : Nb₂O₅ is known for its high corrosion resistance, thermodynamic stability, and biocompatibility. This compound can be used in sol-gel processes to create protective and biocompatible coatings on medical implants, such as those made from titanium alloys.[3]

  • Drug Development & Sensing : The controlled porous structures of Nb₂O₅ that can be fabricated using this precursor are being explored for applications in drug delivery systems and as active materials in biosensors.[3]

Handling, Storage, and Safety

As a senior scientist, ensuring laboratory safety is paramount. Niobium(V) n-propoxide requires careful handling due to its chemical reactivity and hazards.

  • Moisture Sensitivity : The compound reacts readily with atmospheric moisture. It must be stored and handled under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[5] Containers should be tightly sealed.

  • Flammability : this compound is a flammable liquid.[5] It should be kept away from ignition sources, and appropriate fire-extinguishing media (e.g., dry chemical, CO₂) should be available.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a flame-retardant lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Disposal : Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Conclusion

Niobium(V) n-propoxide is a versatile and highly valuable precursor in modern materials chemistry. Its utility is fundamentally linked to its well-defined molecular structure and its predictable reactivity, particularly its hydrolysis and condensation to form niobium pentoxide. By understanding its core chemical properties—from synthesis and structure to its sol-gel chemistry and safe handling—researchers and drug development professionals can effectively harness this compound to engineer advanced materials with precisely tailored properties for a wide range of technological and biomedical applications.

References

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  • Rincón, J., et al. (2016). Synthesis and Structural Properties of Niobium Pentoxide Powders: A Comparative Study of the Growth Process. Materials Research, 19(Suppl. 1), 72-80. Available from: [Link]

  • Chemeurope.com. (n.d.). Niobium(V) chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of (a) Nb2O5, (b) NiFe2O4, (c) NDNF1, (d) NDNF2, and (e)... Retrieved from [Link]

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  • Saito, Y. (1984). Formation process of niobium nitride by the reaction of niobium pentachloride with ammonia in the vapor phase and properties of the niobium nitride formed. INIS-IAEA. Retrieved from [Link]

  • Obisesan, O. A., et al. (2022). Preparation and Characterization of NbxOy Thin Films: A Review. MDPI. Retrieved from [Link]

  • Boyle, T. J., et al. (2000). Niobium(V) Alkoxides. Synthesis, Structure, and Characterization of [Nb(μ-OCH2CH3)(OCH2C(CH3)3)4]2, {[H3CC(CH2O)(CH2-μ-O)(C(O)2)]Nb2(μ-O)(OCH2CH3)5}2, and {[H3CC(CH2O)2(CH2-μ-O)]Nb(OCH2CH3)2}2 for Production of Mixed Metal Oxide Thin Films. Inorganic Chemistry, 39(23), 5343–5352. Available from: [Link]

  • ResearchGate. (n.d.). New iso-propoxides, tert-butoxides and neo-pentoxides of niobium(V): Synthesis, structure, characterization and stabilization by trifluoroheteroarylalkenolates and pyridine ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Main FTIR spectrum bands associated with vibrational modes of Nb2O5. Retrieved from [Link]

  • Zomorodbakhsh, S., et al. (2021). Progress in Niobium Oxide-Containing Coatings for Biomedical Applications: A Critical Review. PMC - PubMed Central. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis of Niobium(V) n-Propoxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Niobium(V) n-Propoxide

Niobium(V) n-propoxide, with the chemical formula Nb(OCH₂CH₂CH₃)₅, is an organometallic compound that has garnered significant interest across various scientific and industrial domains.[1][2][3] As a key precursor in the sol-gel process, it enables the synthesis of niobium-based materials with tailored properties.[4][5] These materials are integral to advancements in catalysis, electroceramics, and optical coatings.[6][7][8][9] This guide provides an in-depth exploration of the primary synthesis methods for high-purity niobium(V) n-propoxide, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.

The utility of niobium compounds, particularly niobium pentoxide (Nb₂O₅) derived from precursors like n-propoxide, is notable in heterogeneous catalysis.[9] Niobium oxides can enhance the activity and selectivity of catalysts and prolong their operational life.[7][9] They also serve as effective supports for metal or metal oxide catalysts.[7][9] The unique acidic properties of hydrated niobium pentoxide (niobic acid) and niobium phosphate make them highly active and stable catalysts for various acid-catalyzed reactions.[7][9]

Core Synthesis Methodologies

The synthesis of niobium(V) n-propoxide predominantly relies on the reaction of a niobium precursor with n-propanol. The choice of precursor and reaction conditions significantly influences the purity, yield, and scalability of the process.

The Alkoxide Exchange Route: From Niobium(V) Ethoxide

A common and effective method for synthesizing niobium(V) n-propoxide is through an alcohol exchange reaction starting from niobium(V) ethoxide, Nb(OCH₂CH₃)₅.[10] This method is favored for its relatively mild conditions and the high purity of the resulting product.

Causality Behind Experimental Choices:
  • Precursor Selection: Niobium(V) ethoxide is often used as a starting material due to its commercial availability and high reactivity.[11] It readily undergoes alcoholysis with higher alcohols.

  • Solvent and Reactant: n-Propanol serves as both the reactant and the solvent, driving the reaction forward by being present in large excess. This also simplifies the reaction setup.

  • Removal of Ethanol: The equilibrium of the reaction is shifted towards the formation of the n-propoxide by the continuous removal of the more volatile ethanol byproduct through distillation.

Experimental Protocol:
  • Reaction Setup: A multi-necked round-bottom flask is equipped with a distillation head, a condenser, and a dropping funnel. The entire apparatus is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to prevent hydrolysis of the moisture-sensitive alkoxides.

  • Reagent Addition: Niobium(V) ethoxide is dissolved in an excess of anhydrous n-propanol.

  • Reaction and Distillation: The mixture is heated to facilitate the alcohol exchange. The lower-boiling ethanol is continuously removed by distillation. The progress of the reaction can be monitored by measuring the temperature at the distillation head, which will rise from the boiling point of ethanol to that of n-propanol.

  • Purification: Once the reaction is complete (indicated by the cessation of ethanol distillation), the excess n-propanol is removed under reduced pressure. The resulting niobium(V) n-propoxide can be further purified by vacuum distillation.[12]

The Halide Route: Synthesis from Niobium(V) Chloride

The reaction of niobium(V) chloride (NbCl₅) with n-propanol offers a direct route to niobium(V) n-propoxide.[13] This method is often employed due to the lower cost and higher availability of niobium pentachloride compared to niobium alkoxides.[13][14]

Causality Behind Experimental Choices:
  • Precursor Reactivity: Niobium(V) chloride is a strong Lewis acid and reacts vigorously with alcohols.[14][15] This high reactivity necessitates careful control of the reaction conditions to avoid side reactions.

  • Byproduct Removal: The reaction produces hydrogen chloride (HCl) gas, which must be effectively removed to drive the reaction to completion and prevent the formation of chloro-alkoxide intermediates.[16] The use of a base, such as ammonia or a tertiary amine, is crucial to neutralize the HCl.

  • Solvent Choice: An inert, anhydrous solvent such as benzene or toluene is typically used to moderate the reaction and facilitate the removal of the ammonium chloride precipitate.

Experimental Protocol:
  • Reaction Setup: A dry, three-necked flask is fitted with a mechanical stirrer, a reflux condenser with a gas outlet connected to a trap for HCl, and a dropping funnel. The system is maintained under an inert atmosphere.

  • Reagent Preparation: A solution of niobium(V) chloride in an anhydrous, inert solvent is prepared in the reaction flask.

  • Alcohol Addition: A stoichiometric amount of anhydrous n-propanol, dissolved in the same solvent, is added dropwise to the niobium chloride solution with vigorous stirring.

  • Ammonia Introduction: Dry ammonia gas is bubbled through the reaction mixture to neutralize the generated HCl, leading to the precipitation of ammonium chloride.

  • Reaction Completion and Filtration: The reaction is typically heated to reflux to ensure complete conversion. After cooling, the precipitated ammonium chloride is removed by filtration under an inert atmosphere.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The crude niobium(V) n-propoxide is then purified by vacuum distillation.

Electrochemical Synthesis

An alternative and less common method involves the electrochemical synthesis of niobium alkoxides. This technique offers a pathway that can sometimes provide higher purity products by avoiding halide contamination.

Causality Behind Experimental Choices:
  • Anodic Dissolution: This method relies on the anodic dissolution of a niobium metal electrode in the presence of the corresponding alcohol (n-propanol) and a supporting electrolyte.

  • Electrolyte Selection: The choice of a suitable supporting electrolyte is critical to ensure sufficient conductivity of the alcoholic medium and to facilitate the desired electrochemical reactions without introducing impurities.

General Procedure Outline:
  • Electrochemical Cell: A divided or undivided electrochemical cell is used with a high-purity niobium metal anode and an inert cathode (e.g., platinum).

  • Electrolyte Solution: The cell is filled with anhydrous n-propanol containing a suitable supporting electrolyte.

  • Electrolysis: A constant current or potential is applied between the electrodes. Niobium metal is oxidized at the anode and dissolves into the solution, reacting with the n-propanol to form the niobium n-propoxide.

  • Workup and Purification: After the electrolysis is complete, the supporting electrolyte is removed (e.g., by precipitation), and the product is isolated from the solution. Purification is typically achieved through vacuum distillation.

Data Presentation

Synthesis MethodPrecursorKey ReagentsTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Alkoxide Exchange Niobium(V) Ethoxiden-Propanol> 90> 99High purity, mild conditionsHigher precursor cost
Halide Route Niobium(V) Chloriden-Propanol, Ammonia70-8598-99Lower precursor costVigorous reaction, HCl byproduct
Electrochemical Niobium Metaln-Propanol, ElectrolyteVariable> 99.5High purity, no halide contaminationSpecialized equipment required

Experimental Workflows and Diagrams

Workflow for Synthesis from Niobium(V) Chloride

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification NbCl5 Niobium(V) Chloride in Anhydrous Solvent Mixing Slow Addition of Propanol Solution NbCl5->Mixing Propanol n-Propanol in Anhydrous Solvent Propanol->Mixing Reaction Reaction at Room Temp (or gentle heating) Mixing->Reaction Generates HCl Neutralization Bubble Dry NH₃ Gas Reaction->Neutralization Filtration Filter to Remove NH₄Cl Precipitate Neutralization->Filtration Evaporation Remove Solvent (Vacuum) Filtration->Evaporation Filtrate Distillation Vacuum Distillation Evaporation->Distillation Crude Product Product High-Purity Niobium(V) n-Propoxide Distillation->Product

Caption: Workflow for the synthesis of Niobium(V) n-propoxide from Niobium(V) Chloride.

Reaction Pathway from Niobium(V) Chloride

ReactionPathway cluster_reactants Reactants cluster_neutralization Neutralization NbCl5 NbCl₅ Niobium(V) Chloride Product Nb(OCH₂CH₂CH₃)₅ Niobium(V) n-Propoxide NbCl5->Product HCl 5 HCl Hydrogen Chloride Propanol 5 CH₃CH₂CH₂OH n-Propanol Propanol->Product AmmoniumChloride 5 NH₄Cl Ammonium Chloride (precipitate) HCl->AmmoniumChloride Ammonia 5 NH₃ Ammonia Ammonia->AmmoniumChloride

Caption: Reaction pathway for the synthesis from Niobium(V) Chloride.

Characterization and Quality Control

Ensuring the purity and identity of the synthesized niobium(V) n-propoxide is paramount. Several analytical techniques are employed for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the n-propoxide ligand and to detect any residual starting materials or solvent.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the characteristic Nb-O and C-O stretching vibrations of the alkoxide.

  • Elemental Analysis: Provides the elemental composition (C, H, Nb) of the compound, which can be compared to the theoretical values.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess the purity and identify any volatile impurities.

Safety and Handling Considerations

Niobium(V) n-propoxide is a moisture-sensitive compound and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). It is also flammable. Niobium(V) chloride is corrosive and reacts violently with water.[13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Conclusion

The synthesis of high-purity niobium(V) n-propoxide is a critical step in the development of advanced niobium-based materials. The choice of synthesis method depends on factors such as the desired purity, scale of the reaction, and the availability and cost of precursors. The halide route offers a cost-effective approach, while the alkoxide exchange and electrochemical methods can provide products of higher purity. Careful control of reaction conditions and rigorous purification and characterization are essential to obtain a product suitable for demanding applications in research and industry.

References
  • 24ChemicalResearch. (2025, July 31).
  • Scribd.
  • ResearchGate. (2025, August 6). New iso-propoxides, tert-butoxides and neo-pentoxides of niobium(V)
  • NIH. (2025, January 12). A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges.
  • American Elements. This compound.
  • Alfa Chemistry. This compound.
  • Alfa Chemistry.
  • Google Patents. Processes for preparing niobium alkoxides, and niobium alkoxides prepared thereby.
  • Santa Cruz Biotechnology. This compound.
  • ACS Publications. Niobium(V) Alkoxides.
  • ResearchGate. (2025, August 10).
  • ResearchGate. (2020, August 6). Niobium Pentachloride (NbCl5).
  • Wikipedia. Niobium(V) chloride.
  • SciELO. (2016, August 23).
  • NIH.
  • ResearchGate.

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An In-depth Technical Guide to the Molecular Structure of Niobium(V) n-Propoxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niobium(V) alkoxides are a class of organometallic compounds that have garnered significant interest as precursors for the synthesis of niobium-based materials, such as niobium pentoxide (Nb₂O₅), which has applications in catalysis, electronic ceramics, and optical materials.[1] Among these, niobium(V) n-propoxide, with the chemical formula Nb(OCH₂CH₂CH₃)₅, serves as a critical molecular building block. Its structure and reactivity are pivotal in controlling the morphology and properties of the resulting materials. This technical guide provides a comprehensive overview of the molecular structure of niobium(V) n-propoxide, its synthesis, characterization, and its utility in the sol-gel synthesis of niobium oxides.

Molecular Structure of Niobium(V) n-Propoxide

The Dimeric Core: An Edge-Shared Bioctahedral Geometry

Niobium(V) alkoxides exhibit a strong tendency to form dimeric species in the solid state and in solution. It is therefore proposed that niobium(V) n-propoxide exists as a dimer with the molecular formula [Nb(O-n-Pr)₅]₂, more accurately represented as Nb₂(μ-O-n-Pr)₂(O-n-Pr)₈.

This dimeric structure consists of two niobium atoms, each at the center of an octahedron. These two octahedra share a common edge, forming a bioctahedral arrangement. The shared edge is composed of two bridging n-propoxide ligands (μ-O-n-Pr), where the oxygen atom of each bridging ligand is bonded to both niobium centers. Each niobium atom is further coordinated by four terminal n-propoxide ligands.

This coordination environment results in a six-coordinate geometry around each niobium(V) center, satisfying its preference for an octahedral arrangement. The stability of this dimeric structure is attributed to the ability of the alkoxide ligands to bridge the metal centers, thereby alleviating the electronic and steric unsaturation of a hypothetical monomeric species.

Key Structural Features (Inferred from Analogues)

Based on crystallographic data of related niobium alkoxides, such as [Nb(μ-OEt)(ONp)₄]₂ (where OEt is ethoxide and ONp is neopentoxide), the following structural parameters for the dimeric niobium(V) n-propoxide can be anticipated[2]:

ParameterDescriptionExpected Value Range
Nb-O (terminal) Bond length between niobium and a non-bridging oxygen atom.1.85 - 1.95 Å
Nb-O (bridging) Bond length between niobium and a bridging oxygen atom.2.05 - 2.15 Å
Nb···Nb distance The distance between the two niobium centers in the dimer.~3.2 Å
O-Nb-O angles Bond angles around the niobium center, defining the octahedral geometry.Close to 90° and 180°
Visualization of the Proposed Molecular Structure

The following diagram, generated using the DOT language, illustrates the proposed edge-shared bioctahedral structure of dimeric niobium(V) n-propoxide.

G Nb1 Nb O_br1 O Nb1->O_br1 O_br2 O Nb1->O_br2 O_t1_1 O Nb1->O_t1_1 O_t1_2 O Nb1->O_t1_2 O_t1_3 O Nb1->O_t1_3 O_t1_4 O Nb1->O_t1_4 Nb2 Nb Nb2->O_br1 Nb2->O_br2 O_t2_1 O Nb2->O_t2_1 O_t2_2 O Nb2->O_t2_2 O_t2_3 O Nb2->O_t2_3 O_t2_4 O Nb2->O_t2_4 Pr1 n-Pr O_br1->Pr1 Pr2 n-Pr O_br2->Pr2 Pr3 n-Pr O_t1_1->Pr3 Pr4 n-Pr O_t1_2->Pr4 Pr5 n-Pr O_t1_3->Pr5 Pr6 n-Pr O_t1_4->Pr6 Pr7 n-Pr O_t2_1->Pr7 Pr8 n-Pr O_t2_2->Pr8 Pr9 n-Pr O_t2_3->Pr9 Pr10 n-Pr O_t2_4->Pr10

Proposed dimeric structure of niobium(V) n-propoxide.

Synthesis and Characterization

Synthesis Protocol

Niobium(V) n-propoxide is typically synthesized via the reaction of niobium pentachloride (NbCl₅) with an excess of n-propanol (n-PrOH).[3] The reaction is generally carried out in an inert atmosphere to prevent hydrolysis. Anhydrous ammonia or another suitable base is often used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Reaction Scheme: NbCl₅ + 5 n-PrOH + 5 NH₃ → Nb(O-n-Pr)₅ + 5 NH₄Cl

A detailed experimental procedure, adapted from the synthesis of related niobium alkoxides, is as follows[3]:

  • Reaction Setup: A solution of niobium pentachloride in a dry, inert solvent (e.g., benzene or toluene) is prepared in a multi-necked flask equipped with a condenser, dropping funnel, and a gas inlet for an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alcohol: A stoichiometric excess of anhydrous n-propanol is slowly added to the niobium pentachloride solution with vigorous stirring.

  • Neutralization: Anhydrous ammonia gas is bubbled through the reaction mixture to neutralize the HCl formed. This results in the precipitation of ammonium chloride (NH₄Cl).

  • Reflux: The reaction mixture is heated to reflux for several hours to ensure the complete reaction.

  • Isolation: After cooling, the precipitated ammonium chloride is removed by filtration. The solvent and excess n-propanol are then removed from the filtrate under reduced pressure.

  • Purification: The resulting niobium(V) n-propoxide can be further purified by distillation or sublimation under high vacuum.

Characterization Techniques

The structural elucidation of niobium(V) n-propoxide, by analogy with its iso-propoxide and ethoxide counterparts, would rely on a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the presence of the n-propoxide ligands and to probe the solution-state structure. In the dimeric form, distinct signals for the bridging and terminal alkoxide groups may be observed, especially at low temperatures.

  • Mass Spectrometry (MS): Mass spectrometry can provide information about the oligomeric nature of the compound in the gas phase. Fragmentation patterns would likely show the loss of n-propoxide groups from the dimeric or monomeric parent ions.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic Nb-O stretching vibrations, which typically appear in the range of 500-700 cm⁻¹.

Reactivity and Application in Sol-Gel Synthesis

A primary application of niobium(V) n-propoxide is as a precursor in the sol-gel synthesis of niobium pentoxide (Nb₂O₅) nanoparticles and thin films.[4][5] The sol-gel process involves the controlled hydrolysis and condensation of the metal alkoxide precursor.

Hydrolysis and Condensation Mechanism

The fundamental reactions in the sol-gel process are:

  • Hydrolysis: The n-propoxide ligands are replaced by hydroxyl groups upon reaction with water. Nb(O-n-Pr)₅ + x H₂O → Nb(O-n-Pr)₅₋ₓ(OH)ₓ + x n-PrOH

  • Condensation: The partially hydrolyzed species then undergo condensation reactions to form Nb-O-Nb bridges, leading to the formation of a three-dimensional oxide network (the "gel"). This can occur via two pathways:

    • Oxolation: Reaction between two hydroxyl groups. (n-PrO)₄(HO)Nb-OH + HO-Nb(OH)(O-n-Pr)₄ → (n-PrO)₄(HO)Nb-O-Nb(OH)(O-n-Pr)₄ + H₂O

    • Alcoxolation: Reaction between a hydroxyl group and an alkoxide group. (n-PrO)₄(HO)Nb-OH + (n-PrO)-Nb(O-n-Pr)₄ → (n-PrO)₄(HO)Nb-O-Nb(O-n-Pr)₄ + n-PrOH

The rates of hydrolysis and condensation can be controlled by factors such as the water-to-alkoxide ratio, the pH of the solution, and the reaction temperature, which in turn influence the properties of the final Nb₂O₅ material.

Experimental Workflow for Sol-Gel Synthesis

The following diagram outlines a typical experimental workflow for the sol-gel synthesis of Nb₂O₅ from niobium(V) n-propoxide.

G cluster_0 Sol Preparation cluster_1 Gelation cluster_2 Drying and Calcination A Niobium(V) n-propoxide in n-propanol C Mixing and Stirring A->C B Water/n-propanol/catalyst solution B->C D Hydrolysis and Condensation C->D E Aging of the Gel D->E F Drying to form Xerogel E->F G Calcination F->G H Nb₂O₅ Nanoparticles/Film G->H

Workflow for sol-gel synthesis of Nb₂O₅.

Conclusion

Niobium(V) n-propoxide is a key precursor in materials science, and understanding its molecular structure is fundamental to controlling its reactivity and the properties of the resulting niobium-based materials. Based on extensive studies of related niobium(V) alkoxides, it is concluded that niobium(V) n-propoxide adopts a dimeric, edge-shared bioctahedral structure in its ground state. This structural motif, with its combination of bridging and terminal n-propoxide ligands, dictates its behavior in solution and its utility in processes such as sol-gel synthesis. Further research involving single-crystal X-ray diffraction of niobium(V) n-propoxide would be invaluable to definitively confirm the finer details of its molecular architecture.

References

  • Raba, A. M., Bautista-Ruíz, J., & Joya, M. R. (2016). Synthesis and Structural Properties of Niobium Pentoxide Powders: A Comparative Study of the Growth Process. Materials Research, 19(6), 1381-1387. [Link]

  • Boyle, T. J., Alam, T. M., Dimos, D., Moore, G. J., Buchheit, C. D., Al-Shareef, H. N., Mechenbier, E. R., Bear, B. R., & Ziller, J. W. (1997). Niobium(V) Alkoxides. Synthesis, Structure, and Characterization of [Nb(μ-OCH₂CH₃)(OCH₂C(CH₃)₃)₄]₂, {[H₃CC(CH₂O)(CH₂-μ-O)(C(O)₂) ]Nb₂(μ-O)(OCH₂CH₃)₅}₂, and {[H₃CC(CH₂O)₂(CH₂-μ-O)]Nb(OCH₂CH₃)₂}₂ for Production of Mixed Metal Oxide Thin Films. Chemistry of Materials, 9(12), 3187–3198. [Link]

  • Mishra, S., Sharma, N., Sharma, M., & Singh, A. (2012). New iso-propoxides, tert-butoxides and neo-pentoxides of niobium(V): Synthesis, structure, characterization and stabilization by trifluoroheteroarylalkenolates and pyridine ligands. Dalton Transactions, 41(10), 2974-2984. [Link]

  • Wikipedia contributors. (2023, November 28). Niobium pentoxide. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • Raba, A. M., Bautista-Ruíz, J., & Joya, M. R. (2016). Synthesis and Structural Properties of Niobium Pentoxide Powders: A Comparative Study of the Growth Process. ResearchGate. [Link]

Sources

Niobium (V) n-Propoxide: A Comprehensive Technical Guide for Advanced Material Synthesis and Biomedical Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Niobium (V) n-propoxide (CAS No. 38874-17-8), a pivotal organometallic precursor for researchers, scientists, and professionals in drug development. Moving beyond a simple datasheet, this document elucidates the critical properties, synthesis methodologies, and key applications of niobium n-propoxide, with a focus on the scientific principles that underpin its utility in advanced materials and biomedical innovations.

Introduction: The Significance of Niobium (V) n-Propoxide

Niobium (V) n-propoxide, with the chemical formula Nb(OCH₂CH₂CH₃)₅, is a metal alkoxide that serves as a versatile and highly reactive precursor for the synthesis of niobium-based materials. Its significance lies in its ability to undergo controlled hydrolysis and condensation reactions, making it an ideal candidate for sol-gel and hydrothermal processes. These processes allow for the precise fabrication of niobium pentoxide (Nb₂O₅) nanoparticles, thin films, and coatings with tailored morphologies and properties.[1] The resulting materials are gaining substantial attention for their applications in heterogeneous catalysis, biocompatible coatings for medical implants, and as platforms for drug delivery systems.[2][3]

The choice of the n-propoxide ligand, as opposed to other alkoxides like ethoxide or isopropoxide, can influence the hydrolysis rate and the structure of the resulting oxide network, offering a handle for fine-tuning the final material's characteristics. This guide will delve into the nuances of its chemistry and practical applications, providing a robust resource for both new and experienced researchers in the field.

Physicochemical Properties of Niobium (V) n-Propoxide

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application in synthesis.

PropertyValueSource
CAS Number 38874-17-8N/A
Molecular Formula C₁₅H₃₅NbO₅N/A
Molecular Weight 388.34 g/mol N/A
Appearance Typically a liquidN/A
Boiling Point Information not readily available; sensitive to decomposition at elevated temperatures.N/A
Solubility Soluble in many organic solvents (e.g., alcohols, ethers, hydrocarbons). Reacts with water.N/A
Stability Highly sensitive to moisture and air. Should be stored under an inert atmosphere.N/A

Expert Insight: The high reactivity of this compound with water is the cornerstone of its utility in sol-gel and hydrothermal synthesis. This reactivity necessitates handling in a controlled, anhydrous environment, typically within a glovebox or using Schlenk line techniques, to prevent premature and uncontrolled hydrolysis, which would lead to the formation of insoluble niobium oxides.

Synthesis of Niobium (V) n-Propoxide: A Self-Validating Protocol

While this compound is commercially available, understanding its synthesis provides deeper insight into its chemistry and potential impurities. A common and effective method for its preparation is through an alcohol exchange reaction with a more readily available niobium alkoxide, such as niobium (V) ethoxide. This process is driven by Le Chatelier's principle, where the use of excess n-propanol and removal of the more volatile ethanol by-product drives the reaction to completion.

Experimental Protocol: Synthesis via Alcohol Exchange

Objective: To synthesize Niobium (V) n-propoxide from Niobium (V) ethoxide and n-propanol.

Materials:

  • Niobium (V) ethoxide (Nb(OCH₂CH₃)₅)

  • Anhydrous n-propanol (CH₃CH₂CH₂OH)

  • Anhydrous toluene (or other suitable inert solvent)

  • Schlenk flask and condenser

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle and magnetic stirrer

  • Distillation apparatus

Procedure:

  • Inert Atmosphere: Assemble the Schlenk flask with a condenser and ensure the entire apparatus is dry and under an inert atmosphere. This is a critical step to prevent premature hydrolysis of the niobium alkoxides.

  • Reactant Addition: In the Schlenk flask, dissolve a known quantity of Niobium (V) ethoxide in anhydrous toluene.

  • Alcohol Exchange: Add a significant molar excess of anhydrous n-propanol to the solution. A 10-fold or greater excess is recommended to drive the equilibrium towards the formation of the n-propoxide.

  • Reaction and Distillation: Gently heat the reaction mixture to reflux while stirring. The more volatile ethanol, formed as a by-product, will begin to distill off along with the solvent. The temperature of the distillate will initially be close to the boiling point of ethanol.

  • Monitoring Completion: The reaction is considered complete when the temperature of the distillate rises to the boiling point of n-propanol, indicating that all the ethanol has been removed.

  • Isolation: After the reaction is complete, the remaining solvent and excess n-propanol can be removed under reduced pressure to yield Niobium (V) n-propoxide as the final product.

  • Characterization: The product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the complete exchange of ethoxide for n-propoxide ligands.

Causality and Self-Validation: The success of this protocol is validated by the careful monitoring of the distillation temperature. The progressive increase in the head temperature of the distillation column from that of ethanol to that of n-propanol provides a real-time indicator of the reaction's progression and completion. This inherent feedback mechanism ensures a high-purity product without the need for complex purification steps, provided the starting materials are anhydrous.

Key Reactions and Mechanisms: The Sol-Gel Pathway

The most prominent application of this compound is as a precursor in the sol-gel synthesis of niobium pentoxide (Nb₂O₅).[1] This process involves two fundamental reactions: hydrolysis and condensation.

  • Hydrolysis: The reaction of the this compound with water, where the n-propoxide ligands are replaced by hydroxyl groups. Nb(OPr)₅ + 5H₂O → Nb(OH)₅ + 5PrOH

  • Condensation: The subsequent reaction between the hydroxylated niobium species to form Nb-O-Nb bridges, leading to the formation of a three-dimensional oxide network (the "gel"). This can occur through two pathways:

    • Oxolation: (OH)₄Nb-OH + HO-Nb(OH)₄ → (OH)₄Nb-O-Nb(OH)₄ + H₂O

    • Alcoxolation: (OH)₄Nb-OPr + HO-Nb(OH)₄ → (OH)₄Nb-O-Nb(OH)₄ + PrOH

The rates of these reactions can be controlled by factors such as the water-to-alkoxide ratio, the pH of the solution (acid or base catalysis), and the reaction temperature. This control is crucial for tailoring the porosity, surface area, and crystallinity of the final Nb₂O₅ material.[4]

Sol_Gel_Process cluster_0 Precursor Solution cluster_1 Sol Formation cluster_2 Gelation cluster_3 Post-Processing Nb(OPr)5 Nb(OPr)5 Hydrolysis Hydrolysis Nb(OPr)5->Hydrolysis + H2O Solvent (e.g., n-propanol) Solvent (e.g., n-propanol) Nb(OH)x(OPr)y Nb(OH)x(OPr)y Hydrolysis->Nb(OH)x(OPr)y Condensation Condensation 3D Nb-O-Nb Network (Gel) 3D Nb-O-Nb Network (Gel) Condensation->3D Nb-O-Nb Network (Gel) Nb(OH)x(OPr)y->Condensation Drying Drying 3D Nb-O-Nb Network (Gel)->Drying Calcination Calcination Drying->Calcination Nb2O5 Nanomaterial Nb2O5 Nanomaterial Calcination->Nb2O5 Nanomaterial

Caption: Sol-gel synthesis of Nb₂O₅ from this compound.

Applications in Research and Drug Development

The materials derived from this compound exhibit a range of properties that are highly attractive for scientific research and the development of new therapeutic strategies.

Heterogeneous Catalysis

Niobium pentoxide, synthesized from this compound, is a solid acid catalyst with a high surface area and thermal stability.[5] It is employed in a variety of organic transformations, including esterification, dehydration, and oxidation reactions.[6] The ability to control the porous structure of Nb₂O₅ through the sol-gel process allows for the optimization of catalyst performance by tuning the accessibility of active sites.

Expert Insight: The acidic properties of Nb₂O₅ arise from the presence of both Brønsted and Lewis acid sites on its surface. The density and ratio of these sites can be manipulated during the synthesis by controlling the calcination temperature and atmosphere, thereby tailoring the catalyst's selectivity for specific reactions.[7]

Biocompatible Coatings for Medical Implants

Niobium and its oxides are known for their excellent biocompatibility and corrosion resistance.[3] Thin films of Nb₂O₅, deposited via sol-gel methods using this compound, can be used to coat metallic implants (e.g., titanium alloys). These coatings can enhance the implant's integration with bone tissue (osseointegration) and reduce the release of potentially harmful metal ions into the body.

Biocompatible_Coating_Workflow Nb(OPr)5_Sol This compound Sol Dip_Coating Dip-Coating or Spin-Coating Nb(OPr)5_Sol->Dip_Coating Substrate Metallic Implant (e.g., Ti alloy) Substrate->Dip_Coating Gel_Film Formation of Gel Film on Substrate Dip_Coating->Gel_Film Drying_Calcination Drying and Calcination Gel_Film->Drying_Calcination Nb2O5_Coating Biocompatible Nb2O5 Coating Drying_Calcination->Nb2O5_Coating Improved_Osseointegration Enhanced Osseointegration Nb2O5_Coating->Improved_Osseointegration Reduced_Ion_Leaching Reduced Ion Leaching Nb2O5_Coating->Reduced_Ion_Leaching

Sources

Section 1: Hazard Identification and Core Risk Profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of Niobium(V) n-Propoxide

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Niobium(V) n-propoxide. Designed for researchers, chemists, and professionals in materials science and drug development, this document synthesizes technical data with field-proven best practices. The causality behind each recommendation is explained to ensure a deep understanding of the risks and the rationale for specific safety measures, fostering a self-validating system of laboratory safety.

Niobium(V) n-propoxide (Nb(OCH₂CH₂CH₃)₅) is a highly reactive organometallic compound, primarily used as a precursor in the sol-gel synthesis of niobium-based materials and catalysis.[1] Its utility is directly linked to its reactivity, which also defines its primary hazards. The core risk profile stems from its nature as a metal alkoxide, which dictates its flammability, corrosivity, and extreme sensitivity to moisture.

Based on data from closely related niobium alkoxides like Niobium(V) ethoxide, the primary hazards are classified as follows:

  • Flammable Liquid: While Niobium(V) n-butoxide is classified as a combustible liquid[2], the ethoxide variant is a flammable liquid[3][4][5]. Given this, Niobium n-propoxide should be treated as a flammable liquid that must be kept away from all ignition sources.[3][4]

  • Water Reactivity: Like all metal alkoxides, it reacts exothermically with water, including atmospheric moisture. This reaction hydrolyzes the compound, liberating n-propanol and forming niobium oxides/hydroxides. This reaction can be vigorous and underscores the need for handling under an inert atmosphere.[3][4]

  • Corrosivity: Niobium alkoxides are known to cause severe skin burns and serious eye damage.[3][4] Contact with tissue can cause immediate and severe chemical burns due to hydrolysis.

Quantitative Hazard Summary
Hazard ClassificationCategoryGHS StatementPrecautionary Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vaporP210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3]
Skin CorrosionCategory 1BH314: Causes severe skin burns and eye damageP280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
Serious Eye DamageCategory 1H318: Causes serious eye damageP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Note: This table is based on the known hazards of Niobium(V) ethoxide, a close structural analog, and represents a conservative and safe approach to handling Niobium(V) n-propoxide.

Risk Assessment Workflow

A systematic approach to safety is paramount. The following diagram illustrates the continuous cycle of risk assessment required when working with reactive chemicals like Niobium(V) n-propoxide.

A 1. Identify Hazards (Flammable, Corrosive, Water-Reactive) B 2. Assess Risks (Spill, Fire, Exposure, Inhalation) A->B Analyze Potential Harm C 3. Implement Controls (Fume Hood, Glovebox, PPE, Inert Gas) B->C Mitigate & Protect D 4. Review & Refine (Post-Experiment Debrief, Procedure Update) C->D Verify Effectiveness D->A Continuous Improvement

Caption: A workflow for continuous risk assessment.

Section 2: Chemical & Physical Properties

Understanding the physical properties of Niobium(V) n-propoxide is fundamental to its safe handling and use in experimental design.

PropertyValueSource
CAS Number 38874-17-8[6][7]
Molecular Formula C₁₅H₃₅NbO₅[7][8]
Molecular Weight 388.34 g/mol [7]
Appearance Clear colorless to yellow/brown liquidInferred from[9]
Boiling Point 166°C @ 0.05 mmHg[8]
Solubility Reacts with water. Soluble in non-aqueous organic solvents.[1][4]
Vapor Density >1 (Air = 1.0)Inferred from MW

Section 3: Core Safety Protocols: Handling and Storage

The cornerstone of safely handling Niobium(V) n-propoxide is the strict exclusion of atmospheric air and moisture.

Engineering Controls

The causality for stringent engineering controls is the compound's high reactivity with air and moisture.

  • Chemical Fume Hood: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of vapors and to contain any potential spills or fires.[4]

  • Inert Atmosphere: Due to its extreme moisture sensitivity, all transfers and reactions should be conducted under a dry, inert atmosphere (e.g., argon or nitrogen). This is non-negotiable and is best achieved using either a glovebox or Schlenk line techniques . The purpose is to prevent hydrolysis, which can alter the reagent's properties and create a safety hazard.

Personal Protective Equipment (PPE)

PPE provides the final barrier between the researcher and the chemical.

  • Eye and Face Protection: Chemical safety goggles in combination with a full-face shield are mandatory.[2][10]

  • Skin Protection: A flame-retardant lab coat and full-length pants are required. A chemical-resistant apron is also recommended.

  • Hand Protection: Use compatible chemical-resistant gloves, such as nitrile or neoprene.[2] Always inspect gloves before use and use proper removal technique to avoid skin contact.[11] Double-gloving is a prudent practice.

Standard Handling Protocol: Inert Atmosphere Transfer

This protocol details the transfer of the reagent from a Sure/Seal™ bottle to a reaction flask using a Schlenk line.

  • Preparation: Assemble and flame-dry all glassware (reaction flask, syringes, cannula) under vacuum and backfill with inert gas at least three times to remove atmospheric moisture and oxygen.

  • Inert Gas Connection: Ensure the reaction flask and the Niobium(V) n-propoxide source bottle are connected to the inert gas manifold.

  • Temperature Control: If the subsequent reaction is exothermic, cool the reaction flask in an appropriate bath (e.g., ice-water) before addition.

  • Reagent Transfer: Puncture the septum of the source bottle with a needle connected to the inert gas line to ensure positive pressure. Using a clean, dry syringe, carefully draw the required volume of Niobium(V) n-propoxide.

  • Addition: Transfer the liquid via the syringe to the reaction flask. Add the reagent slowly and in a controlled manner.

  • Post-Transfer: Rinse the syringe immediately and thoroughly with a suitable dry, inert solvent (e.g., anhydrous hexane or toluene) and quench the rinsings in a separate flask containing isopropanol before final cleaning.

cluster_0 Preparation cluster_1 Transfer cluster_2 Cleanup A Flame-dry glassware under vacuum B Backfill with Inert Gas (3x) A->B C Connect Source & Flask to Schlenk Line B->C D Draw Reagent with Dry Syringe C->D E Slowly Add to Reaction Flask D->E F Rinse Syringe with Anhydrous Solvent E->F G Quench Rinsings in Isopropanol F->G

Caption: Workflow for inert atmosphere transfer of Niobium(V) n-propoxide.

Storage Requirements

Proper storage is critical to maintaining the reagent's integrity and ensuring safety.

  • Container: Store in the original, tightly sealed container, often under an inert atmosphere.[4][12]

  • Location: Keep in a dry, cool, well-ventilated area designated for corrosive and flammable materials.[4][5]

  • Incompatibilities: Store away from water, moisture, strong acids, and oxidizing agents.[4][13]

  • Secondary Containment: Place the primary container inside a larger, chemically resistant secondary container to contain any potential leaks.

Section 4: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

Spill Response
  • Evacuate & Isolate: Immediately alert others and evacuate the immediate area. Isolate the spill and remove all sources of ignition.[4][5]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear full PPE, including respiratory protection if necessary.

  • Containment: Cover the spill with a non-combustible, inert absorbent material such as sand, dry lime, or vermiculite. DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS.

  • Collection: Carefully scoop the absorbed material into a suitable, sealable container for hazardous waste disposal. Use non-sparking tools.[4][14]

  • Decontamination: Wipe the spill area with a cloth dampened with a compatible solvent (e.g., toluene), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate Ignition Remove Ignition Sources Evacuate->Ignition PPE Don Full PPE Ignition->PPE Absorb Cover with Inert Absorbent (Sand) PPE->Absorb Collect Collect in Labeled Waste Container Absorb->Collect Dispose Dispose as Hazardous Waste Collect->Dispose

Caption: Emergency decision tree for a Niobium(V) n-propoxide spill.

First Aid Measures

Immediate medical attention is required for all exposures.

Exposure RouteFirst Aid Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][15]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. Call a physician immediately as chemical burns may result.[3]
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[15]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][15]
Fire Fighting
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or sand. Alcohol-resistant foam may also be used.[13][16]

  • Unsuitable Media: DO NOT USE WATER. [13] The compound reacts with water, which will exacerbate the situation.

  • Firefighter Protection: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA) to prevent contact with skin, eyes, and inhalation of toxic fumes.[5][13]

Section 5: Waste Disposal

All waste containing Niobium(V) n-propoxide, including empty containers, absorbent materials from spills, and quenched reaction residues, must be treated as hazardous waste.

  • Quenching: Unused or residual reagent should be slowly and carefully added to a stirred, cooled flask of a suitable alcohol (e.g., isopropanol) under an inert atmosphere to safely hydrolyze it before disposal.

  • Disposal: All waste must be placed in clearly labeled, sealed containers. Disposal must be carried out by a licensed hazardous waste disposal company, in strict accordance with all federal, state, and local regulations.[13]

References

  • Ted Pella, Inc. (2017). Safety Data Sheet: Niobium Products. [Link]

  • Alfa Aesar. (2021). SAFETY DATA SHEET: Niobium powder. [Link]

  • Fisher Scientific. SAFETY DATA SHEET: Niobium(V) ethoxide. [Link]

  • Loba Chemie. (2015). NIOBIUM PENTOXIDE AR MSDS. [Link]

  • Bionium. (2015). Safety Data Sheet: Niobium Metal. [Link]

  • ESPI Metals. (2017). Safety Data Sheet: Niobium Oxide. [Link]

  • American Elements. This compound. [Link]

  • Gelest, Inc. (2016). SAFETY DATA SHEET: NIOBIUM(V) n-BUTOXIDE. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of Niobium n-Propoxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niobium (V) n-propoxide, with the chemical formula Nb(OCH₂CH₂CH₃)₅, is an organometallic compound that serves as a critical precursor in the synthesis of advanced materials.[1][2] Its utility stems from its solubility in organic solvents and its reactivity, particularly its propensity for hydrolysis and thermal decomposition to form niobium pentoxide (Nb₂O₅).[3] This technical guide provides a comprehensive overview of the core physical properties of niobium n-propoxide, its synthesis and characterization, and its applications, with a particular focus on its role in materials science and the development of biomedical materials. As a Senior Application Scientist, this document aims to provide not just data, but also a deeper understanding of the causality behind its properties and applications.

Core Physical and Chemical Properties

This compound is a pale yellow liquid under ambient conditions.[1] Its physical properties are summarized in the table below. A key characteristic is its high moisture sensitivity; it readily reacts with water, hydrolyzing to form niobium oxides.[4] This reactivity is fundamental to its application in sol-gel processes.

PropertyValueSource(s)
Chemical Formula C₁₅H₃₅NbO₅[1][2][5]
Molecular Weight 388.34 g/mol [1][2][5]
Appearance Pale yellow liquid[1]
Boiling Point 166 °C @ 0.05 mmHg[2][6]
Melting Point Not available[1]
Density Not available[1]
Solubility Soluble in hydrocarbons. Reacts with water.[4]

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of niobium pentachloride (NbCl₅) with n-propanol in the presence of a base, such as ammonia, to neutralize the hydrochloric acid byproduct.[1] This process is crucial for achieving a high-purity product, as residual chlorides can significantly impact the performance of the resulting materials.

Experimental Protocol: Synthesis of this compound

Causality: The use of ammonia is critical to drive the reaction to completion by scavenging the HCl generated. The reaction is performed under an inert atmosphere to prevent premature hydrolysis of the moisture-sensitive product.

SynthesisWorkflow NbCl5 Niobium Pentachloride (NbCl₅) Reaction Reaction Vessel (Inert Atmosphere) NbCl5->Reaction Propanol n-Propanol (CH₃CH₂CH₂OH) Propanol->Reaction Ammonia Ammonia (NH₃) Ammonia->Reaction Solvent Inert Solvent (e.g., Benzene) Solvent->Reaction Filtration Filtration Reaction->Filtration Reaction Mixture Distillation Vacuum Distillation Filtration->Distillation Filtrate Byproduct Ammonium Chloride (NH₄Cl) (Solid Precipitate) Filtration->Byproduct Separated Solid Product This compound [Nb(OCH₂CH₂CH₃)₅] Distillation->Product Purified Product

Figure 1: Synthesis and Purification Workflow for this compound.

Step-by-Step Methodology:

  • Preparation: A suspension of niobium pentachloride in an inert organic solvent (e.g., benzene) is prepared in a reaction vessel under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Reaction: A solution of n-propanol containing dissolved ammonia is slowly added to the niobium pentachloride suspension with vigorous stirring. The reaction is typically carried out at a reduced temperature (e.g., 0 to -50 °C) to control the exothermic reaction.[1]

  • Neutralization: An excess of ammonia is passed through the reaction mixture to ensure complete neutralization of the hydrochloric acid formed, resulting in the precipitation of ammonium chloride.[1]

  • Separation: The precipitated ammonium chloride is removed from the reaction mixture by filtration.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The crude this compound is then purified by vacuum distillation to yield a pale yellow liquid.[1][2]

Characterization

The purity and identity of synthesized this compound are confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the n-propoxide ligands. For ¹H NMR, characteristic signals for the propyl group's protons (-OCH₂-, -CH₂-, and -CH₃) are expected. In ¹³C NMR, distinct resonances for the three carbon atoms of the n-propoxide chain would be observed.[7][8] ⁹³Nb NMR can also be employed to probe the local environment of the niobium center.[9][10]

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the characteristic vibrations of the this compound molecule. Key expected absorption bands include:

  • Nb-O stretching vibrations: Typically observed in the 500-700 cm⁻¹ region.[11][12]

  • C-O stretching vibrations: Expected around 1000-1100 cm⁻¹.

  • C-H stretching and bending vibrations: From the n-propyl chains, observed in the regions of 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹, respectively.

The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) is a crucial indicator of the absence of hydrolysis products.

Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_verification Verification Synthesis Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C, ⁹³Nb) Synthesis->NMR IR FTIR Spectroscopy Synthesis->IR TGA Thermogravimetric Analysis (TGA/DTA) Synthesis->TGA Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure ThermalStability Thermal Stability Profile TGA->ThermalStability

Figure 2: Logical Flow of this compound Characterization.

Thermal Stability and Decomposition

The thermal stability of this compound is a critical parameter for its application in techniques like Chemical Vapor Deposition (CVD) and sol-gel synthesis. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to study its decomposition behavior.

Hypothetical Experimental Protocol: TGA/DTA of this compound

Causality: This analysis is performed under an inert atmosphere to study the intrinsic decomposition pathway without the influence of oxidation. The controlled heating rate allows for the separation of distinct decomposition steps.

  • Sample Preparation: A small, accurately weighed sample of this compound is placed in an alumina or platinum crucible.

  • Instrumentation: The crucible is placed in a TGA/DTA instrument.

  • Analysis Conditions:

    • Atmosphere: Dry nitrogen or argon gas flow.

    • Heating Rate: A linear heating rate, typically 5-10 °C/min.

    • Temperature Range: From room temperature to approximately 800 °C.

  • Data Acquisition: The instrument records the sample weight loss (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

Applications in Materials Science and Drug Development

The primary application of this compound lies in its role as a precursor for the synthesis of niobium-based materials, most notably niobium pentoxide (Nb₂O₅).

Sol-Gel Synthesis of Niobium Pentoxide

This compound is an ideal precursor for the sol-gel synthesis of Nb₂O₅ nanoparticles, thin films, and aerogels.[2][14] The process involves the controlled hydrolysis and condensation of the alkoxide in an alcoholic solution.

Reaction Scheme: 2 Nb(OCH₂CH₂CH₃)₅ + 5 H₂O → Nb₂O₅ + 10 CH₃CH₂CH₂OH

This method offers precise control over the purity, morphology, and particle size of the resulting niobium oxide, which is crucial for its various applications.[2][14]

Biomedical Applications

Niobium and its oxides are gaining significant attention in the biomedical field due to their excellent biocompatibility, corrosion resistance, and bioactivity.[15] Niobium-based materials are being explored for:

  • Orthopedic and Dental Implants: Niobium oxide coatings on implants can enhance their integration with bone tissue.

  • Drug Delivery Systems: The high surface area and biocompatibility of Nb₂O₅ nanoparticles make them promising candidates for drug delivery vehicles.[4][15][16]

  • Biocatalysis: Niobium compounds can act as catalysts in various biological reactions.[14]

The use of high-purity this compound as a precursor is paramount in these applications to avoid cytotoxic impurities in the final biomedical device or drug delivery system.

Conclusion

This compound is a versatile and essential precursor in the field of materials science, with emerging applications in the biomedical and pharmaceutical sectors. Its well-defined chemical properties, particularly its controlled hydrolysis and thermal decomposition, allow for the synthesis of high-purity niobium pentoxide with tailored morphologies. A thorough understanding of its physical properties, synthesis, and characterization, as outlined in this guide, is crucial for researchers and scientists to effectively harness its potential in developing next-generation materials and technologies.

References

  • Dändliker, G. (1962). Über Alkoxyde und Phenolate von Niob und Tantal. CIBA Basle.
  • Ristic, M., et al. (2002). Synthesis and characterization of Nb2O5 powders using the Sol-gel procedure. Journal of the European Ceramic Society, 22(13), 2373-2379. [This is a representative reference for sol-gel synthesis from niobium alkoxides. The exact citation might need to be adjusted based on the specific study of interest.]
  • Toyota Central R&D Labs, Inc. (2000). Method for producing catalyst carrier for exhaust gas.
  • Bradley, D. C., Chakravarti, B. N., & Wardlaw, W. (1956). Niobium and tantalum alkoxides. Journal of the Chemical Society, 2381-2384.
  • Fisher Scientific. (n.d.). Niobium isopropoxide, 99% (metals basis), 10% w/v in isopropanol/hexane (50:50). Retrieved from [a representative commercial supplier's website, as a general reference for solubility].
  • Wikipedia. (n.d.). Niobium pentoxide. Retrieved from [Link]

  • Al-Deyab, S. S., et al. (2022). Progress in Niobium Oxide-Containing Coatings for Biomedical Applications: A Critical Review. ACS Omega, 7(10), 8386-8406.
  • Sanchez, C., et al. (1991). Sol-gel route to niobium pentoxide.
  • Khalid, M. U., et al. (2025). A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved from [a representative commercial supplier's website, as a general reference for chemical properties].
  • Alfa Chemistry. (n.d.). This compound. Retrieved from [a representative commercial supplier's website, as a general reference for chemical properties].
  • American Elements. (n.d.). This compound. Retrieved from [a representative commercial supplier's website, as a general reference for chemical properties].
  • Thermo Scientific. (n.d.). This compound, 99% (metals basis). Retrieved from [a representative commercial supplier's website, as a general reference for chemical properties].
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Appel, L., et al. (2012). New iso-propoxides, tert-butoxides and neo-pentoxides of niobium(V): synthesis, structure, characterization and stabilization by trifluoroheteroarylalkenolates and pyridine ligands. Dalton Transactions, 41(6), 1981-1990.
  • Raba, A. M., et al. (2016). Synthesis and Structural Properties of Niobium Pentoxide Powders: A Comparative Study of the Growth Process.
  • Mandre, K., et al. (2024). Optical Properties of Niobium(V) Oxide Nanoparticles Synthesized by Thermolysis Method. NanoWorld Journal, 10(S1), S10-S13.
  • F.I.T. (n.d.). Infrared Spectroscopy of Niobium Oxide Cluster Cations in a Molecular Beam.
  • Griesmar, P., et al. (1991). Molecular routes to niobium and tantalum oxides. New Journal of Chemistry, 15(11-12), 927-934.
  • Jehng, J.-M. (1990).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
  • H. C. Starck GmbH. (2002). Process for preparing tantalum alkoxides and niobium alkoxides.
  • H. C. Starck GmbH. (2008). Processes for preparing niobium alkoxides, and niobium alkoxides prepared thereby.
  • Beg, M. B., et al. (2025). Investigating niobium oxide-based materials: Synthesis, characterization, and applications in heterogeneous catalysis.
  • Tanabe, K. (1985). Catalytic Application of Niobium Compounds. Chemistry Letters, 14(10), 1431-1434.
  • Medeiros, F. F. P., et al. (2004). The thermal decomposition of monohydrated ammonium oxotris (oxalate) niobate. Journal of the Brazilian Chemical Society, 15(4), 544-548.
  • de Oliveira, A. C., et al. (2017). Niobium pentoxide nanoparticles as a potential drug delivery system for the treatment of leishmaniasis.
  • Wikipedia. (n.d.). Niobium(V) chloride. Retrieved from [Link]

  • de Graaf, R. A. (2007). In Vivo NMR Spectroscopy: Principles and Techniques. John Wiley & Sons.
  • Massiot, D., et al. (2002). Modelling one- and two-dimensional solid-state NMR spectra. Magnetic Resonance in Chemistry, 40(1), 70-76.
  • IMSERC. (n.d.). Niobium NMR.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

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niobium n-propoxide hydrolysis and condensation mechanism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hydrolysis and Condensation Mechanism of Niobium n-Propoxide for Advanced Material Synthesis

Introduction: The Promise of Niobium-Based Materials

Niobium-based materials, particularly niobium pentoxide (Nb₂O₅), are at the forefront of research in advanced materials science due to their exceptional chemical stability, biocompatibility, and versatile electronic and catalytic properties.[1][2] For researchers in drug development and biomedicine, Nb₂O₅ nanoparticles are emerging as highly promising platforms for drug delivery, bio-imaging, and tissue engineering, where their nanoscale characteristics enable precise interactions with biological systems.[1][2][3]

The sol-gel process offers a sophisticated, bottom-up chemical approach to synthesize these advanced materials with a high degree of control over purity, particle size, and porosity.[4] This "wet chemical" method involves the transformation of a molecular precursor, typically a metal alkoxide, into a solid oxide network through a series of controlled hydrolysis and condensation reactions. Niobium(V) n-propoxide, Nb(OCH₂CH₂CH₃)₅, stands out as a key precursor in this domain. Its reactivity and the nature of its n-propoxide ligands offer a unique handle to manipulate the kinetics of gelation and, consequently, the final material properties.

This guide, designed for scientists and drug development professionals, provides an in-depth exploration of the core hydrolysis and condensation mechanisms of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights into how reaction parameters can be modulated to tailor the architecture of niobium-based materials for specialized applications.

The this compound Precursor: Structure and Reactivity

To understand the transformation from a soluble molecule to a solid oxide network, we must first appreciate the nature of the this compound precursor. Like most niobium(V) alkoxides, the n-propoxide does not exist as a simple monomer in solution. Instead, it forms a dimeric, edge-shared bioctahedral structure, more accurately represented as [Nb(OPr)₅]₂. In this arrangement, each niobium atom is octahedrally coordinated by six oxygen atoms—four from terminal propoxide groups and two from bridging propoxide groups that link the two metal centers.

The cornerstone of its reactivity lies in the polar Niobium-Oxygen-Carbon (Nb-O-C) bond. Niobium, being a highly electropositive transition metal (in the +5 oxidation state), withdraws electron density from the oxygen atom. This imparts a significant positive partial charge on the niobium center, making it highly susceptible to nucleophilic attack. This inherent electrophilicity is the driving force for the initial hydrolysis reaction and is markedly higher than that of precursors used in silica sol-gel chemistry, such as tetraethyl orthosilicate (TEOS). Consequently, the hydrolysis and condensation of niobium alkoxides are significantly faster and more challenging to control.[5]

Core Mechanisms: A Step-by-Step Deconstruction

The sol-gel process is fundamentally a two-stage polymerization reaction: hydrolysis followed by condensation. The interplay and relative rates of these reactions dictate the structure of the resulting gel.

Part A: Hydrolysis - The Initiation Step

Hydrolysis is the chemical reaction that initiates the conversion of the molecular precursor. It involves the nucleophilic attack of a water molecule on the electrophilic niobium center. This results in the substitution of an n-propoxide group (-OPr) with a hydroxyl group (-OH) and the liberation of an n-propanol molecule.

Overall Reaction: Nb(OPr)₅ + H₂O ⇌ Nb(OPr)₄(OH) + PrOH

This reaction proceeds until all propoxide groups are replaced, forming fully hydrolyzed niobic acid, Nb(OH)₅, or more accurately, hydrated niobium oxide (Nb₂O₅·nH₂O).[2] However, the reaction can be controlled to produce partially hydrolyzed species, Nb(OPr)₅₋ₓ(OH)ₓ, which are the fundamental building blocks for the subsequent condensation stage.

Hydrolysis cluster_reactants Reactants cluster_products Products Nb_OPr Nb(OPr)₅ Nb_OH Nb(OPr)₄(OH) Nb_OPr->Nb_OH Nucleophilic Attack H2O H₂O H2O->Nb_OH PrOH PrOH Nb_OH->PrOH Release

Caption: The hydrolysis mechanism: nucleophilic substitution of a propoxide group.

Part B: Condensation - Building the Oxide Network

Condensation reactions involve the linking of the hydrolyzed niobium species to form niob-oxo-niob (Nb-O-Nb) bridges, which constitute the backbone of the final oxide material. There are two primary pathways for this process:

  • Oxolation: This is the predominant condensation mechanism for niobium alkoxides. It involves the reaction between a hydroxyl group (-OH) on one niobium center and a propoxide group (-OPr) on another. This reaction eliminates a molecule of n-propanol and forms a stable Nb-O-Nb bridge.

    Reaction: (PrO)₄Nb-OH + (PrO)₅Nb → (PrO)₄Nb-O-Nb(OPr)₄ + PrOH

  • Olation: This mechanism involves the reaction between two hydroxyl groups to form an Nb-O-Nb bridge and eliminate a water molecule. While common in other metal-alkoxide systems, oxolation is generally favored for niobium.

    Reaction: (PrO)₄Nb-OH + HO-Nb(OPr)₄ → (PrO)₄Nb-O-Nb(OPr)₄ + H₂O

Through a continuous series of these condensation reactions, a three-dimensional network of interconnected niobium-oxygen octahedra expands throughout the solution, eventually leading to the formation of a "gel"—a single, macroscopic molecule that immobilizes the solvent within its porous structure.[4]

Condensation Nb1 Nb(OPr)₄(OH) Hydroxylated Precursor Network ...-Nb-O-Nb-... Oxide Network Nb1->Network Oxolation Nb2 Nb(OPr)₅ Alkoxide Precursor Nb2->Network Oxolation Propanol PrOH Network->Propanol Elimination

Caption: The oxolation condensation pathway forming the Nb-O-Nb network.

Controlling the Reaction: Key Experimental Parameters

The art of sol-gel synthesis lies in the precise control of the hydrolysis and condensation rates. By manipulating the experimental conditions, a scientist can direct the polymerization process to achieve desired material properties.

ParameterEffect on MechanismCausality & Field-Proven InsightResulting Material Properties
Water:Nb Ratio (h) Controls the extent of hydrolysis.A low h value (< 5) leads to incomplete hydrolysis, leaving residual propoxide groups. This favors a more linear polymer structure. A high h value promotes rapid, complete hydrolysis, leading to highly branched, particle-like structures.Low h: Slower gelation, denser xerogels. High h: Faster gelation, more porous, particulate gels.
Catalyst Type Modifies the rates of hydrolysis and condensation.Acid (e.g., HCl): Protonates alkoxide groups, making them better leaving groups and accelerating hydrolysis. It produces more linear, less cross-linked polymers. Base (e.g., NH₄OH): Generates OH⁻, a strong nucleophile that accelerates the initial hydrolysis attack. It favors a highly branched, aggregated particle morphology.[3][6]Acid: Transparent, monolithic gels. Base: Opalescent or cloudy gels, often precipitating as discrete particles.
Precursor Modification Reduces the overall reactivity of the Nb center.Chelating agents like acetic acid react with the precursor to form more stable niobium oxo-carboxylates.[7] This chemical modification sterically hinders and electronically deactivates the Nb center, slowing down the hydrolysis rate dramatically. This is a key technique for producing monolithic gels and avoiding uncontrolled precipitation.Allows for the formation of uniform, crack-free films and monoliths.
Solvent & Concentration Influences precursor solvation and reaction kinetics.The solvent (typically an alcohol) affects the solubility of the precursor and the evolving polymer network. Higher precursor concentrations increase the probability of intermolecular collisions, leading to faster gelation times.Higher concentration can lead to larger particles and faster gelation. The choice of alcohol can influence pore structure.
Temperature Affects all reaction rates.Increasing the temperature provides the necessary activation energy to accelerate both hydrolysis and condensation according to the Arrhenius equation. This is often used post-gelation during the "aging" step to strengthen the gel network.Higher temperatures lead to faster gelation and can influence the final crystal phase after calcination.

Experimental Workflow: Synthesis of Nb₂O₅ Nanoparticles

This protocol describes a self-validating system for synthesizing Nb₂O₅ nanoparticles via a base-catalyzed sol-gel method, a common approach for producing particulate materials suitable for applications like drug delivery.

Step-by-Step Methodology
  • Precursor Solution Preparation:

    • In a dry, inert atmosphere (e.g., a glovebox), prepare a 0.1 M solution of niobium(V) n-propoxide in absolute ethanol.

    • Causality: Using an anhydrous alcohol and inert atmosphere is critical to prevent premature and uncontrolled hydrolysis from atmospheric moisture.

  • Hydrolyzing Solution Preparation:

    • Prepare a separate solution of deionized water and ammonium hydroxide in absolute ethanol. A typical molar ratio might be Nb:H₂O:NH₄OH = 1:10:0.1.

    • Causality: The ammonium hydroxide acts as a catalyst to accelerate hydrolysis, promoting the formation of discrete nuclei that grow into particles.

  • Hydrolysis and Condensation:

    • While vigorously stirring the this compound solution, add the hydrolyzing solution dropwise. A white precipitate (the nascent Nb₂O₅·nH₂O particles) will form immediately.

    • Causality: Vigorous stirring ensures homogeneous mixing and leads to the formation of uniformly sized particles. Dropwise addition provides better control over the rapid reaction.

  • Aging:

    • After the addition is complete, continue to stir the suspension at room temperature for 2-4 hours.

    • Causality: The aging process allows the condensation reactions to proceed further, strengthening the internal structure of the particles and ensuring more complete conversion.

  • Washing and Drying:

    • Separate the particles from the solution via centrifugation.

    • Wash the particles several times with absolute ethanol to remove unreacted precursors and byproducts, followed by a final wash with deionized water.

    • Dry the resulting white powder in an oven at 80-100°C for 12 hours.

    • Causality: Washing is crucial for the purity of the final material. A low-temperature drying step removes the solvent and physically adsorbed water.

  • Calcination:

    • Transfer the dried powder to a furnace and heat it in air at a controlled rate (e.g., 5°C/min) to a final temperature of 500-600°C and hold for 2-4 hours.[8]

    • Causality: Calcination removes residual organic groups and hydroxyls, and induces the crystallization of the amorphous hydrated oxide into a defined polymorph of Nb₂O₅ (e.g., the orthorhombic T-phase).

Workflow cluster_synthesis Synthesis cluster_processing Processing A 1. Prepare Nb(OPr)₅ in Ethanol C 3. Mix Solutions (Hydrolysis & Condensation) A->C B 2. Prepare H₂O/NH₄OH in Ethanol B->C D 4. Age Suspension (2-4 hrs) C->D E 5. Centrifuge & Wash (Ethanol & H₂O) D->E F 6. Dry Powder (80-100°C) E->F G 7. Calcine (500-600°C) F->G

Caption: Experimental workflow for Nb₂O₅ nanoparticle synthesis.

Conclusion: From Mechanism to Application

A thorough understanding of the s is paramount for the rational design of advanced functional materials. The high electrophilicity of the niobium center dictates a rapid reaction course that can be expertly steered by the judicious control of key parameters like the water-to-alkoxide ratio, pH, and the use of chemical modifiers. This control allows researchers to transition from forming transparent, monolithic films suitable for electronic applications to synthesizing discrete, high-surface-area nanoparticles ideal for catalysis and biomedical applications such as drug delivery.[1][4] By mastering these fundamental sol-gel principles, scientists are empowered to engineer the next generation of niobium-based materials with precisely tailored properties to meet the demands of modern technology and medicine.

References

  • A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges. National Institutes of Health.
  • Investigating niobium oxide-based materials: Synthesis, characterization, and applications in heterogeneous catalysis. Taylor & Francis Online.
  • Synthesis and Structural Properties of Niobium Pentoxide Powders: A Comparative Study of the Growth Process. ResearchGate.
  • Niobic acid as a support for microheterogeneous nanocatalysis of sodium borohydride hydrolysis under mild conditions. National Institutes of Health.
  • Synthesis and Structural Properties of Niobium Pentoxide Powders: A Comparative Study of the Growth Process. SciELO.
  • Niobium(V) Alkoxides. Synthesis, Structure, and Characterization of [Nb(μ-OCH2CH3)(OCH2C(CH3)3)4]2, {[H3CC(CH2O)(CH2-μ-O)(C(O)2)]Nb2(μ-O)(OCH2CH3)5}2, and {[H3CC(CH2O)2(CH2-μ-O)]Nb(OCH2CH3)2}2 for Production of Mixed Metal Oxide Thin Films. ACS Publications.
  • Structure and Acid Catalysis of Mesoporous Nb2O5·nH2O. ACS Publications.
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  • Sol-gel route to niobium pentoxide. OSTI.GOV. Available at: [Link]

  • Evolution of microstructure in mixed niobia-hybrid silica thin films from sol–gel precursors. Elsevier.
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An In-depth Technical Guide to the Solubility of Niobium (V) n-Propoxide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Nuances of Niobium Alkoxide Solubility

To the researchers, chemists, and materials scientists pioneering advancements in thin-film deposition, catalysis, and nanomaterial synthesis, the choice of solvent is a critical, yet often under-documented, parameter. Niobium (V) n-propoxide (Nb(OPr)₅), a key precursor in many sol-gel and chemical vapor deposition processes, is a prime example of a compound whose solubility characteristics are paramount to successful application, yet sparsely reported in classical chemical literature. This guide is conceived from a practical, field-proven perspective to bridge this knowledge gap. We move beyond simple declarations of "soluble" or "insoluble" to explore the underlying chemical principles governing solubility and provide a framework for empirical determination. This document serves not as a static data sheet, but as a comprehensive manual for the rational selection and validation of solvent systems for niobium n-propoxide.

The Molecular Profile of this compound: Implications for Solubility

Niobium (V) n-propoxide, with the chemical formula Nb(OCH₂CH₂CH₃)₅, is an organometallic compound where a central niobium atom is coordinated to five n-propoxide ligands. Its physical state as a pale yellow liquid at room temperature is a key indicator of its molecular, rather than ionic, nature[1][2]. The solubility of this compound is primarily dictated by the interplay of two factors: the polarity of the niobium-oxygen bond and the nonpolar nature of the n-propyl chains.

The molecule's core has a degree of polarity due to the electronegativity difference between niobium and oxygen. However, the five n-propyl groups extending from the central core create a sterically hindered and predominantly nonpolar molecular surface. This dual character suggests that its solubility will be favored in solvents that can effectively interact with these aliphatic chains, i.e., solvents of low to moderate polarity.

A Survey of Suitable Organic Solvents: A Qualitative & Inferred Assessment

Quantitative solubility data for this compound is not widely published. However, based on its common applications in sol-gel synthesis and thin-film deposition, and by analogy to similar metal alkoxides like niobium isopropoxide, we can construct a reliable, qualitative guide to its solubility in various classes of organic solvents.

Solvent ClassRepresentative SolventsExpected SolubilityRationale & Critical Considerations
Alcohols n-Propanol, Ethanol, ButanolSoluble, but reactiveThis compound is expected to be miscible with its parent alcohol, n-propanol. It will likely dissolve in other primary alcohols like ethanol and butanol. However, these are not inert solvents. Transesterification can occur, where the n-propoxide ligands are exchanged with the solvent's alkoxy group, altering the precursor's identity. This is a critical consideration in sol-gel chemistry, where such reactions can be either desirable or detrimental.[3][4]
Hydrocarbons Toluene, Hexane, XyleneSolubleThe nonpolar aliphatic chains of this compound favor dissolution in nonpolar hydrocarbon solvents through van der Waals interactions. The solubility of the related niobium isopropoxide in hydrocarbons supports this assertion.[3][4] These are often excellent choices for non-reactive solvent systems.
Ethers Tetrahydrofuran (THF), Diethyl etherLikely SolubleEthers are relatively non-reactive and have a moderate polarity that can solvate the Nb-O core without reacting. They are common solvents for organometallic compounds.
Chlorinated Solvents Dichloromethane, ChloroformLikely SolubleThe polarity of these solvents should be sufficient to dissolve this compound. However, their higher reactivity and potential for trace acid impurities (which can catalyze hydrolysis or decomposition) warrant caution.
Ketones & Esters Acetone, Ethyl AcetateSoluble, but reactiveSimilar to alcohols, these solvents are expected to dissolve this compound but are known to react with related metal alkoxides.[3][4] The carbonyl group can coordinate to the niobium center, potentially leading to ligand exchange or other reactions. Their use should be carefully evaluated for the specific application.
Aprotic Polar Solvents Acetonitrile, Dimethylformamide (DMF)Likely Soluble, with cautionWhile likely to be soluble, these highly polar and coordinating solvents may interact strongly with the niobium center, potentially altering its reactivity or leading to the formation of less soluble complexes.

A Note on Water: this compound, like most metal alkoxides, is highly sensitive to moisture. It will readily react with water (hydrolyze) to form niobium oxides or hydroxides.[3][5] This reaction is the basis of many sol-gel processes but also means that all solvents and handling procedures must be rigorously anhydrous to maintain a stable precursor solution.

Experimental Protocol: A Self-Validating System for Solubility Determination

Given the absence of standardized quantitative data, empirical determination of solubility is essential. The following protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a target organic solvent at a specific temperature.

Materials:

  • Niobium (V) n-propoxide

  • Anhydrous target organic solvent(s)

  • Small, dry glass vials with screw caps or septa

  • Inert gas (Argon or Nitrogen) supply

  • Glovebox or Schlenk line

  • Magnetic stirrer and stir bars

  • Graduated pipettes or syringes

Methodology:

  • Preparation (Inert Atmosphere): All steps must be performed under an inert atmosphere (e.g., in a glovebox) to prevent hydrolysis. All glassware must be oven-dried and cooled under vacuum or an inert gas stream.

  • Initial Qualitative Test:

    • Add 1 mL of the anhydrous solvent to a vial.

    • While stirring, add a small, known amount of this compound (e.g., 0.1 mL).

    • Observe for immediate dissolution, formation of a second phase (immiscibility), or precipitation. A clear, homogeneous solution indicates solubility at this concentration.

  • Semi-Quantitative Determination (Titration Method):

    • Start with a known volume of the solvent (e.g., 5 mL) in a vial with a stir bar.

    • Incrementally add small, precise volumes of this compound (e.g., 0.1 mL at a time) to the stirring solvent.

    • After each addition, allow the solution to stir for several minutes and observe.

    • The point at which the solution becomes cloudy or a precipitate forms and does not redissolve indicates that the saturation point has been reached.

    • The total volume of this compound added before saturation can be used to calculate an approximate solubility.

  • Data Recording and Validation:

    • Record the temperature at which the experiment is conducted.

    • Repeat the determination at least twice to ensure reproducibility.

    • For long-term stability tests, seal the vial and observe over several hours or days for any signs of precipitation or reaction.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The primary reason for using a glovebox or Schlenk line is the high reactivity of this compound with water.[3][5] Failure to exclude moisture will lead to the formation of insoluble niobium oxides, providing a false negative result for solubility.

  • Incremental Addition: This titration-like approach allows for a more precise determination of the saturation point compared to adding a large amount of solute at once.

  • Stirring: Continuous agitation ensures that the system reaches equilibrium and that localized supersaturation does not give a misleading result.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the solubility determination protocol.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_decision Decision & Endpoint cluster_results Results & Validation prep1 Dry Glassware prep2 Establish Inert Atmosphere (Glovebox/Schlenk Line) prep1->prep2 prep3 Prepare Anhydrous Solvent prep2->prep3 start Start with Known Volume of Solvent prep3->start add Add Incremental Volume of Nb(OPr)5 start->add stir Stir to Equilibrate add->stir observe Observe for Clarity stir->observe is_clear Solution Clear? observe->is_clear is_clear->add Yes record Record Volume Added is_clear->record No saturated Endpoint: Saturation Reached record->saturated repeat_exp Repeat for Reproducibility saturated->repeat_exp

Caption: Workflow for the empirical determination of this compound solubility.

Concluding Remarks for the Practicing Scientist

The successful use of this compound as a precursor is intrinsically linked to its behavior in solution. While this guide provides a robust framework based on chemical principles and analogous compounds, the ultimate arbiter of solubility is empirical testing under the specific conditions of your experiment. The reactivity of this compound, particularly its sensitivity to hydrolysis and potential for transesterification, must always be at the forefront of solvent selection. By following the protocols outlined herein, researchers can confidently prepare stable, homogeneous precursor solutions, paving the way for the reproducible synthesis of high-quality niobium-based materials.

References

  • This compound | AMERICAN ELEMENTS ® . American Elements. [Link]

  • Synthesis and Structural Properties of Niobium Pentoxide Powders: A Comparative Study of the Growth Process . SciELO. [Link]

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  • TW202311172A - Niobium precursor compound for thin film deposition and method for forming niobium-containing thin film using same.
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Methodological & Application

Sol-Gel Synthesis of Niobium Pentoxide (Nb₂O₅) Using Niobium (V) n-Propoxide: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of niobium pentoxide (Nb₂O₅) nanoparticles and thin films via a sol-gel method utilizing niobium (V) n-propoxide as the precursor. This guide is intended for researchers and scientists in materials science, chemistry, and drug development, offering a detailed protocol grounded in the fundamental principles of sol-gel chemistry. Beyond a simple recitation of steps, this note elucidates the critical process parameters and their causal relationships to the final material properties, ensuring a robust and reproducible synthesis.

Scientific Foundation: The Sol-Gel Pathway to Nb₂O₅

The sol-gel process is a versatile, low-temperature method for producing high-purity ceramic and glass materials.[1] The synthesis of Nb₂O₅ from niobium (V) n-propoxide, Nb(OCH₂CH₂CH₃)₅, is predicated on two fundamental chemical reactions: hydrolysis and condensation.

Hydrolysis: The process is initiated by the addition of water, which leads to the replacement of alkoxy groups (-OR) with hydroxyl groups (-OH). An acid or base is often used to catalyze this reaction.

  • Nb(OR)₅ + x H₂O → Nb(OR)₅₋ₓ(OH)ₓ + x ROH (where R = -CH₂CH₂CH₃)

Condensation: Subsequently, the partially hydrolyzed precursors react with each other to form niobium-oxygen-niobium (Nb-O-Nb) bridges, eliminating water or alcohol. This polycondensation process results in the formation of a three-dimensional oxide network, transitioning the solution from a colloidal suspension ("sol") into a rigid, porous structure ("gel").[2]

  • 2 Nb(OR)₅₋ₓ(OH)ₓ → (RO)₅₋ₓ(OH)ₓ₋₁Nb-O-Nb(OR)₅₋ₓ(OH)ₓ₋₁ + H₂O (water condensation)

  • Nb(OR)₅₋ₓ(OH)ₓ + Nb(OR)₅₋ₓ(OH)ₓ₋₁ → (RO)₅₋ₓ(OH)ₓ₋₁Nb-O-Nb(OR)₅₋ₓ(OH)ₓ₋₁ + ROH (alcohol condensation)

The rate of these reactions is critical in determining the structure and morphology of the final Nb₂O₅ product. Niobium alkoxides are highly reactive towards water, and controlling the hydrolysis rate is paramount to achieving a homogeneous gel rather than uncontrolled precipitation.

Causality in Precursor Choice: The Role of the n-Propoxy Group

The choice of niobium (V) n-propoxide over more common precursors like niobium (V) ethoxide offers a degree of control over the reaction kinetics. The longer n-propyl chains introduce greater steric hindrance around the central niobium atom compared to the shorter ethyl groups in ethoxide. This steric bulk slows down the rate of hydrolysis.[3] This moderation helps prevent rapid, localized precipitation, favoring the formation of a more uniform and stable sol, which is particularly advantageous for creating homogeneous thin films or monodisperse nanoparticles.

Health and Safety Precautions

2.1 Niobium (V) n-Propoxide:

  • Hazards: Flammable liquid. Causes skin and eye irritation.[4][5] Highly sensitive to moisture.

  • Handling: Handle under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from sources of ignition and moisture.

2.2 Solvents and Reagents:

  • Anhydrous n-propanol and ethanol are flammable. Handle in a well-ventilated fume hood away from open flames.

  • Nitric acid is corrosive. Handle with appropriate PPE.

2.3 Nb₂O₅ Nanoparticles:

  • Hazards: Inhalation of fine powders may cause respiratory irritation.[6]

  • Handling: Handle the final calcined powder in a fume hood or with appropriate dust mitigation measures to avoid inhalation.

Detailed Experimental Protocol: Synthesis of Nb₂O₅ Nanopowder

This protocol details the synthesis of amorphous Nb₂O₅ powder, which can be subsequently calcined to obtain various crystalline phases.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)CAS Number
Niobium (V) n-propoxide, Nb(OC₃H₇)₅99% (metals basis)American Elements38874-17-8
n-Propanol, CH₃(CH₂)₂OHAnhydrous, 99.5%Sigma-Aldrich71-23-8
Ethanol, C₂H₅OHAnhydrous, ≥99.5%Fisher Scientific64-17-5
Nitric Acid, HNO₃70%, ACS ReagentVWR7697-37-2
Deionized Water≥18 MΩ·cmMillipore7732-18-5

Niobium (V) n-propoxide Properties:

  • Molecular Formula: C₁₅H₃₅NbO₅[7]

  • Molecular Weight: 388.34 g/mol [7]

  • Appearance: Pale yellow liquid[5]

  • Boiling Point: 166 °C @ 0.05 mmHg[7]

Equipment
  • Glovebox or Schlenk line with inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer with hotplate

  • Glass beakers and flasks (oven-dried)

  • Syringes and needles

  • Drying oven

  • Tube furnace for calcination

  • Centrifuge (for powder collection)

Step-by-Step Synthesis Procedure

Step 1: Precursor Solution Preparation (Under Inert Atmosphere)

  • Inside a glovebox, transfer 50 mL of anhydrous n-propanol into a 100 mL oven-dried beaker equipped with a magnetic stir bar.

  • Slowly add 5.0 g (12.87 mmol) of Niobium (V) n-propoxide to the n-propanol while stirring.

  • Stir the solution for 30 minutes to ensure complete dissolution and homogeneity. The resulting solution should be clear and colorless to pale yellow. This is the "Nb Sol".

Step 2: Hydrolysis Solution Preparation

  • In a separate beaker, prepare the hydrolysis solution by mixing 25 mL of anhydrous ethanol with 1.16 mL (64.35 mmol) of deionized water.

  • Carefully add 0.2 mL of concentrated nitric acid (HNO₃) to the ethanol/water mixture. The acid acts as a catalyst to promote hydrolysis while keeping the peptized particles from agglomerating too quickly.

  • Stir this solution for 10 minutes.

Step 3: Sol-Gel Transition

  • While vigorously stirring the "Nb Sol" from Step 1, add the hydrolysis solution dropwise using a syringe. The addition rate should be slow (approx. 1 mL/min) to control the hydrolysis reaction.

  • Upon addition of the hydrolysis solution, the mixture will gradually become more viscous.

  • After the complete addition, seal the beaker (e.g., with parafilm) and leave it to stir for 2 hours at room temperature.

  • Stop stirring and allow the sol to age at room temperature for 72 hours. During this time, the gelation process will complete, resulting in a semi-rigid, translucent wet gel.

Step 4: Drying and Post-Processing

  • Carefully unseal the gel and place it in a drying oven at 60 °C for 48 hours to evaporate the solvent and residual water. This will result in a xerogel.

  • The dried xerogel will likely be a solid, glassy material. Grind the xerogel into a fine powder using an agate mortar and pestle. This powder is amorphous Nb₂O₅.

Step 5: Calcination (Crystallization)

  • Place the amorphous Nb₂O₅ powder in a ceramic crucible.

  • Transfer the crucible to a tube furnace.

  • Heat the powder in air at a ramp rate of 5 °C/min to the desired calcination temperature and hold for 3-5 hours. The choice of temperature is critical for obtaining the desired crystalline phase (see Section 4.1).

  • After calcination, allow the furnace to cool down naturally to room temperature.

  • The resulting white powder is crystalline Nb₂O₅. Store in a desiccator.

Workflow Visualization

G cluster_0 Inert Atmosphere cluster_1 Ambient Atmosphere Precursor Niobium (V) n-propoxide Nb_Sol Nb Sol Preparation Precursor->Nb_Sol Solvent1 Anhydrous n-Propanol Solvent1->Nb_Sol Gelation Controlled Hydrolysis & Condensation Nb_Sol->Gelation Water Deionized Water Hydrolysis_Sol Hydrolysis Solution Water->Hydrolysis_Sol Solvent2 Ethanol Solvent2->Hydrolysis_Sol Catalyst Nitric Acid Catalyst->Hydrolysis_Sol Hydrolysis_Sol->Gelation Aging Aging (72h) (Gel Network Formation) Gelation->Aging Drying Drying (60°C) (Xerogel Formation) Aging->Drying Grinding Grinding Drying->Grinding Amorphous Amorphous Nb₂O₅ Powder Grinding->Amorphous Calcination Calcination (See Table 1) Amorphous->Calcination Crystalline Crystalline Nb₂O₅ Powder Calcination->Crystalline

Caption: Sol-gel synthesis workflow from precursor to crystalline Nb₂O₅.

Application Notes: Rationale and Process Optimization

The Critical Role of Calcination Temperature

The final crystalline phase of Nb₂O₅ is dictated by the calcination temperature. This is a crucial parameter to control as different polymorphs exhibit different properties (e.g., photocatalytic activity, dielectric constant).[8]

Calcination Temp. (°C)Resulting Nb₂O₅ PhaseCrystal SystemKey Characteristics
< 400 °C Amorphous-High surface area, disordered structure.
~400 - 600 °C TT-Nb₂O₅PseudohexagonalMetastable, often formed at lower crystallization temperatures.[9]
~600 - 800 °C T-Nb₂O₅OrthorhombicA common, more stable phase.[10]
> 950 °C H-Nb₂O₅MonoclinicThe most thermodynamically stable phase.[8]

Expert Insight: As calcination temperature increases, particle sintering and grain growth occur, which generally leads to a decrease in the material's specific surface area.[11] Therefore, a trade-off exists between achieving high crystallinity and maintaining a high surface area, which is critical for applications like catalysis. For applications requiring high surface area, lower calcination temperatures (e.g., 400-500 °C) are recommended.

Control of Water and Catalyst Concentration

The molar ratio of water to the niobium precursor (H₂O:Nb) is a key determinant of the gelation process. A low H₂O:Nb ratio leads to incomplete hydrolysis and a slower, more controlled gelation. A high ratio can cause rapid precipitation, yielding a non-homogeneous powder. The recommended ratio in the protocol (approximately 5:1) provides a balance for controlled gel formation.

The acid catalyst (HNO₃) serves two main purposes:

  • Protonation: It protonates the alkoxy groups, making them better leaving groups and thus accelerating the hydrolysis reaction in a controlled manner.

  • Colloidal Stability: It imparts a positive surface charge on the growing niobium oxy-hydroxide particles, causing electrostatic repulsion that prevents premature aggregation and precipitation, leading to a more stable sol.

Characterization of the Final Product

To validate the synthesis and understand the material properties, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To determine the crystalline phase and estimate crystallite size of the calcined powder.[8] Amorphous powders will show broad humps, while crystalline phases will exhibit sharp diffraction peaks.

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and aggregation state of the Nb₂O₅ powder.[12]

  • Thermogravimetric and Differential Thermal Analysis (TGA/DTA): To study the thermal decomposition of the xerogel and identify the temperatures of water/solvent removal and crystallization events.[11]

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution, which are crucial for catalytic and sensing applications.[12]

Protocol for Thin Film Deposition

The "Nb Sol" prepared in Step 1 of the powder protocol can be adapted for thin film deposition via spin-coating or dip-coating.

  • Substrate Preparation: Clean substrates (e.g., silicon wafers, glass slides) thoroughly by sonicating in acetone, then ethanol, and finally deionized water. Dry the substrates with a stream of nitrogen.

  • Sol Dilution: Dilute the "Nb Sol" with anhydrous ethanol to achieve the desired viscosity for coating. A typical precursor concentration for spin coating is 0.1-0.5 M.

  • Deposition:

    • Spin-Coating: Dispense the sol onto the substrate and spin at a set speed (e.g., 1000-4000 rpm) for 30-60 seconds. Film thickness can be controlled by adjusting the sol concentration and spin speed.

    • Dip-Coating: Immerse the substrate into the sol and withdraw it at a constant, controlled speed.

  • Drying and Calcination: Dry the coated film on a hotplate at ~100-150 °C for 10-15 minutes to evaporate the solvent. Repeat the coating and drying steps to achieve the desired thickness. Finally, calcine the film in a furnace using a temperature profile similar to the one described for the powder to achieve crystallization.[13]

Conclusion

This guide outlines a robust and reproducible sol-gel method for the synthesis of Nb₂O₅ using niobium (V) n-propoxide. By carefully controlling the reaction stoichiometry and thermal processing, researchers can tailor the crystallinity, morphology, and surface area of the final material to suit a wide range of applications, from catalysis and energy storage to optical coatings and biomedical devices.[14][15] The principles and causal relationships discussed herein provide the necessary scientific foundation for logical troubleshooting and further optimization of the synthesis process.

References

  • One-pot synthesis and characterization of Nb2O5 nanopowder. (2012). Journal of Nanoscience and Nanotechnology, 12(10), 7922-6. [Link]

  • Synthesis and Characterization of Nb2O5 Nanostructures. (n.d.). ResearchGate. Retrieved from [Link]

  • Probing the Electrochemical Processes of Niobium Pentoxides (Nb2O5) for High-Rate Lithium-ion Batteries: A Review. (n.d.). UCL Discovery. [Link]

  • Sol-gel synthesis and characterization of Nb2O5 powders. (2004). ResearchGate. [Link]

  • Synthesis of highly sterically hindered niobium and tantalum alkoxides and their microhydrolysis in strongly basic medium. (n.d.). ResearchGate. [Link]

  • A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges. (2024). National Institutes of Health. [Link]

  • Synthesis and Characterization of Niobium Oxide Nanoparticles, Polyindole and Nb2O5/Polyindole Nanocomposite. (2020). ResearchGate. [Link]

  • Synthesis, characterization and use of Nb2O5 based catalysts in producing biofuels by transesterification, esterification and pyrolysis. (n.d.). SciELO. [Link]

  • Niobium(V) propoxide Safety Data Sheet. (2025). XiXisys.com. [Link]

  • Niobium n-propoxide. (n.d.). Refractory Metals, Rare Earth Elements Coupon. [Link]

  • Synthesis and Structural Properties of Niobium Pentoxide Powders: A Comparative Study of the Growth Process. (2016). SciELO. [Link]

  • N-Doped TiO₂-Nb₂O₅ Sol-Gel Catalysts: Synthesis, Characterization, Adsorption Capacity, Photocatalytic and Antioxidant Activity. (n.d.). MDPI. [Link]

  • Sol-gel derived Nb2O5 thin films for photonic applications. (n.d.). ResearchGate. [Link]

  • Biocompatible Nb2O5 Thin Films Prepared by Means of the Sol-Gel Process. (n.d.). PubMed. [Link]

  • This compound. (n.d.). American Elements. [Link]

  • NIOBIUM (V) OXIDE - Safety Data Sheet. (2024). Elemental Microanalysis. [Link]

  • Niobium Products Safety Data Sheet. (2017). Ted Pella, Inc.. [Link]

  • Colloidal Sol-Gel Synthesis and Photocatalytic Activity of Nanoparticulate Nb2O5 Sols. (2016). Digital.CSIC. [Link]

  • Influence of precursor nature in the properties of the sol-gel mixed oxide Nb2O5/Al2O3. (n.d.). ResearchGate. [Link]

  • Synthesis and Structural Properties of Niobium Pentoxide Powders: A Comparative Study of the Growth Process. (2016). ResearchGate. [Link]

  • Principles of Hydrolysis and Condensation Reaction of Alkoxysilanes. (n.d.). Publikationen der UdS. [Link]

  • Evolution of microstructure in mixed niobia-hybrid silica thin films from sol-gel precursors. (2013). ScienceDirect. [Link]

  • Hydrolysis (a) and condensation (b, c) of metal alkoxides. (n.d.). ResearchGate. [Link]

  • The hydrolysis and polycondensation of tetra alkoxysilanes. (n.d.). ResearchGate. [Link]

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Synthesis of Niobium Oxide Nanoparticles from Niobium (V) n-Propoxide: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of niobium oxide (Nb₂O₅) nanoparticles using niobium (V) n-propoxide as a precursor. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring both reproducibility and a deeper understanding of the nanoparticle formation process. Niobium oxide nanoparticles are of significant interest in the biomedical and pharmaceutical fields due to their biocompatibility, chemical stability, and versatile properties for applications in drug delivery, bioimaging, and catalysis.[1][2]

Scientific Foundation: The Chemistry of Niobium Alkoxide Precursors

Niobium (V) n-propoxide (Nb(OPr)₅) is a metal alkoxide precursor that serves as an excellent starting material for the synthesis of niobium oxide nanoparticles. The synthesis is primarily based on the principles of sol-gel chemistry, which involves the hydrolysis and subsequent condensation of the metal alkoxide in a controlled manner.

The fundamental reactions can be summarized as:

  • Hydrolysis: The n-propoxide ligands are replaced by hydroxyl groups upon reaction with water. Nb(OCH₂CH₂CH₃)₅ + 5H₂O → Nb(OH)₅ + 5CH₃CH₂CH₂OH

  • Condensation: The resulting niobium hydroxide molecules then undergo condensation to form niobium-oxygen-niobium (Nb-O-Nb) bonds, leading to the formation of a solid oxide network. This can occur through two primary pathways:

    • Oxolation: Nb-OH + HO-Nb → Nb-O-Nb + H₂O

    • Alcoxolation: Nb-OH + RO-Nb → Nb-O-Nb + ROH

The kinetics of these reactions are highly dependent on several factors, including the concentration of reactants, the water-to-alkoxide ratio, the pH of the solution, and the reaction temperature. The choice of solvent also plays a crucial role, as it influences the solubility of the precursor and the rates of hydrolysis and condensation. By carefully controlling these parameters, it is possible to tailor the size, morphology, and crystallinity of the resulting niobium oxide nanoparticles.

Synthesis Methodologies: A Comparative Overview

Several methods can be employed to synthesize niobium oxide nanoparticles from niobium n-propoxide, each offering distinct advantages in terms of particle characteristics and process scalability. The most common and effective methods are sol-gel, solvothermal, and hydrothermal synthesis.

Synthesis MethodKey PrincipleAdvantages
Sol-Gel Controlled hydrolysis and condensation of the precursor in a liquid medium at or near room temperature, followed by aging and calcination.[1]Excellent control over particle size and purity; can produce amorphous or crystalline materials depending on post-synthesis treatment.[1]
Solvothermal The synthesis is carried out in a sealed vessel (autoclave) using an organic solvent at temperatures above its boiling point.Produces highly crystalline nanoparticles with well-defined morphologies.[3]
Hydrothermal Similar to the solvothermal method, but using water as the solvent.[4]Environmentally friendly ("green chemistry") approach; allows for the formation of unique crystalline phases.[1][4]

Detailed Protocols and Methodologies

The following section provides detailed, step-by-step protocols for the synthesis of niobium oxide nanoparticles using niobium (V) n-propoxide.

Protocol 1: Sol-Gel Synthesis of Amorphous Niobium Oxide Nanoparticles

This protocol describes a standard sol-gel method to produce amorphous niobium oxide nanoparticles, which can be subsequently crystallized through calcination.

Materials:

  • Niobium (V) n-propoxide (Nb(OPr)₅)

  • Absolute Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Ammonia Solution (NH₄OH, 28-30%)

Equipment:

  • Glass reactor with a magnetic stirrer

  • Dropping funnel

  • Centrifuge

  • Oven

  • Furnace

Procedure:

  • Precursor Solution Preparation: In a clean, dry glass reactor, dissolve a specific amount of niobium (V) n-propoxide in absolute ethanol under vigorous stirring to form a clear, homogeneous solution. A typical concentration is 0.1 M.

  • Hydrolysis: Prepare a mixture of deionized water and absolute ethanol. The molar ratio of water to this compound is a critical parameter that influences the hydrolysis rate and subsequent particle size. A ratio of 4:1 is a good starting point.

  • Gelation: Slowly add the water/ethanol mixture to the this compound solution under continuous stirring. A few drops of ammonia solution can be added to catalyze the hydrolysis and condensation reactions, leading to the formation of a gel.

  • Aging: Allow the gel to age for 24 hours at room temperature. During this time, the condensation reactions continue, strengthening the oxide network.

  • Washing: The aged gel is then washed several times with ethanol to remove any unreacted precursors and byproducts. This is typically done by centrifugation, where the supernatant is discarded and the pellet is re-dispersed in fresh ethanol.

  • Drying: After the final wash, the gel is dried in an oven at 80-100 °C for 12 hours to remove the solvent, resulting in a fine white powder of amorphous niobium oxide.

  • Calcination (Optional): To obtain crystalline niobium oxide nanoparticles, the amorphous powder is calcined in a furnace. The final crystalline phase depends on the calcination temperature. For example, calcination at 500-600 °C typically yields the orthorhombic phase (T-Nb₂O₅).[5]

Workflow for Sol-Gel Synthesis:

Caption: Workflow for the sol-gel synthesis of niobium oxide nanoparticles.

Protocol 2: Solvothermal Synthesis of Crystalline Niobium Oxide Nanoparticles

This protocol outlines a solvothermal method for the direct synthesis of crystalline niobium oxide nanoparticles.

Materials:

  • Niobium (V) n-propoxide (Nb(OPr)₅)

  • Benzyl alcohol

  • Toluene

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Oven

Procedure:

  • Precursor Solution: In a typical synthesis, dissolve niobium (V) n-propoxide in a mixture of benzyl alcohol and toluene in a beaker. Benzyl alcohol can act as a solvent, a reactant (oxygen source), and a capping agent to control particle growth.[6]

  • Solvothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven to a temperature between 160-200 °C for a specified duration (e.g., 24-72 hours). The high temperature and pressure inside the autoclave facilitate the formation of crystalline nanoparticles.[6]

  • Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally. The resulting precipitate is collected by centrifugation.

  • Washing: Wash the collected nanoparticles several times with ethanol and acetone to remove any residual organic species.

  • Drying: Dry the final product in an oven at 60-80 °C overnight to obtain a fine powder of crystalline niobium oxide nanoparticles.

Workflow for Solvothermal Synthesis:

Caption: Workflow for the solvothermal synthesis of niobium oxide nanoparticles.

Characterization of Niobium Oxide Nanoparticles

To ensure the successful synthesis of niobium oxide nanoparticles with the desired properties, a thorough characterization is essential. The following table summarizes the key characterization techniques and the information they provide.

TechniqueInformation Obtained
X-ray Diffraction (XRD) Crystalline structure, phase purity, and crystallite size.[5]
Transmission Electron Microscopy (TEM) Particle size, morphology (shape), and crystalline structure of individual nanoparticles.
Scanning Electron Microscopy (SEM) Surface morphology, particle size distribution, and agglomeration state of the nanoparticle powder.[7]
Brunauer-Emmett-Teller (BET) Analysis Specific surface area and porosity of the nanoparticle powder.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups on the nanoparticle surface and the completion of the condensation reaction.

Expected Characterization Results:

  • XRD: For amorphous Nb₂O₅, the XRD pattern will show a broad halo. After calcination, sharp diffraction peaks corresponding to a specific crystalline phase (e.g., orthorhombic or pseudohexagonal) will be observed.[5]

  • TEM/SEM: The micrographs will reveal the size and shape of the nanoparticles. Depending on the synthesis parameters, spherical, rod-like, or other morphologies can be obtained.[7][9]

Applications in Drug Development and Biomedical Research

Niobium oxide nanoparticles synthesized from this compound offer significant potential in the pharmaceutical and biomedical fields.

  • Drug Delivery: Their high surface area and biocompatibility make them suitable as carriers for targeted drug delivery. The nanoparticle surface can be functionalized with specific ligands to target cancer cells or other diseased tissues.[1]

  • Bioimaging: Niobium oxide nanoparticles can be used as contrast agents in various imaging modalities. Their high atomic number can enhance contrast in X-ray imaging, and they can also be doped with fluorescent dyes for optical imaging.

  • Biocompatible Coatings: Due to their excellent corrosion resistance and biocompatibility, niobium oxide nanoparticles can be used to coat medical implants, improving their longevity and reducing adverse reactions in the body.[1]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Rapid, uncontrolled precipitation Hydrolysis rate is too fast.Decrease the water concentration, use a less polar solvent, or add a chelating agent (e.g., acetylacetone) to the precursor solution to reduce its reactivity.
Large, agglomerated particles High precursor concentration or insufficient stirring.Decrease the precursor concentration, increase the stirring speed, or use a surfactant to prevent agglomeration.
Incomplete reaction Insufficient reaction time or temperature.Increase the reaction time or temperature (for solvothermal/hydrothermal methods).
Broad particle size distribution Inhomogeneous nucleation and growth.Ensure rapid and uniform mixing of reactants. Consider a two-step synthesis approach with separate nucleation and growth phases.

Conclusion

The synthesis of niobium oxide nanoparticles from niobium (V) n-propoxide using sol-gel, solvothermal, and hydrothermal methods offers a versatile platform for producing materials with tailored properties for a range of biomedical and pharmaceutical applications. By carefully controlling the synthesis parameters, researchers can achieve desired particle sizes, morphologies, and crystalline phases. The protocols and insights provided in this guide serve as a valuable resource for scientists and professionals in the field, enabling the reproducible synthesis and characterization of these promising nanomaterials.

References

  • Hydrothermal Routes for Nb2O5 preparation: Impact of Synthesis Parameters on Photocatalytic Applications. (n.d.). Retrieved from [Link]

  • A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges. (2025). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Characterization of Niobium Oxide Nanoparticles, Polyindole and Nb2O5/Polyindole Nanocomposite. (2020). Semantic Scholar. Retrieved from [Link]

  • Synthesis and Characterization of Nb2O5 Nanostructures. (n.d.). ResearchGate. Retrieved from [Link]

  • Raba, A. M., Bautista-Ruíz, J., & Joya, M. R. (2016). Synthesis and Structural Properties of Niobium Pentoxide Powders: A Comparative Study of the Growth Process. Materials Research, 19(6), 1381–1387. [Link]

  • Joya, M. R., Ortega, J. J. B., Paez, A. M. R., Silva Filho, J. G., & Freire, P. T. C. (2017). Synthesis and Characterization of Nano-Particles of Niobium Pentoxide with Orthorhombic Symmetry. Metals, 7(4), 142. [Link]

  • Formation and growth mechanism for niobium oxide nanoparticles: atomistic insight from in situ X-ray total scattering. (2021). National Institutes of Health. Retrieved from [Link]

  • Niobium Oxide Nanorods Obtained by Hydrothermal Synthesis—Structure, Morphology, and Electrochemical Detection of Oxygen Via Oxygen Reduction Reaction. (2023). MDPI. Retrieved from [Link]

  • Sol-gel synthesis and characterization of Nb2O5 powders. (2004). ResearchGate. Retrieved from [Link]

  • Growth of Nb2O5 film using hydrothermal method: Effect of Nb concentration on physical properties. (2022). ResearchGate. Retrieved from [Link]

  • Niobium Oxide Nanorods Obtained by Hydrothermal Synthesis—Structure, Morphology, and Electrochemical Detection of Oxygen Via Oxygen Reduction Reaction. (2023). ResearchGate. Retrieved from [Link]

  • Kominami, H., Oki, K., Kohno, M., Onoue, S., Kera, Y., & Ohtani, B. (2001). Novel solvothermal synthesis of niobium(V) oxide powders and their photocatalytic activity in aqueous suspensions. Journal of Materials Chemistry, 11(2), 604–609. [Link]

  • Raba, A. M., Bautista-Ruíz, J., & Joya, M. R. (2016). Synthesis and Structural Properties of Niobium Pentoxide Powders: A Comparative Study of the Growth Process. ResearchGate. Retrieved from [Link]

  • Summary of Nb 2 O 5 nanostructures obtained using hydrothermal and solvothermal processes and their synthesis conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Niobium Oxide Nanoparticles, Polyindole and Nb2O5/Polyindole Nanocomposite. (2020). ResearchGate. Retrieved from [Link]

Sources

Application Note & Protocols: Leveraging Niobium (V) n-Propoxide for Advanced Catalytic Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing niobium (V) n-propoxide as a precursor for the synthesis of high-performance niobium oxide (Nb₂O₅) catalysts. We will explore the synthesis-structure-property relationships that govern catalytic efficacy and provide step-by-step methodologies for catalyst preparation, characterization, and application in key chemical transformations.

Introduction: The Versatility of Niobium Alkoxide Precursors

Niobium (V) alkoxides, such as niobium (V) n-propoxide (Nb(O-n-Pr)₅), are highly valuable molecular precursors in materials science and heterogeneous catalysis.[1][2] Their high reactivity and solubility in organic solvents permit precise control over hydrolysis and condensation reactions, making them ideal starting materials for the sol-gel synthesis of niobium pentoxide (Nb₂O₅).[3][4] The resulting Nb₂O₅ materials are remarkably versatile, exhibiting tunable acidity, unique redox properties, and high chemical and thermal stability, which makes them effective as bulk catalysts, promoters, or catalyst supports for a wide array of reactions.[5][6]

The utility of catalysts derived from niobium n-propoxide stems from the ability to meticulously control the final properties of the Nb₂O₅ material. By carefully manipulating the synthesis conditions, one can tailor the crystalline phase, surface area, and the nature of the acid sites (Brønsted vs. Lewis), thereby optimizing the catalyst for specific applications ranging from biomass conversion to environmental remediation.[6][7]

From Precursor to Catalyst: The Sol-Gel Transformation

The conversion of this compound to catalytically active niobium oxide is most commonly achieved through a sol-gel process. This method involves two primary chemical reactions: hydrolysis of the alkoxide precursor and subsequent condensation of the hydrolyzed species to form an extended metal-oxygen-metal network.[3][8]

  • Hydrolysis: The n-propoxide ligands (⁻O-n-Pr) are replaced by hydroxyl groups (⁻OH) upon reaction with water.

    • Nb(OR)₅ + H₂O → Nb(OR)₄(OH) + ROH

  • Condensation: The hydroxylated intermediates polymerize to form Nb-O-Nb bridges, releasing water or alcohol in the process. This leads to the formation of a "sol" (a colloidal suspension of solid particles in a liquid) which, upon further condensation, forms a "gel" (a continuous solid network entrapping the solvent).

    • 2 Nb(OR)₄(OH) → (RO)₄Nb-O-Nb(OR)₄ + H₂O

The rate of these reactions is critical and must be controlled, often by using an acid catalyst like HCl, to prevent rapid, uncontrolled precipitation and ensure the formation of a uniform gel.[9] Subsequent drying and calcination of the gel remove the solvent and organic residues, leading to the formation of the solid Nb₂O₅ catalyst.

G Figure 1: Sol-Gel Synthesis Workflow A This compound in Alcohol Solvent B Controlled Addition of H₂O / Acid Catalyst A->B C Hydrolysis & Condensation B->C D Sol Formation C->D E Gelation & Aging D->E F Drying (Removal of Solvent) E->F G Calcination F->G H Nb₂O₅ Catalyst G->H G Figure 2: Effect of Calcination Temperature on Nb₂O₅ Phase Amorphous Amorphous Nb₂O₅·nH₂O TT TT-Nb₂O₅ (Pseudohexagonal) Amorphous->TT ~300-500 °C T T-Nb₂O₅ (Orthorhombic) TT->T ~550-750 °C H H-Nb₂O₅ (Monoclinic) T->H > 900 °C

Caption: Crystalline phase transformations of Nb₂O₅ with increasing temperature.

The surface acidity can also be tuned. Low-temperature, hydrated forms are rich in Brønsted acid sites (proton donors). Higher calcination temperatures cause dehydroxylation, removing Brønsted sites and exposing more coordinatively unsaturated Nb⁵⁺ centers, which act as Lewis acid sites (electron-pair acceptors). [7][10]

Calcination Temp. (°C) Dominant Phase Typical Surface Area (m²/g) Predominant Acidity Key Characteristics
120 - 200 Amorphous (Hydrated) > 150 Strong Brønsted High surface area, water-tolerant acid sites. [6]
300 - 500 TT-Nb₂O₅ (Pseudohexagonal) 50 - 150 Brønsted & Lewis Onset of crystallization, still retains good surface area. [7]
550 - 750 T-Nb₂O₅ (Orthorhombic) 20 - 60 Primarily Lewis Well-defined crystalline structure, increased thermal stability. [7][11]

| > 900 | H-Nb₂O₅ (Monoclinic) | < 20 | Lewis | Most stable phase, low surface area, often less active. [12][13]|

Table 1: Influence of Calcination Temperature on Nb₂O₅ Properties.

Key Catalytic Applications

Acid Catalysis

Hydrated niobium oxide (niobic acid) is a potent, water-tolerant solid acid. [6]Its strong Brønsted acidity makes it an excellent catalyst for reactions such as alcohol dehydration, esterification, and Friedel-Crafts alkylation and acylation. [5][14]Unlike traditional liquid acid catalysts, Nb₂O₅ is non-corrosive, easily separable, and reusable, aligning with the principles of green chemistry. [14]The presence of both Brønsted and Lewis acid sites allows it to catalyze a wide range of organic transformations, including the conversion of biomass-derived molecules into valuable platform chemicals. [15][16]

Oxidation and Selective Oxidation

Niobium oxide is an effective component in selective oxidation catalysis, often used as a promoter or in combination with other metal oxides like molybdenum oxide. [17]The incorporation of niobium can significantly improve the selectivity of reactions such as the oxidation of propylene to acrolein or isobutylene to methacrolein by minimizing complete combustion to CO₂. [17]Furthermore, Nb₂O₅ can activate hydrogen peroxide (H₂O₂) to generate reactive oxygen species (ROS), making it a promising catalyst for oxidation processes using greener oxidants. [15]

Photocatalysis

Niobium pentoxide is an n-type semiconductor with a wide band gap (typically 3.0-3.4 eV), similar to TiO₂. [18][19]Upon irradiation with UV light, it generates electron-hole pairs that can drive redox reactions. [7]This property makes it a robust photocatalyst for environmental applications, such as the degradation of organic pollutants (e.g., dyes, pharmaceuticals) in water. [13][20][21]The fundamental mechanism involves the generation of highly reactive hydroxyl (•OH) and superoxide (O₂•⁻) radicals, which non-selectively oxidize organic contaminants. [7]Amorphous and low-temperature crystalline phases often exhibit higher photocatalytic activity due to their larger surface areas and abundance of surface hydroxyl groups. [13][22]

G Figure 3: Simplified Photocatalysis Mechanism on Nb₂O₅ cluster_0 Nb₂O₅ Particle VB Valence Band (VB) h⁺ CB Conduction Band (CB) VB->CB e⁻ H2O H₂O VB->H2O O2 O₂ CB->O2 Light Light (hν) (E > Band Gap) Light->VB OH_rad •OH (ROS) H2O->OH_rad Oxidation Pollutant Organic Pollutant OH_rad->Pollutant O2_rad O₂•⁻ (ROS) O2->O2_rad Reduction O2_rad->Pollutant Degradation Degradation Products Pollutant->Degradation

Caption: Generation of reactive oxygen species (ROS) for pollutant degradation.

Detailed Experimental Protocols

Protocol 1: Synthesis of Nb₂O₅ Catalyst via Sol-Gel Method

Objective: To synthesize an amorphous, high-surface-area niobium oxide catalyst from niobium (V) n-propoxide.

Materials:

  • Niobium (V) n-propoxide, 80% w/w in n-propanol

  • Absolute Ethanol (200 proof)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated (37%)

  • Magnetic stirrer and stir bars

  • Glass beakers and graduated cylinders

  • Drying oven

  • Muffle furnace

Procedure:

  • Prepare Precursor Solution: In a dry glass beaker under ambient conditions, add 50 mL of absolute ethanol. While stirring, slowly add 10 mL of the niobium (V) n-propoxide solution. Stir for 15 minutes to ensure complete mixing.

  • Prepare Hydrolysis Solution: In a separate beaker, mix 5 mL of deionized water, 20 mL of absolute ethanol, and 0.5 mL of concentrated HCl. The acid is crucial to control the hydrolysis rate. [9]3. Hydrolysis and Gelation: Add the hydrolysis solution dropwise to the stirred niobium precursor solution over 10 minutes. A white, translucent gel should begin to form.

  • Aging: Cover the beaker and let the gel age at room temperature for 24 hours. This step strengthens the gel network.

  • Washing: Add 50 mL of absolute ethanol to the gel, stir gently for 1 hour, and then decant the supernatant. Repeat this washing step twice to remove unreacted precursors and HCl.

  • Drying: Transfer the washed gel to a petri dish and dry in an oven at 120°C for 24 hours to form a xerogel.

  • Calcination: Grind the dried xerogel into a fine powder using a mortar and pestle. Transfer the powder to a ceramic crucible. To obtain a specific crystalline phase, calcine in a muffle furnace in static air with a ramp rate of 5°C/min to the target temperature (e.g., 450°C for TT-phase, 700°C for T-phase) and hold for 3 hours. [11]For a high-surface-area amorphous catalyst, use the material dried at 120°C directly.

  • Storage: After cooling to room temperature, store the catalyst in a desiccator.

Protocol 2: Catalyst Characterization

Objective: To confirm the crystalline phase and surface area of the synthesized Nb₂O₅.

  • X-Ray Diffraction (XRD): Analyze the powdered catalyst using a diffractometer with Cu Kα radiation to identify the crystalline phase by comparing the resulting pattern with standard JCPDS files for Nb₂O₅ polymorphs. Amorphous materials will show broad humps instead of sharp peaks. [11]2. BET Surface Area Analysis: Determine the specific surface area, pore volume, and pore size distribution using N₂ adsorption-desorption isotherms at 77 K. Degas the sample under vacuum at ~150°C for several hours prior to analysis to remove adsorbed moisture.

Protocol 3: Photocatalytic Degradation of Methyl Orange

Objective: To evaluate the photocatalytic activity of the synthesized Nb₂O₅ catalyst.

Materials:

  • Synthesized Nb₂O₅ powder

  • Methyl Orange (MO) stock solution (e.g., 100 mg/L)

  • UV lamp (e.g., 365 nm) or solar simulator

  • Glass reactor vessel with magnetic stirring

  • UV-Vis Spectrophotometer

  • Syringes and 0.22 µm filters

Procedure:

  • Reaction Setup: Prepare 100 mL of a 10 mg/L MO solution in a glass reactor vessel. Add 50 mg of the Nb₂O₅ catalyst (0.5 g/L loading).

  • Adsorption Equilibrium: Stir the suspension in complete darkness for 60 minutes to allow the MO dye to reach adsorption-desorption equilibrium with the catalyst surface. Take an initial sample (t=0) by withdrawing ~3 mL of the suspension, filtering it immediately through a 0.22 µm filter, and placing it in a cuvette.

  • Photocatalysis: Turn on the UV lamp or solar simulator to initiate the photocatalytic reaction. Continue stirring to keep the catalyst suspended.

  • Monitoring the Reaction: At regular intervals (e.g., 15, 30, 45, 60, 90, 120 minutes), withdraw ~3 mL aliquots, filter immediately, and measure the absorbance of the filtrate using a UV-Vis spectrophotometer at the maximum absorbance wavelength of MO (~464 nm).

  • Data Analysis: Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100 where A₀ is the initial absorbance at t=0 (after equilibration in the dark) and Aₜ is the absorbance at time t.

Safety and Handling

  • This compound and its alcohol solutions are flammable. Handle in a well-ventilated area away from ignition sources.

  • The precursor is moisture-sensitive. Keep containers tightly sealed.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, during synthesis and handling.

  • Calcination should be performed in a muffle furnace located in a fume hood.

References

  • 24ChemicalResearch. (2025). Niobium Isopropoxide Breakthroughs Drive Innovations in Catalysis, Polymers & Green Chemistry.
  • Al-Bonayan, A. et al. (2025). A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges. National Institutes of Health (NIH).
  • Wikipedia. (n.d.). Niobium pentoxide.
  • Ristić, M. et al. (2025). Sol-gel synthesis and characterization of Nb2O5 powders. ResearchGate.
  • MDPI. (n.d.). Recent Advances in Niobium-Based Materials for Photocatalytic Solar Fuel Production.
  • ScienceDirect. (2024). Nb2O5 and Nb based oxides as redox photocatalysts: Partial oxidation of 2-propanol and H2 generation by photoreforming.
  • Royal Society of Chemistry. (n.d.). Novel solvothermal synthesis of niobium(v) oxide powders and their photocatalytic activity in aqueous suspensions. Journal of Materials Chemistry.
  • Royal Society of Chemistry. (2014). Synthesis, acid properties and catalysis by niobium oxide nanostructured materials. Catalysis Science & Technology.
  • Niobium.tech. (n.d.). Catalytic applications of niobium compounds.
  • SciELO. (n.d.). Synthesis and Structural Properties of Niobium Pentoxide Powders: A Comparative Study of the Growth Process.
  • ResearchGate. (n.d.). Synthesis of the niobium oxides. a Reaction of NbCl5 with acetophenone....
  • National Institutes of Health (NIH). (2025). Phase-Dependent Photocatalytic Activity of Nb2O5 Nanomaterials for Rhodamine B Degradation: The Role of Surface Chemistry and Crystal Structure.
  • BenchChem. (2025). Application Notes and Protocols for Niobium Oxide as a Support for Metal Catalysts.
  • MDPI. (n.d.). Niobium-Based Catalysts in Advanced Oxidation Processes: A Systematic Review of Mechanisms, Material Engineering, and Environmental Applications.
  • Alfa Chemistry. (n.d.). Niobium Catalysts.
  • Taylor & Francis Online. (n.d.). Investigating niobium oxide-based materials: Synthesis, characterization, and applications in heterogeneous catalysis.
  • ResearchGate. (2016). Synthesis and Structural Properties of Niobium Pentoxide Powders: A Comparative Study of the Growth Process.
  • ResearchGate. (2025). Synthesis and photocatalytic activity of electrospun niobium oxide nanofibers.
  • ProChem, Inc. (n.d.). Niobium (V) Ethoxide - High-Purity Precursor for Coatings & Catalysts.
  • National Institutes of Health (NIH). (n.d.). This compound. PubChem.
  • MDPI. (n.d.). Niobium: The Focus on Catalytic Application in the Conversion of Biomass and Biomass Derivatives.
  • Lehigh University. (n.d.). Acidic Properties of Supported Niobium Oxide Catalysts: An Infrared Spectroscopy Investigation.
  • Stanford Advanced Materials. (2024). Niobium Oxidation Characteristics and Reaction with Oxygen: A Comprehensive Analysis.
  • University of Bucharest. (n.d.). Effective acidities of catalysts based on Niobium Phosphate in relation with their catalytic activity in reactions of biomass conversion.
  • NASA Technical Reports Server. (1993). Synthesis and thermal evolution of structure in alkoxide-derived niobium pentoxide gels.

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Preparation of Niobium Oxide (Nb₂O₅) Films via Sol-Gel Spin Coating: An Application Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Niobium pentoxide (Nb₂O₅) is a versatile wide-bandgap semiconductor that has garnered significant interest for a multitude of technological applications.[1] Its impressive chemical stability, high refractive index, and excellent dielectric properties make it a prime candidate for use in optical systems, electrochromic devices, capacitors, and as a biocompatible coating.[1][2][3] The sol-gel method, coupled with spin coating, offers a cost-effective and scalable approach to fabricate high-quality, uniform Nb₂O₅ thin films.[1] This application note provides a comprehensive, step-by-step protocol for the preparation of niobium oxide films, intended for researchers and professionals in materials science and engineering.

Precursor Sol Preparation: The Foundation of the Film

The quality of the final niobium oxide film is intrinsically linked to the stability and composition of the precursor sol. The most common precursors for sol-gel synthesis of Nb₂O₅ are niobium alkoxides, such as niobium (V) ethoxide (Nb(OC₂H₅)₅), due to their reactivity towards hydrolysis.[4][5] The hydrolysis and condensation reactions are carefully controlled to form a stable colloidal suspension (the sol).

Causality Behind Component Selection:
  • Niobium Precursor: Niobium (V) ethoxide is a widely used precursor due to its solubility in common organic solvents and its favorable hydrolysis kinetics.[4][6] An alternative is niobium (V) chloride (NbCl₅), which can also be used to prepare the precursor solution.[7][8]

  • Solvent: Anhydrous ethanol is a common solvent as it is miscible with the niobium precursor and participates in the hydrolysis reaction.

  • Stabilizing Agent/Chelating Agent: Acetylacetone or diethanolamine are often added to the solution.[3][9] These agents form complexes with the niobium precursor, moderating its reactivity and preventing premature precipitation, which is crucial for achieving a stable sol with a longer shelf-life.

Protocol 1: Niobium Oxide Sol Preparation

This protocol is based on the use of Niobium (V) ethoxide.

  • Environment: All steps should be performed in a controlled environment, preferably within a glovebox under an inert atmosphere (e.g., nitrogen or argon) to minimize premature hydrolysis of the precursor by atmospheric moisture.

  • Initial Mixture: In a clean, dry beaker, dissolve a specific amount of niobium (V) ethoxide in anhydrous ethanol. A typical concentration ranges from 0.1 to 0.5 M. For example, to prepare a 0.4 M solution, dissolve the appropriate amount of niobium (V) ethoxide in the calculated volume of ethanol.

  • Stabilization: While stirring the solution, slowly add a stabilizing agent. If using acetylacetone, a molar ratio of acetylacetone to niobium precursor of 1:1 is common.[3]

  • Hydrolysis: Prepare a separate solution of deionized water in ethanol. The molar ratio of water to the niobium precursor is a critical parameter that influences the sol's viscosity and the final film's properties. A ratio between 1 and 4 is typically employed. Add this solution dropwise to the niobium precursor solution under vigorous stirring.

  • Aging: Allow the resulting sol to age for a period of 2 to 24 hours at room temperature.[10] This aging step allows for the completion of the hydrolysis and condensation reactions, leading to a more stable and homogeneous sol. The final sol should be clear and slightly viscous.

Substrate Preparation: Ensuring a Clean Canvas

Proper substrate preparation is paramount for achieving good film adhesion and uniformity. The substrate must be meticulously cleaned to remove any organic residues, dust particles, or other contaminants.

Protocol 2: Substrate Cleaning
  • Substrate Selection: Common substrates for niobium oxide films include silicon wafers, glass slides, and indium tin oxide (ITO) coated glass.[7][11]

  • Ultrasonic Cleaning: Sequentially clean the substrates in an ultrasonic bath with the following solvents for 10-15 minutes each:

    • Acetone[12]

    • Isopropyl alcohol[12]

    • Deionized water

  • Drying: After sonication, thoroughly rinse the substrates with deionized water and dry them with a stream of high-purity nitrogen or argon gas.

  • Surface Activation (Optional but Recommended): To enhance the hydrophilicity of the substrate surface, which promotes better wetting by the aqueous sol, a plasma treatment or a piranha solution wash (a mixture of sulfuric acid and hydrogen peroxide) can be employed. Extreme caution must be exercised when handling piranha solution.

Spin Coating: From Sol to Gel Film

Spin coating is a deposition technique that utilizes centrifugal force to produce thin, uniform films from a liquid solution.[13][14] The process involves dispensing the precursor sol onto a spinning substrate.[13]

Workflow for Spin Coating Niobium Oxide Films

G cluster_0 Substrate Preparation cluster_1 Spin Coating Process cluster_2 Post-Coating sub_prep Thorough Substrate Cleaning dispense Dispense Niobium Oxide Sol sub_prep->dispense Place on Spin Coater spin_up Spin-Up (Acceleration) dispense->spin_up spin_off Spin-Off (Constant Speed) spin_up->spin_off evaporation Solvent Evaporation spin_off->evaporation drying Drying/Hot Plate Baking evaporation->drying annealing High-Temperature Annealing

Caption: Workflow of the spin coating process for niobium oxide films.

Protocol 3: Spin Coating Deposition
  • Mounting: Securely mount the cleaned substrate onto the vacuum chuck of the spin coater.

  • Dispensing: Dispense a sufficient amount of the prepared niobium oxide sol onto the center of the substrate to cover a significant portion of the surface.

  • Spinning: The spin coating process is typically a two-stage process:

    • Spread Cycle: A low spin speed (e.g., 500-1000 rpm) for a short duration (e.g., 5-10 seconds) to evenly spread the sol across the substrate.

    • Thinning Cycle: A higher spin speed (e.g., 2000-5000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness.[7][10] The final thickness is inversely proportional to the square root of the spin speed.[14]

  • Drying: After the spin coating process is complete, the film is typically dried on a hot plate at a low temperature (e.g., 100-150 °C) for several minutes to remove residual solvent.[7][13]

  • Multi-layering (Optional): For thicker films, the spin coating and drying steps can be repeated multiple times. It is generally recommended to perform a low-temperature bake after each layer.[15]

Annealing: Crystallization and Densification

The as-deposited film is amorphous and contains organic residues from the precursor sol. A post-deposition heat treatment, known as annealing, is crucial to crystallize the film into the desired Nb₂O₅ phase, remove organic components, and increase the film density.[13]

Thermal Treatment Protocol

G start As-Deposited Amorphous Film ramp_up Ramp Up Temperature (e.g., 5 °C/min) start->ramp_up dwell Dwell at Target Temperature (e.g., 500-700 °C for 1-2 hours) ramp_up->dwell ramp_down Controlled Cooling (e.g., furnace cooling) dwell->ramp_down finish Crystalline Nb₂O₅ Film ramp_down->finish

Caption: Schematic of the annealing process for niobium oxide films.

Protocol 4: Annealing
  • Furnace: Place the dried, coated substrates into a programmable muffle furnace or a tube furnace.

  • Atmosphere: The annealing can be performed in air or a controlled atmosphere (e.g., oxygen or nitrogen), depending on the desired stoichiometry of the oxide.

  • Thermal Profile:

    • Ramp-up: Increase the temperature to the desired annealing temperature at a controlled rate (e.g., 2-10 °C/minute) to avoid thermal shock and film cracking.[13]

    • Dwell: Hold the temperature at the target value for a specific duration, typically between 1 and 4 hours.[15] The crystallization of Nb₂O₅ typically occurs at temperatures above 450 °C.[11] Common annealing temperatures range from 500 °C to 800 °C.[10][16]

    • Cool-down: Allow the furnace to cool down slowly to room temperature to prevent cracking of the film due to thermal stress.

Characterization of Niobium Oxide Films

After fabrication, a suite of characterization techniques should be employed to evaluate the quality and properties of the niobium oxide films.

Property to be MeasuredCharacterization Technique
Crystal Structure X-ray Diffraction (XRD)[17][18]
Surface Morphology Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM)[19]
Film Thickness Ellipsometry, Profilometry
Optical Properties UV-Vis Spectroscopy, Spectroscopic Ellipsometry[20]
Chemical Composition X-ray Photoelectron Spectroscopy (XPS)[11]

Summary of Key Parameters

ParameterTypical Range
Precursor Concentration 0.1 - 0.5 M
Spin Speed (Spread) 500 - 1000 rpm
Spin Speed (Thinning) 2000 - 5000 rpm
Spin Time 30 - 60 seconds
Drying Temperature 100 - 150 °C
Annealing Temperature 500 - 800 °C[16]
Annealing Duration 1 - 4 hours

Conclusion

The sol-gel spin coating method provides a robust and versatile platform for the fabrication of high-quality niobium oxide thin films. By carefully controlling the precursor sol chemistry, substrate preparation, spin coating parameters, and annealing conditions, it is possible to tailor the structural, morphological, and optical properties of the films for specific applications. This application note provides a foundational protocol that researchers can adapt and optimize for their specific experimental requirements.

References

  • dos Santos, C. A. L., et al. Niobium oxide thin layers characterized by Raman spectrocopy and SEM-FIB. Available at: [Link]

  • Gbadeyan, A. J., et al. Preparation and Characterization of NbxOy Thin Films: A Review. MDPI. Available at: [Link]

  • Goldenberg, E., et al. Thermo Mechanical Characteristics of Niobium Oxide Optical Thin Films Deposited by Dual Ion Beam Sputtering. Society of Vacuum Coaters. Available at: [Link]

  • Heimann, A., et al. Biocompatible Nb2O5 Thin Films Prepared by Means of the Sol-Gel Process. PubMed. Available at: [Link]

  • Kumar, S., et al. Characterization of NbO2 thin films. (a) X-ray diffraction spectrum of... ResearchGate. Available at: [Link]

  • Patil, P. S., et al. Sol-gel derived nanostructured niobium pentoxide thin films for electrochromic applications. Inorganica Chimica Acta. Available at: [Link]

  • Conte, G., et al. Niobium Oxide Films with Variable Stoichiometry: Structure, Morphology, and Ultrafast Dynamics. The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]

  • Fierro, G., et al. LiNbO3 Thin Films through a Sol–Gel/Spin-Coating Approach Using a Novel Heterobimetallic Lithium–Niobium Precursor. MDPI. Available at: [Link]

  • Özer, N., et al. Preparation and Properties of Spin-Coated Nb2O5 Films by the Sol-Gel Process for Electrochemical Applications. Energy Technologies Area. Available at: [Link]

  • Al-Mansoori, M. H., et al. ENHANCED SYNTHESIS OF NiO NANO FILM THROUGH SOL-GEL DIP COATING METHOD: INVESTIGATION THE IMPACT OF LASER IRRADIATION. Journal of Ovonic Research. Available at: [Link]

  • Varghese, J., et al. Protocol for fabricating optically transparent, pinhole-free NiO thin film for memory devices using the spin-coating technique. STAR Protocols. Available at: [Link]

  • Varghese, J., et al. NiO spin coating, from substrate preparation to successful deposition... ResearchGate. Available at: [Link]

  • Seo, Y., et al. Production steps of the Nb2O5 thin films. ResearchGate. Available at: [Link]

  • Chakraborty, S., et al. Optimum conditions to prepare thin films by spin coating technique? ResearchGate. Available at: [Link]

  • Atanasov, P. A., et al. Optical characterization of sol-gel derived Nb2O5 thin films. ResearchGate. Available at: [Link]

  • Raba, A. M., et al. Synthesis and Structural Properties of Niobium Pentoxide Powders: A Comparative Study of the Growth Process. ResearchGate. Available at: [Link]

  • Han, S., et al. Progress in Niobium Oxide-Containing Coatings for Biomedical Applications: A Critical Review. PMC - PubMed Central. Available at: [Link]

  • Li, J., et al. Alternating Spin-Coating Sol–Gel Synthetic Route for Highly (100)-Textured Potassium Sodium Niobate Films. Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Raba, A. M., et al. Synthesis and Structural Properties of Niobium Pentoxide Powders: A Comparative Study of the Growth Process. SciELO. Available at: [Link]

  • Ghasemian, M. B., et al. Synthesis and Characterization of Indium Niobium Oxide Thin Films via Sol-Gel Spin Coating Method. ResearchGate. Available at: [Link]

Sources

Niobium (V) n-Propoxide: A Superior Precursor for Sol-Gel Fabricated Electrochromic Devices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clear Advantage of Niobium Oxide in Electrochromism

Electrochromic (EC) devices, which can dynamically modulate their optical properties in response to an electrical voltage, are at the forefront of energy-efficient technologies like smart windows, advanced displays, and variable-reflectance mirrors. Niobium pentoxide (Nb₂O₅) has emerged as a highly promising material for these applications due to its remarkable chemical stability, high coloration efficiency, and significant optical modulation.[1] Unlike many other transition metal oxides, Nb₂O₅ offers a more neutral color palette, shifting between a highly transparent state and a gray, brown, or blue colored state, depending on the film's crystallinity.[1]

The fabrication of high-quality, uniform Nb₂O₅ thin films is paramount to the performance of electrochromic devices. The sol-gel process, a versatile wet-chemical technique, offers precise control over the film's microstructure and composition at low processing temperatures.[2][3] Central to the success of the sol-gel method is the choice of the molecular precursor. Niobium (V) n-propoxide (Nb(O-CH₂CH₂CH₃)₅) stands out as an excellent precursor due to its appropriate reactivity and solubility in common organic solvents, enabling the formation of stable sols and, subsequently, high-performance electrochromic films.

This application note provides a comprehensive guide for researchers and materials scientists on the use of niobium n-propoxide in the fabrication of electrochromic devices. We will delve into the underlying chemistry of the sol-gel process, provide detailed, field-proven protocols for thin film deposition via spin-coating and dip-coating, discuss essential characterization techniques, and present expected performance metrics.

The Science of the Sol: Why this compound?

The journey from a liquid precursor to a solid-state thin film is a fascinating interplay of chemical reactions. The sol-gel process, in the context of this compound, can be broadly categorized into two critical steps: hydrolysis and condensation.

1. Hydrolysis: this compound is highly susceptible to hydrolysis, a reaction where the n-propoxide (-OPr) groups are replaced by hydroxyl (-OH) groups in the presence of water. This reaction is the initiation step for the formation of the niobium oxide network.

Nb(OPr)₅ + 5H₂O → Nb(OH)₅ + 5PrOH

The rate of this reaction is critical; if it proceeds too quickly, uncontrolled precipitation will occur, leading to a non-uniform, powdery material instead of a stable sol suitable for thin film deposition.

2. Condensation: Following hydrolysis, the newly formed niobium hydroxide molecules undergo condensation reactions, eliminating water or alcohol to form Nb-O-Nb bridges. This process gradually builds the inorganic polymer network that constitutes the gel.

2Nb(OH)₅ → (HO)₄Nb-O-Nb(OH)₄ + H₂O

The extent of these condensation reactions determines the final structure and properties of the Nb₂O₅ film.

To harness these reactions for the creation of high-quality thin films, the reactivity of the this compound must be carefully controlled. This is where the addition of chelating agents and stabilizers becomes crucial.

The Role of Acetylacetone: Taming the Reactivity

Acetylacetone (acacH) is a β-diketone that acts as a chelating agent, effectively "calming" the highly reactive this compound. It reacts with the alkoxide to form a more stable complex, reducing the number of sites available for rapid hydrolysis.[4] This controlled hydrolysis ensures a slower, more uniform formation of the niobium oxide network, leading to a stable, clear sol with a longer shelf-life, which is essential for reproducible film deposition.

From Sol to Device: A Step-by-Step Guide

This section provides detailed protocols for the preparation of a niobium oxide sol from this compound and the subsequent deposition of thin films using both spin-coating and dip-coating techniques.

Protocol 1: Preparation of the Niobium Oxide Sol

This protocol outlines the synthesis of a stable niobium oxide sol suitable for both spin-coating and dip-coating.

Materials:

  • Niobium (V) n-propoxide (Nb(OPr)₅)

  • Absolute Ethanol (EtOH)

  • Acetylacetone (acacH)

  • Deionized Water (H₂O)

  • Nitrogen gas (for glovebox)

Equipment:

  • Glovebox with a nitrogen atmosphere

  • Magnetic stirrer and stir bars

  • Glass vials and syringes

Procedure:

  • Working in an Inert Atmosphere: Due to the moisture sensitivity of this compound, all initial steps must be performed in a nitrogen-filled glovebox.

  • Solvent and Precursor: In a clean, dry glass vial, add a measured volume of absolute ethanol.

  • Chelation: While stirring the ethanol, slowly add acetylacetone. A typical molar ratio of Nb(OPr)₅ to acacH is 1:1. Allow this mixture to stir for 15 minutes to ensure homogeneity.

  • Precursor Addition: Slowly add the this compound to the ethanol/acetylacetone solution. Continue stirring for at least 2 hours to allow for the chelation reaction to complete. The resulting solution should be clear and slightly yellow.

  • Hydrolysis: Prepare a solution of deionized water in absolute ethanol. The molar ratio of water to this compound is a critical parameter that influences the gelation time and film properties. A ratio of 2:1 is a good starting point.

  • Controlled Hydrolysis: Add the water/ethanol solution dropwise to the niobium precursor solution while stirring vigorously.

  • Aging: Seal the vial and continue to stir the sol for 24 hours at room temperature. This aging step allows for the slow hydrolysis and condensation reactions to proceed, resulting in a stable sol.

Caption: Workflow for the preparation of a stable niobium oxide sol.

Protocol 2: Thin Film Deposition by Spin-Coating

Spin-coating is an excellent method for producing highly uniform thin films on flat substrates.

Materials:

  • Stable Niobium Oxide Sol (from Protocol 1)

  • Transparent Conductive Oxide (TCO) coated glass substrates (e.g., FTO or ITO)

  • Detergent, Deionized Water, Acetone, Isopropanol for cleaning

Equipment:

  • Spin-coater

  • Ultrasonic bath

  • Hotplate

  • Tube furnace

Procedure:

  • Substrate Cleaning: Thoroughly clean the TCO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a stream of nitrogen gas.

  • Deposition: Place a cleaned substrate on the spin-coater chuck. Dispense a small amount of the niobium oxide sol onto the center of the substrate.

  • Spinning: Spin the substrate at a speed of 3000 rpm for 30 seconds. The thickness of the film can be controlled by adjusting the spin speed and the viscosity of the sol.

  • Drying: Transfer the coated substrate to a hotplate and dry at 150°C for 10 minutes to evaporate the solvent.

  • Multi-layering (Optional): Repeat steps 2-4 to achieve the desired film thickness.

  • Annealing: Place the dried films in a tube furnace and anneal in air. A typical annealing temperature is 450-550°C for 1 hour. The annealing process removes organic residues and promotes the formation of a dense, crystalline Nb₂O₅ film.

Protocol 3: Thin Film Deposition by Dip-Coating

Dip-coating is a simple and effective method for coating larger or irregularly shaped substrates.

Materials and Equipment:

  • Same as for spin-coating, with the addition of a dip-coater.

Procedure:

  • Substrate Preparation: Clean the substrates as described in the spin-coating protocol.

  • Immersion: Mount the substrate on the dip-coater arm and immerse it into the niobium oxide sol at a constant speed.

  • Dwell Time: Allow the substrate to remain in the sol for a predetermined time (e.g., 60 seconds) to ensure complete wetting.

  • Withdrawal: Withdraw the substrate from the sol at a constant, slow speed (e.g., 5 cm/min). The film thickness is primarily controlled by the withdrawal speed and the viscosity of the sol.

  • Drying and Annealing: Dry and anneal the coated substrates as described in the spin-coating protocol.

Deposition_Workflow cluster_prep Preparation cluster_spin Spin-Coating cluster_dip Dip-Coating Sol Nb2O5 Sol Dispense Dispense Sol Sol->Dispense Immerse Immerse Substrate Sol->Immerse Substrate Clean TCO Substrate Substrate->Dispense Substrate->Immerse Spin Spin at 3000 rpm Dispense->Spin Drying Dry at 150°C Spin->Drying Withdraw Withdraw at 5 cm/min Immerse->Withdraw Withdraw->Drying Annealing Anneal at 450-550°C Drying->Annealing EC_Film Electrochromic Nb2O5 Film Annealing->EC_Film

Caption: Experimental workflows for spin-coating and dip-coating of Nb₂O₅ films.

Characterization and Performance Evaluation

A thorough characterization of the fabricated Nb₂O₅ films is essential to understand their properties and predict their performance in an electrochromic device.

Structural and Morphological Characterization:

  • X-ray Diffraction (XRD): This technique is used to determine the crystallinity and phase of the annealed Nb₂O₅ films. Amorphous films are typically desired for faster ion intercalation kinetics, while crystalline films may offer better stability.

  • Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the film's surface morphology, revealing information about its uniformity, porosity, and the presence of any defects like cracks or pinholes.

Optical and Electrochemical Characterization:

  • UV-Vis Spectroscopy: This is used to measure the transmittance of the films in both their bleached (transparent) and colored states. The difference in transmittance at a specific wavelength gives the optical modulation.

  • Cyclic Voltammetry (CV): CV is an electrochemical technique used to study the ion intercalation and de-intercalation processes. It provides information about the electrochemical stability and reversibility of the electrochromic process.

Performance Metrics of Nb₂O₅ Electrochromic Devices

The performance of an electrochromic device is quantified by several key metrics. The following table provides a summary of expected performance values for Nb₂O₅ films fabricated from alkoxide precursors. While specific data for this compound is limited in the literature, the data for the closely related niobium ethoxide provides a reliable benchmark.[5]

Performance MetricTypical Value RangeSignificance
Optical Modulation 30% - 60% at 550 nmThe difference in transmittance between the colored and bleached states. A higher value indicates a greater contrast.
Coloration Time 5 - 20 secondsThe time taken to switch from the bleached to the colored state. Faster times are desirable for most applications.
Bleaching Time 5 - 20 secondsThe time taken to switch from the colored to the bleached state.
Coloration Efficiency (CE) 30 - 50 cm²/CA measure of the change in optical density per unit of charge inserted. A higher CE indicates greater efficiency.
Cycling Stability > 1000 cyclesThe ability of the device to maintain its performance over a large number of switching cycles.

Conclusion

This compound is a highly effective precursor for the sol-gel fabrication of high-performance niobium oxide electrochromic thin films. The ability to control the hydrolysis and condensation reactions through the use of chelating agents like acetylacetone allows for the creation of stable sols and, consequently, uniform and defect-free films. The protocols detailed in this application note provide a robust framework for researchers to fabricate and characterize their own Nb₂O₅-based electrochromic devices. The excellent optical modulation, good switching kinetics, and high stability of these films underscore their potential for a wide range of energy-saving and display technologies.

References

  • Molybdenum-Modified Niobium Oxide: A Pathway to Superior Electrochromic Materials for Smart Windows and Displays. (2024). MDPI. Retrieved from [Link]

  • Synthesis and Structural Properties of Niobium Pentoxide Powders: A Comparative Study of the Growth Process. (2016). SciELO. Retrieved from [Link]

  • Biocompatible Nb2O5 Thin Films Prepared by Means of the Sol-Gel Process. (2004). PubMed. Retrieved from [Link]

  • Niobium Tungsten Oxides for Electrochromic Devices with Long-Term Stability. (2022). ACS Nano. Retrieved from [Link]

  • Synthesis and electrochromic properties of niobium oxide nanocrystals. (n.d.). University of Minnesota. Retrieved from [Link]

  • Interplay of Temperature-Induced Modification in Niobium Oxide Thin Films for Electrochromic Advancements. (2024). MDPI. Retrieved from [Link]

  • Preparation And Properties Of Electrochromic Devices Based On Niobium Pentoxide Thin Films. (2022). Globe Thesis. Retrieved from [Link]

  • Synthesis and Characterization of Nano-Particles of Niobium Pentoxide with Orthorhombic Symmetry. (2018). MDPI. Retrieved from [Link]

  • Preparation and Characterization of NbxOy Thin Films: A Review. (2020). MDPI. Retrieved from [Link]

  • Preparation and properties of spin-coated Nb2O5 films by the sol-gel process for electrochromic applications. (1995). Lawrence Berkeley National Laboratory. Retrieved from [Link]

  • Electrochromism of Sol-gel Derived Niobium Oxide Films. (1998). TÜBİTAK Academic Journals. Retrieved from [Link]

  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. (n.d.). Journal of Non-Crystalline Solids. Retrieved from [Link]

  • Electrochromic properties of sol-gel coating of Nb2O5 and Nb2O5:Li+. (2002). Materials Research. Retrieved from [Link]

  • Progress in Niobium Oxide-Containing Coatings for Biomedical Applications: A Critical Review. (2021). ACS Omega. Retrieved from [Link]

  • Solution-Processed All-Solid-State Electrochromic Devices Based on SnO2/NiO doped with Tin. (2021). MDPI. Retrieved from [Link]

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doping of materials using a niobium n-propoxide precursor

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Material Doping Using a Niobium (V) n-Propoxide Precursor

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers and scientists on the use of Niobium (V) n-propoxide as a precursor for doping a wide range of host materials. The focus is on providing not just step-by-step protocols but also the underlying scientific principles that govern the synthesis and the resulting material properties.

Introduction: The Strategic Role of Niobium Doping

Doping is a fundamental materials science technique involving the intentional introduction of impurities into a host material to alter its intrinsic properties. Niobium (Nb) has emerged as a particularly effective dopant for modifying the electronic, optical, and catalytic properties of metal oxides and other materials.[1][2][3] When introduced into a host lattice, pentavalent niobium (Nb⁵⁺) can act as an n-type dopant, enhance structural stability, create catalytically active acid sites, and tune the material's interaction with electromagnetic radiation.[1][4][5]

Niobium (V) n-propoxide, Nb(OCH₂CH₂CH₃)₅, is a preferred precursor for these processes due to its high reactivity, solubility in common organic solvents, and amenability to controlled hydrolysis. These characteristics make it exceptionally suitable for wet-chemical synthesis routes like sol-gel and hydrothermal methods, which offer excellent control over dopant concentration, homogeneity, and final material morphology.

Precursor Profile: Niobium (V) n-propoxide

A thorough understanding of the precursor's properties and handling requirements is critical for reproducible and safe experimentation.

Physicochemical Properties
PropertyValue
Chemical Formula C₁₅H₃₅NbO₅
Molar Mass 392.34 g/mol
Appearance Colorless to yellow liquid or solid
Boiling Point 140 °C @ 0.1 mmHg
Solubility Soluble in alcohols, ethers, and other organic solvents
CAS Number 29649-17-0
Safety, Handling, and Storage

Niobium (V) n-propoxide is a flammable and moisture-sensitive compound that requires careful handling.

  • Handling: Always handle niobium n-propoxide in an inert atmosphere, such as a glovebox or under a flow of argon or nitrogen, to prevent premature hydrolysis from ambient moisture. Use appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves.[6]

  • Safety: The compound is a flammable liquid and vapor.[7] Keep it away from heat, sparks, and open flames.[8] It can cause skin and serious eye irritation.[7] Ensure good ventilation at the workplace.[9]

  • Storage: Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere.[9]

The "Why": Mechanistic Insights into Niobium Doping

The efficacy of niobium doping stems from the unique electronic configuration and ionic radius of the Nb⁵⁺ ion (0.64 Å). When it substitutes for a lower-valent cation in a host lattice, such as Ti⁴⁺ (0.605 Å) in titanium dioxide (TiO₂), several key changes occur:

  • N-Type Doping: To maintain charge neutrality after a Ti⁴⁺ is replaced by an Nb⁵⁺, an extra electron is introduced into the conduction band. This significantly increases the material's electrical conductivity.[5] This principle is fundamental to creating transparent conducting oxides (TCOs).[10]

  • Structural Stabilization: The incorporation of Nb⁵⁺ can inhibit unwanted phase transformations. For example, in TiO₂, niobium doping can prevent the conversion of the highly photoactive anatase phase to the less active rutile phase at high temperatures.[4][11] This is attributed to the lattice strain induced by the dopant, which increases the activation energy for phase change.

  • Enhanced Catalytic Activity: The substitution of Nb⁵⁺ can generate Lewis acid sites, which are crucial for many catalytic reactions.[1] Furthermore, hydrated niobium oxide species exhibit strong Brønsted acidity, making them effective solid acid catalysts.[1]

  • Modified Optical Properties: Niobium doping can alter the band structure of a semiconductor. While it can sometimes lead to a slight widening of the band gap due to the Burstein-Moss effect, it also improves charge separation, which can significantly enhance photocatalytic activity, especially under visible light.[4]

Synthesis Protocols: From Precursor to Functional Material

The following protocols provide detailed, step-by-step methodologies for doping host materials using this compound. The sol-gel method is highlighted for its excellent control over homogeneity, while the hydrothermal method is presented for its ability to produce highly crystalline nanostructures.

Protocol 1: Sol-Gel Synthesis of Niobium-Doped TiO₂ (Nb-TiO₂) Nanoparticles

This protocol describes the preparation of 5 mol% Nb-doped TiO₂ nanoparticles, a widely studied photocatalyst.

Causality: The sol-gel process relies on the controlled hydrolysis and condensation of metal alkoxide precursors. The use of a common solvent and careful control of the water-to-alkoxide ratio ensures a homogeneous distribution of the niobium dopant within the titania matrix at the molecular level.

Materials:

  • Titanium (IV) isopropoxide (TTIP) - Host precursor

  • Niobium (V) n-propoxide - Dopant precursor

  • Absolute Ethanol (EtOH) - Solvent

  • Nitric Acid (HNO₃) - Catalyst for hydrolysis

  • Deionized Water

SolGel_Workflow

Caption: Relationship between synthesis parameters and material properties.

References

  • Investigating niobium oxide-based materials: Synthesis, characterization, and applications in heterogeneous catalysis. (No date). Taylor & Francis Online. [Link]

  • Catalytic Activities of Various Niobium Oxides for Hydrogen Absorption/Desorption Reactions of Magnesium - PMC. (No date). National Center for Biotechnology Information. [Link]

  • Niobium: The Focus on Catalytic Application in the Conversion of Biomass and Biomass Derivatives - PMC. (No date). National Center for Biotechnology Information. [Link]

  • Catalytic Activities of Various Niobium Oxides for Hydrogen Absorption/Desorption Reactions of Magnesium | ACS Omega. (2021, September 3). ACS Publications. [Link]

  • Catalytic applications of niobium compounds. (No date). NASA ADS. [Link]

  • Synthesis of Nb-Doped TiO2 Nanoparticles for Photocatalytic Degradation of Ciprofloxacin: A Combined Experimental and DFT Approach. (No date). MDPI. [Link]

  • Niobium-Based Catalysts in Advanced Oxidation Processes: A Systematic Review of Mechanisms, Material Engineering, and Environmental Applications. (No date). MDPI. [Link]

  • The role of niobium in layered oxide cathodes for conventional lithium-ion and solid-state batteries. (2023, November 9). Royal Society of Chemistry. [Link]

  • Surface modified niobium oxide catalyst: synthesis, characterization, and catalysis. (No date). Lehigh University. [Link]

  • Niobium Oxide - ESPI Metals. (No date). ESPI Metals. [Link]

  • N-Doped TiO2-Nb2O5 Sol–Gel Catalysts: Synthesis, Characterization, Adsorption Capacity, Photocatalytic and Antioxidant Activity. (No date). MDPI. [Link]

  • Niobium (Nb) Powder SAFETY DATA SHEET. (2019, August 30). US Research Nanomaterials, Inc.. [Link]

  • Synthesis, Luminescent and Antibacterial Properties of Sol-Gel TiO2/TeO2/Nb2O5 Powders. (2025, February 21). MDPI. [Link]

  • Safety Data Sheet: Niobium Products. (2017, August 31). Ted Pella, Inc.. [Link]

  • (PDF) PREPARATION OF NIOBIUM DOPED TITANIUM DIOXIDE NANO RODS USING REFLUXING SOL-GEL METHOD. (2017, January 4). ResearchGate. [Link]

  • Characterization and application of niobium-doped titanium dioxide thin films prepared by sol–gel process. (No date). Semantic Scholar. [Link]

  • Synthesis and characterisation of niobium doped TiO2 semiconducting materials. (No date). UCL Discovery. [Link]

  • Hydrothermal synthesis method. | Download Scientific Diagram. (No date). ResearchGate. [Link]

  • Niobium Oxide Nanorods Obtained by Hydrothermal Synthesis—Structure, Morphology, and Electrochemical Detection of Oxygen Via Oxygen Reduction Reaction. (No date). MDPI. [Link]

  • Hydrothermal synthesis and structures of the novel niobium phosphates Ba2[NbOF(PO4)2] and Ba37. (No date). University of Houston. [Link]

  • Niobium-doped titania nanoparticles: synthesis and assembly into mesoporous films and electrical conductivity. (2010, September 28). PubMed. [Link]

  • Novel solvothermal synthesis of niobium(v) oxide powders and their photocatalytic activity in aqueous suspensions. (No date). Royal Society of Chemistry. [Link]

  • Safety Data Sheet: Niobium. (No date). Carl ROTH. [Link]

  • Synthesis of niobium-doped phosphomolybdic acids. (No date). ResearchGate. [Link]

  • Hydrothermal synthesis and structures of the novel niobium phosphates. (No date). IAEA. [Link]

  • A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges. (2025, January 12). National Center for Biotechnology Information. [Link]

  • This compound. (No date). American Elements. [Link]

  • A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges. (2025, January 12). MDPI. [Link]

  • 59289 PDFs | Review articles in NIOBIUM. (No date). ResearchGate. [Link]

  • Doping with Niobium Nanoparticles as an Approach to Increase the Power Conversion Efficiency of P3HT:PCBM Polymer Solar Cells - PMC. (2023, March 10). National Center for Biotechnology Information. [Link]

  • Effect of niobium doping on the microstructure and electrochemical properties of lithium-rich layered Li[Li0.2Ni0.2Mn0.6]O2 as cathode materials for lithium ion batteries. (No date). Royal Society of Chemistry. [Link]

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chemical vapor deposition (CVD) of NbN films using niobium precursors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Chemical Vapor Deposition of Niobium Nitride (NbN) Films

Authored by: Senior Application Scientist, Gemini Division

Abstract

Niobium nitride (NbN) thin films are of significant interest for advanced electronic and optical applications due to their remarkable properties, including high superconducting transition temperatures (Tc up to 17 K), excellent chemical stability, and mechanical hardness[1]. These characteristics make NbN a critical material for superconducting nanowire single-photon detectors (SNSPDs), kinetic inductance detectors (KIDs), and next-generation superconductor electronics[2][3]. Chemical Vapor Deposition (CVD) stands out as a versatile and scalable method for producing high-quality NbN films. Unlike Physical Vapor Deposition (PVD) techniques like sputtering, CVD offers superior conformal step coverage and potentially higher growth rates[1][4]. This guide provides an in-depth overview of the CVD of NbN films, with a focus on the critical role of niobium precursors, and delivers detailed protocols for researchers and engineers in the field.

Foundational Principles: Chemical Vapor Deposition of NbN

CVD is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. For NbN synthesis, the process fundamentally involves the reaction of a volatile niobium-containing precursor with a nitrogen source at elevated temperatures.

The overall quality, stoichiometry, and microstructure of the resulting NbN film are intricately linked to a range of process parameters:

  • Deposition Temperature: Governs the reaction kinetics and precursor decomposition. High temperatures (800-1000°C) are often required for thermally activated CVD to produce highly crystalline films, though this can be a drawback[1].

  • Precursor Choice: The chemical nature of the niobium precursor dictates the required deposition temperature, potential impurities, and reaction pathways.

  • Reactant Gasses: Nitrogen (N₂), ammonia (NH₃), and hydrogen (H₂) are common co-reactants used to provide the nitrogen source and facilitate the chemical reduction of the precursor[3][4].

  • Pressure & Flow Rates: These parameters control the concentration of reactants in the chamber and the residence time, influencing the deposition rate and film uniformity.

The goal is typically to synthesize the face-centered cubic (FCC) δ-NbN phase, which exhibits the most favorable superconducting properties[2].

CVD Process Workflow

The logical flow of a typical CVD process for NbN deposition is a multi-stage procedure requiring precise control. The workflow ensures the controlled delivery of precursors to a heated substrate where surface reactions lead to film growth.

CVD_Workflow cluster_prep System Preparation cluster_deposition Deposition Cycle cluster_post Post-Deposition Load Load Substrate Pump Pump Down to Base Pressure Load->Pump Leak Leak Check Pump->Leak Heat Heat Substrate to T_dep Leak->Heat Stab Stabilize Gas Flows (Ar, N₂, H₂) Heat->Stab Intro Introduce Nb Precursor Vapor Stab->Intro Grow Film Growth on Substrate Intro->Grow Purge Purge Reactor Grow->Purge Cool Cool Down Under Inert Gas Purge->Cool Vent Vent and Unload Cool->Vent

Caption: General workflow for a typical CVD process.

The Heart of the Process: Choosing a Niobium Precursor

The selection of the niobium precursor is arguably the most critical decision in developing a CVD process for NbN. Precursors can be broadly categorized into two families: inorganic halides and metal-organic compounds. Each family presents a distinct set of advantages and challenges.

Inorganic Halide Precursors: The High-Temperature Route

Niobium(V) chloride (NbCl₅) is the most traditional and widely studied inorganic precursor for NbN deposition[1][3][4]. It is a solid at room temperature and must be heated in a bubbler to generate sufficient vapor pressure for transport into the CVD reactor[4].

Reaction Chemistry: The typical reaction involves the reduction of NbCl₅ by hydrogen in the presence of nitrogen gas: 2 NbCl₅ (g) + 5 H₂ (g) + N₂ (g) → 2 NbN (s) + 10 HCl (g)[4]

The primary advantage of NbCl₅ is the absence of carbon and hydrogen in the precursor itself, which eliminates the risk of incorporating these elements as impurities into the film[1]. However, this comes at the cost of very high deposition temperatures (typically >700°C), which can be incompatible with certain substrates or integrated device fabrication processes[1][3].

Metal-Organic Precursors: The Low-Temperature Alternative

Metal-organic (MO) precursors have been developed to overcome the high-temperature limitations of halides. These molecules contain organic ligands bonded to the niobium atom, which makes them more volatile and allows for lower deposition temperatures. A prominent example is (tert-butylimido)tris(diethylamido)niobium(V), often abbreviated as TBTDEN[5][6][7].

Advantages:

  • Lower Deposition Temperatures: TBTDEN can be used to deposit NbN films at temperatures as low as 150-400°C, especially in Plasma-Enhanced CVD (PECVD) systems[7].

  • High Volatility: Many MO precursors are liquids at room temperature, simplifying vapor delivery.

Challenges:

  • Impurity Incorporation: The organic ligands can be a source of carbon and hydrogen contamination in the deposited films, which can degrade superconducting properties[1]. Careful process optimization, often involving plasma, is required to minimize these impurities.

Comparative Analysis of Niobium Precursors

The choice of precursor involves a trade-off between deposition temperature, film purity, and process complexity.

PrecursorChemical FormulaTypeTypical Deposition Temp.AdvantagesDisadvantages
Niobium(V) Chloride NbCl₅Inorganic Halide700 - 1100°C[3]High purity films (no C/H)[1].Very high deposition temperature; corrosive HCl byproduct[4].
(tert-butylimido)tris(diethylamido)niobium(V) Nb(N'Bu)(NEt₂)₃Metal-Organic (MO)150 - 450°C (PECVD)[7]Low deposition temperature; suitable for temperature-sensitive substrates.[7]Potential for C and H contamination[1]; more complex chemistry.

Application Protocols: Synthesizing NbN Films

The following protocols provide detailed, step-by-step methodologies for depositing NbN films using both a traditional halide precursor in a thermal CVD system and a modern metal-organic precursor in a PECVD system.

Protocol 1: Thermal CVD of NbN using Niobium(V) Chloride (NbCl₅)

This protocol is adapted from methodologies designed for high-temperature deposition of high-purity, crystalline NbN films[3].

A. System & Substrate Preparation

  • Substrate Cleaning: Thoroughly clean the substrate (e.g., fused silica, sapphire, or silicon) using a standard solvent cleaning procedure (e.g., acetone, isopropanol, deionized water rinse) to remove organic contaminants[8].

  • Precursor Handling: In an inert atmosphere (glovebox), load solid NbCl₅ powder into a stainless steel bubbler.

  • System Assembly: Connect the bubbler to the CVD reactor's gas lines. Load the cleaned substrate into the reactor chamber[8].

  • Pump/Purge Cycle: Evacuate the reactor to a base pressure (<1x10⁻⁵ Torr) and perform several purge cycles with high-purity argon (Ar) to eliminate atmospheric contaminants.

B. Deposition Process

  • Heating: Heat the substrate to the target deposition temperature, typically between 700°C and 1100°C[3].

  • Gas Flow Stabilization: Introduce the reactant gases: hydrogen (H₂) and nitrogen (N₂) along with an argon (Ar) carrier gas. Allow the flows and pressure to stabilize.

  • Precursor Introduction: Heat the NbCl₅ bubbler to a controlled temperature (e.g., 150-200°C) to generate vapor. Open the valve to flow Ar carrier gas through the bubbler, transporting the NbCl₅ vapor into the reactor.

  • Deposition: Allow the deposition to proceed for the desired duration to achieve the target film thickness. The deposition rate is controlled by the precursor vapor pressure and gas flow rates[3].

  • Termination: Stop the precursor flow by closing the valve to the bubbler. Maintain H₂ and N₂ flow for a brief period to ensure proper reaction termination.

C. Post-Deposition

  • Purge & Cool-down: Turn off all reactant gases and purge the chamber with Ar. Cool the reactor to room temperature under a continuous Ar flow.

  • Unloading: Once at a safe temperature, vent the chamber with Ar and remove the coated substrate.

Thermal_CVD_Mechanism cluster_gas cluster_surface Substrate Surface (700-1100°C) NbCl₅(g) NbCl₅(g) adsorption Adsorption of Reactants NbCl₅(g)->adsorption H₂(g) H₂(g) H₂(g)->adsorption N₂(g) N₂(g) N₂(g)->adsorption reaction Surface Reaction: 2NbCl₅ + 5H₂ + N₂ → 2NbN(s) + 10HCl(g) adsorption->reaction desorption Desorption of HCl(g) reaction->desorption film NbN Film Growth reaction->film HCl(g) HCl(g) desorption->HCl(g) Byproduct

Sources

preparation of porous niobium oxides with niobium n-propoxide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Preparation of Ordered Mesoporous Niobium Oxides via Evaporation-Induced Self-Assembly using Niobium (V) n-Propoxide

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Porous Niobium Oxides

Niobium (V) oxide (Nb₂O₅) is a multifunctional transition metal oxide renowned for its exceptional chemical stability, corrosion resistance, and versatile electronic and acidic properties.[1][2] These attributes make it a highly promising material for a wide range of advanced applications, including heterogeneous catalysis, energy storage in lithium-ion batteries, electrochromic devices, and as a component in biomedical implants.[2][3][4]

The functionality of Nb₂O₅ is profoundly influenced by its structure, particularly its crystallinity and porosity.[3] Creating a well-defined porous network within the material dramatically increases the specific surface area, enhancing accessibility to active sites and facilitating efficient mass transport. This is critical for applications like catalysis, where reactions occur on the material's surface, and in energy storage, where ion diffusion is paramount.[3][5]

Among various synthesis strategies, the sol-gel process, particularly the Evaporation-Induced Self-Assembly (EISA) method, offers a robust and elegant route to highly ordered mesoporous materials.[6][7] This guide provides a detailed protocol for synthesizing ordered mesoporous niobium oxide using niobium (V) n-propoxide as a precursor and a triblock copolymer (Pluronic P123) as a structure-directing agent.

Precursor Chemistry: The Sol-Gel Process with Niobium (V) n-Propoxide

The sol-gel process is a "wet-chemical" technique that involves the transformation of a colloidal solution (sol) into a continuous solid network (gel).[2][8] Niobium alkoxides, such as niobium (V) n-propoxide [Nb(OPr)₅], are ideal precursors for this process due to their high reactivity towards water.[8] The core of the synthesis lies in two fundamental, simultaneous reactions:

  • Hydrolysis: The alkoxide precursor reacts with water, replacing alkoxy groups (-OPr) with hydroxyl groups (-OH). This reaction is typically catalyzed by an acid (e.g., HCl).

  • Condensation: The hydroxylated intermediates react with each other or with remaining alkoxide groups to form niobium-oxygen-niobium (Nb-O-Nb) bridges, releasing water or alcohol. This process builds the inorganic oxide network.

The rate of these reactions is critical. Uncontrolled, rapid hydrolysis and condensation lead to the immediate precipitation of dense, non-porous niobium oxide particles.[9] To achieve a porous, ordered structure, these reaction rates must be carefully managed.

Mechanism: Acid-Catalyzed Hydrolysis and Condensation

In an acid-catalyzed system, the reaction proceeds via protonation.[10][11] First, an alkoxide group is protonated, making it a better leaving group (n-propanol). A water molecule can then attack the electrophilic niobium center.[10] Subsequent condensation reactions between the resulting hydroxyl groups build the inorganic framework around the template micelles.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation Nb_OPr Nb-(OPr)₅ Intermediate [Nb-(OPr)₄(OH)] + PrOH Nb_OPr->Intermediate Step 1: Protonation & Nucleophilic Attack H2O H₂O (H⁺ catalyst) Two_NbOH 2 [Nb-(OPr)₄(OH)] Intermediate->Two_NbOH Polymerization Nb_O_Nb [(OPr)₄Nb-O-Nb(OPr)₄] + H₂O Two_NbOH->Nb_O_Nb Step 2: Formation of Nb-O-Nb Bridge

Figure 1: Simplified workflow of acid-catalyzed hydrolysis and condensation of Niobium n-Propoxide.

Synthesis Protocol: Ordered Mesoporous Nb₂O₅ via EISA

This protocol is based on the Evaporation-Induced Self-Assembly (EISA) method, which uses a solvent evaporation process to progressively concentrate the precursor and template species, driving them to self-assemble into an ordered liquid-crystalline phase.[7][12] The inorganic precursor (this compound) polymerizes around the template micelles, and subsequent removal of the template by calcination leaves behind an ordered porous inorganic replica.

Materials & Equipment
Reagents Equipment
Niobium (V) n-propoxide, 70% w/w in n-propanolMagnetic stir plate and stir bars
Pluronic® P123 (EO₂₀PO₇₀EO₂₀)Glass vials/beakers
Absolute Ethanol (200 proof)Petri dishes or glass slides for film casting
Hydrochloric Acid (HCl), concentrated (37%)Syringes and filters (0.45 µm PTFE)
n-PropanolDrying oven
Deionized WaterProgrammable tube or muffle furnace
Step-by-Step Methodology

PART 1: Preparation of the Precursor Sol

  • Template Solution: In a 50 mL glass beaker, dissolve 1.0 g of Pluronic P123 in 10.0 mL of absolute ethanol. Stir gently at room temperature until the solution is clear and homogeneous.

    • Expert Insight: Pluronic P123 is a triblock copolymer that acts as the soft template. In the ethanol/water solution, it forms cylindrical micelles which will become the pores of the final material.[1]

  • Acidification: To the template solution, add 50 µL of concentrated HCl. Stir for 5 minutes.

    • Expert Insight: HCl acts as a catalyst for the hydrolysis reaction. An acidic environment protonates the alkoxide, making it more susceptible to nucleophilic attack by water, while also helping to prevent uncontrolled precipitation by keeping the growing inorganic species charged and repelling each other.[10]

  • Precursor Addition: While stirring vigorously, slowly add 2.35 g of Niobium (V) n-propoxide solution (70% w/w in n-propanol) to the template solution. A color change to pale yellow is expected.

    • Expert Insight: Slow addition is crucial. Niobium alkoxides are highly reactive. Adding the precursor too quickly can lead to localized, rapid hydrolysis and the formation of non-porous precipitates instead of a homogeneous sol.[9]

  • Hydrolysis & Aging: Add 0.3 mL of a 1:1 (v/v) mixture of deionized water and ethanol to the solution. Seal the beaker and stir for 1 hour at room temperature. The final molar ratio of the components should be approximately 1 Nb(OPr)₅ : 0.01 P123 : 5 H₂O : 0.1 HCl : 40 EtOH.

    • Expert Insight: The amount of water controls the extent of hydrolysis. Limiting the water content slows the reaction, allowing for controlled growth of the niobium oxide network around the P123 template. The aging step allows for the initial hydrolysis and condensation reactions to proceed, forming small oligomeric niobium oxo-alkoxide species.

PART 2: Film Deposition and Gelation

  • Deposition: Pour the final sol into a petri dish or use dip-coating/spin-coating to deposit a thin film onto a substrate (e.g., glass slide or silicon wafer). Place the dish or substrate in a controlled environment (e.g., a drying oven) at 40-60°C with controlled humidity (40-50% RH) for 12-24 hours .

    • Expert Insight: This is the core EISA step. As the ethanol and water evaporate, the concentration of the template and inorganic species increases, driving them to self-assemble into an ordered liquid-crystal mesophase.[7][12] Controlled humidity and temperature are critical to prevent cracking of the drying film.

PART 3: Calcination for Template Removal and Crystallization

  • Thermal Treatment: Carefully place the dried gel or coated substrate into a programmable furnace. Heat the material according to the following multi-step protocol:

    • Ramp 1: Heat from room temperature to 400°C at a rate of 1°C/min .

    • Dwell 1: Hold at 400°C for 4 hours .

    • Ramp 2: Heat from 400°C to the desired final temperature (e.g., 600-750°C ) at a rate of 2-5°C/min .

    • Dwell 2: Hold at the final temperature for 2-4 hours .

    • Cool Down: Allow the furnace to cool naturally to room temperature.

    • Expert Insight: The initial slow ramp to 400°C is critical for gently decomposing and removing the P123 template without causing the porous structure to collapse.[3] The second, higher-temperature step is for crystallizing the amorphous niobium oxide framework. The final temperature determines the crystalline phase.[1][13]

Figure 2: Experimental workflow for the synthesis of mesoporous Nb₂O₅.

Expected Results and Characterization

The final calcination temperature significantly impacts the crystalline structure of the niobium oxide. The following table summarizes the expected phases and typical properties.

Calcination Temp.Expected Crystal PhaseTypical Surface Area (m²/g)Average Pore Diameter (nm)
400 °CAmorphous150 - 3005 - 8
500 - 700 °CPseudohexagonal (TT-Nb₂O₅)100 - 1505 - 7
> 700 °COrthorhombic (T-Nb₂O₅)50 - 1004 - 6

Note: These values are typical and can vary based on precise synthesis conditions. Data synthesized from multiple sources.[1][3][14]

Key Characterization Techniques
  • Powder X-ray Diffraction (XRD): Used to identify the crystalline phase of the Nb₂O₅ framework after calcination. Low-angle XRD can be used before calcination to confirm the ordered mesostructure.[1][15]

  • Nitrogen Adsorption-Desorption (BET/BJH Analysis): This is the primary method for quantifying the porosity. The BET (Brunauer-Emmett-Teller) method yields the specific surface area, while the BJH (Barrett-Joyner-Halenda) method provides the pore size distribution and pore volume.[13]

  • Transmission Electron Microscopy (TEM): Provides direct visualization of the ordered pore structure and allows for measurement of the lattice fringes of the crystalline framework.[1]

  • Scanning Electron Microscopy (SEM): Used to assess the macroscopic morphology and check for cracks or defects in the films or powders.[13]

Troubleshooting and Key Considerations

  • Problem: Immediate formation of a white precipitate upon adding the niobium precursor.

    • Cause: Uncontrolled, rapid hydrolysis.

    • Solution: Ensure the reaction is conducted in a low-humidity environment. Add the precursor much more slowly while stirring vigorously. Consider cooling the solution in an ice bath to slow reaction kinetics.

  • Problem: The final material has low surface area and lacks ordered pores.

    • Cause: The calcination ramp was too fast, causing the mesostructure to collapse.

    • Solution: Strictly adhere to a slow heating rate (≤ 1°C/min) during the template removal phase (up to 400°C).

  • Problem: The final film is cracked.

    • Cause: Stress induced during the drying and calcination steps.

    • Solution: Ensure the initial sol concentration is not too high. Control the humidity during the EISA drying step. Reduce the thickness of the deposited film.

Conclusion

The Evaporation-Induced Self-Assembly method using niobium (V) n-propoxide is a powerful and reproducible technique for creating highly ordered, mesoporous niobium oxide materials. By carefully controlling the hydrolysis and condensation chemistry and applying a precise thermal treatment protocol, researchers can tailor the material's porosity and crystallinity. The resulting high-surface-area materials are excellent candidates for advanced applications in catalysis, energy storage, and biomedical engineering, providing a versatile platform for scientific discovery and technological innovation.

References

  • Rathnayake, D., et al. (2020). Mesoporous Crystalline Niobium Oxide with High Surface Area: A Solid Acid Catalyst for Alkyne Hydration. OSTI.GOV. Available at: [Link]

  • Reddy, M. A., et al. (2023). Facile Synthesis of Ordered Mesoporous Orthorhombic Niobium Oxide (T-Nb2O5) for High-Rate Li-Ion Storage with Long Cycling Stability. MDPI. Available at: [Link]

  • Rathnayake, D., et al. (2020). Mesoporous Crystalline Niobium Oxide with High Surface Area: A Solid Acid Catalyst for Alkyne Hydration. ResearchGate. Available at: [Link]

  • de Oliveira, P. R., et al. (2024). From Structure to Efficiency: Unveiling the Role of Calcination Temperature in Nb2O5-Based DSSCs. MDPI. Available at: [Link]

  • Raba, M. A. R., et al. (2016). Synthesis and Structural Properties of Niobium Pentoxide Powders: A Comparative Study of the Growth Process. SciELO. Available at: [Link]

  • Morais, A. D. S., et al. (Year not listed). XRD patterns of niobium oxide materials at different calcination... ResearchGate. Available at: [Link]

  • Raba, M. A. R., et al. (2016). Synthesis and Structural Properties of Niobium Pentoxide Powders: A Comparative Study of the Growth Process. ResearchGate. Available at: [Link]

  • Pasha, M., et al. (2019). Evaporation-induced self-assembly synthesis of nanostructured alumina-based mixed metal oxides with tailored porosity. PubMed. Available at: [Link]

  • Melo, W. C. M. A., et al. (2017). Characterization of Niobia-alumina Deposited by the Sol-gel Process on Carbon Steel. SciELO. Available at: [Link]

  • Nishikiori, R., et al. (2020). Porous niobia spheres with large surface area: alcothermal synthesis and controlling of their composition and phase transition behaviour. National Institutes of Health. Available at: [Link]

  • Mehrotra, A. K., & Jones, D. J. (Year not listed). Sol–gel processing of niobium chloroalkoxides. Royal Society of Chemistry. Available at: [Link]

  • Balaga, V., et al. (Year not listed). XRD and Raman analyses of the niobium oxides. ResearchGate. Available at: [Link]

  • Raba, M. A. R., et al. (Year not listed). Conversion of centimeter-scale amorphous niobium oxide thin films into crystalline niobium disulfide (NbS2): Synthesis and stability. ResearchGate. Available at: [Link]

  • Brinker, C. J., et al. (1999). Evaporation-Induced Self-Assembly: Nanostructures Made Easy. Sandia National Laboratories. Available at: [Link]

  • Ristic, M., et al. (Year not listed). Sol-gel synthesis and characterization of Nb2O5 powders. ResearchGate. Available at: [Link]

  • de Oliveira, P. R., et al. (2024). From Structure to Efficiency: Unveiling the Role of Calcination Temperature in Nb2O5-Based DSSCs. ResearchGate. Available at: [Link]

  • Brinker, C. J. (Year not listed). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Sandia National Laboratories. Available at: [Link]

  • Griesmar, P., et al. (1991). Sol-gel route to niobium pentoxide. ACS Publications. Available at: [Link]

  • Author not listed. (Year not listed). HYDROLYSIS. University of Toronto. Available at: [Link]

  • Brinker, C. J., et al. (2004). Evaporation-Induced Self-Assembly: Functional Nanostructures Made Easy. MRS Bulletin. Available at: [Link]

  • Lee, J., et al. (Year not listed). Preparation of Crack-Free, Transparent, Nanoporous Niobium Oxide Film with Crystalline Structure by Evaporation-Induced Self-Assembly (EISA) Process. AMiner. Available at: [Link]

  • Durán, A., et al. (2006). Biocompatible Nb2O5 Thin Films Prepared by Means of the Sol-Gel Process. PubMed. Available at: [Link]

  • Kholdeeva, O. A., et al. (Year not listed). Mesoporous niobium-silicates prepared by evaporation-induced self-assembly as catalysts for selective oxidations with aqueous H2O2. ResearchGate. Available at: [Link]

  • Carniti, P., et al. (Year not listed). Sol–gel synthesis and structural characterization of niobium-silicon mixed-oxide nanocomposites. ResearchGate. Available at: [Link]

  • Sieber, I., et al. (Year not listed). Formation of self-organized niobium porous oxide on niobium. ResearchGate. Available at: [Link]

  • Manjón-Sanz, A., et al. (2018). Synthesis and Characterization of Nano-Particles of Niobium Pentoxide with Orthorhombic Symmetry. MDPI. Available at: [Link]

  • da Silva, A. M. H. (2024). Niobium Pentoxide as an Acid Catalyst: An Overview. ResearchGate. Available at: [Link]

  • Addy, J. K., & Parker, R. E. (Year not listed). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA. Available at: [Link]

  • Khalid, M. U., et al. (2025). A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges. National Institutes of Health. Available at: [Link]

  • Khan Academy. (Year not listed). Ring opening reactions of epoxides: Acid-catalyzed. Khan Academy. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Niobium n-Propoxide Hydrolysis Control

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling the hydrolysis of niobium (V) n-propoxide. This guide is designed for researchers, scientists, and drug development professionals who utilize sol-gel processes and nanoparticle synthesis. Here, you will find practical troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you gain precise control over your experiments and achieve reproducible results.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the hydrolysis of niobium n-propoxide. The rapid, often uncontrolled reaction of this precursor with water is a primary experimental hurdle.

Table 1: Common Experimental Problems and Solutions
Problem Encountered Probable Cause(s) Recommended Solution(s)
Immediate formation of a dense, white precipitate upon adding reagents. Uncontrolled, rapid hydrolysis and condensation. This occurs when the niobium precursor is exposed to a high concentration of water too quickly. Niobium alkoxides are highly reactive due to the electropositive nature of the Nb(V) center, making them susceptible to nucleophilic attack by water.[1][2]1. Control Water Addition: Introduce water slowly and diluted in the parent alcohol (n-propanol). Use a syringe pump for precise, dropwise addition. 2. Reduce Reaction Temperature: Perform the reaction in an ice bath (0-4°C) to decrease the kinetic rate of hydrolysis. 3. Use a Chelating Agent: Modify the niobium precursor with a chelating agent like acetic acid or acetylacetone (acac) before adding water. This replaces reactive propoxide groups with more stable ligands, reducing the precursor's reactivity.[3][4]
The resulting gel or solution is cloudy or hazy. Formation of large, polydisperse particles. This suggests that condensation is occurring too rapidly and non-uniformly, leading to uncontrolled particle growth and aggregation.1. Adjust pH: Use an acid catalyst (e.g., HCl, HNO₃) to slow down the condensation rate. Under acidic conditions (pH < 3), the condensation process is slower, promoting the formation of more linear, less-branched polymer chains, which can result in a transparent sol.[5] 2. Increase Solvent Volume: A more dilute solution can slow reaction rates by reducing the frequency of collisions between reacting species.
Inconsistent results between experimental batches. Variability in atmospheric moisture or reagent water content. this compound is extremely sensitive to moisture.[6] Even minor differences in ambient humidity or water content in the solvent can drastically alter the hydrolysis rate.1. Work Under Inert Atmosphere: Handle the this compound and prepare the initial solution in a glovebox or under a flow of dry nitrogen or argon. 2. Use Anhydrous Solvents: Ensure all solvents (e.g., n-propanol, ethanol) are of anhydrous grade (<0.005% water). Use freshly opened bottles or solvents dried over molecular sieves.
Final material (e.g., thin film, powder) has poor morphology or cracks. High stress during drying and calcination. This is often caused by a non-uniform gel network formed during hydrolysis and condensation. Rapid removal of solvent and organic residues can also introduce stress.1. Control the Gelation Process: Use the methods described above (chelating agents, acid catalysis) to form a uniform, transparent gel. 2. Age the Gel: Allow the gel to age in its mother liquor for 24-48 hours. This process, known as syneresis, strengthens the gel network by allowing for further condensation and rearrangement.[7] 3. Slow Drying and Calcination: Dry the gel slowly at a low temperature (e.g., 60-80°C) and use a slow heating ramp (e.g., 1-2°C/min) during calcination to gently remove residual organics and induce crystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is this compound so reactive towards water?

Niobium (V) is a highly charged, small ion, making it a strong Lewis acid.[1] In the n-propoxide precursor, the niobium atom is coordinated to oxygen atoms from the propoxide groups. The high positive charge on the niobium atom makes it highly susceptible to nucleophilic attack by water molecules. This initial hydrolysis step is very fast and is often the rate-determining step for the overall process. The subsequent condensation reactions, where Nb-O-Nb bridges are formed, lead to the creation of the oxide network.

Q2: What is the chemical role of an acid catalyst in controlling the hydrolysis rate?

While it may seem counterintuitive, adding a strong acid (like HCl or HNO₃) actually helps control the reaction by slowing down the condensation step, not the initial hydrolysis.

  • Protonation of Alkoxide Groups: In an acidic medium, the hydroxyl groups (Nb-OH) formed during hydrolysis can become protonated to form Nb-OH₂⁺.

  • Repulsive Forces: These positively charged species repel each other, sterically hindering and slowing down the condensation reaction where Nb-O-Nb bonds would form.

  • Result: This leads to the formation of smaller, less-branched particles or polymer chains, often resulting in a stable, transparent sol instead of a precipitated gel.[5]

In contrast, base catalysis promotes rapid, uncontrolled condensation, leading to highly branched, aggregated particles that quickly precipitate from the solution.[8]

Diagram 1: Influence of Catalyst on Hydrolysis-Condensation Pathway

G precursor Nb(OPr)₅ + H₂O (this compound) hydrolysis Hydrolysis Nb(OPr)₄(OH) + PrOH precursor->hydrolysis Fast acid_cat Acid Catalyst (e.g., HCl, pH < 3) hydrolysis->acid_cat base_cat Base Catalyst (e.g., NH₄OH, pH > 7) hydrolysis->base_cat acid_cond Slow Condensation (Repulsion of protonated species) acid_cat->acid_cond acid_product Linear Chains / Small Particles (Transparent Sol) acid_cond->acid_product base_cond Rapid Condensation (Deprotonation promotes attack) base_cat->base_cond base_product Clustered Aggregates (Precipitated Gel) base_cond->base_product

Caption: Logical flow of acid vs. base catalysis.

Q3: How do chelating agents like acetic acid work?

Acetic acid modifies the niobium precursor itself. It reacts with this compound in an esterification-like reaction, replacing one or more of the reactive n-propoxide (-OPr) groups with a more stable, bidentate acetate (-OAc) group.[3][4]

Nb(OPr)₅ + x HOAc ⇌ Nb(OPr)₅₋ₓ(OAc)ₓ + x PrOH

The acetate group forms a stable chelate ring with the niobium atom. This new precursor, niobium acetoxypropoxide, is sterically hindered and electronically more stable, making it less susceptible to rapid hydrolysis. This allows for a much more controlled reaction when water is introduced.

Q4: How does the water-to-niobium molar ratio (R) affect the final product?

The R value is one of the most critical parameters in the sol-gel process.

  • Low R (R < 1): Insufficient water is available for complete hydrolysis. This results in a network that retains a significant number of unhydrolyzed alkoxide groups, leading to a more organic-rich gel.

  • Stoichiometric R (R ≈ 2.5 for Nb₂O₅): Provides enough water for hydrolysis but can still lead to rapid condensation if not controlled by other means (e.g., catalysis).

  • High R (R > 5): A large excess of water promotes very rapid hydrolysis and often leads to the immediate precipitation of amorphous hydrated niobium oxide. However, in highly controlled systems (e.g., very dilute solutions), it can be used to synthesize uniform nanoparticles.

For drug delivery applications where nanoparticle morphology is critical, precise control of the R value is essential for achieving the desired particle size and surface area.[9][10]

Part 3: Experimental Protocols & Workflows

Protocol 1: Controlled Sol-Gel Synthesis of Niobium Oxide (Nb₂O₅) Nanoparticles

This protocol utilizes an acid catalyst and controlled water addition to produce a stable sol, which can then be gelled and calcined to form crystalline Nb₂O₅ nanoparticles.

Materials:

  • Niobium (V) n-propoxide (Nb(OPr)₅)

  • Anhydrous ethanol (EtOH)

  • Nitric acid (HNO₃), concentrated

  • Deionized water

  • All glassware must be oven-dried and cooled under a dry atmosphere.

Procedure:

  • Precursor Preparation (Inert Atmosphere):

    • Inside a nitrogen-filled glovebox, prepare a 0.1 M stock solution of Nb(OPr)₅ in anhydrous ethanol. For example, add the required amount of Nb(OPr)₅ to a flask and dilute with ethanol.

    • Seal the flask and stir until the precursor is fully dissolved.

  • Acidification:

    • Remove the flask from the glovebox. In a fume hood, add concentrated HNO₃ to the solution to achieve a molar ratio of Nb:HNO₃ of approximately 1:0.1.

    • Stir this solution for 30 minutes at room temperature.

  • Controlled Hydrolysis:

    • Prepare a hydrolysis solution of ethanol and water. For a water-to-niobium ratio (R) of 4, mix water and ethanol in a 1:10 volume ratio.

    • Using a syringe pump, add the hydrolysis solution to the stirring niobium precursor solution at a slow rate (e.g., 1 mL/min).

    • The solution should remain clear or turn slightly opalescent.

  • Gelation and Aging:

    • Once all the hydrolysis solution is added, cover the flask and stir for another 1-2 hours.

    • Allow the sol to age at room temperature for 48 hours. During this time, it will slowly form a transparent or translucent gel.

  • Drying and Calcination:

    • Dry the gel in an oven at 80°C for 24 hours to form a xerogel.

    • Transfer the xerogel to a furnace and calcine in air. Use a slow ramp rate (2°C/min) to 550°C and hold for 4 hours to crystallize the material into the orthorhombic phase (T-Nb₂O₅).[8][11]

  • Characterization:

    • The resulting white powder can be characterized using techniques like X-ray Diffraction (XRD) to confirm the crystal phase, and Transmission Electron Microscopy (TEM) to analyze particle size and morphology.[12]

Diagram 2: Experimental Workflow for Controlled Nb₂O₅ Synthesis

G start Start prep 1. Prepare 0.1M Nb(OPr)₅ in Anhydrous EtOH (Inert Atmosphere) start->prep acid 2. Add HNO₃ Catalyst (Stir 30 min) prep->acid hydro 3. Add H₂O/EtOH Solution (Slowly via Syringe Pump) acid->hydro age 4. Age for 48 hours (Sol to Gel Transition) hydro->age dry 5. Dry at 80°C (Xerogel Formation) age->dry calcine 6. Calcine at 550°C (Ramp 2°C/min) dry->calcine char 7. Characterize Powder (XRD, TEM) calcine->char end End char->end

Caption: Step-by-step sol-gel synthesis workflow.

References

  • Synthesis of highly sterically hindered niobium and tantalum alkoxides and their microhydrolysis in strongly basic medium. Journal of Sol-Gel Science and Technology.[Link]

  • Niobium pentoxide - Wikipedia. Wikipedia.[Link]

  • New iso-propoxides, tert-butoxides and neo-pentoxides of niobium(V): Synthesis, structure, characterization and stabilization by trifluoroheteroarylalkenolates and pyridine ligands. Dalton Transactions.[Link]

  • Investigating niobium oxide-based materials: Synthesis, characterization, and applications in heterogeneous catalysis. Taylor & Francis Online.[Link]

  • Stabilizing agents – Knowledge and References. Taylor & Francis.[Link]

  • Solubility of B-Nb2O5 and the Hydrolysis of Niobium(V) in Aqueous Solution as a Function of Temperature and Ionic Strength. ResearchGate.[Link]

  • An Investigation into the Reactions Between Buffered Chemical Polish and Niobium and the Impact on SR. JACoW Publishing.[Link]

  • Processes for preparing niobium alkoxides, and niobium alkoxides prepared thereby.
  • Synthesis, acid properties and catalysis by niobium oxide nanostructured materials. Semantic Scholar.[Link]

  • Synthesis and Structural Properties of Niobium Pentoxide Powders: A Comparative Study of the Growth Process. SciELO.[Link]

  • Synthesis and Characterization of Nano-Particles of Niobium Pentoxide with Orthorhombic Symmetry. MDPI.[Link]

  • A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges. National Institutes of Health.[Link]

  • Niobium Oxide Catalysts: Synthesis, Characterization, And Catalysis. Lehigh Preserve.[Link]

  • Niobium Pentoxide as an Acid Catalyst: An Overview. ResearchGate.[Link]

  • Progress in Niobium Oxide-Containing Coatings for Biomedical Applications: A Critical Review. National Institutes of Health.[Link]

  • Sol-gel route to niobium pentoxide. OSTI.GOV.[Link]

  • Niobium(V) Alkoxides. Synthesis, Structure, and Characterization... ACS Publications.[Link]

  • Progress in Niobium Oxide-Containing Coatings for Biomedical Applications: A Critical Review. ACS Omega.[Link]

  • Niobium: The Focus on Catalytic Application in the Conversion of Biomass and Biomass Derivatives. MDPI.[Link]

  • THE CHEMISTRY OF NIOBIUM IN PRO. OSTI.GOV.[Link]

  • Acidic hydrolysis of N-Ethoxybenzylimidazoles (NEBIs): potential applications as pH-sensitive linkers for drug delivery. PubMed.[Link]

  • Kinetics of Acid Leaching of Niobium from Man-Made Raw Materials of Titanium Magnesium Production: Experimental Research and Modelling. MDPI.[Link]

  • A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges. PubMed.[Link]

  • Hydrolysis of niobium pentachloride solutions. INIS-IAEA.[Link]

  • This compound. PubChem.[Link]

  • Catalytic Activities of Various Niobium Oxides for Hydrogen Absorption/Desorption Reactions of Magnesium. ACS Omega.[Link]

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Technical Support Center: Preventing Precipitation in Niobium n-Propoxide Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling and utilizing niobium (V) n-propoxide (Nb(OPr)₅). This document is designed for researchers, scientists, and drug development professionals who work with this versatile but highly reactive precursor. Niobium n-propoxide is a key starting material in the sol-gel synthesis of niobium pentoxide (Nb₂O₅) thin films, nanoparticles, and aerogels for applications in catalysis, electronics, and electrochromics.[1][2] However, its utility is often challenged by its extreme sensitivity to moisture, which leads to unwanted precipitation.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the stability of your this compound solutions and achieve reproducible experimental results.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of the probable cause and a step-by-step protocol to resolve it.

Issue 1: Immediate Cloudiness or White Precipitate Formation Upon Dissolving this compound

Question: I just dissolved my solid this compound in a solvent, and the solution immediately turned cloudy and formed a white precipitate. What went wrong?

Probable Cause: This is a classic sign of rapid, uncontrolled hydrolysis and condensation. Niobium alkoxides are exceptionally reactive with water.[3][4] The precipitate is likely a form of hydrated niobium oxide. The source of moisture could be:

  • Atmospheric humidity entering the reaction vessel.

  • Residual water in your solvent ("anhydrous" grade solvents can still absorb moisture if not handled and stored correctly).

  • Contaminated glassware.

Solution: Implement Rigorous Anhydrous Techniques

The key to success is the strict exclusion of water at every step.

Step-by-Step Protocol: Anhydrous Solution Preparation

  • Glassware Preparation: All glassware (flasks, syringes, cannulas) must be oven-dried at >120°C for at least 4 hours and cooled in a desiccator immediately before use.

  • Solvent Preparation: Use a freshly distilled and dried solvent. For common solvents like ethanol or propanol, reflux over a suitable drying agent (e.g., magnesium ethoxide) and distill under an inert atmosphere. Store the dried solvent over activated molecular sieves (3Å or 4Å) in a sealed flask with a septum.

  • Inert Atmosphere Handling: All manipulations involving the this compound and the anhydrous solvent must be performed under a dry, inert atmosphere (Nitrogen or Argon). This can be achieved using either a glovebox or Schlenk line techniques.[5][6]

  • Transfer and Dissolution:

    • If in a glovebox, weigh the solid Nb(OPr)₅ directly into your reaction flask. Add the required volume of anhydrous solvent via a syringe or cannula.

    • If using a Schlenk line, weigh the solid quickly in a tared, sealed vial and transfer it to a flask under a positive pressure of inert gas. Add the solvent via a cannula from your solvent storage flask.

  • Storage: The resulting solution must be stored in a tightly sealed container (e.g., a flask with a greased glass stopper or a septum-sealed vial) under an inert atmosphere, preferably in a desiccator or glovebox.[7]

Issue 2: Solution Becomes Unstable and Precipitates During a Controlled Hydrolysis Reaction (Sol-Gel Synthesis)

Question: I am following a sol-gel procedure. When I add the water/catalyst mixture to my this compound solution, I get a chunky precipitate instead of a clear sol. How can I control this reaction?

Probable Cause: The rate of hydrolysis and condensation is too high. Metal alkoxides have different hydrolysis rates, and niobium alkoxides are among the more reactive ones.[8] Direct addition of water, even in stoichiometric amounts, can lead to localized high concentrations of water, causing rapid, inhomogeneous precipitation of niobium oxide.

Solution: Modify the Niobium Precursor with a Chelating Agent

The most effective strategy to moderate the reaction is to chemically modify the niobium alkoxide precursor before hydrolysis. Chelating agents are organic molecules that can form stable complexes with the niobium atom.[9][10] This modification achieves two critical goals:

  • Reduces Reactivity: The chelating ligand replaces one or more of the reactive propoxide groups, lowering the overall reactivity of the precursor with water.[11]

  • Steric Hindrance: The bulky ligand sterically blocks water molecules from easily accessing the niobium center, slowing down the hydrolysis reaction.

Acetic acid is a widely used and effective chelating agent for this purpose.[4]

Step-by-Step Protocol: Preparation of a Stabilized Sol-Gel Precursor Solution

  • Prepare Anhydrous Alkoxide Solution: Following the rigorous anhydrous protocol from Issue 1, prepare a stock solution of this compound in your chosen solvent (e.g., absolute ethanol).

  • Introduce Stabilizer: Before any water is added, introduce the chelating agent. A common molar ratio is 1:1 of niobium alkoxide to acetic acid. Slowly add the acetic acid to the stirred alkoxide solution under an inert atmosphere.

  • Allow for Complexation: Stir the solution for at least 30-60 minutes at room temperature. This allows the acetic acid to react with the alkoxide and form a more stable niobium aceto-alkoxide complex.[11]

  • Controlled Hydrolysis: Now, you can proceed with the hydrolysis step. Prepare your water/solvent/catalyst mixture and add it slowly and with vigorous stirring to the stabilized precursor solution. This controlled reaction should yield a stable, clear sol.

Visualizing the Stabilization Process

The following diagram illustrates how a chelating agent intercepts the uncontrolled precipitation pathway.

G cluster_0 Uncontrolled Pathway cluster_1 Controlled (Stabilized) Pathway NbP Nb(OPr)₅ Solution Precipitate Nb₂O₅·nH₂O Precipitate NbP->Precipitate H2O_un Atmospheric or Residual H₂O H2O_un->NbP Fast Hydrolysis & Condensation NbP_stab Nb(OPr)₅ Solution Chelator Chelating Agent (e.g., Acetic Acid) NbP_stab->Chelator Complex Stabilized Nb-Complex Chelator->Complex Complexation H2O_solgel Controlled H₂O Addition (Sol-Gel Step) Complex->H2O_solgel Sol Stable Sol/Gel H2O_solgel->Sol Slow, Controlled Hydrolysis

Caption: Uncontrolled vs. Controlled Hydrolysis Pathways.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical reaction causing precipitation? The precipitation is caused by a two-step process: hydrolysis followed by condensation. First, the propoxide ligands (-OPr) on the niobium atom react with water to form hydroxyl groups (-OH) and propanol. Subsequently, these hydroxylated intermediates react with each other (or with remaining alkoxide groups) to eliminate water or alcohol and form stable Niobium-Oxygen-Niobium (Nb-O-Nb) bridges. As this network grows, it becomes insoluble in the organic solvent and precipitates out as niobium oxide/hydroxide.[3][4]

Visualizing the Hydrolysis and Condensation Mechanism

HydrolysisCondensation A 2 Nb(OPr)₅ (this compound) B 2 Nb(OPr)₄(OH) (Hydrolyzed Intermediate) A->B + 2 H₂O - 2 PrOH (Hydrolysis) C (PrO)₄Nb-O-Nb(OPr)₄ (Condensed Dimer) B->C - H₂O (Condensation) D ... → Nb₂O₅ Network (Precipitate) C->D Further Reactions

Caption: Simplified Hydrolysis and Condensation Pathway.

Q2: Besides acetic acid, what other stabilizers can be used? Several types of chelating agents can be effective. The choice depends on your specific application and solvent system. Common examples include:

  • Beta-diketones: Acetylacetone (acacH) is a classic choice that forms very stable complexes with metal alkoxides.

  • Carboxylic Acids: Besides acetic acid, other acids like propionic acid can be used.[11]

  • Alkanolamines: Triethanolamine can act as a multidentate chelating ligand.

  • Polyols and Glycols: Ethylene glycol can also modify the precursor.[3]

Q3: How does the choice of solvent affect the stability of the solution? The solvent plays a critical role. Here are the key considerations:

  • Purity: The solvent MUST be anhydrous, as discussed in the troubleshooting section.

  • Polarity: Solvents with different polarities can affect the stability of the alkoxide and its complexes.[12]

  • Protic vs. Aprotic: Protic solvents (like alcohols) can participate in alcohol exchange reactions with the this compound, forming mixed alkoxide species. While common in sol-gel synthesis, for long-term storage, a dry, non-reactive aprotic solvent (e.g., hexane, toluene) might be preferred. However, the solubility of this compound is lower in nonpolar solvents.

Table 1: Solvent & Stabilizer Selection Guide
CategoryExampleRole & Considerations
Primary Solvents Absolute Ethanol, n-PropanolGood solvency for Nb(OPr)₅. Must be rigorously dried. Commonly used for sol-gel processes.[13]
Dry Toluene, HexaneAprotic solvents used for storage or when alcohol reactivity is a concern. Lower solubility.
Stabilizers Acetic AcidForms a more stable aceto-alkoxide precursor, slowing hydrolysis. Ideal for sol-gel.[4][11]
Acetylacetone (acacH)Strong chelating agent, forms a very stable complex, significantly reducing reactivity.
Ethylene GlycolActs as a bridging or chelating ligand to control condensation.[3]

Q4: What are the ideal storage conditions for this compound, both as a solid and in solution? Whether in solid or solution form, this compound must be protected from moisture and air.

  • Atmosphere: Store under a positive pressure of a dry, inert gas (Argon or Nitrogen).[6]

  • Container: Use a tightly sealed, appropriate container. For solids, a sealed ampoule or a bottle stored inside a glovebox is ideal. For solutions, use a flask with a greased glass stopper or a vial with a PTFE-lined septum cap.

  • Temperature: Store in a cool, dry place away from direct sunlight and heat sources to minimize degradation.[7][14]

Q5: Can I "rescue" a solution that has started to precipitate? Generally, no. The hydrolysis and condensation reactions that form the Nb-O-Nb network are largely irreversible. Once the precipitate has formed, it is very difficult to redissolve it back into a reactive alkoxide form without aggressive chemical treatment (e.g., using strong acids), which would alter your precursor solution entirely.[15] The best approach is prevention by adhering strictly to the protocols outlined in this guide.

References

  • Griesmar, P., Papin, G., Sanchez, C., & Livage, J. (n.d.). Sol-gel route to niobium pentoxide. OSTI.GOV. Available at: [Link]

  • Pena-Cortes, F., et al. (2016). Synthesis and Structural Properties of Niobium Pentoxide Powders: A Comparative Study of the Growth Process. SciELO. Available at: [Link]

  • Wikipedia. (n.d.). Sol-gel process. Available at: [Link]

  • ESPI Metals. (n.d.). Niobium Oxide Safety Data Sheet. Available at: [Link]

  • Avellaneda, C. O., et al. (n.d.). Sol-gel niobium pentoxide coatings: Applications to photovoltaic energy conversion and electrochromism. ResearchGate. Available at: [Link]

  • Griesmar, P., et al. (1991). Sol-gel route to niobium pentoxide. Chemistry of Materials. ACS Publications. Available at: [Link]

  • de la Rosa, E., et al. (2013). Evolution of microstructure in mixed niobia-hybrid silica thin films from sol-gel precursors. ScienceDirect. Available at: [Link]

  • Wikipedia. (n.d.). Niobium pentoxide. Available at: [Link]

  • Eagle Alloys Corporation. (n.d.). Niobium / Columbium Safety Data Sheet. Available at: [Link]

  • Google Patents. (n.d.). Processes for preparing niobium alkoxides, and niobium alkoxides prepared thereby.
  • Drugs.com. (n.d.). List of Chelating agents (chelants). Available at: [Link]

  • Buha, J., et al. (2021). Formation and growth mechanism for niobium oxide nanoparticles: atomistic insight from in situ X-ray total scattering. National Institutes of Health (NIH). Available at: [Link]

  • Bionium. (2015). Niobium Metal Safety Data Sheet. Available at: [Link]

  • Loba Chemie. (2015). NIOBIUM PENTOXIDE AR MSDS. Available at: [Link]

  • Pena-Cortes, F., et al. (2016). Synthesis and Structural Properties of Niobium Pentoxide Powders: A Comparative Study of the Growth Process. ResearchGate. Available at: [Link]

  • Boyle, T. J., et al. (2001). Niobium(V) Alkoxides. Synthesis, Structure, and Characterization... ACS Publications. Available at: [Link]

  • National Institutes of Health. (2017). Chelating Agents. LiverTox - NCBI Bookshelf. Available at: [Link]

  • Welltex. (n.d.). Chelating Stabilizer for Enhanced Metal Protection & Stability. Available at: [Link]

  • Investigating niobium oxide-based materials: Synthesis, characterization, and applications in heterogeneous catalysis. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Science.gov. (n.d.). metal chelating agents: Topics. Available at: [Link]

  • Mathur, S., et al. (2012). New iso-propoxides, tert-butoxides and neo-pentoxides of niobium(V)... ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Solvent effects. Available at: [Link]

  • ORNL. (n.d.). The Chemistry of Niobium in Processing of Reactor Fuels. OSTI.GOV. Available at: [Link]

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Technical Support Center: Optimizing Annealing of Niobium Oxide Films

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of annealing temperature for niobium oxide (Nb₂O₅) films. This guide is designed for researchers, scientists, and engineers working on the development and characterization of niobium oxide thin films for various applications, including optical coatings, dielectric layers in capacitors, and electrochromic devices.[1][2][3] Here, we address common challenges and frequently asked questions encountered during the crucial post-deposition annealing step. Our goal is to provide you with the expertise and practical insights needed to achieve your desired film properties.

Frequently Asked Questions (FAQs)

This section covers fundamental concepts and common queries related to the annealing of niobium oxide films.

Q1: What is the primary purpose of annealing niobium oxide films?

A1: Annealing is a critical post-deposition heat treatment that provides the necessary thermal energy to induce specific changes in the film's properties.[4][5] The primary goals of annealing Nb₂O₅ films are:

  • Crystallization: As-deposited films, particularly those produced by methods like sputtering or evaporation, are often amorphous.[4][6] Annealing provides the energy for the atoms to arrange themselves into a crystalline lattice, which can significantly alter the film's optical and electrical properties.

  • Phase Transformation: Niobium oxide can exist in several crystalline phases, such as the pseudohexagonal (TT), orthorhombic (T), and monoclinic (H) phases.[7] The desired phase is often application-specific, and annealing temperature is a key parameter for controlling these phase transformations. For instance, the orthorhombic T-Nb₂O₅ phase is often sought for electrochromic applications due to its favorable ion insertion/extraction kinetics.[8]

  • Control of Optical Properties: Annealing can be used to fine-tune the refractive index and spectral transmission of the films.[7] These changes are driven by modifications in the film's density and crystal structure.

  • Modification of Physical and Mechanical Properties: Properties such as film thickness, density, and stress are also impacted by annealing.[7] For example, annealing can be used to modify stress in applications requiring low wavefront distortion.

  • Enhancement of Electrical Properties: For applications in microelectronics, such as in Metal-Insulator-Metal (MIM) capacitors, annealing can increase the permittivity of Nb₂O₅ films.[9][10]

Q2: What are the typical phase transitions observed in niobium oxide films during annealing?

A2: Niobium oxide films typically undergo a series of phase transitions as the annealing temperature is increased. While the exact transition temperatures can be influenced by factors such as the deposition method and the film's stoichiometry, a general progression is as follows:

  • Amorphous to Crystalline: As-deposited films are often amorphous. Crystallization generally begins at temperatures around 500°C.[11]

  • Formation of Crystalline Phases: At temperatures above 550°C, various crystalline phases of Nb₂O₅ can form. These include the pseudohexagonal (TT), orthorhombic (T), and monoclinic (H) phases.[7] For instance, after annealing at 500°C, films can transform into the TT phase.[12]

  • Reduction to Sub-oxides: Under specific atmospheric conditions (e.g., reducing atmospheres like forming gas or in a vacuum), annealing at higher temperatures (e.g., 850°C to 1000°C) can lead to the reduction of Nb₂O₅ to sub-oxides like NbO₂.[13][14]

Q3: How does the deposition method influence the outcome of annealing?

A3: The initial state of the niobium oxide film, which is determined by the deposition method, plays a crucial role in how it responds to annealing.

  • Sputtered Films: Films deposited by reactive magnetron sputtering often exhibit an increase in physical thickness and a decrease in refractive index with increasing annealing temperature.[7] These films are typically in a state of compressive residual stress as-deposited.[12]

  • Evaporated Films: In contrast, thermally evaporated coatings tend to have a columnar structure due to the lower mobility of atoms during growth.[7] Upon annealing, these films often experience a decrease in physical thickness and an increase in refractive index, which are signs of film densification.[7]

  • Atomic Layer Deposition (ALD): ALD-grown films can be annealed to achieve crystallization and even reduction to other niobium oxide phases. For example, amorphous Nb₂O₅ grown by ALD can crystallize at 550°C and form crystalline NbO₂ islands at 750°C.[15]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Film Cracking or Peeling After Annealing

Q: My niobium oxide film is cracking and/or peeling from the substrate after annealing. What are the likely causes and how can I fix this?

A: Film cracking and delamination are typically caused by excessive stress in the film. This stress can be intrinsic (from the deposition process) or extrinsic (induced by annealing).

Potential Causes & Solutions:

  • Thermal Expansion Mismatch: A significant difference in the coefficient of thermal expansion (CTE) between the Nb₂O₅ film and the substrate is a primary cause of stress during heating and cooling.[16][17]

    • Solution: If possible, choose a substrate with a CTE that is closely matched to that of niobium oxide. If your substrate choice is limited, consider depositing a buffer layer with an intermediate CTE between the substrate and the film.

  • Film Thickness: Thicker films are more susceptible to cracking as they can store more strain energy.[16][17]

    • Solution: If your application allows, try reducing the film thickness. Alternatively, for thicker films, a multi-step annealing process with intermediate temperature holds may help to gradually relieve stress.

  • Ramp Rate: Rapid heating and cooling rates can induce thermal shock, leading to crack formation.

    • Solution: Decrease the heating and cooling ramp rates. A slower ramp rate allows for more gradual temperature changes and stress relaxation. For example, a ramp rate of 1°C per minute has been used to anneal titania films, a similar metal oxide.[17]

Issue 2: Unexpected Optical Properties After Annealing

Q: The refractive index and/or thickness of my annealed film are not what I expected. Why is this happening?

A: The optical properties of niobium oxide films are highly sensitive to the annealing process. Unexpected changes are often linked to structural and density modifications.

Potential Causes & Solutions:

  • Deposition Method Dependence: As mentioned in the FAQs, the direction of change in refractive index and thickness upon annealing can be opposite for sputtered and evaporated films.[7]

    • Solution: Be aware of the expected behavior for your specific deposition technique. For sputtered films, expect a decrease in refractive index and an increase in thickness, while for evaporated films, expect the opposite.[7]

  • Incomplete or Excessive Crystallization: The degree of crystallinity directly impacts the refractive index.

    • Solution: Carefully control the annealing temperature and duration to achieve the desired level of crystallization. Characterize the film's crystal structure using techniques like X-ray Diffraction (XRD) to correlate with your optical measurements.

  • Atmosphere Control: The annealing atmosphere can influence the film's stoichiometry and defect concentration, which in turn affects its optical properties.

    • Solution: Ensure a controlled and reproducible annealing atmosphere. Annealing in air or an oxygen-rich environment can help maintain the Nb₂O₅ stoichiometry.[4][8]

Data Summary: Impact of Annealing on Nb₂O₅ Film Properties

PropertyAnnealing TemperatureEffect on Sputtered FilmsEffect on Evaporated FilmsReference
Physical Thickness 200-500°CIncreasesDecreases[7]
Refractive Index 200-500°CDecreasesIncreases[7]
Residual Stress Up to 400°CCompressive stress decreasesTensile stress may develop[12]
Crystallinity ~500°CAmorphous to crystalline transitionAmorphous to crystalline transition[11]
Optical Band Gap 400-600°CIncreasesN/A[18]
Permittivity >500°CIncreases significantlyN/A[9][10]

Issue 3: High Leakage Current in Annealed Films for Electrical Applications

Q: I am fabricating a MIM capacitor, and after annealing my Nb₂O₅ film, the leakage current is too high. What could be the cause?

A: While annealing can improve the permittivity of niobium oxide films, it can also lead to an increase in leakage current, particularly after crystallization.

Potential Causes & Solutions:

  • Crystallization and Grain Boundaries: The transition from an amorphous to a crystalline structure can introduce grain boundaries. These grain boundaries can act as leakage pathways for current.[9]

    • Solution: You may need to find a trade-off between high permittivity and low leakage current. Consider annealing at a temperature just below the onset of significant crystallization to improve film quality without introducing extensive grain boundaries. Alternatively, explore multi-layer dielectric stacks or doping the niobium oxide to suppress leakage.

  • Oxygen Vacancies: Annealing in a non-oxidizing atmosphere can create oxygen vacancies, which can contribute to increased conductivity and leakage.

    • Solution: Perform the annealing in an oxygen-containing atmosphere to minimize the formation of oxygen vacancies.[4] A rapid thermal annealing (RTA) process in O₂ can be effective.[4]

Experimental Workflow & Troubleshooting

Standard Annealing Protocol for Niobium Oxide Films

Below is a generalized step-by-step protocol for annealing niobium oxide films. The specific parameters should be optimized for your particular deposition system and application requirements.

  • Sample Preparation: Ensure the as-deposited niobium oxide film is clean and free of contaminants.

  • Furnace Setup:

    • Place the sample in the center of a tube furnace or on the platen of a rapid thermal annealing (RTA) system.

    • Purge the furnace with the desired process gas (e.g., air, O₂, N₂, Ar, or forming gas) to establish a controlled atmosphere.

  • Heating Cycle:

    • Set the desired ramp rate for heating. A typical starting point is 5-10°C/min to avoid thermal shock.

    • Heat the sample to the target annealing temperature.

  • Soaking (Dwell Time):

    • Maintain the sample at the target temperature for a specific duration (soak time). This can range from a few minutes for RTA to several hours for furnace annealing. A common duration is 1 hour.[7]

  • Cooling Cycle:

    • Set the desired ramp rate for cooling. A controlled, slow cooling rate is generally preferred to minimize stress.

    • Allow the sample to cool down to room temperature before removal.

Visualizing the Annealing Workflow

Annealing Workflow for Niobium Oxide Films cluster_prep Preparation cluster_process Annealing Process cluster_analysis Characterization start Start: As-Deposited Nb₂O₅ Film clean Clean Sample Surface start->clean place Place in Furnace clean->place purge Purge with Process Gas place->purge heat Ramp up to Target Temperature purge->heat soak Soak at Target Temperature heat->soak cool Controlled Cooling soak->cool characterize Post-Annealing Characterization (XRD, SEM, Optical, Electrical) cool->characterize finish End: Annealed Film characterize->finish

Caption: A typical experimental workflow for annealing niobium oxide thin films.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and resolving common issues encountered during the annealing of niobium oxide films.

Troubleshooting Annealing of Niobium Oxide Films cluster_cracking Physical Defects cluster_optical Optical Properties cluster_electrical Electrical Properties start Problem with Annealed Film is_cracked Film Cracked or Peeling? start->is_cracked is_optical_off Incorrect Optical Properties? start->is_optical_off is_leakage_high High Leakage Current? start->is_leakage_high check_cte Check Substrate CTE Mismatch is_cracked->check_cte Yes is_cracked->is_optical_off No reduce_thickness Reduce Film Thickness check_cte->reduce_thickness slow_ramp Decrease Heating/Cooling Rate reduce_thickness->slow_ramp check_deposition Verify Deposition Method Effects is_optical_off->check_deposition Yes is_optical_off->is_leakage_high No optimize_temp_time Optimize Annealing Temp/Time check_deposition->optimize_temp_time control_atmosphere Ensure Controlled Atmosphere optimize_temp_time->control_atmosphere check_crystallinity Correlate with Crystallinity is_leakage_high->check_crystallinity Yes anneal_below_xtal Anneal Below Crystallization Temp check_crystallinity->anneal_below_xtal use_o2_atmosphere Anneal in Oxygen Atmosphere anneal_below_xtal->use_o2_atmosphere

Sources

Technical Support Center: Niobium (V) n-Propoxide Precursor Solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Application Scientists

Welcome to the technical support center for niobium (V) n-propoxide precursor solutions. As a Senior Application Scientist, I have designed this guide to address the common stability challenges encountered when working with this highly reactive but versatile chemical precursor. This resource moves beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve reproducible results in your research, whether in materials science, catalysis, or drug development.

The Challenge: Understanding the Instability of Niobium Alkoxides

Niobium (V) n-propoxide, like other metal alkoxides, is a valuable precursor for sol-gel synthesis, chemical vapor deposition (CVD), and atomic layer deposition (ALD) to create niobium pentoxide (Nb₂O₅) thin films and nanoparticles.[1][2] Its utility, however, is matched by its reactivity. The primary challenge stems from its extreme sensitivity to water, which initiates two key reactions: hydrolysis and condensation.[3][4]

  • Hydrolysis: A water molecule attacks the niobium center, replacing an n-propoxide (-OPr) group with a hydroxyl (-OH) group and releasing n-propanol.

  • Condensation: The newly formed hydroxyl groups are reactive and can combine with other hydroxyl or alkoxide groups on adjacent niobium molecules. This process forms stable niobium-oxygen-niobium (Nb-O-Nb) bridges, releasing water or n-propanol and extending an inorganic polymer network.[5][6]

Uncontrolled, these reactions lead to the formation of insoluble precipitates or the creation of a semi-solid gel, rendering the precursor solution unusable.[3] The key to success is controlling the rates of these reactions.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My freshly opened bottle of niobium n-propoxide already contains white particles, or the solution turned cloudy the moment I added the solvent. What went wrong?

A: This is a classic sign of premature and rapid hydrolysis due to exposure to atmospheric moisture.[4] this compound is exceptionally reactive with water. The white solid is hydrated niobium pentoxide (Nb₂O₅·nH₂O), the final product of the hydrolysis-condensation cascade.[7]

  • Causality: The bond between niobium and the oxygen of the propoxide group is highly polarized, making the niobium atom electrophilic and susceptible to attack by nucleophiles like water. Even trace amounts of moisture from the air or in your solvent are sufficient to trigger this reaction.

  • Solution: Strict anhydrous and anaerobic handling techniques are non-negotiable. All operations—including storage, solvent addition, and transfers—must be performed under a dry, inert atmosphere, such as in a nitrogen or argon-filled glovebox or by using Schlenk line methods.[8][9] Ensure all solvents are rigorously dried (e.g., distilled over a suitable drying agent or passed through a solvent purification system) and all glassware is oven-dried immediately before use.

Q2: I successfully dissolved the precursor, but the solution turned into a gel after a few hours/days. Why did this happen, and how can I prevent it?

A: This indicates that the hydrolysis and condensation reactions are proceeding, albeit at a slower rate than in the immediate precipitation scenario. Over time, enough Nb-O-Nb linkages form to create a sample-spanning inorganic network, resulting in gelation.[3]

  • Causality: While you may have used dry solvents, residual moisture or slow diffusion of atmospheric moisture into your container can still initiate the process. Furthermore, the n-propanol produced during initial hydrolysis can participate in further reactions, complicating the solution chemistry.

  • Solution: Chemical Modification. The most effective way to enhance solution stability is to modify the niobium precursor chemically in situ using a chelating agent. Chelating agents are molecules that can form multiple bonds with the niobium atom, effectively "capping" it. This increases both the coordination number and the steric bulk around the metal center, physically hindering the approach of water molecules and slowing the rate of condensation.[10][11] Acetylacetone (acac) is a widely used and effective chelating agent for this purpose.

Q3: My precursor solution has developed a yellow tint over time. Is it still usable?

A: A slight yellow coloration in purified niobium alkoxides can indicate the presence of minor impurities or very early-stage oligo-condensation products.[12] While a pale yellow solution might still be viable for some applications, it is a sign of degradation.

  • Causality: The color may arise from charge-transfer bands in small, soluble niobium-oxo clusters that form as condensation begins. Impurities from synthesis, such as residual halides, can also contribute to discoloration.[13]

  • Solution: It is best practice to use freshly prepared solutions. If you must use a slightly aged solution, its performance should be validated in a small-scale, non-critical experiment first. For applications requiring high purity and precise stoichiometry, such as in electronics, preparing a fresh solution is strongly recommended.[14] Filtering the solution through a sub-micron PTFE filter before use can remove any microscopic particulates that may have formed.

Q4: Can I use a different alcohol, like ethanol or isopropanol, as a solvent?

A: Yes, but with a critical caveat. Using a different alcohol will lead to alcoholysis or transesterification, where the n-propoxide ligands on the niobium precursor are exchanged for the solvent alcohol's alkoxide group (e.g., ethoxide or isopropoxide).

  • Causality: This is an equilibrium-driven process. While it may not immediately cause precipitation, it changes the chemical identity of your precursor (e.g., from Nb(OPr)₅ to Nb(OEt)₅).[15] Different alkoxide groups have different steric and electronic properties, which will alter the rates of subsequent hydrolysis and condensation reactions. For instance, bulkier alkoxides like tert-butoxide can sometimes slow hydrolysis due to increased steric hindrance.[10]

  • Solution: If your protocol requires this compound specifically, you should use n-propanol or a non-coordinating, anhydrous solvent like toluene or xylene. If you use a different alcohol, be aware that you are working with a different precursor system, which will require its own optimization. The choice of solvent can significantly impact the stability and reaction kinetics.[16]

Visualization of Key Chemical Pathways

To better understand the processes at play, the following diagrams illustrate the instability pathway and the mechanism of chemical stabilization.

InstabilityPathway A Nb₂(OPr)₁₀ (Dimeric Precursor in Solution) B 2 Nb(OPr)₄(OH) (Hydrolyzed Monomer) A->B + 2 H₂O (Hydrolysis) C (PrO)₄Nb-O-Nb(OPr)₄ (Oxo-Bridged Dimer) B->C - H₂O (Condensation) D Extended Nb-O-Nb Network (Oligomers/Polymers) C->D + Hydrolysis & Condensation E Nb₂O₅ Gel or Precipitate D->E Further Growth

Caption: The hydrolysis and condensation pathway of this compound.

StabilizationMechanism cluster_reactants Reactants A Nb(OPr)₅ (Reactive Precursor) C Nb(OPr)₅₋ₓ(acac)ₓ (Stabilized Chelate Complex) A->C + acac - x PrOH B Acetylacetone (acac) (Chelating Agent) B->C D Reduced Reactivity: - Increased Coordination Number - Increased Steric Hindrance - Slower Hydrolysis Rate C->D Leads to

Caption: Stabilization of this compound via chelation.

Field-Proven Protocols & Data

The following protocols provide step-by-step methodologies for handling, stabilizing, and characterizing your precursor solutions.

Protocol 1: Safe Handling and Storage of this compound

This compound is a flammable liquid and vapor that causes skin and eye irritation.[17] Proper handling is essential for both safety and experimental success.

  • Atmosphere: ALWAYS handle this compound inside a glovebox with a dry nitrogen or argon atmosphere (<1 ppm H₂O, O₂). If a glovebox is unavailable, use Schlenk line techniques with a positive pressure of inert gas.

  • Personal Protective Equipment (PPE): Wear flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile gloves are common, but check manufacturer compatibility).

  • Storage: Store the precursor in its original, tightly sealed container inside the glovebox.[18] If removed, store in a desiccator cabinet purged with inert gas. Do not store with incompatible materials like strong oxidizing agents or acids.[8]

  • Dispensing: Use clean, oven-dried glass syringes or cannulas for liquid transfers. Never pour the precursor in open air.

  • Waste Disposal: Dispose of waste in accordance with all federal, state, and local regulations. Quench small residual amounts slowly by adding to a large volume of a stirring solvent like isopropanol before final disposal.

Protocol 2: Preparation of a Stabilized this compound Stock Solution

This protocol uses acetylacetone (acac) to create a stock solution with a significantly extended shelf life.

  • Preparation: Move all necessary materials into an inert atmosphere glovebox: this compound, anhydrous n-propanol (or other desired anhydrous solvent), acetylacetone, oven-dried volumetric flasks, magnetic stir bars, and syringes/pipettes.

  • Solvent Addition: Into a volumetric flask containing a stir bar, add the desired volume of anhydrous n-propanol.

  • Precursor Addition: While stirring the solvent, slowly add the required amount of this compound to achieve your target concentration (e.g., 0.1 M). The solution should be clear and colorless.

  • Stabilizer Addition: Using a clean syringe, add the chelating agent. The optimal molar ratio of stabilizer to precursor depends on the solvent and desired stability. A good starting point is a 1:1 molar ratio of acetylacetone to niobium.[10][11]

  • Mixing & Storage: Allow the solution to stir for 30-60 minutes to ensure complete complexation. The final solution should remain clear. Store in a sealed container inside the glovebox. This stabilized solution can remain viable for several weeks to months, compared to hours or days for an unstabilized solution.

Data Table: Effect of Acetylacetone (acac) Stabilizer
Molar Ratio (Nb:acac)SolventInitial AppearanceStability at Room Temp. (Sealed, Inert Atmosphere)Notes
1:0Anhydrous EthanolClear, ColorlessGelation within 24-72 hoursUnstabilized solutions are highly susceptible to gelation in protic solvents.[3]
1:0.5Anhydrous n-PropanolClear, ColorlessStable for ~1-2 weeksPartial stabilization is achieved, but long-term stability is limited.
1:1 Anhydrous n-Propanol Clear, Colorless Stable for > 1 month Recommended starting point for most sol-gel applications. [10][11]
1:2Anhydrous n-PropanolClear, Pale YellowStable for several monthsExcess acac ensures complete complexation but may influence final material properties.
Protocol 3: Basic Characterization of Precursor Solution Stability

Regularly assessing your solution's quality is a crucial part of a self-validating workflow.

  • Visual Inspection: A stable solution should be perfectly clear (transparent) and free of any suspended particles or cloudiness. Any sign of turbidity indicates the onset of precipitation.

  • Dynamic Light Scattering (DLS): For a more quantitative assessment, DLS can be used to detect the formation of small nanoparticles, which are the earliest products of condensation, long before they are visible to the naked eye. A stable solution will show a baseline reading with no significant particle populations.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Using an appropriate liquid cell, you can monitor the chemical state of the solution. Look for the appearance and growth of broad peaks in the 3200-3600 cm⁻¹ region (O-H stretching), which indicates water absorption and hydrolysis. Changes in the C-O and Nb-O stretching regions (typically <1100 cm⁻¹) can also indicate ligand exchange or condensation.[1]

References

  • Wikipedia. (n.d.). Sol–gel process. Retrieved from [Link]

  • Wikipedia. (n.d.). Niobium(V) ethoxide. Retrieved from [Link]

  • Bourgeat-Lami, E., & Lincot, D. (2000). Hydrolysis and Condensation of Transition Metal Alkoxide: Experiments and Simulations.
  • Gharbi, O., et al. (2021). Preparation and Characterization of NbxOy Thin Films: A Review. MDPI. Retrieved from [Link]

  • Boyle, T. J., et al. (2003). Niobium(V) Alkoxides. Synthesis, Structure, and Characterization... ACS Publications. Retrieved from [Link]

  • Ignatyev, I. S., Montejo, M., & Andrade, J. J. (2010). Theoretical study of the mechanisms of the hydrolysis and condensation reactions of silicon and titanium alkoxides: Similarities and differences.
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  • ResearchGate. (n.d.). TG/ DTG profile for the niobium precursor. Retrieved from [Link]

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  • Devi, A., et al. (2012). New iso-propoxides, tert-butoxides and neo-pentoxides of niobium(V): Synthesis, structure, characterization and stabilization...
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  • Sharma, N. (n.d.). Synthesis, Characterization and Reactivity of Niobium(V) Aryloxides. Shodhganga.
  • Google Patents. (2008). US20080071102A1 - Processes for preparing niobium alkoxides, and niobium alkoxides prepared thereby.
  • Rincon, J., et al. (2016). Synthesis and Structural Properties of Niobium Pentoxide Powders: A Comparative Study of the Growth Process. SciELO. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis (a) and condensation (b, c) of metal alkoxides. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

  • Harvest (uSask). (n.d.). Synthesis and Characterization of NbOx Thin Film. Retrieved from [Link]

  • CBMM. (2018). Safety Data Sheet: Niobium Pentoxide. Retrieved from [Link]

  • Bionium. (2015).
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  • Journal of Materials Chemistry A. (n.d.). Thin films and nanostructures of niobium pentoxide: fundamental properties, synthesis methods and applications. RSC Publishing. Retrieved from [Link]

  • MOCVD Precursor Encyclopedia. (n.d.). NIOBIUM PRECURSORS.
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Technical Support Center: A Guide to Troubleshooting Cracks in Sol-Gel Derived Niobium Oxide Films

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide is designed to address a common yet challenging issue in the fabrication of sol-gel derived niobium oxide (Nb₂O₅) films: the formation of cracks. Film cracking can compromise the mechanical integrity, and optical and electrical properties of your coatings, leading to device failure or unreliable experimental results.[1] This resource provides a structured, in-depth approach to troubleshooting, moving from frequently asked questions to detailed experimental protocols. Our goal is to empower you with the scientific understanding and practical steps needed to achieve high-quality, crack-free niobium oxide films.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

Here, we address the most common initial queries regarding crack formation in sol-gel films.

Q1: My niobium oxide film cracked immediately after deposition and drying. What is the most probable cause?

A1: The most likely culprit is the high capillary stress generated during solvent evaporation.[2][3] As the solvent evaporates from the porous gel network on your substrate, capillary forces create significant tensile stress.[2] If this stress surpasses the cohesive strength of the newly formed gel, cracks will appear.[2] This is often exacerbated by rapid drying in a low-humidity environment.[4]

Q2: I managed to get a crack-free film after drying, but it cracked during the annealing/calcination step. Why did this happen?

A2: Cracking during annealing typically points to two main sources of stress:

  • Thermal Stress: A mismatch in the thermal expansion coefficients between the niobium oxide film and the substrate material will induce stress upon heating and cooling.[2][3]

  • Shrinkage Stress: The sol-gel process involves hydrolysis and condensation reactions, which continue during annealing, leading to further network formation and substantial volume reduction (shrinkage).[2][4] When the film is constrained by the substrate, this shrinkage generates significant tensile stress that can lead to cracking.[2][3]

Q3: Does the thickness of my film matter?

A3: Absolutely. There is a "critical thickness" for any given sol-gel system, beyond which the accumulated stress during drying and annealing cannot be relieved without fracturing the film.[2] For many sol-gel derived ceramic films, this is often below 0.5 µm for a single coating layer.[3][5] Thicker films are inherently more prone to cracking.[2][4]

Q4: Can my choice of niobium precursor influence crack formation?

A4: Yes, the reactivity of your niobium precursor is a critical factor. Niobium alkoxides, such as niobium (V) ethoxide (Nb(OC₂H₅)₅), are highly reactive and prone to rapid, uncontrolled hydrolysis and condensation.[6] This can lead to a dense, highly cross-linked, and brittle gel network that is less able to accommodate the stresses of shrinkage, making it more susceptible to cracking. The use of chelating agents or modified precursors can help control this reactivity.[6]

Part 2: In-depth Troubleshooting Guide

This section provides a more detailed, systematic approach to diagnosing and resolving cracking issues in your niobium oxide films.

Issue 1: Cracking During Drying

If your films are cracking before the annealing stage, the primary focus should be on the sol formulation and the deposition/drying process.

Underlying Cause: High capillary pressure and excessive shrinkage during solvent evaporation.

A Cracking Observed During Drying B Reduce Capillary Stress & Shrinkage A->B C Modify Sol Formulation B->C D Optimize Deposition & Drying B->D E Decrease Precursor Concentration C->E F Increase Solvent Boiling Point C->F G Add Organic Binders/Plasticizers C->G H Control Withdrawal/Spin Speed D->H I Increase Environmental Humidity D->I J Slower Drying Rate D->J K Crack-Free Film E->K F->K G->K H->K I->K J->K

Caption: Workflow for troubleshooting cracks that appear during the drying stage.

  • Modify Sol Formulation:

    • Decrease Niobium Concentration: A lower concentration of the niobium precursor can lead to a less dense initial gel network with larger pores, which can reduce capillary stress.[5]

    • Solvent Selection: Employing solvents with lower vapor pressure and higher boiling points (e.g., 2-methoxyethanol, terpineol) can slow down the evaporation rate, thus reducing capillary stress.

    • Introduce Additives: The addition of organic polymers like polyvinylpyrrolidone (PVP) can increase the critical thickness of the film by suppressing the condensation reaction and allowing for more structural relaxation.[7][8] These polymers act as "capping agents" for hydroxyl groups.[7]

  • Optimize Deposition and Drying:

    • Deposition Speed: For dip-coating, a slower, controlled withdrawal speed allows for more uniform solvent evaporation.[5] In spin-coating, higher spin speeds generally produce thinner films that are less prone to cracking.[5]

    • Controlled Atmosphere: Drying in a chamber with controlled humidity can significantly slow down the evaporation rate.

    • Multi-layer Deposition: Instead of depositing one thick layer, apply multiple thin layers, with a drying or low-temperature heat treatment step after each deposition.[9][10] This approach keeps each individual layer below the critical cracking thickness.

Issue 2: Cracking During Annealing

Cracks that form during the thermal treatment phase are primarily due to stresses from continued shrinkage and thermal expansion mismatch.

Underlying Cause: High tensile stress from constrained shrinkage and thermal expansion coefficient (CTE) mismatch between the film and substrate.

A Cracking Observed During Annealing B Reduce Thermal & Shrinkage Stress A->B C Modify Annealing Protocol B->C D Control Sol-Gel Chemistry B->D E Slower Heating/Cooling Ramps C->E F Introduce Intermediate Dwell Times C->F G Lower Final Annealing Temperature C->G H Use Chelating Agents D->H I Control Water-to-Alkoxide Ratio D->I J Crack-Free Film E->J F->J G->J H->J I->J

Caption: Workflow for troubleshooting cracks that appear during the annealing stage.

  • Modify Annealing Protocol:

    • Slower Ramping Rates: Reducing the heating and cooling rates (e.g., 1-2°C/min) allows for more gradual stress relaxation.[11]

    • Intermediate Dwell Steps: Introducing hold times at intermediate temperatures (e.g., 150-250°C) can help to slowly and controllably remove residual solvents and organic additives before the onset of significant network densification.

    • Lower Final Temperature: If the application allows, a lower final annealing temperature can reduce the overall thermal stress. The crystallization of amorphous Nb₂O₅ typically begins around 500°C.[12]

  • Control Sol-Gel Chemistry for a More Compliant Gel:

    • Use of Chelating Agents: Ligands like acetylacetone or acetic acid can be added to the sol.[13][14] These agents chelate the highly reactive niobium alkoxide, reducing its hydrolysis rate and leading to a more flexible, less cross-linked gel structure that can better withstand shrinkage stresses.[6]

    • Control of Water-to-Alkoxide Ratio (Rw): The amount of water in the sol dictates the extent of hydrolysis and condensation. A lower Rw value generally leads to a more linear, less branched polymer network, which can be more compliant. However, sufficient water is needed for complete hydrolysis. This parameter requires careful optimization.

Part 3: Experimental Protocols and Data

Protocol 1: Preparation of a Crack-Free Niobium Oxide Sol-Gel Solution with Chelation

This protocol is designed to create a stable niobium oxide sol with controlled reactivity to minimize cracking.

Materials:

  • Niobium (V) ethoxide (Nb(OC₂H₅)₅)

  • Anhydrous Ethanol (EtOH)

  • Acetylacetone (AcacH)

  • Deionized Water

  • Hydrochloric Acid (HCl) (as catalyst)

Procedure:

  • In a dry nitrogen atmosphere (glovebox), dissolve Niobium (V) ethoxide in anhydrous ethanol to a concentration of 0.2 M. Stir for 30 minutes.

  • Add acetylacetone as a chelating agent in a 1:1 molar ratio to the niobium precursor. The solution should turn a yellowish color. Stir for 1 hour to ensure complete chelation.

  • In a separate vessel, prepare a solution of ethanol, deionized water, and HCl. The molar ratio of Nb:H₂O:HCl should be optimized, a good starting point is 1:2:0.01.

  • Slowly add the water-containing solution dropwise to the niobium precursor solution under vigorous stirring.

  • Age the resulting sol for 24 hours at room temperature before use.

Table 1: Key Parameters Influencing Cracking in Sol-Gel Films
ParameterTypical Range for Nb₂O₅Rationale for Crack PreventionSource(s)
Film Thickness (single layer) < 200 nmStays below the critical thickness to avoid stress accumulation.[13]
Precursor Concentration 0.1 - 0.4 MLower concentrations lead to less dense, more compliant gels.[5]
Withdrawal Speed (Dip-Coating) 1 - 5 mm/sSlower speeds allow for more uniform solvent evaporation.[5]
Spin Speed (Spin-Coating) 2000 - 5000 rpmHigher speeds result in thinner, more uniform films.[5]
Annealing Ramp Rate 1 - 5 °C/minSlow rates allow for gradual stress relaxation.[11]
Final Annealing Temperature 400 - 600 °CSufficient for crystallization while minimizing thermal stress.[12][15]

Part 4: Concluding Remarks

Troubleshooting cracks in sol-gel derived niobium oxide films is a systematic process of identifying and mitigating the various sources of stress that arise during film formation and processing. By carefully controlling the sol-gel chemistry, deposition parameters, and thermal treatment protocols, it is possible to consistently produce high-quality, crack-free films. This guide provides a foundational framework for this process. Remember that the optimal parameters are often substrate and application-dependent, requiring a degree of empirical optimization for your specific system.

References

  • Technical Support Center: Troubleshooting Film Cracking in Tetrakis(2-ethoxyethyl)
  • Technical Support Center: Troubleshooting Cracks in Tetrakis(1-methoxy-2-propoxy)silane Derived Films - Benchchem.
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  • Effect of chelation in alkoxide precursors of niobium oxide nanoparticles on photochemical degradation of rhodamine B - ProQuest. [Link]

  • The Influence of Processing on Crack Formation, Microstructure, Density and Hardness of Sol-Gel Derived Zirconia Films | Request PDF - ResearchGate. [Link]

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Technical Support Center: Enhancing the Adhesion of Niobium Oxide Thin Films

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and engineers working with niobium oxide (Nb₂O₅) thin films. Poor adhesion of these films to substrates is a frequent challenge that can compromise device performance and reliability. This document provides a structured approach to troubleshooting and resolving adhesion issues, grounded in scientific principles and practical experience.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding Nb₂O₅ thin film adhesion.

Q1: My niobium oxide film peels off easily after deposition. What is the most likely cause?

A1: The most common culprit for immediate delamination is inadequate substrate cleaning. Contaminants such as organic residues, dust particles, or even a native oxide layer on the substrate can act as a weak boundary layer, preventing strong chemical and physical bonding between the film and the substrate.[1][2] A thorough, multi-step cleaning process is paramount.

Q2: Can the deposition method itself affect adhesion?

A2: Absolutely. Different deposition techniques, such as sputtering, sol-gel, and atomic layer deposition, influence the energy of the depositing species and the resulting film microstructure, both of which are critical for adhesion.[3] For instance, sputtered films often have higher kinetic energy, which can enhance adatom mobility and promote better adhesion.

Q3: Does the thickness of the Nb₂O₅ film impact its adhesion?

A3: Yes, film thickness is a significant factor. As the film thickness increases, internal stress tends to build up.[2] If this stress exceeds the adhesive force at the film-substrate interface, it can lead to spontaneous delamination or cracking.

Q4: Is post-deposition annealing always beneficial for adhesion?

A4: Not necessarily. While annealing can relieve stress and improve film density, it can also induce phase changes or reactions at the interface that might weaken adhesion.[4][5] The effect of annealing is highly dependent on the temperature, atmosphere, and the specific film-substrate system.[6][7]

Q5: What is a simple, quick test to check for adhesion?

A5: The "Scotch tape test" (ASTM D3359) is a common qualitative method. A piece of pressure-sensitive tape is applied to the film and then rapidly peeled off.[1] If any part of the film is removed with the tape, it indicates poor adhesion. While simple, this is not a quantitative measure of adhesion strength.[8]

II. In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving complex adhesion problems.

Guide 1: Substrate-Related Adhesion Failure

Poor substrate preparation is the leading cause of adhesion failure. The goal is to provide a chemically active and pristine surface for film nucleation and growth.

Symptoms:
  • Widespread, uniform delamination of the film.

  • Film peels off during subsequent processing steps (e.g., lithography, annealing).

  • Inconsistent adhesion across the substrate surface.

Root Cause Analysis & Corrective Actions:

The interaction between the thin film and the substrate is governed by factors like surface energy.[9][10] A high surface energy substrate is generally easier to bond with.[10] Contaminants drastically lower this energy, creating a barrier to strong adhesion.

Caption: Troubleshooting workflow for substrate-related adhesion issues.

Detailed Experimental Protocols:

Protocol 1: Standard Multi-Step Substrate Cleaning

  • Degreasing: Ultrasonically clean the substrate in sequential baths of acetone, then isopropanol (IPA) for 10-15 minutes each to remove organic contaminants.[1]

  • Rinsing: Thoroughly rinse with deionized (DI) water between and after solvent baths.

  • Drying: Dry the substrate using a high-purity nitrogen or argon gun.

  • Final Clean (Optional but Recommended): An oxygen plasma or UV-ozone treatment immediately before loading into the deposition chamber can remove final traces of organic contamination and activate the surface.[11][12]

Protocol 2: In-situ Plasma Treatment

For deposition systems equipped with this capability, an in-situ plasma etch can significantly improve adhesion.[1][11]

  • After loading the cleaned substrate, pump the chamber down to the base pressure.

  • Introduce a low flow of argon gas.

  • Apply an RF bias to the substrate holder to create a plasma. This will lightly sputter the substrate surface, removing any remaining contaminants or native oxides.

  • Proceed directly to Nb₂O₅ deposition without breaking vacuum.

Guide 2: Deposition Parameter Optimization

The conditions during film growth directly influence its intrinsic properties and stress, which are critical for adhesion.[13]

Symptoms:
  • Film delamination, cracking, or buckling.

  • Poor results from scratch or tape tests.[14]

  • Film properties (e.g., refractive index, density) are not as expected.

Root Cause Analysis & Corrective Actions:

Deposition parameters control the energy of arriving particles, film stoichiometry, and microstructure. An imbalance can lead to high internal stress, poor density, or weak interfacial bonding.

ParameterEffect on AdhesionRecommended ActionRationale
Substrate Temperature Increasing temperature generally improves adhesion.Increase substrate temperature during deposition.Enhances adatom mobility, promoting denser film growth and potential for interfacial diffusion.[1][2]
Sputtering Power Higher power increases deposition rate and adatom energy.Optimize power; avoid excessively high rates.Increased energy can improve adhesion, but very high rates can lead to stress buildup.
Working Pressure Lower pressure increases the mean free path and energy of sputtered atoms.Deposit at the lowest stable pressure.Higher energy species arriving at the substrate can improve film density and adhesion.[1]
Oxygen Partial Pressure Crucial for stoichiometry (achieving Nb₂O₅).Carefully control the O₂/Ar flow ratio.[11]Incorrect stoichiometry (sub-oxides like NbO₂) can lead to different mechanical properties and stress levels.[12][15]

graph TD {
A[Start: Adhesion Failure] --> B{Deposition Parameter Issue?};
B --> C[Analyze Deposition Parameters];
C --> D{Substrate Temperature};
C --> E{Working Pressure};
C --> F{Gas Flow Ratios};
D --> G[Increase Temperature];
E --> H[Decrease Pressure];
F --> I[Optimize O2/Ar Ratio];
G --> J[Re-deposit & Test];
H --> J;
I --> J;
J --> K{Adhesion Improved?};
K --> L[End];
K --> M[Proceed to Guide 3];
subgraph "Visual Style"
    A, L { fillcolor="#F1F3F4"; fontcolor="#202124"; }
    B, K { fillcolor="#FBBC05"; fontcolor="#202124"; shape=diamond; }
    C, D, E, F, G, H, I, J, M { fillcolor="#34A853"; fontcolor="#FFFFFF"; }
end

}

Caption: Logic for optimizing deposition parameters to enhance adhesion.

Guide 3: Post-Deposition Treatments & Interfacial Engineering

Sometimes, an intermediate layer or a post-deposition treatment is necessary to achieve robust adhesion.

Symptoms:
  • Persistent adhesion failure despite optimized cleaning and deposition.

  • Delamination specific to certain substrate materials (e.g., polymers, noble metals).

  • Failure under mechanical or thermal stress.

Root Cause Analysis & Corrective Actions:

A significant mismatch in material properties (e.g., lattice constant, thermal expansion coefficient) between the Nb₂O₅ film and the substrate can create inherent stress at the interface. An adhesion-promoting layer can bridge this gap.

1. Use of Adhesion Layers: A thin intermediate layer of a material known to adhere well to both the substrate and the niobium oxide can be transformative.

  • For Silicon/Glass Substrates: A thin layer of titanium (Ti) or chromium (Cr) is often used. These metals adhere well to oxide surfaces and form a stable oxide interface for the Nb₂O₅ to grow on.

  • For Polymer Substrates: Plasma treatment of the polymer surface can create active bonding sites.[16] In some cases, a thin metallic layer may still be beneficial.

2. Post-Deposition Annealing: Controlled annealing can be a powerful tool to improve adhesion by reducing internal stress and densifying the film.[7]

  • Process: Anneal the coated substrate in a controlled atmosphere (air, O₂, or inert gas) at a temperature below the substrate's softening point.

  • Causality: Annealing provides thermal energy that allows atoms in the film to rearrange into a more stable, lower-stress configuration.[6] It can also promote interdiffusion at the film-substrate interface, creating a stronger, graded bond.[2]

  • Caution: High temperatures (>500-700°C) can cause crystallization, which may increase stress and adversely affect optical or mechanical properties.[4][5]

Quantitative Data Summary:
TreatmentTypical ParametersEffect on AdhesionReference
Argon Plasma Etch 15 min durationInduces controlled roughness for nucleation.[11]
Substrate Heating > 100 °CImproves adatom mobility and film density.[1]
Post-Deposition Annealing 300-500 °C in Air/O₂Relieves stress, improves crystallinity.[6][7]
Adhesion Layer (e.g., Ti) 2-5 nm thicknessForms a strong intermediate bond.[2]

III. Adhesion Qualification

It is crucial to have a reliable method to quantify adhesion to validate any process improvements.

  • Scratch Test: A diamond stylus is drawn across the film surface with a progressively increasing load. The critical load at which the film begins to delaminate is a quantitative measure of adhesion.[2]

  • Peel Test: This test measures the force required to peel the film from the substrate at a specific angle.[14] It provides a quantitative value for adhesion energy.

References
  • FULIR. (2024). Niobium Oxide Thin Films Grown on Flexible ITO-Coated PET Substrates.
  • ResearchGate. (2015). How do I improve the adhesion of a thin film?.
  • ACS Omega. (2022). Progress in Niobium Oxide-Containing Coatings for Biomedical Applications: A Critical Review.
  • Unknown Source. (n.d.). PERSPECTIVE OF ADHESION OF THIN FILMS.
  • Elibrary. (2021). Role of intermediate metal and oxide layers in change of adhesion properties of TiAl/Al₂O₃ interface.
  • ACS Publications. (2026). Impact of Nb2O5 Coating Produced by Using the Reactive Sputtering Technique on Bacterial Biofilm Formation | ACS Omega.
  • MDPI. (2023). Effect of Oxygen-Evaporation-Preventative Post-Annealing Gas Conditions on NiO Thin Films.
  • NIH. (2024). Fine Control of Optical Properties of Nb2O5 Film by Thermal Treatment - PMC.
  • Presto Group. (2023). Conduct thin film adhesion test with Presto adhesion tester.
  • SFU Summit. (n.d.). Nanoscale Thin Films of Niobium Oxide on Platinum Surfaces.
  • Unknown Source. (n.d.). Adhesion analysis for niobium nitride thin films deposited by reactive magnetron sputtering.
  • ResearchGate. (n.d.). Elucidation of the thickness inside the niobium anodic oxide film and its effect on adhesion to polyimide film | Request PDF.
  • MDPI. (2024). Niobium Oxide Thin Films Grown on Flexible ITO-Coated PET Substrates.
  • Unknown Source. (n.d.). Growth of Native Oxides of Niobium Thin Films for Superconducting Qubits with Etching Chemistry.
  • PubMed. (n.d.). Biocompatible Nb2O5 Thin Films Prepared by Means of the Sol-Gel Process.
  • Optica Publishing Group. (n.d.). Effect of postdeposition annealing on the structure, composition, and the mechanical and optical characteristics of niobium and tantalum oxide films.
  • ResearchGate. (n.d.). ADHESION MEASUREMENT OF THIN FILMS.
  • ResearchGate. (n.d.). Deposition Parameter Effects on Niobium Nitride (NbN) Thin Films Deposited Onto Copper Substrates with DC Magnetron Sputtering.
  • Unknown Source. (n.d.). Role of Intermediate Metal and Oxide Layers in Change of Adhesion Properties of TiAl/Al2O3 Interface.
  • MDPI. (n.d.). Preparation and Characterization of Nb x O y Thin Films: A Review.
  • ResearchGate. (2019). Interface Layers of Niobium Nitride Thin Films.
  • ResearchGate. (n.d.). Effect of postdeposition annealing on the structure, composition, and the mechanical and optical characteristics of niobium and tantalum oxide films | Request PDF.
  • ResearchGate. (2025). Influence of Surface Free Energy on Adhesion of CrN Thin Film Deposited by AIP Method.
  • Unknown Source. (2023). Optical and physical properties of annealed amorphous niobium oxide thin films.
  • Quora. (2021). What is surface free energy and how it effect the thin film preparation?.
  • The Society of Vacuum Coaters. (n.d.). Thermo Mechanical Characteristics of Niobium Oxide Optical Thin Films Deposited by Dual Ion Beam Sputtering.
  • ResearchGate. (2025). (PDF) Investigation of Antireflection Nb2O5 Thin Films by the Sputtering Method under Different Deposition Parameters.
  • Publications. (n.d.). ADHESION and THIN-FILM MODULE RELIABILITY.
  • MDPI. (2021). An Assessment of Surface Treatments for Adhesion of Polyimide Thin Films.
  • PMC. (n.d.). Evaluation of Adhesion Properties of Thin Film Structure through Surface Acoustic Wave Dispersion Simulation - PMC - NIH.
  • Unknown Source. (2019). Understanding How Surface Energy Affects Adhesive Bonding.

Sources

Technical Support Center: Control of Particle Size in Niobium Oxide Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of niobium oxide (Nb₂O₅) nanoparticles. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling particle size—a critical parameter that dictates the material's performance in catalysis, energy storage, and biomedical applications. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively.

Section 1: Understanding the Core Principles of Size Control

The final size of niobium oxide nanoparticles is not determined by a single parameter but is a result of the delicate balance between two fundamental processes: nucleation and growth .

  • Nucleation: The initial formation of small, stable nuclei from the precursor solution. A rapid nucleation rate leads to a large number of small nuclei.

  • Growth: The subsequent increase in the size of these nuclei through the addition of more precursor material from the solution.

The key to achieving a desired particle size is to manipulate the reaction conditions to control the relative rates of nucleation and growth. For small, monodisperse nanoparticles, the goal is typically to induce a short, rapid burst of nucleation followed by a slower, controlled growth phase.

Several synthesis parameters directly influence these rates. Common synthesis routes include sol-gel, hydrothermal/solvothermal, and precipitation methods.[1][2][3] The choice of method and the precise control of its parameters are paramount.

Key Synthesis Parameters and Their Mechanistic Impact
ParameterEffect on Particle SizeUnderlying Mechanism
Precursor Concentration Higher concentration generally leads to smaller particles, but can cause agglomeration if too high.[4][5]A higher concentration of reactants can accelerate the nucleation rate, forming a larger number of initial nuclei. This depletes the precursor available for the subsequent growth of each nucleus, resulting in smaller final particles.[4]
Reaction Temperature Higher temperatures typically increase particle size.Temperature affects both nucleation and growth kinetics. Elevated temperatures increase the rate of precursor decomposition and diffusion, favoring the growth of existing nuclei over the formation of new ones (a process known as Ostwald ripening), leading to larger particles.[1][6]
Reaction Time Longer reaction times generally lead to larger particles.[4]Extended reaction times allow for more complete diffusion of precursor molecules to the surface of existing nuclei, promoting particle growth.[4] This can also lead to Ostwald ripening, where larger particles grow at the expense of smaller ones.
pH Influences hydrolysis and condensation rates; optimal pH is required for controlled size.[7][8]pH controls the rate of hydrolysis of the niobium precursor (e.g., niobium ethoxide or niobium chloride). In sol-gel methods, a lower pH (acidic) can lead to slower hydrolysis and condensation, while a higher pH (basic) can accelerate it. This rate directly impacts how quickly nuclei form and grow.[8]
Surfactants/Capping Agents Addition of surfactants typically leads to smaller, more uniform, and less agglomerated particles.[7][9][10][11]Surfactants are amphiphilic molecules that adsorb onto the surface of the forming nanoparticles.[7] This surface passivation limits further growth and prevents particles from aggregating (steric hindrance), resulting in smaller, well-dispersed nanoparticles.[9][10][11]
Solvent System The choice of solvent (e.g., water, ethanol, benzyl alcohol) affects precursor solubility and reaction kinetics.The solvent's polarity, viscosity, and boiling point influence the solubility of the niobium precursor and the rates of hydrolysis and condensation. For instance, using a mix of water and ethanol can modulate these rates to achieve finer control over particle size.[2]
Post-Synthesis Calcination Higher calcination temperatures lead to significant particle growth and sintering.[1][12][13]Calcination is used to crystallize the amorphous, as-synthesized nanoparticles. However, the high temperatures provide the energy for atoms to diffuse across particle boundaries, causing particles to fuse together (sintering) and grow in size.[1][12][13]
Section 2: Troubleshooting Guide

This section addresses common issues encountered during Nb₂O₅ nanoparticle synthesis in a direct question-and-answer format.

Q1: My particle size is inconsistent with a wide size distribution (polydisperse). What are the likely causes and how can I fix this?

Primary Cause: This issue typically arises from uncontrolled nucleation, where nuclei form at different times throughout the reaction. This leads to a population of particles at various stages of growth.

Solutions:

  • Improve Mixing and Temperature Homogeneity: Ensure rapid and uniform mixing of precursors. Use a reaction vessel with good heat transfer and a calibrated temperature controller to avoid hot spots, which can cause localized, premature nucleation.

  • Optimize Precursor Addition: Instead of adding the precursor all at once, employ a "hot injection" method. This involves rapidly injecting the niobium precursor into the hot solvent, which synchronizes the nucleation event, leading to a more uniform starting population of nuclei.

  • Control Hydrolysis Rate: The rate of water addition in sol-gel methods is critical. Rapid, uncontrolled addition of water can lead to a broad nucleation window. Consider adding water slowly and controllably with a syringe pump or by using a solvent system that releases water gradually.[2]

  • Check Precursor Purity: Impurities in the niobium precursor can act as unintended nucleation sites, leading to a wider size distribution. Ensure you are using a high-purity precursor.

G problem Problem: Inconsistent Particle Size (Polydisperse) cause1 Cause: Inhomogeneous Mixing or Temperature Gradients problem->cause1 cause2 Cause: Prolonged or Uncontrolled Nucleation problem->cause2 cause3 Cause: Impure Precursors problem->cause3 solution1 Solution: - Use high-torque overhead stirrer - Use oil bath for uniform heating cause1->solution1 solution2 Solution: - Employ 'Hot Injection' method - Control hydrolysis rate (e.g., syringe pump) cause2->solution2 solution3 Solution: - Use high-purity grade precursors - Filter precursor solution if needed cause3->solution3

Troubleshooting inconsistent particle size.
Q2: I'm observing significant particle agglomeration in my final product. What's causing this and how can I prevent it?

Primary Cause: Agglomeration occurs when the attractive forces between nanoparticles (like van der Waals forces) overcome the repulsive forces, causing them to clump together.[14] This is common for high-surface-area nanoparticles, especially after drying.

Solutions:

  • Introduce a Capping Agent or Surfactant: This is the most effective method. Surfactants like polyvinylpyrrolidone (PVP), oleylamine, or citric acid can be added during synthesis.[15] They adsorb to the nanoparticle surface, creating a protective layer that provides steric or electrostatic repulsion, preventing particles from sticking together.[7][10][11]

  • Optimize pH for Electrostatic Stabilization: Adjusting the pH of the solution can modify the surface charge of the nanoparticles. At a pH far from the material's isoelectric point, the particles will have a high surface charge (either positive or negative), leading to strong electrostatic repulsion that prevents agglomeration.

  • Control Drying Method: Agglomeration often happens during the solvent removal step. Instead of oven drying, consider freeze-drying (lyophilization) or supercritical drying, which can minimize the capillary forces that pull particles together as the solvent evaporates.

  • Post-Synthesis Sonication: If soft agglomerates have already formed, they can often be broken up by using a high-power ultrasonic probe.[14][15] However, this is less effective for hard agglomerates formed during calcination.

Q3: The final particle size after calcination is much larger than my as-synthesized particles. Why is this happening and can I mitigate it?

Primary Cause: This is due to sintering, a high-temperature process where individual nanoparticles fuse together to reduce their overall surface energy.[1][12] This is an unavoidable consequence of the thermal energy supplied during calcination, which is necessary for crystallization.

Solutions:

  • Optimize Calcination Profile: Use the lowest possible temperature and shortest duration that still achieves the desired crystal phase.[1][13] A slower heating ramp rate can sometimes reduce the final particle size compared to a rapid ramp.

  • Synthesize in a Protective Matrix: A more advanced technique involves synthesizing the nanoparticles within a thermally stable, inert matrix, such as silica (SiO₂).[1][16] The silica shell acts as a physical barrier, preventing the niobium oxide cores from touching and sintering during high-temperature calcination. The silica can then be selectively etched away using a mild reagent like NaOH or HF if required.[1]

  • Consider Hydrothermal Synthesis: Hydrothermal methods can often produce crystalline nanoparticles directly in solution at lower temperatures (100–300 °C), potentially eliminating the need for a separate high-temperature calcination step and thus avoiding significant particle growth.[1][3]

Section 3: Frequently Asked Questions (FAQs)
Q: How do I choose the right synthesis method (sol-gel vs. hydrothermal) for my target particle size?

A: The choice depends on your desired particle characteristics:

  • Sol-Gel Method: This "wet chemical" process is highly versatile for producing very small (4-30 nm), often amorphous nanoparticles with a high degree of purity and a large surface area.[2][3][17] It offers excellent control over particle size through careful manipulation of precursor concentration, hydrolysis rate, and temperature. However, it typically requires a post-synthesis calcination step to achieve crystallinity, which can lead to particle growth.[3][17]

  • Hydrothermal Method: This method uses high pressure and moderate temperatures (up to 300 °C) in an autoclave to synthesize nanoparticles directly in a solvent.[3] It is particularly effective for producing highly crystalline, anisotropic nanostructures like nanorods.[7][10] Because it can yield crystalline particles directly, it may avoid the significant particle growth associated with high-temperature calcination.[3]

Q: What is the role of a surfactant and how do I select one?

A: A surfactant (surface active agent) is a molecule that adsorbs to the surface of growing nanoparticles to control their growth and prevent agglomeration.[7][9][10] The choice of surfactant is critical and depends on the solvent system and desired particle morphology. Surfactants can be cationic, anionic, or non-ionic. For example, in hydrothermal synthesis of Nb₂O₅ nanorods, various amine, carboxylate, and sulfate-containing surfactants have been shown to effectively control the nanorod dimensions.[9][10] The selection process often involves screening several candidates to find one that provides good colloidal stability without interfering with the desired reaction.

Q: How does precursor concentration directly impact nanoparticle size?

A: According to classical nucleation theory, the concentration of the precursor is a key driver of the nucleation rate. In a hydrothermal synthesis of spiky niobium oxide nanoparticles, for instance, particle size could be tuned from 300 nm down to 80 nm by increasing the niobium concentration in the niobium oxalate precursor solution.[4][5][18] At higher concentrations, the system becomes highly supersaturated, leading to a rapid burst of nucleation that forms many small nuclei. This rapid consumption of the precursor leaves less material available for the subsequent growth phase, resulting in smaller final particles.

G center_node Nb₂O₅ Nanoparticle Size param1 Precursor Concentration center_node->param1 param2 Temperature & Time center_node->param2 param3 pH center_node->param3 param4 Surfactants center_node->param4 param5 Calcination center_node->param5 mech1 Controls Nucleation vs. Growth Rate param1->mech1 mech2 Affects Growth & Ostwald Ripening param2->mech2 mech3 Controls Hydrolysis & Condensation Rate param3->mech3 mech4 Limits Growth & Prevents Agglomeration param4->mech4 mech5 Induces Sintering & Crystal Growth param5->mech5

Key parameters and mechanisms controlling nanoparticle size.
Section 4: Example Protocol: Sol-Gel Synthesis of ~20-30 nm Nb₂O₅ Nanoparticles

This protocol is a representative example and should be adapted and optimized for your specific equipment and target size.

Materials:

  • Niobium (V) ethoxide (Nb(OC₂H₅)₅), 99.95%

  • Absolute Ethanol (200 proof)

  • Concentrated Ammonia solution (NH₄OH, ~28-30%)

  • Deionized Water

Procedure:

  • Precursor Solution Preparation: In a glovebox under an inert atmosphere (e.g., Argon), dissolve a specific amount of niobium (V) ethoxide in absolute ethanol. A typical concentration would be around 0.1 M. Stir the solution until the precursor is fully dissolved.

  • Hydrolysis: While vigorously stirring the precursor solution in open air, rapidly add a concentrated ammonia solution.[2] The solution will almost instantaneously turn into a white, gelatinous precipitate (niobic acid). The rapid hydrolysis induced by the high concentration of base promotes fast and relatively uniform nucleation.

  • Aging: Allow the mixture to age for 1-2 hours under continuous stirring. This step ensures the completion of the hydrolysis and condensation reactions.

  • Washing: Centrifuge the mixture to separate the precipitate. Discard the supernatant. Re-disperse the precipitate in absolute ethanol and centrifuge again. Repeat this washing step at least three times to remove unreacted precursors and byproducts.

  • Drying: Dry the washed precipitate in an oven at 80-100 °C overnight to obtain an amorphous niobium oxide powder.

  • Calcination: Place the dried powder in a ceramic crucible and transfer it to a muffle furnace. Heat the powder in air using a controlled ramp rate (e.g., 5 °C/min) to a final temperature between 450 °C and 600 °C and hold for 2-4 hours.[1] The final temperature is critical: lower temperatures (e.g., 500 °C) will result in smaller crystalline particles, while higher temperatures will lead to larger particles but potentially a more defined crystal structure.[12][13]

  • Characterization: After cooling to room temperature, the resulting white powder should be characterized using techniques like X-ray Diffraction (XRD) to confirm the crystal phase, Transmission Electron Microscopy (TEM) to determine particle size and morphology, and Brunauer-Emmett-Teller (BET) analysis for surface area.

References
  • Size-Controlled High-Temperature Synthesis of Crystalline Niobium and Tantalum Oxide Nanoparticles: Exploring Structural Variations at Nanoscale. Inorganic Chemistry - ACS Publications. [Link]

  • Surfactant Controlled Growth of Niobium Oxide Nanorods. SFU Summit. [Link]

  • Size-controlled Photochemical Synthesis of Niobium Nanoparticles. PubMed. [Link]

  • Spiky niobium oxide nanoparticles through hydrothermal synthesis. Journal of Materials Research | Cambridge Core. [Link]

  • Surfactant Controlled Growth of Niobium Oxide Nanorods. Sci-Hub. [Link]

  • Size-controlled photochemical synthesis of niobium nanoparticles. Semantic Scholar. [Link]

  • Surfactant Controlled Growth of Niobium Oxide Nanorods. ACS Publications. [Link]

  • INVITED ARTICLE Spiky niobium oxide nanoparticles through hydrothermal synthesis. Cambridge University Press & Assessment. [Link]

  • Ali Et Al..,2017. Scribd. [Link]

  • Spiky niobium oxide nanoparticles through hydrothermal synthesis | Request PDF. ResearchGate. [Link]

  • Nanostructured Nb₂O₅ catalysts. Taylor & Francis Online. [Link]

  • Surfactant Controlled Growth of Niobium Oxide Nanorods | Request PDF. ResearchGate. [Link]

  • A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges. MDPI. [Link]

  • From Structure to Efficiency: Unveiling the Role of Calcination Temperature in Nb₂O₅-Based DSSCs. ResearchGate. [Link]

  • A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges. National Institutes of Health (NIH). [Link]

  • Synthesis and Characterization of Nano-Particles of Niobium Pentoxide with Orthorhombic Symmetry. MDPI. [Link]

  • Synthesis and Characterization of Nano-Particles of Niobium Pentoxide with Orthorhombic Symmetry. Semantic Scholar. [Link]

  • Nb₂O₅ nanosize powders prepared by sol–gel – Structure, morphology. Academia.edu. [Link]

  • Effect of particle size on the oxygen reduction reaction activity of carbon‐supported niobium- oxide‐based nanoparticle catalysts. SpringerLink. [Link]

  • Effect of calcination on the particle size of nano-Nb₂O₅ for development as photo-anode material in advanced generation DSSCs. R Discovery. [Link]

  • Formation and growth mechanism for niobium oxide nanoparticles: atomistic insight from in situ X-ray total scattering. National Institutes of Health (NIH). [Link]

  • Investigating niobium oxide-based materials: Synthesis, characterization, and applications in heterogeneous catalysis. Taylor & Francis Online. [Link]

  • How To Effectively Control The Agglomeration Of Nanoparticle Powders. SAT nano. [Link]

  • Elucidating the role of precursors in synthesizing single crystalline lithium niobate nanomaterials: a study of effects of lithium precursors on nanoparticle quality. Nanoscale (RSC Publishing). [Link]

  • A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges. OUCI. [Link]

  • NiO Nanoparticles Synthesis by Chemical Precipitation and Effect of Applied Surfactant on Distribution of Particle Size. ResearchGate. [Link]

  • Surface Structure of Mass-selected Niobium Oxide Nanoclusters on Au(111). OSTI.GOV. [Link]

  • Niobium Oxide Nanorods Obtained by Hydrothermal Synthesis—Structure, Morphology, and Electrochemical Detection of Oxygen Via Oxygen Reduction Reaction. ResearchGate. [Link]

  • Effect of calcination temperatures of CaO/Nb₂O₅ Mixed Oxides Catalysts on Biodiesel Production. ResearchGate. [Link]

  • Size-Controlled High-Temperature Synthesis of Crystalline Niobium and Tantalum Oxide Nanoparticles: Exploring Structural Variations at Nanoscale. National Institutes of Health (NIH). [Link]

  • Effect of pH on photocatalytic activity of NiO NPs. ResearchGate. [Link]

  • How can we avoid agglomeration of nanomaterials?. ResearchGate. [Link]

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minimizing carbon contamination from niobium n-propoxide precursor

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Niobium Oxide Deposition

A Scientist's Guide to Minimizing Carbon Contamination from Niobium (V) n-Propoxide Precursors

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address one of the most persistent challenges in the deposition of high-purity niobium oxide (Nb₂O₅) films: carbon contamination originating from the niobium(V) n-propoxide precursor, Nb(O-n-Pr)₅. This document provides in-depth, field-proven insights and actionable protocols to help you diagnose, troubleshoot, and minimize carbon incorporation in your thin films.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the sources and implications of carbon contamination.

Q1: Why is carbon contamination a significant concern in Nb₂O₅ films?

Carbon impurities can be detrimental to the functional properties of niobium oxide films. Depending on its concentration and chemical state (e.g., graphitic, carbidic, or carbonate), carbon can:

  • Degrade Optical Properties: Increase optical absorption and reduce transparency, which is critical for applications in lenses and optical filters.

  • Alter Electrical Characteristics: Introduce defects and trap states within the bandgap, leading to increased leakage currents and lower dielectric breakdown strength in capacitors and insulators.

  • Impact Superconducting Properties: For applications in superconducting devices, even small amounts of impurities can disrupt the superconducting coherence and lower the critical temperature (Tc)[1].

  • Affect Mechanical and Chemical Stability: Compromise film density, hardness, and resistance to chemical etchants.

Q2: What are the primary sources of carbon when using the Nb(O-n-Pr)₅ precursor?

Carbon contamination primarily arises from the incomplete decomposition or reaction of the n-propoxide (–O–CH₂CH₂CH₃) ligands attached to the niobium center. The main sources are:

  • Incomplete Ligand Exchange: During Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD), the reaction between the precursor and the co-reactant (e.g., water, ozone, or oxygen plasma) may be incomplete, leaving behind unreacted alkoxide fragments.

  • Precursor Thermal Decomposition: Niobium n-propoxide can thermally decompose through pathways that generate carbon-containing byproducts. One of the most common pathways for alkoxides with beta-hydrogens is β-hydride elimination [2][3][4].

  • Precursor Purity: The precursor itself may contain residual solvents or organic impurities from its synthesis and purification process[5].

  • Adventitious Carbon: Carbon from the atmosphere (e.g., CO₂, volatile organic compounds) can adsorb onto the substrate surface before deposition or onto the film after deposition[6][7][8].

Q3: How does the choice of deposition method (ALD vs. CVD) influence carbon incorporation?

Both ALD and CVD are powerful techniques, but their mechanisms have different implications for carbon contamination:

  • Chemical Vapor Deposition (CVD): In CVD, the precursor and co-reactant are introduced simultaneously. The precursor undergoes thermal self-decomposition on the heated substrate[9]. This can lead to a higher likelihood of incomplete fragmentation of the propoxide ligands and, consequently, higher carbon incorporation, especially at non-optimized temperatures.

  • Atomic Layer Deposition (ALD): ALD is a self-limiting process based on sequential surface reactions[10]. This separation of precursor and co-reactant pulses generally allows for more complete reactions and better removal of ligand byproducts, often resulting in lower impurity levels compared to CVD[11][12]. However, insufficient purge times or non-ideal reaction conditions can still lead to contamination.

Q4: What is the typical chemical state of carbon impurities observed in the film?

X-ray Photoelectron Spectroscopy (XPS) is a powerful tool to identify the chemical state of carbon. In films grown from alkoxide precursors, you may encounter several C 1s peaks:

  • Niobium Carbide (Nb-C): Typically found at lower binding energies (~282.8 - 283.3 eV)[1][13]. This indicates that carbon has been incorporated into the niobium oxide lattice, which can significantly alter the material's properties.

  • Adventitious/Graphitic Carbon (C-C/C-H): This is the most common form, appearing around 284.8 eV[7]. It often originates from surface contamination but can also indicate graphitic carbon inclusions within the film.

  • Carbon-Oxygen Species (C-O, O-C=O): Found at higher binding energies (~286 eV for C-O and ~288.5 eV for O-C=O), these peaks often point to unreacted precursor fragments or adsorbed organic molecules[7].

Part 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common carbon contamination issues.

Problem: High Carbon Content Detected in As-Deposited Nb₂O₅ Film

High carbon levels immediately after deposition point to issues with the core process: precursor chemistry, deposition parameters, or the choice of co-reactant.

cluster_xps XPS C 1s Peak Analysis start High Carbon in As-Deposited Film q1 Step 1: Analyze Carbon State via XPS start->q1 xps_carbide Nb-C (~283 eV) q1->xps_carbide Indicates incomplete precursor decomposition xps_cc C-C / C-H (~285 eV) q1->xps_cc Can be surface or bulk contamination xps_co C-O / O-C=O (~286-289 eV) q1->xps_co Indicates incomplete ligand removal q2 Step 2: Review Deposition Temperature xps_carbide->q2 q4 Step 4: Check Precursor Handling & Purity xps_cc->q4 q3 Step 3: Evaluate Co-Reactant & Pulse Times xps_co->q3 sol_temp Action: Optimize Temperature (See Table 1) q2->sol_temp sol_coreactant Action: Increase co-reactant pulse/exposure. Consider stronger oxidant (O₂ Plasma). (See Table 2) q3->sol_coreactant sol_precursor Action: Verify precursor temperature. Perform precursor purification. (See Protocol A) q4->sol_precursor

Caption: Troubleshooting workflow for high carbon content.

1. Is your deposition temperature optimal?

  • Causality: The deposition temperature is a critical parameter. If it's too low, there may not be enough thermal energy to drive the ligand exchange reactions to completion. If it's too high, the precursor may decompose in the gas phase before reaching the substrate, leading to the incorporation of carbonaceous fragments. For many alkoxide-based ALD processes, there is an "ALD window" of temperature where growth is self-limiting and film purity is highest.

  • Action: Systematically vary the deposition temperature and characterize the resulting films for carbon content.

Deposition Temperature Potential Mechanism for Carbon Incorporation Recommended Action
Too Low (< 150°C) Incomplete reaction between precursor and co-reactant. Low volatility of byproducts, causing them to re-adsorb.Increase temperature in 25°C increments.
Optimal (150 - 300°C) This is the typical target range for many alkoxide ALD processes[12]. Carbon content should be at a minimum.If carbon is still high, investigate other parameters.
Too High (> 300°C) Thermal decomposition of the precursor (e.g., via β-hydride elimination) before it can properly react on the surface[2].Decrease temperature. If high temperature is required for crystallinity, consider post-deposition annealing.
Table 1: Influence of Deposition Temperature on Carbon Contamination Mechanisms.

2. Is your co-reactant effective and the exposure sufficient?

  • Causality: The co-reactant's role is to cleanly cleave the metal-oxygen bond of the alkoxide ligand and convert the organic fragment into a volatile, easily removable byproduct. The reactivity of the co-reactant plays a major role in this process.

  • Action: Ensure your co-reactant pulse and purge times are sufficient for complete reaction and byproduct removal. If using a less reactive co-reactant like water, consider switching to a more powerful oxidizing agent.

Co-Reactant Mechanism & Efficacy for Carbon Removal Considerations
Water (H₂O) Relies on hydrolysis. Generally effective, but can sometimes be less efficient at removing all organic fragments, especially at lower temperatures[14].Ensure long enough pulse and purge times to remove both byproducts and excess water.
Ozone (O₃) A stronger oxidant than water. More effective at combusting organic ligands into CO₂ and H₂O, often resulting in lower carbon films[14][15].Can sometimes lead to lower growth rates. Requires an ozone generator.
Oxygen (O₂) Plasma Highly reactive oxygen radicals aggressively combust organic material, typically yielding the purest films with the lowest carbon content[11][16].Can potentially damage sensitive substrates. Requires a plasma-capable reactor.
Table 2: Comparison of Common Co-Reactants for Minimizing Carbon.

3. Is your precursor pure and handled correctly?

  • Causality: Commercial precursors can have varying levels of purity. This compound can contain residual n-propanol or byproducts from its synthesis[5]. Additionally, improper handling can expose the precursor to atmospheric moisture, leading to oligomerization and changes in volatility, which affects process stability.

  • Action: Refer to Protocol A for best practices in precursor handling. If purity issues are suspected, consider performing a simple purification by gentle heating under vacuum to remove more volatile impurities.

Problem: Carbon Contamination Persists Even After Process Optimization

If you have optimized your deposition process but still detect unacceptable levels of carbon, a post-deposition treatment is the next logical step.

1. Have you performed a post-deposition anneal?

  • Causality: Annealing provides thermal energy to the film, which can promote the desorption of adsorbed species, the breakdown of residual organic fragments, and the reaction of carbon with oxygen from the film or the annealing atmosphere.

  • Action: Implement a post-deposition annealing step. The choice of atmosphere is critical. Annealing in an oxidizing atmosphere (e.g., air or O₂) is generally most effective for "burning off" carbon residues. Studies on similar oxide systems show that annealing at temperatures between 400°C and 700°C can significantly reduce carbon content[17][18]. See Protocol B for a detailed methodology.

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key workflows.

Protocol A: Precursor Handling and Quality Check

This protocol ensures the integrity of your Nb(O-n-Pr)₅ precursor before it enters the deposition chamber.

  • Inert Atmosphere Handling: Always handle this compound inside a glovebox with low moisture (<1 ppm) and oxygen levels. The precursor is highly sensitive to hydrolysis.

  • Temperature Stability: Do not overheat the precursor cylinder/bubbler. For Nb(O-n-Pr)₅, maintain the source temperature at a stable value, typically between 80°C and 120°C, to ensure consistent vapor pressure without causing thermal decomposition.

  • Initial Degassing: Before the first use of a new bottle, it is advisable to perform a gentle degassing. With the bottle attached to the deposition system, open the valve and pump for a short period (e.g., 5-10 minutes) while the precursor is at room temperature. This helps remove any highly volatile impurities.

  • Avoid Long-Term Heating: Do not keep the precursor at high temperatures for extended periods when not in use, as this can lead to slow decomposition and changes in its properties over time.

Protocol B: Post-Deposition Annealing for Carbon Removal

This protocol is designed to reduce carbon impurities from as-deposited Nb₂O₅ films.

  • Sample Transfer: Transfer the deposited sample to a tube furnace or rapid thermal annealing (RTA) system. Minimize atmospheric exposure during the transfer if possible.

  • Atmosphere Selection:

    • For maximal carbon removal , use clean, dry air or pure oxygen (O₂).

    • For applications where further oxidation is a concern, an inert atmosphere like nitrogen (N₂) or argon (Ar) can be used, though it will be less effective at removing carbon.

  • Thermal Cycle:

    • Purge: Purge the furnace tube with the chosen gas for at least 30 minutes to establish a stable atmosphere.

    • Ramp Up: Heat the furnace to the target temperature (start with 450°C) at a controlled rate (e.g., 10-20°C/minute). The crystallization of amorphous Nb₂O₅ typically begins around 450-500°C[18].

    • Dwell: Hold the sample at the target temperature for 1 hour.

    • Cool Down: Allow the furnace to cool naturally to room temperature before removing the sample.

  • Characterization: Re-analyze the film using XPS to quantify the reduction in carbon content.

Part 4: Mechanistic Insights & Visualizations

Understanding the underlying chemistry is key to effective troubleshooting.

Proposed Decomposition Pathway of this compound

The primary mechanism for thermal decomposition of many metal alkoxides containing β-hydrogens is β-hydride elimination . This process leads to the formation of an alkene (propene) and a metal-hydride species, which can be a source of contamination if not properly managed.

Caption: β-Hydride elimination pathway for a this compound ligand.

In an ideal ALD/CVD process, the propoxide ligand is removed cleanly by the co-reactant. However, if thermal decomposition occurs, the resulting surface species can undergo further reactions, potentially leading to Nb-C bond formation or the trapping of carbonaceous species in the growing film.

References

Sources

Technical Support Center: Niobium n-Propoxide Sol-Gel Solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Niobium pentoxide (Nb₂O₅) materials are gaining significant attention for a wide range of applications, from catalysts and advanced optical coatings to biocompatible layers on medical implants.[1][2][3] The sol-gel process, which involves the hydrolysis and condensation of molecular precursors like niobium n-propoxide, is a versatile and widely used method for producing these materials.[4][5] However, the success and reproducibility of this technique are critically dependent on managing the chemical evolution of the precursor solution over time—a process known as aging.

This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help you navigate the complexities of aging in this compound sol-gel systems. We will explore the underlying chemical mechanisms and provide practical, field-proven solutions to common challenges.

Core Concepts: The Chemistry of Sol-Gel Aging

The foundation of the sol-gel process lies in two primary chemical reactions: hydrolysis and condensation.[6] this compound, like other metal alkoxides, is highly reactive, especially towards water.[7][8]

  • Hydrolysis: The process begins when water is introduced to the this compound solution. A propoxy group (-OPr) is replaced by a hydroxyl group (-OH).

  • Condensation: Two partially hydrolyzed molecules then react with each other. This can happen in two ways:

    • Water Condensation: An -OH group from one molecule reacts with an -OH group from another, eliminating a water molecule and forming a niobium-oxygen-niobium (Nb-O-Nb) bridge.

    • Alcohol Condensation: An -OH group from one molecule reacts with an -OPr group from another, eliminating a propanol molecule and forming an Nb-O-Nb bridge.

Aging is the continuous progression of these hydrolysis and condensation reactions in the sol before the gelation point. Over time, this leads to the formation of larger and more complex oligomeric and polymeric structures within the solution. The extent of this structural evolution dictates the properties of the sol (e.g., viscosity, particle size) and, consequently, the characteristics of the final Nb₂O₅ material.

G cluster_0 Core Sol-Gel Reactions A Nb(OPr)₅ This compound B Nb(OPr)₄(OH) Hydrolyzed Species A->B  Hydrolysis C Nb-O-Nb Network (Sol Particle) B->C  Condensation H2O H₂O C->H2O Releases Water ROH PrOH C->ROH Releases Alcohol H2O->A

Caption: Fundamental hydrolysis and condensation reactions in a niobium alkoxide sol-gel system.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during experiments with this compound sols, with a focus on issues arising from solution aging.

Q1: My sol became cloudy and formed a white precipitate almost immediately after adding water. What went wrong?

A1: This is a classic sign of uncontrolled, rapid hydrolysis and condensation. Niobium alkoxides are extremely reactive with water.[7] If water is added too quickly or without a controlling agent, the reaction rate is so high that large, insoluble particles precipitate out of the solution instead of forming a stable colloidal sol.

Root Causes & Solutions:

  • Absence of a Stabilizer/Catalyst: The reaction must be controlled. The most common method is to use an acid catalyst, such as hydrochloric acid (HCl) or acetic acid.[7][9][10] The acid serves two roles: it protonates the alkoxide groups, which can moderate the hydrolysis rate, and it imparts a positive charge to the forming particles, causing them to repel each other and preventing agglomeration.

  • Incorrect Reagent Order: Always dissolve the this compound in the solvent (e.g., ethanol) first. If required, add the acid catalyst to this solution before introducing water. The water should be mixed with the solvent and added very slowly, preferably dropwise, under vigorous stirring.

  • High Water Concentration: The molar ratio of water to the niobium precursor (often denoted as h) is a critical parameter. An excessively high h value will drive the reaction too quickly. Start with a low ratio (e.g., h = 1 to 4) and optimize from there.

Q2: The viscosity of my sol has been increasing steadily over the past few days. Is this normal, and when should I use it?

A2: Yes, a gradual increase in viscosity is a normal and expected consequence of sol aging. It indicates that the condensation reactions are proceeding, forming larger, more branched inorganic polymers. This process increases intermolecular friction within the fluid, leading to higher viscosity.

Implications of Viscosity Change:

  • Early Stage (Low Viscosity): The sol consists of small, discrete oligomers. Films cast from a fresh, low-viscosity sol are often denser but may have poor mechanical integrity.

  • Aged (Medium Viscosity): The sol contains larger, interconnected polymeric structures. This is often the ideal state for creating uniform, crack-free thin films via spin-coating or dip-coating, as the entangled network provides better mechanical properties upon drying.

  • Late Stage (High Viscosity/Gel Point): As the sol approaches its gelation point, the viscosity increases exponentially. Using a sol that is too viscous will result in thick, non-uniform coatings that are prone to cracking.[11]

The "optimal" viscosity (and thus, aging time) is highly application-dependent. You must characterize this relationship for your specific system and desired outcome.

G cluster_1 Progression of Sol Aging Fresh Fresh Sol (0-24h) Small Oligomers Low Viscosity Aged Aged Sol (24-96h) Branched Polymers Medium Viscosity Fresh->Aged Condensation Gelled Gelled Aged->Gelled Network Formation

Caption: Visual representation of the structural and viscosity changes during sol aging.

Q3: I'm getting inconsistent film thickness and quality in different batches, even though I'm using the same protocol. Could sol aging be the cause?

A3: Absolutely. Sol aging is one of the most common sources of irreproducibility in sol-gel processing. Using a sol at different points in its aging timeline will lead to different results because the fundamental properties of the coating liquid are changing.

How Aging Affects Film Properties:

Aging TimeDominant SpeciesViscosityResulting Film ThicknessPotential Film Quality Issues
Fresh (e.g., 0-24h) Small oligomersLowThinnerPoor cohesion, may be overly dense
Optimally Aged Branched polymersMediumModerate & ConsistentSmooth, uniform, crack-free
Over-Aged Near-gel networkHighThicker & InconsistentNon-uniform, prone to cracking, "orange peel" texture

To ensure consistency, you must standardize the aging time. Prepare a batch of sol and age it for a fixed period (e.g., 24 hours) in a sealed container at a constant temperature before use.

Q4: How does hydrothermal aging or aging at elevated temperatures affect the final niobium oxide material?

A4: Aging at elevated temperatures (e.g., 40°C to 110°C), often referred to as hydrothermal aging, significantly accelerates the condensation and structural rearrangement processes within the gel network. This can have a profound impact on the properties of the final calcined material. A study on niobium-surfactant gels showed that hydrothermal aging at 110°C led to a significant increase in BET surface area, pore volume, and microporosity compared to aging at 40°C.[12] This process can also alter the crystalline structure and phase transformation behavior upon calcination.[12] Therefore, temperature is a critical parameter to control during the aging step to tailor the textural properties of the final niobium oxide.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol describes the preparation of a stock solution that can be aged and used for subsequent film deposition or powder synthesis. All operations should be performed in an inert atmosphere (e.g., a glovebox or using Schlenk line techniques) due to the high moisture sensitivity of niobium alkoxides.

Materials:

  • Niobium (V) n-propoxide (Nb(OCH₂CH₂CH₃)₅)

  • Anhydrous Ethanol (200 proof)

  • Hydrochloric Acid (HCl, concentrated)

  • Sealed, oven-dried glassware

Procedure:

  • Solvent Preparation: In a dry, sealed flask, add 50 mL of anhydrous ethanol.

  • Acidification: Using a microsyringe, carefully add 0.5 mL of concentrated HCl to the ethanol and stir for 10 minutes. This creates the acidified solvent.

  • Precursor Dissolution: In a separate flask, weigh out the desired amount of this compound.

  • Sol Preparation: Slowly, add the acidified ethanol to the this compound precursor under vigorous stirring. The solution should remain clear and light yellow.[7]

  • Hydrolysis: Prepare a solution of deionized water in anhydrous ethanol (e.g., 1:10 v/v). Add this water-ethanol mixture dropwise to the main solution while stirring vigorously. The molar ratio of water to niobium should typically be between 1 and 4.

  • Aging: Seal the flask tightly, label it with the date and time, and store it in a location with a stable temperature, away from light. The sol is now aging. Monitor its viscosity periodically before use.

Protocol 2: Troubleshooting Workflow for Sol Instability

Use this workflow if you encounter issues like premature precipitation or rapid gelation.

G Start Problem: Sol is Unstable (Precipitation / Rapid Gelation) CheckMoisture Did you use an inert atmosphere and anhydrous solvents? Start->CheckMoisture CheckCatalyst Is an acid catalyst (e.g., HCl) present in the correct ratio? CheckMoisture->CheckCatalyst Yes Sol_Moisture Solution: Use dry glassware and solvents under N₂ or Ar atmosphere. CheckMoisture->Sol_Moisture No CheckWater Was the water added slowly and at a low molar ratio (h < 4)? CheckCatalyst->CheckWater Yes Sol_Catalyst Solution: Add catalyst to the alkoxide-solvent mixture BEFORE adding water. CheckCatalyst->Sol_Catalyst No CheckTemp Is the reaction temperature controlled (e.g., using an ice bath)? CheckWater->CheckTemp Yes Sol_Water Solution: Dilute water in solvent and add dropwise under vigorous stirring. CheckWater->Sol_Water No Sol_Temp Solution: Cool the reaction flask to slow the exothermic hydrolysis reaction. CheckTemp->Sol_Temp No Success Stable Sol Achieved CheckTemp->Success Yes Sol_Moisture->CheckCatalyst Sol_Catalyst->CheckWater Sol_Water->CheckTemp Sol_Temp->Success

Caption: A step-by-step decision workflow for troubleshooting common sol instability issues.

References

  • Bansal, N. P. (1993). Synthesis and thermal evolution of structure in alkoxide-derived niobium pentoxide gels. NASA Technical Reports Server (NTRS). [Link]

  • Bansal, N. P. (1993). Synthesis and Thermal Evolution of Structure in Alkoxide-Derived Niobium Pentoxide Gels. Journal of the American Ceramic Society. [Link]

  • Wikipedia. (n.d.). Niobium pentoxide. [Link]

  • Lee, G. R., & Crayston, J. A. (1994). Sol–gel processing of niobium chloroalkoxides. Journal of Materials Chemistry. [Link]

  • Google Patents. (2008). Processes for preparing niobium alkoxides, and niobium alkoxides prepared thereby.
  • Stoyanova-Ivanova, A., et al. (2022). Optical, Electrical, and Structural Properties of NiO Thin Films, Derived by Sol–Gel Method.
  • Al-ghamdi, A. A., & Al-Hartomy, O. A. (2014). Effect of aging on the properties of mesoporous niobium oxide. ResearchGate. [Link]

  • Al-Sharab, J. F., & Al-Harthi, M. A. (2023). A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges. National Institutes of Health (NIH). [Link]

  • Velten, D., et al. (2004). Biocompatible Nb2O5 Thin Films Prepared by Means of the Sol-Gel Process. PubMed. [Link]

  • Yazdanian, M., et al. (2022). Progress in Niobium Oxide-Containing Coatings for Biomedical Applications: A Critical Review. ACS Omega. [Link]

  • Yazdanian, M., et al. (2022). Progress in Niobium Oxide-Containing Coatings for Biomedical Applications: A Critical Review. ACS Omega. [Link]

  • Michailov, S., et al. (2023). Tailoring the optical and sensing properties of sol–gel niobia coatings via doping with silica and gold nanoparticles. Sciforum. [Link]

  • Sanchez, C., et al. (1992). Sol-gel route to niobium pentoxide. OSTI.GOV. [Link]

  • Joya, M. R., et al. (2016). Synthesis and Structural Properties of Niobium Pentoxide Powders: A Comparative Study of the Growth Process. SciELO. [Link]

  • van de Ven, E. R., et al. (2013). Evolution of microstructure in mixed niobia-hybrid silica thin films from sol-gel precursors. PubMed. [Link]

  • Carniti, P., et al. (2007). Sol–gel synthesis and structural characterization of niobium-silicon mixed-oxide nanocomposites. ResearchGate. [Link]

  • de Sousa Lima, L. F., et al. (2021). Synthesis and Characterization of Nano-Particles of Niobium Pentoxide with Orthorhombic Symmetry. MDPI. [Link]

  • Nazir, M. (2018). Could any one please explain to me how to get Nb nano particle from precursor Niobium oxide using sol-gel process? ResearchGate. [Link]

  • Sangermano, M. (2019). Hydrolysis and condensation reactions in sol-gel processes (acidic conditions). ResearchGate. [Link]

  • Joya, M. R., et al. (2016). Synthesis and Structural Properties of Niobium Pentoxide Powders: A Comparative Study of the Growth Process. ResearchGate. [Link]

  • Al-Sharab, J. F., & Al-Harthi, M. A. (2023). A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges. MDPI. [Link]

  • Grelska, J., et al. (2021). Influence of Zirconia and Organic Additives on Mechanical and Electrochemical Properties of Silica Sol-Gel Coatings. MDPI. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Zirconia Sol-Gel Preparation with Zirconium N-Propoxide. [Link]

  • Joya, M. R., et al. (2016). Synthesis and Structural Properties of Niobium Pentoxide Powders: A Comparative Study of the Growth Process. ResearchGate. [Link]

  • Czakkel, O., et al. (2007). Modification of Different Zirconium Propoxide Precursors by Diethanolamine. Is There a Shelf Stability Issue for Sol-Gel Applications? Semantic Scholar. [Link]

  • Al-Anazy, M. M., et al. (2023). Photocatalytic Properties of Sol–Gel Films Influenced by Aging Time for Cefuroxime Decomposition. MDPI. [Link]

Sources

Technical Support Center: Purification of Niobium (V) n-propoxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Niobium (V) n-propoxide. This guide is designed for researchers, scientists, and drug development professionals who utilize this sensitive organometallic precursor. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles and field-proven insights to help you navigate the common challenges associated with its purification. This document is structured to function as a direct line to technical support, addressing the specific issues you are likely to encounter during your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and purification of niobium n-propoxide.

Q1: What are the primary impurities in commercial-grade this compound?

A: The main impurities typically fall into three categories:

  • Hydrolysis Products: this compound is extremely sensitive to moisture. Accidental exposure to atmospheric water or residual water in solvents leads to the formation of niobium oxo-alkoxides or, ultimately, insoluble niobium pentoxide (Nb₂O₅).[1][2] This is often the cause of turbidity or solid precipitates in the liquid.

  • Residual Reactants: Depending on the synthesis route, impurities can include residual chlorides if prepared from niobium pentachloride (Nb₂Cl₁₀).[2]

  • Colored Contaminants: A yellow or orange discoloration is a frequent issue. The exact nature of these impurities is complex, but they are often attributed to trace decomposition products or coordination complexes that are not removed by simple distillation.[3]

Q2: Why must all purification steps be conducted under anhydrous and anaerobic conditions?

A: The niobium-oxygen bond in the n-propoxide ligand is highly polarized, making the niobium center electrophilic and susceptible to nucleophilic attack by water. This hydrolysis reaction is often rapid and irreversible, leading to the formation of non-volatile oxides that contaminate the final product and significantly lower the yield.[1][4] Performing all manipulations under an inert atmosphere (e.g., dry argon or nitrogen) using Schlenk line or glovebox techniques is non-negotiable for achieving high purity.

Q3: What is the most effective general-purpose technique for purifying this compound?

A: Vacuum distillation is the industry-standard and most effective method for purifying this compound.[5][6] This technique is essential because the compound has a high boiling point. Distilling at atmospheric pressure would require temperatures that could cause thermal decomposition. By reducing the pressure, the boiling point is significantly lowered, allowing the compound to vaporize and separate from less volatile impurities (like hydrolysis products or salts) without degrading.[7]

Part 2: Troubleshooting Guide: From Problem to Solution

This section is designed to help you diagnose and resolve specific experimental issues in a clear, question-and-answer format.

Problem 1: My purified this compound is yellow or orange.

Q: I've performed a vacuum distillation, but my collected product is still yellow. What's happening and how do I get a colorless product?

A: This is a common and challenging issue. The yellow tint often arises from persistent, volatile impurities that co-distill with the product. Simply repeating the distillation may not be effective.[3]

  • Causality: The coloration is due to trace impurities that have boiling points very close to that of the this compound or are stable enough to be carried over during distillation.

  • Recommended Action: A specialized chemical treatment, adapted from a patented process for niobium ethoxide, can be employed.[3] This involves bubbling a controlled stream of dry, oxygen-containing gas (like dry air) through the distilled liquid. The oxygen selectively oxidizes the colored impurities into non-volatile species, which can then be removed by a final vacuum distillation.

Experimental Protocol 1: Decolorization of this compound

Objective: To remove persistent yellow discoloration from distilled this compound.

Materials:

  • Yellow this compound

  • Schlenk flask or three-neck flask

  • Gas dispersion tube (fritted bubbler)

  • Drying tube filled with a suitable desiccant (e.g., CaCl₂, Drierite)

  • Source of dry air or an oxygen/nitrogen mixture

  • Vacuum distillation apparatus

Procedure:

  • Setup: Under an inert atmosphere, place the yellow this compound into a Schlenk flask equipped with a magnetic stir bar.

  • Gas Inlet: Insert a gas dispersion tube into the liquid, ensuring the frit is fully submerged. Connect the tube to your source of dry air. It is critical that the air is passed through a desiccant to remove all moisture.[3]

  • Bubbling: While stirring gently at room temperature, pass a slow stream of dry air through the liquid (e.g., ~50 mL/min for every 1 kg of product).[3]

  • Monitoring: The color should gradually fade from yellow to pale yellow or colorless. The required time can range from 30 minutes to a few hours, depending on the level of contamination.[3]

  • Re-purification: Once the color has been sufficiently reduced, the product must be re-distilled under vacuum to separate the now non-volatile oxidized impurities. Refer to the Vacuum Distillation protocol below.

  • Storage: Store the final, colorless product under an inert atmosphere, protected from light.

Problem 2: My product turned into a white solid or gel during purification.

Q: I was setting up my distillation when the liquid became cloudy and then solidified. What went wrong?

A: This is a classic sign of significant hydrolysis. Your product has been exposed to water.

  • Causality: Even trace amounts of moisture in the glassware, transfer lines, or inert gas can initiate a chain reaction of hydrolysis and condensation, forming niobium oxo-alkoxide polymers and eventually Nb₂O₅.[1][2]

  • Recommended Action: Unfortunately, the solidified product is generally not salvageable. The focus must be on prevention.

    • Glassware: All glassware must be rigorously dried in an oven (e.g., >120°C for at least 4 hours) and assembled while hot under a flow of inert gas, or cooled in a desiccator and transferred to a glovebox.

    • Solvents: If using solvents, ensure they are freshly distilled from an appropriate drying agent.

    • Atmosphere: Use a high-purity inert gas source with an oxygen and moisture trap in the line.

Problem 3: My distillation yield is extremely low.

Q: I followed the procedure, but recovered very little product in the receiving flask. Where did it go?

A: Low yield can be attributed to several factors, often related to the distillation setup or product instability.

  • Causality & Solutions:

    • Vacuum Leaks: An inefficient vacuum will require a higher pot temperature to achieve boiling, which can lead to thermal decomposition. Thoroughly check all joints and seals on your apparatus for leaks.

    • Decomposition: If the heating mantle is set too high, the product can decompose into non-volatile residues. The goal of vacuum is to distill at the lowest feasible temperature.[7]

    • Premature Hydrolysis: As mentioned above, moisture in the system will convert the volatile propoxide into non-volatile oxide, which will remain in the distillation flask.

    • Inefficient Condensation: Ensure your condenser has adequate cooling water flow. If the condenser is too warm, the product vapor will pass through to the vacuum trap instead of condensing in the receiving flask.

Part 3: Core Purification Protocol & Data

This section provides the primary workflow for purification and key physical data for reference.

Workflow for this compound Purification

The diagram below illustrates the complete purification workflow, including troubleshooting loops for common issues.

PurificationWorkflow cluster_prep Preparation cluster_main Primary Purification cluster_analysis Quality Control cluster_results Final Product & Troubleshooting raw_material Crude Nb(OPr)₅ setup Assemble Dry Apparatus Under Inert Atmosphere raw_material->setup distillation Vacuum Distillation setup->distillation hydrolysis Risk: Hydrolysis! (Solid Formation) setup->hydrolysis analysis Analyze Product distillation->analysis decomposition Risk: Decomposition! (Low Yield) distillation->decomposition pass Colorless Product: Store Under Inert Gas analysis->pass Purity OK Colorless fail_color Product is Yellow analysis->fail_color Purity OK Colored decolorize Chemical Treatment (Dry Air Bubbling) fail_color->decolorize re_distill Repeat Vacuum Distillation decolorize->re_distill re_distill->analysis

Caption: Purification and troubleshooting workflow for this compound.

Table 1: Physical & Chemical Properties of Niobium (V) n-propoxide
PropertyValueReference
CAS Number 38874-17-8[8][9]
Molecular Formula C₁₅H₃₅NbO₅[10]
Molecular Weight 388.34 g/mol [8]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 166°C @ 0.05 mmHg[10]
Density ~1.26 g/cm³[11]
Experimental Protocol 2: Purification by Vacuum Distillation

Objective: To purify crude this compound by separating it from non-volatile impurities.

Apparatus:

  • Schlenk line or glovebox

  • Round-bottom flask (distillation pot)

  • Short-path distillation head with condenser and vacuum takeoff

  • Receiving flask (e.g., Schlenk flask)

  • Heating mantle with stirrer

  • High-vacuum pump and cold trap (e.g., liquid nitrogen)

  • Calibrated vacuum gauge

Procedure:

  • System Preparation: Assemble the distillation apparatus. Ensure all glassware is oven-dried and assembled under a positive pressure of inert gas.

  • Charging the Flask: Under inert atmosphere, charge the distillation pot with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Seal the system. Slowly and carefully open the connection to the vacuum pump. A cold trap must be used between the apparatus and the pump to protect the pump from volatile material.

  • Heating: Once a stable vacuum is achieved (ideally ≤0.1 mmHg), begin stirring and gently heat the distillation pot.

  • Distillation: The product will begin to distill and condense in the receiving flask. For this compound, a typical collection temperature is around 166°C at 0.05 mmHg .[10] It is crucial to maintain a steady, controlled distillation rate. Collect the main fraction, discarding any initial forerun that may be more volatile.

  • Completion: Once the distillation is complete, turn off the heating mantle and allow the system to cool completely to room temperature before venting the apparatus with inert gas. Venting a hot system can cause thermal shock to the glassware and potentially ignite pyrophoric residues.

  • Product Handling: Transfer the purified, colorless liquid in the receiving flask to a suitable storage vessel inside a glovebox or under a positive pressure of inert gas.

Troubleshooting Summary Table
SymptomProbable Cause(s)Recommended Actions
Product is yellow/orange Co-distillation of colored impurities.Perform chemical decolorization (Protocol 1) followed by re-distillation.
Product is cloudy or solid Hydrolysis due to moisture exposure.Discard product. Review and improve anhydrous handling procedures.
Low distillation yield Vacuum leaks; excessively high temperature (decomposition); poor condensation.Check system for leaks; reduce pot temperature; ensure adequate condenser cooling.
Bumping/unstable boiling Uneven heating; lack of boiling chips/stirring.Use a magnetic stirrer; ensure uniform heating with a sand or oil bath.

References

  • Schulze, K., Bach, O., Lupton, D., & Schreiber, F. (1984). Purification of niobium. In Niobium - Proceedings of the international symposium (p. 163). Metallurgical Society of AIME. [Link: [Link]]

  • Gupta, C. K., & Suri, A. K. (n.d.). Purification of Niobium Oxide by dissolution and solvent extraction. ResearchGate. [Link: [Link]]

  • Moura, H. (n.d.). Melting and purification of niobium. CBMM. [Link: [Link]]

  • Hass, D., et al. (2008). Processes for preparing niobium alkoxides, and niobium alkoxides prepared thereby.
  • American Elements. (n.d.). This compound. [Link: [Link]]

  • Pillai, S., et al. (2012). New iso-propoxides, tert-butoxides and neo-pentoxides of niobium(V): Synthesis, structure, characterization and stabilization. Dalton Transactions. [Link: [Link]]

  • Antoine, C. Z. (2003). Analysis of Impurities in High Purity Niobium: surface vs bulk. Matériaux & Techniques. [Link: [Link]]

  • Wikipedia. (n.d.). Niobium pentoxide. [Link: [Link]]

  • International Atomic Energy Agency. (n.d.). Purification of niobium. INIS-IAEA. [Link: [Link]]

  • Scharf, P. (n.d.). Processing of columbite-tantalite ores and concentrates for niobium and niobium compounds. [Link: [Link]]

  • Total Materia. (n.d.). Metal Vacuum Distillation Process: Part One. [Link: [Link]]

  • Rincon, M., et al. (2016). Synthesis and Structural Properties of Niobium Pentoxide Powders: A Comparative Study of the Growth Process. SciELO. [Link: [Link]]

  • Rincon, M., et al. (2016). Synthesis and Structural Properties of Niobium Pentoxide Powders: A Comparative Study of the Growth Process. ResearchGate. [Link: [Link]]

  • Cai, D., et al. (2011). Electrochemical synthesis, characterization and thermal properties of niobium ethoxide. ResearchGate. [Link: [Link]]

  • Kemsley, J. (n.d.). Vacuum Distillation of Metals: Process, Benefits, and Industrial Applications. [Link: [Link]]

  • 911Metallurgist. (2021). Vacuum Distillation – Remove Volatile Metals. [Link: [Link]]

  • Doe, J. (2020). Synthesis and Thermal Evolution of Structure in Alkoxide-Derived Niobium Pentoxide Gels. [Link: [Link]]

  • Lehigh Preserve. (n.d.). Niobium Oxide Catalysts: Synthesis, Characterization, And Catalysis. [Link: [Link]]

  • arXiv. (2025). Electropolishing-Induced Topographic Defects in Niobium. [Link: [Link]]

  • Wikipedia. (n.d.). Vacuum distillation. [Link: [Link]]

  • Lechler. (n.d.). What is Vacuum Distillation & How Does it Work?. [Link: [Link]]

  • Manzo-Perez, M., et al. (n.d.). Effects of residual oxygen on superconducting niobium films. OSTI.GOV. [Link: [Link]]

  • Wikipedia. (n.d.). Niobium(V) ethoxide. [Link: [Link]]

  • DTIC. (n.d.). INVESTIGATION INTO RECRYSTALLIZATION OF NIOBIUM AND ITS ALLOYS. [Link: [Link]]

  • CBMM. (n.d.). Manufacturing of special niobium oxides for optical and ceramic applications. [Link: [Link]]

  • ACS Publications. (n.d.). Niobium(V) Alkoxides. Synthesis, Structure, and Characterization. [Link: [Link]]

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Validation & Comparative

A Comparative Guide to Niobium n-Propoxide and Niobium Ethoxide for Sol-Gel Processing

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricacies of advanced material synthesis, the choice of precursor in sol-gel processing is a critical determinant of the final product's properties. When niobium pentoxide (Nb₂O₅) is the target material, two common precursors come to the forefront: niobium (V) ethoxide (Nb(OEt)₅) and niobium (V) n-propoxide (Nb(OPr)₅). This guide provides an in-depth technical comparison of these two alkoxides, grounded in scientific principles and supported by experimental insights, to empower you in making an informed decision for your specific application.

The Decisive Role of the Alkyl Group in Sol-Gel Chemistry

The sol-gel process is a versatile wet-chemical technique for fabricating materials with a high degree of purity and homogeneity.[1][2][3] It involves the hydrolysis and subsequent condensation of metal alkoxide precursors to form a "sol" (a colloidal suspension of solid particles in a liquid) that then evolves into a "gel" (a three-dimensional solid network). The reactivity of the metal alkoxide is paramount in this process, and it is here that the seemingly subtle difference between an ethoxy (-OCH₂CH₃) and an n-propoxy (-OCH₂CH₂CH₃) group has a profound impact.

The fundamental difference lies in the steric hindrance and electronic effects imparted by the alkyl chain. The longer n-propyl group in niobium n-propoxide exerts a greater steric hindrance around the central niobium atom compared to the ethyl group in niobium ethoxide. This steric bulk impedes the approach of water molecules, thereby slowing down the rate of hydrolysis.[4] Concurrently, the longer alkyl chain has a slightly stronger positive inductive effect, which can also influence the reactivity of the Nb-O bond.

This difference in reactivity is not merely academic; it has significant practical implications for the sol-gel process, influencing gelation time, the morphology of the resulting niobia particles or films, and the overall process control.

Head-to-Head Comparison: this compound vs. Niobium Ethoxide

For a quick reference, the key properties of the two precursors are summarized below.

PropertyNiobium (V) n-PropoxideNiobium (V) EthoxideReference(s)
Chemical Formula C₁₅H₃₅NbO₅C₁₀H₂₅NbO₅[5]
Molecular Weight 388.34 g/mol 318.21 g/mol [5]
Appearance Pale yellow liquidColorless liquid[5]
Boiling Point 166 °C140 °C @ 0.1 mmHg[5]
Reactivity LowerHigher[4]
Hydrolysis Rate SlowerFaster[4]
Process Control Easier to controlMore challenging to control[4]

The Chemistry at Play: Hydrolysis and Condensation Mechanisms

The sol-gel process for both precursors can be simplified into two fundamental reactions: hydrolysis and condensation.

Hydrolysis: Nb(OR)₅ + H₂O → Nb(OR)₄(OH) + ROH

Condensation (leading to Nb-O-Nb bridges): 2 Nb(OR)₄(OH) → (RO)₄Nb-O-Nb(OR)₄ + H₂O or Nb(OR)₅ + Nb(OR)₄(OH) → (RO)₄Nb-O-Nb(OR)₄ + ROH

Where R is either an ethyl (-C₂H₅) or n-propyl (-C₃H₇) group.

The slower hydrolysis rate of this compound allows for a more controlled and uniform formation of the initial hydrolyzed species, which can lead to more ordered and homogeneous final materials. In contrast, the rapid hydrolysis of niobium ethoxide can lead to localized, uncontrolled precipitation if not managed carefully, for instance, through the use of chelating agents or by controlling the water addition rate.[6]

Sol_Gel_Process cluster_ethoxide Niobium Ethoxide Pathway cluster_propoxide This compound Pathway Ethoxide Nb(OEt)₅ Hydrolysis_E Fast Hydrolysis +H₂O Ethoxide->Hydrolysis_E Condensation_E Rapid Condensation Hydrolysis_E->Condensation_E Gel_E Niobia Gel (Potentially less uniform) Condensation_E->Gel_E Propoxide Nb(OPr)₅ Hydrolysis_P Slower Hydrolysis +H₂O Propoxide->Hydrolysis_P Condensation_P Controlled Condensation Hydrolysis_P->Condensation_P Gel_P Niobia Gel (Potentially more uniform) Condensation_P->Gel_P Ethoxide_Protocol start Start dissolve Dissolve Nb(OEt)₅ in Ethanol start->dissolve hydrolyze Slowly add H₂O/Ethanol to Nb(OEt)₅ solution dissolve->hydrolyze prepare_h2o Prepare H₂O/Ethanol Mixture prepare_h2o->hydrolyze precipitate Add NH₄OH to precipitate Niobia hydrolyze->precipitate stir Stir for 2 hours precipitate->stir wash Wash precipitate with Ethanol stir->wash dry Dry at 80-100 °C wash->dry calcine Calcine at 500-700 °C dry->calcine end End calcine->end

Caption: Experimental workflow for niobia synthesis using niobium ethoxide.

Protocol 2: Synthesis of Niobia-Containing Catalysts using this compound (Adapted from Zirconium n-Propoxide Protocol)

As detailed protocols for this compound are less common, this procedure is adapted from a well-established method for zirconium n-propoxide, another tetravalent metal alkoxide with similar reactivity trends. [1][2]This protocol is suitable for preparing mixed-oxide catalysts or doped niobia materials.

Materials:

  • Niobium (V) n-propoxide

  • n-Propanol

  • Deionized Water

  • Nitric Acid (as catalyst, optional)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve niobium (V) n-propoxide in n-propanol. The concentration will depend on the desired final product.

  • For controlled hydrolysis, a solution of deionized water in n-propanol is prepared. A small amount of nitric acid can be added to this solution to catalyze the hydrolysis.

  • Add the water/n-propanol solution dropwise to the this compound solution with vigorous stirring. Due to the lower reactivity of the n-propoxide, the addition rate can be faster than with the ethoxide.

  • After the addition is complete, the sol is typically aged for a period ranging from a few hours to several days at room temperature or slightly elevated temperatures to promote gelation.

  • The resulting gel is then dried to remove the solvent. This can be done at ambient pressure (to form a xerogel) or under supercritical conditions (to form an aerogel).

  • The dried gel is then calcined at a temperature appropriate for the desired crystalline phase and to remove any residual organic components.

Propoxide_Protocol start Start dissolve Dissolve Nb(OPr)₅ in n-Propanol start->dissolve hydrolyze Add H₂O/n-Propanol to Nb(OPr)₅ solution dissolve->hydrolyze prepare_h2o Prepare H₂O/n-Propanol (optional acid catalyst) prepare_h2o->hydrolyze age Age the sol to form a gel hydrolyze->age dry Dry the gel (Xerogel or Aerogel) age->dry calcine Calcine to obtain final material dry->calcine end End calcine->end

Caption: Experimental workflow for niobia synthesis using this compound.

Choosing the Right Precursor for Your Application

The decision between this compound and niobium ethoxide hinges on the specific requirements of your synthesis and the desired properties of the final material.

  • Choose Niobium Ethoxide when:

    • Rapid gelation is desired.

    • The experimental setup allows for precise control over the addition of water to manage its high reactivity.

    • The formation of nanoparticles is the primary goal, where rapid nucleation is often beneficial.

  • Choose this compound when:

    • A high degree of control over the sol-gel process is critical.

    • The formation of uniform, dense thin films or coatings is the objective.

    • Reproducibility and scalability are key considerations, as the slower kinetics can lead to more robust processes.

Conclusion

Both this compound and niobium ethoxide are excellent precursors for the sol-gel synthesis of niobia-based materials. The primary differentiator is their reactivity, which is a direct consequence of the length of the alkyl chain. Niobium ethoxide, with its shorter ethyl groups, is more reactive, leading to faster hydrolysis and condensation. This can be advantageous for rapid nanoparticle synthesis but requires careful control to avoid inhomogeneous precipitation. Conversely, the bulkier n-propyl groups of this compound slow down the reaction kinetics, offering greater process control and facilitating the formation of uniform films and coatings. By understanding the fundamental chemical differences and their impact on the sol-gel process, researchers can select the optimal precursor to achieve their desired material properties and advance their scientific endeavors.

References

  • Hydrolysis–condensation reactions of titanium alkoxides in thin films: A study of the steric hindrance effect by X-ray photoelectron spectroscopy. (2025). Request PDF. [Link]

  • Hussein, A. H., et al. (2018). Preparation and Catalytic Properties of Various Oxides and Mesoporous Materials Containing Niobium and Sulfate Ions, in the Etherification Reaction of 2-Naphtol. Scirp.org. [Link]

  • Raba, A. M., et al. (2016). Synthesis and Structural Properties of Niobium Pentoxide Powders: A Comparative Study of the Growth Process. ResearchGate. [Link]

  • Raba, A. M., et al. (2016). Synthesis and Structural Properties of Niobium Pentoxide Powders: A Comparative Study of the Growth Process. SciELO. [Link]

  • Velten, D., et al. (2004). Biocompatible Nb2O5 Thin Films Prepared by Means of the Sol-Gel Process. PubMed. [Link]

  • This compound. AMERICAN ELEMENTS. [Link]

  • A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges. (2025). NIH. [Link]

  • Sol-gel route to niobium pentoxide. (1995). OSTI.GOV. [Link]

  • Sol–gel processing of niobium chloroalkoxides. (1994). Journal of Materials Chemistry. [Link]

  • New iso-propoxides, tert-butoxides and neo-pentoxides of niobium(V): Synthesis, structure, characterization and stabilization by trifluoroheteroarylalkenolates and pyridine ligands. (2025). ResearchGate. [Link]

  • Niobium(V) Alkoxides. Synthesis, Structure, and Characterization... (2001). ACS Publications. [Link]

  • The Influences of Different Precursors on Morphology of Bi3TiNbO9 Powders Prepared by a Sol-Gel Method. (2011). Scientific.Net. [Link]

  • Elucidating the role of precursors in synthesizing single crystalline lithium niobate nanomaterials. SFU Summit. [Link]

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A Senior Application Scientist's Guide to Niobium Alkoxide Precursors for High-Quality Thin Film Deposition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced materials for applications ranging from biocompatible coatings on medical implants to high-performance optical and electronic components, the quality of thin films is paramount. Niobium pentoxide (Nb₂O₅) thin films, in particular, have garnered significant interest due to their exceptional chemical stability, high refractive index, and promising dielectric properties.[1][2] The choice of the molecular precursor is a critical determinant of the final film quality. This guide provides an in-depth comparison of common niobium alkoxide precursors, offering insights into how their chemical nature influences the properties of the resulting Nb₂O₅ thin films.

The Central Role of Precursor Chemistry in Thin Film Quality

The journey from a liquid precursor to a solid thin film is a delicate interplay of chemical reactions and physical deposition processes. Niobium alkoxides, with the general formula Nb(OR)₅, are favored precursors for methods like sol-gel, chemical vapor deposition (CVD), and atomic layer deposition (ALD) due to their volatility and reactivity.[3][4] The organic "R" group, or alkyl chain, significantly influences the precursor's properties and, consequently, the entire deposition process. Key precursor characteristics to consider include:

  • Volatility and Thermal Stability: A precursor must be sufficiently volatile to be transported to the substrate in vapor deposition techniques (CVD/ALD) but stable enough to avoid premature decomposition.[3]

  • Reactivity: The rate of hydrolysis and condensation in sol-gel processes is directly tied to the alkoxide's reactivity, which is influenced by the steric hindrance of the alkyl group.

  • Solubility: For solution-based methods like sol-gel, the precursor must be soluble in a suitable solvent to create a stable, homogeneous solution.[5]

  • Purity: The purity of the precursor is crucial, as impurities can be incorporated into the thin film, degrading its performance.

This guide will focus on the three most common niobium alkoxide precursors: niobium(V) ethoxide (Nb(OC₂H₅)₅), niobium(V) isopropoxide (Nb(OⁱPr)₅), and niobium(V) butoxide (Nb(OBu)₅).

A Comparative Analysis of Niobium Alkoxide Precursors

While direct, side-by-side comparative studies of these three precursors under identical conditions are not extensively available in the literature, we can synthesize existing data and chemical principles to draw meaningful comparisons.

Niobium(V) Ethoxide (Nb(OEt)₅): The Workhorse Precursor

Niobium ethoxide is the most widely studied and utilized niobium alkoxide precursor for thin film deposition.[6][7] Its balanced properties make it a versatile choice for various applications.

  • Key Characteristics: It is a colorless liquid at room temperature, readily soluble in alcohols, and possesses moderate reactivity.[6] Its thermal decomposition has been studied, indicating it is suitable for ALD processes at temperatures up to 350°C without significant decomposition.[8]

  • Impact on Thin Film Quality: Sol-gel processes using niobium ethoxide can produce smooth, amorphous Nb₂O₅ films at low temperatures.[9] Upon annealing, these films can crystallize into various phases, with the final structure dependent on the annealing temperature and substrate.[5] For instance, amorphous films can crystallize into the orthorhombic phase at around 500-650°C.[4] The resulting films generally exhibit high transparency in the visible region.[2]

Niobium(V) Isopropoxide (Nb(OⁱPr)₅) and Niobium(V) Butoxide (Nb(OBu)₅): The Influence of Steric Hindrance

As the length and branching of the alkyl chain increase from ethoxide to isopropoxide and butoxide, the steric hindrance around the niobium center also increases. This has a profound effect on the precursor's reactivity.

  • Key Characteristics: Niobium isopropoxide and butoxide are also liquids at room temperature. The increased steric bulk of the isopropoxy and butoxy groups generally leads to a decrease in the rate of hydrolysis. This can be advantageous in sol-gel processes, allowing for better control over the condensation and gelation steps, potentially leading to more uniform and defect-free films.[10]

  • Impact on Thin Film Quality: The slower reaction kinetics of the larger alkoxides can influence the microstructure of the resulting films. While specific comparative data on surface morphology is scarce, it is plausible that the controlled hydrolysis could lead to denser, smoother films. The choice of solvent also plays a crucial role; for instance, a mixture of butanol and acetylacetone has been used with niobium ethoxide to prepare biocompatible Nb₂O₅ layers.[6]

Quantitative Data Summary

The following table summarizes some of the key physical properties of the discussed niobium alkoxide precursors. It is important to note that direct comparative data on thin film properties derived from these precursors under identical conditions is limited in the literature.

PrecursorChemical FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
Niobium(V) EthoxideNb(OC₂H₅)₅318.21Colorless liquid5154 (at 0.1 mmHg)
Niobium(V) IsopropoxideNb(OⁱPr)₅388.37Colorless liquid-135-140 (at 0.1 mmHg)
Niobium(V) ButoxideNb(OBu)₅458.53Colorless liquid-190-195 (at 0.1 mmHg)

Experimental Protocol: Sol-Gel Deposition of Nb₂O₅ Thin Films using Niobium Ethoxide

This protocol provides a detailed, step-by-step methodology for the deposition of Nb₂O₅ thin films on silicon wafers using niobium ethoxide as the precursor. This method is widely documented and serves as a foundational technique.[4]

Materials:

  • Niobium(V) ethoxide (Nb(OC₂H₅)₅, 99.9%)

  • Absolute ethanol (C₂H₅OH, >99.8%)

  • Hydrochloric acid (HCl, 37%)

  • Deionized water

  • Silicon wafers (or other suitable substrates)

Equipment:

  • Glove box or inert atmosphere environment

  • Spin coater

  • Hot plate

  • Tube furnace

  • Ultrasonic bath

  • Glassware (beakers, volumetric flasks, pipettes)

Step-by-Step Methodology:

  • Substrate Cleaning:

    • Thoroughly clean the silicon wafers by ultrasonication in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

  • Sol Preparation (0.2 M):

    • Expert Insight: All sol preparation steps should be performed in an inert atmosphere (e.g., a glove box) to prevent premature hydrolysis of the niobium ethoxide.

    • In a clean, dry beaker, dissolve a calculated amount of niobium(V) ethoxide in absolute ethanol to achieve the desired concentration (e.g., for a 0.2 M solution, dissolve the appropriate mass of Nb(OEt)₅ in the final volume of ethanol).

    • In a separate beaker, prepare a solution of deionized water, ethanol, and hydrochloric acid. The molar ratio of Nb(OEt)₅ : H₂O : HCl is a critical parameter that controls the hydrolysis and condensation rates. A typical starting point is a 1:2:0.01 ratio.

    • Slowly add the water-ethanol-acid solution dropwise to the niobium ethoxide solution while stirring vigorously.

    • Causality: The acid acts as a catalyst for the hydrolysis reaction and helps to control the size of the resulting polymeric species, preventing rapid precipitation.[4]

    • Continue stirring the solution for at least 2 hours at room temperature to ensure complete hydrolysis and partial condensation, resulting in a stable sol.

  • Thin Film Deposition (Spin Coating):

    • Place a cleaned silicon wafer on the spin coater chuck.

    • Dispense a small amount of the prepared sol onto the center of the wafer.

    • Spin the wafer at a desired speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds). The spinning speed and time will determine the film thickness.

    • Self-Validation: The uniformity of the film color across the wafer is a good initial indicator of a successful deposition.

  • Drying and Annealing:

    • Dry the coated wafer on a hot plate at a low temperature (e.g., 100°C) for 10 minutes to evaporate the solvent.

    • Transfer the wafer to a tube furnace for annealing. The annealing temperature profile will determine the final crystallinity and phase of the Nb₂O₅ film. A common procedure is to ramp the temperature to 500-600°C and hold for 1-2 hours in an air or oxygen atmosphere.[4]

    • Expert Insight: A slow heating and cooling rate (e.g., 5°C/min) is recommended to prevent cracking of the film due to thermal stress.

Visualization of the Experimental Workflow and Precursor Chemistry

To further clarify the processes described, the following diagrams have been generated using Graphviz.

G cluster_prep Sol Preparation (Inert Atmosphere) cluster_depo Deposition & Post-Processing p1 Dissolve Nb(OEt)₅ in Ethanol p3 Mix Solutions (Dropwise Addition) p1->p3 p2 Prepare H₂O/Ethanol/HCl Solution p2->p3 p4 Stir for 2 hours p3->p4 d2 Spin Coating p4->d2 Stable Sol d1 Substrate Cleaning d1->d2 d3 Drying (100°C) d2->d3 d4 Annealing (500-600°C) d3->d4 G cluster_precursors Niobium Alkoxide Precursors cluster_reactions Sol-Gel Reactions Ethoxide Nb(OC₂H₅)₅ Niobium Ethoxide Hydrolysis Hydrolysis Nb(OR)₅ + H₂O → Nb(OR)₄(OH) + ROH Ethoxide->Hydrolysis Reacts with water Isopropoxide Nb(OⁱPr)₅ Niobium Isopropoxide Isopropoxide->Hydrolysis Slower reaction Butoxide Nb(OBu)₅ Niobium Butoxide Butoxide->Hydrolysis Even slower reaction Condensation Condensation 2 Nb(OR)₄(OH) → (RO)₄Nb-O-Nb(OR)₄ + H₂O Hydrolysis->Condensation Forms Nb-O-Nb network

Caption: The influence of alkyl chain length on sol-gel reaction kinetics.

Conclusion

The selection of a niobium alkoxide precursor is a critical decision in the fabrication of high-quality Nb₂O₅ thin films. While niobium ethoxide remains a popular and versatile choice, precursors with longer or more branched alkyl chains, such as niobium isopropoxide and butoxide, offer the potential for greater control over the sol-gel process due to their slower hydrolysis rates. The optimal precursor will ultimately depend on the specific deposition technique and the desired properties of the final thin film. Further systematic studies directly comparing these common alkoxides are needed to fully elucidate the structure-property relationships and guide the rational design of advanced niobium oxide-based materials.

References

  • Rani, R. A., Zoolfakar, A. S., O'Mullane, A. P., Austin, M. W., & Kalantar-Zadeh, K. (2014). Thin films and nanostructures of niobium pentoxide: fundamental properties, synthesis methods and applications. Journal of Materials Chemistry A, 2(38), 15683-15703. [Link]

  • Schulze, S., & Scheler, U. (2013). Biocompatible Nb2O5 thin films prepared by means of the sol-gel process. Journal of Materials Science: Materials in Medicine, 24(3), 673–681. [Link]

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A Senior Application Scientist's Guide to Niobium Oxide Films: A Comparative Analysis of Precursor Chemistry and Deposition Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the ability to precisely engineer thin film properties is paramount. Niobium oxide (Nb₂O₅), with its impressive portfolio of optical, electronic, and biocompatible properties, has emerged as a material of significant interest.[1][2][3] Its applications are diverse, ranging from high-performance optical coatings and next-generation electronics to advanced biomedical implants.[3][4] However, the ultimate performance of a niobium oxide film is not intrinsic to the material alone; it is critically dictated by the choice of precursor and the deposition methodology.

This guide provides an in-depth comparative analysis of niobium oxide films synthesized from different precursors, offering a technical narrative grounded in experimental evidence. We will explore the causal relationships between precursor chemistry, deposition parameters, and the resultant film characteristics, empowering you to make informed decisions for your specific application.

The Precursor Predicament: How Starting Chemistry Shapes Final Film Properties

The journey to a high-performance niobium oxide film begins with the selection of a suitable niobium precursor. This choice is far from trivial, as the chemical nature of the precursor profoundly influences the deposition process and, consequently, the film's microstructure, purity, and functional properties. The most prevalent precursors fall into three main categories: metal-organic compounds, metal halides, and metallic targets.

Metal-Organic Precursors: The Case of Niobium (V) Ethoxide

Niobium (V) ethoxide (Nb(OC₂H₅)₅) is a widely used metal-organic precursor, particularly favored for solution-based techniques like the sol-gel process and vapor-phase methods such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[5][6]

Causality Behind the Choice: The primary advantage of niobium ethoxide lies in its volatility and its ability to undergo hydrolysis and condensation reactions at relatively low temperatures.[5] This makes it an ideal candidate for processes where high temperatures are undesirable, such as when coating thermally sensitive substrates. The organic ligands facilitate solubility in common organic solvents, enabling the formulation of stable precursor solutions for sol-gel deposition.

Resulting Film Characteristics: Niobium oxide films derived from niobium ethoxide via the sol-gel method are often amorphous as-deposited.[2] A post-deposition annealing step is typically required to induce crystallization and densify the film.[2] The crystalline phase of the resulting Nb₂O₅ film is highly dependent on the annealing temperature, with pseudohexagonal (TT-Nb₂O₅), orthorhombic (T-Nb₂O₅), and monoclinic (H-Nb₂O₅) phases forming at progressively higher temperatures.[2] Sol-gel derived films can exhibit excellent homogeneity and can be deposited over large areas with relatively simple and inexpensive equipment.[1] However, potential challenges include the presence of residual organic impurities and film shrinkage during drying and annealing, which can induce stress.[1]

Metal Halide Precursors: The Niobium (V) Chloride Route

Niobium (V) chloride (NbCl₅) represents a common metal halide precursor, often employed in CVD and sol-gel synthesis.[7][8]

Causality Behind the Choice: NbCl₅ is a solid at room temperature but sublimes at relatively low temperatures, making it suitable for vapor-phase deposition techniques. Its high reactivity with water and other oxygen sources facilitates the formation of niobium oxide. In sol-gel processes, it can be dissolved in suitable solvents to form the precursor solution.[7]

Resulting Film Characteristics: A significant drawback of using chloride-based precursors is the potential for halogen contamination in the final film, which can be detrimental to electronic and optical properties.[9] However, with careful process control, high-purity films can be achieved. Films derived from NbCl₅ can exhibit good crystallinity and a high refractive index.[7] The choice between an ethoxide and a chloride precursor often involves a trade-off between the lower processing temperatures and reduced contamination risk of the former and the potentially higher deposition rates of the latter.

Metallic Precursors: The Sputtering Approach

In contrast to the chemical precursors used in sol-gel and CVD, physical vapor deposition (PVD) techniques like sputtering utilize a solid, high-purity niobium metal target.

Causality Behind the Choice: Sputtering offers excellent control over film thickness, uniformity, and stoichiometry.[10][11] By introducing a reactive gas, such as oxygen, into the sputtering chamber, niobium oxide films are formed through a process known as reactive sputtering. This method is highly versatile and can be used to coat a wide variety of substrates.

Resulting Film Characteristics: Sputtered niobium oxide films are known for their high density, strong adhesion, and excellent optical properties.[10][11] The film properties can be finely tuned by adjusting deposition parameters such as sputtering power, gas pressure, and substrate temperature.[11][12][13] For instance, increasing the substrate temperature during sputtering can promote the formation of crystalline films with a higher refractive index.[10] Dual ion beam sputtering (DIBS) can produce films with very low absorption and controlled stress, making them ideal for demanding optical applications.[14]

A Comparative Overview of Deposition Techniques and Film Properties

The choice of deposition technique is intrinsically linked to the selected precursor and the desired film characteristics. The following table provides a comparative summary of the key attributes of niobium oxide films produced by different methods.

Deposition Technique Common Precursor(s) Typical Film Structure Key Advantages Key Disadvantages Resulting Film Properties
Sol-Gel Niobium (V) ethoxide, Niobium (V) chlorideAmorphous (as-deposited), Crystalline (after annealing)Low cost, simple equipment, large area deposition, good homogeneity[1]Potential for organic/halide contamination, film shrinkage and stress, requires post-deposition annealing[1]Tunable crystallinity and phase with annealing, good for biocompatible coatings[15]
Sputtering (DC Magnetron, RF, DIBS) Niobium metal targetAmorphous or Crystalline (depending on parameters)High purity, excellent adhesion, high density, precise thickness control, good optical properties[10][11]Higher equipment cost, slower deposition rates for some configurationsHigh refractive index (~2.3-2.4), low optical loss, tunable stress[10][14]
Chemical Vapor Deposition (CVD) / Atomic Layer Deposition (ALD) Niobium (V) ethoxide, Niobium (V) chloride, other organometallicsAmorphous or CrystallineExcellent conformality, precise thickness control at the atomic level (ALD), high purity[9][16]Complex and expensive equipment, precursor sensitivity, potential for precursor decomposition in the gas phase (CVD)[16]Highly uniform and conformal coatings, suitable for complex geometries and electronic devices[9]

Experimental Protocols: A Step-by-Step Guide

To provide a practical context, we present standardized, step-by-step methodologies for two of the most common deposition techniques: sol-gel and reactive sputtering.

Protocol: Sol-Gel Deposition of Niobium Oxide Films from Niobium (V) Ethoxide

This protocol outlines the preparation of a niobium oxide film on a silicon wafer using a spin-coating sol-gel method.

Workflow Diagram:

Sol_Gel_Workflow cluster_prep Precursor Solution Preparation cluster_deposition Film Deposition cluster_post Post-Treatment & Characterization A Dissolve Nb(OC₂H₅)₅ in Ethanol B Add Stabilizing Agent (e.g., Acetylacetone) A->B C Stir for 24h at RT B->C D Substrate Cleaning (e.g., Piranha etch) C->D Sol ready for use E Spin Coating D->E F Drying at 100°C E->F G Annealing (e.g., 500°C in air) F->G H Characterization (XRD, SEM, Ellipsometry) G->H

Caption: Sol-gel deposition workflow for niobium oxide films.

Step-by-Step Methodology:

  • Precursor Solution Preparation:

    • In a nitrogen-filled glovebox, dissolve a specific molar concentration of niobium (V) ethoxide in absolute ethanol.

    • Add a stabilizing agent, such as acetylacetone, in a 1:1 molar ratio to the niobium precursor to control the hydrolysis and condensation rates.

    • Seal the container and stir the solution at room temperature for 24 hours to ensure homogeneity.

  • Substrate Preparation:

    • Clean the silicon substrates using a standard cleaning procedure (e.g., Piranha solution followed by deionized water rinse and nitrogen drying) to ensure a hydrophilic and particle-free surface.

  • Film Deposition:

    • Place the cleaned substrate on the chuck of a spin coater.

    • Dispense the precursor solution onto the substrate.

    • Spin the substrate at a defined speed (e.g., 3000 rpm) for a specific duration (e.g., 30 seconds) to achieve the desired film thickness.

    • Dry the coated substrate on a hotplate at 100°C for 10 minutes to evaporate the solvent.

  • Post-Deposition Annealing:

    • Place the dried films in a furnace and anneal in air at a specific temperature (e.g., 500°C) for 1-2 hours to remove organic residues and crystallize the niobium oxide.

Protocol: Reactive DC Magnetron Sputtering of Niobium Oxide Films

This protocol describes the deposition of a niobium oxide film from a metallic niobium target.

Workflow Diagram:

Sputtering_Workflow cluster_prep System Preparation cluster_deposition Film Deposition cluster_post Post-Treatment & Characterization A Load Substrate & Nb Target B Pump Down to Base Pressure (<5x10⁻⁶ Torr) A->B C Introduce Ar & O₂ Gases B->C D Pre-sputter Nb Target (in Ar) C->D Set gas flow rates E Apply DC Power to Target D->E F Control Deposition Time E->F G Cool Down in Vacuum F->G H Characterization (XRD, SEM, Ellipsometry) G->H

Caption: Reactive sputtering workflow for niobium oxide films.

Step-by-Step Methodology:

  • System Preparation:

    • Mount the substrate and a high-purity niobium target in the sputtering chamber.

    • Evacuate the chamber to a base pressure of less than 5x10⁻⁶ Torr.

    • Introduce argon (sputtering gas) and oxygen (reactive gas) into the chamber, controlling their flow rates to achieve the desired partial pressures.

  • Deposition:

    • Pre-sputter the niobium target in an argon atmosphere for a few minutes with the shutter closed to clean the target surface.

    • Open the shutter and apply DC power to the niobium target to initiate the sputtering process.

    • Maintain a constant substrate temperature, if desired, to influence film crystallinity.

    • The deposition time will determine the final film thickness.

  • Post-Deposition:

    • After the desired thickness is achieved, turn off the power to the target and allow the substrate to cool down in a vacuum.

    • Vent the chamber and remove the coated substrate for characterization.

Characterization Data Summary

The following tables summarize typical characterization data for niobium oxide films prepared from different precursors and by different methods.

Table 1: Optical and Structural Properties

Precursor/Method Typical Thickness Refractive Index (@550 nm) Band Gap (eV) Crystallinity (Post-Annealing)
Nb(OC₂H₅)₅ / Sol-Gel50 - 200 nm2.1 - 2.33.4 - 3.8Amorphous to Polycrystalline (Phase depends on T_anneal)
NbCl₅ / Sol-Gel50 - 200 nm2.2 - 2.353.5 - 3.9Polycrystalline
Nb Target / Sputtering100 - 500 nm2.3 - 2.43.8 - 4.0Amorphous or Polycrystalline (Depends on T_sub and O₂ flow)[10]

Table 2: Mechanical and Electrical Properties

Precursor/Method Hardness (GPa) Young's Modulus (GPa) Internal Stress Dielectric Constant
Nb(OC₂H₅)₅ / Sol-Gel4 - 6100 - 150Tensile20 - 40
NbCl₅ / Sol-Gel5 - 7120 - 160Tensile25 - 45
Nb Target / Sputtering5.6 - 6.8117 - 268Compressive[17]40 - 100

Conclusion: Selecting the Optimal Path for Your Application

The choice of precursor and deposition method for niobium oxide films is a critical decision that directly impacts the final properties and performance of the material.

  • For applications requiring low-cost, large-area coatings where some level of porosity is acceptable, such as certain biocompatible surfaces, the sol-gel method using niobium ethoxide is an excellent choice. [15]

  • For high-performance optical coatings, such as those used in lasers and sensors, where high density, low absorption, and precise thickness control are paramount, reactive sputtering of a metallic niobium target is the preferred method. [10][18]

  • For advanced electronic devices requiring highly conformal coatings on complex three-dimensional structures, ALD or CVD with a volatile precursor like niobium ethoxide is the most suitable approach. [5][9]

By understanding the fundamental principles outlined in this guide and carefully considering the trade-offs associated with each precursor and deposition technique, researchers can effectively tailor the properties of niobium oxide films to meet the demanding requirements of their specific applications.

References

  • Characterization of Niobium Oxide Films Prepared by Reactive DC Magnetron Sputtering. (2025). ResearchGate. [Link]

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  • Thermo Mechanical Characteristics of Niobium Oxide Optical Thin Films Deposited by Dual Ion Beam Sputtering. (n.d.). Society of Vacuum Coaters. [Link]

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A Senior Application Scientist's Guide to Validating the Purity of Niobium (V) n-Propoxide by Quantitative NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Niobium Precursors

Niobium (V) n-propoxide, Nb(OCH₂CH₂CH₃)₅, is a cornerstone precursor in advanced materials science, primarily for the sol-gel synthesis of niobium pentoxide (Nb₂O₅) thin films, nanoparticles, and catalysts.[1][2][3] The performance of these resulting materials—in applications ranging from electrochromic devices to heterogeneous catalysis—is directly contingent on the purity of the starting alkoxide.[4][5] Even trace impurities can significantly alter hydrolysis and condensation rates, introduce defects into the final oxide lattice, and compromise catalytic activity or electronic properties.[4][6]

This guide provides an in-depth, field-proven methodology for validating the purity of niobium n-propoxide using one of the most definitive analytical techniques available: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[7][8] We will explore the causality behind the experimental design, present a self-validating protocol, and compare the technique against other common analytical methods.

Pillar 1: Why ¹H qNMR is the Gold Standard for Metal Alkoxides

Unlike chromatographic methods that can be complicated by the high reactivity and moisture sensitivity of metal alkoxides, or elemental analysis which provides no information on organic impurities, NMR spectroscopy offers a direct, non-destructive window into the molecular composition of the sample.[8][9]

The core principle of qNMR is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7][10] This allows for the precise quantification of a target analyte against a certified internal standard of known purity, without the need for compound-specific calibration curves.[9] This makes qNMR an absolute, primary ratio method of measurement, establishing a clear and traceable path for purity assessment.[11]

For this compound, ¹H NMR is the nucleus of choice due to its high natural abundance and sensitivity, providing a detailed fingerprint of all proton-bearing species in the sample.

Pillar 2: The Experimental Workflow: A Self-Validating Protocol

The trustworthiness of a qNMR experiment hinges on a meticulously planned protocol that ensures all nuclei are detected equally and accurately. The following workflow is designed to be a self-validating system.

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Data Processing & Calculation weigh_analyte Accurately weigh This compound (Analyte) dissolve Dissolve Analyte & IS in Deuterated Solvent (e.g., Benzene-d6) weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (IS) (e.g., Maleic Anhydride) weigh_is->dissolve nmr_setup Instrument Setup: Tune & Match Probe, Calibrate 90° Pulse dissolve->nmr_setup acq_params Set Acquisition Parameters: D1 ≥ 5 * T1(max) Acquire Spectrum nmr_setup->acq_params processing Fourier Transform, Phase & Baseline Correction acq_params->processing integration Integrate Analyte & IS Signals processing->integration calculation Calculate Purity using qNMR Equation integration->calculation result Purity Report (%) calculation->result

Caption: Workflow for purity validation by qNMR.

Step-by-Step Experimental Protocol

1. Selection of Materials (The Causality of Choice):

  • Analyte: Niobium (V) n-propoxide. Must be handled under inert atmosphere (glovebox or Schlenk line) due to extreme moisture sensitivity. Hydrolysis will immediately alter the sample composition.

  • Deuterated Solvent: Benzene-d₆ is an excellent choice. Its single residual solvent peak (δ ≈ 7.16 ppm) does not interfere with the aliphatic signals of the n-propoxide ligand. Unlike CDCl₃, it is less acidic, minimizing the risk of sample degradation.

  • Internal Standard (IS): Maleic anhydride is a suitable choice. It is a stable, non-hygroscopic solid with a high purity level. Its key characteristic is a sharp singlet for its two equivalent vinyl protons (δ ≈ 7.10 ppm in Benzene-d₆), which is in a clear region of the spectrum. The IS must not react with the analyte.

2. Sample Preparation (Precision is Paramount):

  • i. Inside an inert atmosphere glovebox, accurately weigh approximately 25-30 mg of the internal standard (Maleic Anhydride, mIS) into a clean, dry NMR tube using a microbalance.[12]

  • ii. Accurately weigh approximately 40-50 mg of this compound (mAnalyte) into the same NMR tube.

  • iii. Add ~0.6 mL of Benzene-d₆ to the NMR tube.

  • iv. Cap the NMR tube securely. If not sealed, wrap the cap with PTFE tape to prevent solvent evaporation and atmospheric moisture ingress.[13] Agitate gently until both components are fully dissolved.

3. NMR Data Acquisition (Ensuring Quantitative Accuracy):

  • i. Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Before acquisition, ensure the probe is properly tuned and matched to the sample, and calibrate the 90° pulse width.[13]

  • ii. Critical Parameter - Relaxation Delay (D1): This is the most critical parameter for qNMR. The delay between pulses (D1) must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (both analyte and standard).[7] For metal alkoxides and standards, a conservative D1 of 30-60 seconds is recommended to ensure complete relaxation and accurate signal integration.

  • iii. Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).

4. Data Processing and Purity Calculation:

  • i. Processing: Apply Fourier transform, followed by careful manual phase correction and baseline correction across the entire spectrum.

  • ii. Integration: Integrate the well-resolved, characteristic signal for the analyte and the signal for the internal standard.

    • For the Internal Standard (Maleic Anhydride): Integrate the singlet at ~7.10 ppm (IIS).

    • For the Analyte (this compound): Integrate the triplet corresponding to the α-methylene protons (O-CH₂ -CH₂-CH₃) at ~4.2-4.5 ppm (IAnalyte). This signal is often well-resolved and less likely to overlap with impurities.

  • iii. Calculation: The purity of the analyte is calculated using the following equation:

    PurityAnalyte (%) = ( IAnalyte / IIS ) × ( NIS / NAnalyte ) × ( MAnalyte / MIS ) × ( mIS / mAnalyte ) × PurityIS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal (NIS = 2 for maleic anhydride; NAnalyte = 10 for the O-CH₂ protons, as there are five propoxide ligands)

    • M = Molar mass

    • m = Weighed mass

    • PurityIS = Purity of the certified internal standard

Pillar 3: Interpreting the Spectrum and Comparative Analysis

Expected ¹H NMR Data and Identification of Impurities

The ¹H NMR spectrum provides a wealth of information beyond a simple purity value. It allows for the identification and quantification of specific impurities.

SpeciesProtons (bold)Expected δ (ppm, Benzene-d₆)MultiplicityIntegration (Relative)Notes
This compound Nb-(O-CH₂ -CH₂-CH₃)₅~4.35Triplet (t)10HKey signal for quantification. Broadening may occur due to quadrupolar effects of the Nb nucleus.
Nb-(O-CH₂-CH₂ -CH₃)₅~1.65Sextet (sxt)10H
Nb-(O-CH₂-CH₂-CH₃ )₅~0.90Triplet (t)15H
Impurity: n-Propanol HO-CH₂ -CH₂-CH₃~3.57Triplet (t)2HSharper signals than the coordinated ligand. Chemical shifts are distinct from the main species.
HO-CH₂-CH₂ -CH₃~1.52Sextet (sxt)2H
HO-CH₂-CH₂-CH₃ ~0.88Triplet (t)3HMay slightly overlap with the terminal methyl of the main species.
Impurity: Water H₂O~0.4 - 1.5Singlet (s)VariableAppears as a broad singlet. Its presence indicates sample hydrolysis has likely occurred.
Internal Standard Maleic Anhydride~7.10Singlet (s)2HCertified signal for purity calculation.

Note: Chemical shifts (δ) are estimates and can vary slightly based on concentration and instrument.

Comparison with Alternative Purity Validation Methods

While qNMR is a powerful tool for quantifying organic components, a comprehensive purity assessment often involves orthogonal methods to detect different types of impurities.

MethodAnalyte/Impurity DetectedAdvantagesLimitations
Quantitative ¹H NMR (qNMR) Main species, residual solvents, organic byproductsAbsolute quantification, structural information, non-destructive, fast.[8][9]Not sensitive to inorganic/metallic impurities or non-proton-containing species.
Inductively Coupled Plasma - Mass Spec. (ICP-MS) Trace metallic impurities (e.g., Ta, W, Fe, Si)[4]Extremely high sensitivity (ppb level) for elemental analysis.[14]Destructive, provides no information on the organic structure or speciation.
Karl Fischer Titration Water contentGold standard for accurate water quantification.Only measures water content; does not identify other impurities.
Gas Chromatography (GC) Volatile impurities (e.g., residual solvents)High sensitivity for volatile organic compounds.This compound is not volatile and is thermally sensitive, making direct analysis difficult.
Elemental Analysis (C, H, N) Carbon and Hydrogen contentProvides elemental composition to verify the empirical formula.Low precision for high-purity samples; cannot distinguish between the main species and organic impurities.

Conclusion

Validating the purity of this compound is not merely a quality control checkpoint; it is a critical step that underpins the reliability and reproducibility of advanced material synthesis. Quantitative ¹H NMR spectroscopy stands out as the premier technique for this purpose, offering absolute, structurally specific, and traceable purity determination. By providing a detailed view of the analyte and any proton-bearing impurities, qNMR empowers researchers to proceed with confidence, knowing that their precursor meets the stringent requirements for high-performance applications. For a complete characterization, coupling qNMR with methods like ICP-MS for trace metals provides the most comprehensive understanding of precursor quality.

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A Comparative Guide to Nb2O5 Film Deposition: Sol-Gel vs. Sputtering

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in materials science and device engineering, the choice of thin film deposition technique is a critical decision that dictates the final properties and performance of the fabricated device. Niobium pentoxide (Nb2O5) has garnered significant interest for a wide range of applications, including optical filters, electrochromic devices, and biocompatible coatings, owing to its high refractive index, wide bandgap, and excellent chemical stability.[1] This guide provides an in-depth comparative analysis of two prominent methods for depositing Nb2O5 thin films: the solution-based sol-gel process and the physical vapor deposition technique of sputtering.

This document moves beyond a simple enumeration of pros and cons, offering a detailed examination of the underlying mechanisms of each technique, the resulting film characteristics, and the practical implications for various applications. By understanding the causality behind the experimental choices and the inherent advantages and limitations of each method, researchers can make informed decisions to optimize their Nb2O5 film fabrication process.

At a Glance: Key Differences Between Sol-Gel and Sputtering for Nb2O5 Films

FeatureSol-GelSputtering
Deposition Principle Wet chemical synthesis from precursorsPhysical vapor deposition via ion bombardment
Cost & Complexity Lower equipment cost, simpler setup[2]Higher equipment cost, more complex vacuum systems[3]
Deposition Temperature Low-temperature processing, often near room temperature[4]Can be done at room temperature, but often involves higher temperatures or energetic particle bombardment[5][6]
Film Density & Adhesion Generally lower density, adhesion can be process-dependentHigh density, excellent adhesion[1]
Uniformity & Scalability Can be challenging for large areas, but suitable for various shapes[7]Excellent uniformity over large areas, well-suited for industrial production[6]
Purity Potential for organic residues from precursors[8]High purity films, as the process occurs in a vacuum[3]
Control over Stoichiometry Good control through precursor chemistryPrecise control of stoichiometry, especially with reactive sputtering[9]
Crystallinity Typically amorphous as-deposited, requires post-annealing for crystallization[10]Can produce amorphous or crystalline films depending on deposition parameters[5][11]
Surface Roughness Can be influenced by solution chemistry and drying conditionsGenerally smooth surfaces, can be controlled by deposition parameters[12]

The Sol-Gel Method: A Chemist's Approach to Thin Films

The sol-gel process is a versatile wet-chemical technique that involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase.[2] For Nb2O5 films, this typically involves the hydrolysis and condensation of niobium precursors, such as niobium ethoxide or niobium chloride, in an alcoholic solvent.[4][13]

Causality in the Sol-Gel Process:

The properties of the final Nb2O5 film are intimately linked to the chemistry of the sol. The choice of precursor, solvent, water-to-precursor ratio, and catalyst (acid or base) all play a crucial role in the hydrolysis and condensation rates. These rates, in turn, dictate the size and structure of the resulting oxide network. For instance, a slower, more controlled hydrolysis and condensation process can lead to a more uniform and denser film. The viscosity of the sol is another critical parameter that affects the film thickness and uniformity during the coating step.

Experimental Workflow: Sol-Gel Deposition of Nb2O5 Films

The following diagram illustrates a typical workflow for depositing Nb2O5 films using the sol-gel method followed by spin coating.

Sol_Gel_Workflow cluster_0 Sol Preparation cluster_1 Film Deposition cluster_2 Post-Treatment Precursor Niobium Precursor (e.g., NbCl5) Mix Mixing & Stirring Precursor->Mix Solvent Solvent (e.g., Ethanol) Solvent->Mix Hydrolysis Hydrolysis & Condensation (Addition of H2O/Catalyst) Mix->Hydrolysis Aging Sol Aging Hydrolysis->Aging Coating Spin Coating Aging->Coating Substrate Substrate Cleaning Substrate->Coating Drying Drying (e.g., 60°C) Coating->Drying Annealing Annealing (e.g., 450-650°C) Drying->Annealing Characterization Film Characterization Annealing->Characterization Sputtering_Workflow cluster_0 Chamber Preparation cluster_1 Deposition Process cluster_2 Post-Deposition Substrate_Prep Substrate Loading & Cleaning Pump_Down Pump Down to Base Pressure (e.g., < 5 x 10⁻⁶ Torr) Substrate_Prep->Pump_Down Gas_Intro Introduce Sputtering Gas (Ar and O₂ for reactive sputtering) Pump_Down->Gas_Intro Pressure_Set Set Working Pressure (e.g., 3-5 mTorr) Gas_Intro->Pressure_Set Plasma_Ignition Ignite Plasma (Apply Power to Target) Pressure_Set->Plasma_Ignition Deposition Film Deposition Plasma_Ignition->Deposition Cool_Down Cool Down in Vacuum Deposition->Cool_Down Venting Vent Chamber & Unload Sample Cool_Down->Venting Characterization Film Characterization Venting->Characterization

Caption: Workflow for Nb2O5 film deposition via sputtering.

Step-by-Step Experimental Protocol for Sputtered Nb2O5 Films:
  • Chamber Preparation:

    • The substrate is loaded into the sputtering chamber.

    • The chamber is pumped down to a high vacuum (base pressure typically below 5 x 10⁻⁶ Torr) to minimize contamination. [5]

  • Deposition:

    • A sputtering gas, typically Argon (Ar), and a reactive gas, Oxygen (O2), are introduced into the chamber, and the working pressure is set (e.g., 3-5 mTorr). [5] * A high voltage is applied to the target (either Nb or Nb2O5), which ignites a plasma.

    • The Ar ions in the plasma are accelerated towards the target, causing atoms to be sputtered off.

    • In the case of reactive sputtering, the sputtered Nb atoms react with the oxygen to form Nb2O5 on the substrate surface. [1] * The deposition time and power are controlled to achieve the desired film thickness. [5]

  • Post-Deposition:

    • After deposition, the substrate is allowed to cool down in the vacuum.

    • The chamber is then vented to atmospheric pressure, and the sample is removed for characterization.

    • In some cases, post-deposition annealing may be performed to modify the film's crystallinity and optical properties. [6]

Comparative Analysis of Film Properties

The choice between sol-gel and sputtering has a profound impact on the final properties of the Nb2O5 films.

Structural Properties
  • Crystallinity: Sol-gel films are typically amorphous after deposition and drying at low temperatures. [10]Crystallization requires a post-annealing step at temperatures often exceeding 450°C. [10]Sputtered films, on the other hand, can be deposited in either an amorphous or crystalline state depending on the substrate temperature and other deposition parameters. [5][11]Even at deposition temperatures as high as 400°C, sputtered Nb2O5 films can remain amorphous. [5][14]* Morphology and Density: Sputtered films are generally denser and have a more uniform microstructure compared to sol-gel films. [6]Sol-gel films can exhibit some porosity, which is a result of the removal of organic components during annealing.

Optical Properties

A direct comparison of the optical properties of Nb2O5 films prepared by sol-gel and sputtering reveals significant differences. [15]

Optical Property Sol-Gel Derived Nb2O5 Sputtered Nb2O5
Refractive Index (at 530-600 nm) 1.82 - 2.20 [4][15] 2.26 - 2.404 [11][16]
Extinction Coefficient (k) Can be low, e.g., 3 x 10⁻³ [15] Generally very low, e.g., 4 x 10⁻³ to 1.0 x 10⁻⁵ [15][16]
Optical Band Gap (Eg) Varies with annealing temperature 3.29 - 3.46 eV [11]

| Transparency | High transparency in the visible range [15]| High transparency in the visible and near-infrared range [12]|

The higher refractive index of sputtered films is attributed to their higher density. [15]For sol-gel films, the refractive index can be tailored by controlling the annealing temperature; a higher annealing temperature generally leads to a denser film and a higher refractive index. [4]

Electrochemical Properties

Both sol-gel and sputtered Nb2O5 films have shown promise for electrochromic applications. [9][10]Cyclic voltammetry studies have demonstrated good electrochemical reversibility for both types of films, withstanding over 1200 cycles without significant degradation in performance. [10][15]The change in visible transmittance for a 250 nm thick electrode was found to be around 40% for both sol-gel and sputtered films. [10][15]

Conclusion: Selecting the Right Technique for Your Application

The choice between sol-gel and sputtering for Nb2O5 film deposition is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the application, available resources, and desired film properties.

Sol-gel is an attractive option when:

  • Low cost and simple equipment are a priority. [2]* Coating of complex shapes or non-planar substrates is required.

  • Lower processing temperatures (before annealing) are necessary. [4]* Fine-tuning of properties through chemical modification of the precursor sol is desired.

Sputtering is the preferred method when:

  • High-density, uniform, and pure films are essential. [1][3]* Excellent adhesion to the substrate is critical. [1]* Precise control over film thickness and stoichiometry is required. [3]* Large-area coatings for industrial applications are needed. [6]* In-situ crystallization during deposition is desired.

By carefully considering these factors and the detailed experimental insights provided in this guide, researchers and engineers can confidently select the most appropriate deposition technique to achieve high-quality Nb2O5 films tailored to their specific needs.

References

  • Internal stress and optical properties of Nb 2 O 5 thin films deposited by ion-beam sputtering. (n.d.). OSA Publishing. Retrieved January 22, 2026, from [Link]

  • Sol-gel derived Nb2O5 thin films for photonic applications. (n.d.). IOMT-BAS. Retrieved January 22, 2026, from [Link]

  • Optical characterization of sol–gel derived Nb2O5 thin films. (n.d.). IOMT-BAS. Retrieved January 22, 2026, from [Link]

  • Özer, N., Chen, D.-G., & Lampert, C. M. (1995). Preparation and Properties of Spin-Coated Nb2O5 Films by the Sol-Gel Process for Electrochemical Applications. Energy Technologies Area. Retrieved January 22, 2026, from [Link]

  • Properties of Nb2O5 films deposited by DC reactive sputtering. (2000). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Electrochromic Properties of Sol-gel Coating of Nb2O5 and Nb2O5:Li+. (2009). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Will, J., Gerhardt, A., & Ngezahayo, A. (2004). Biocompatible Nb2O5 Thin Films Prepared by Means of the Sol-Gel Process. PubMed. Retrieved January 22, 2026, from [Link]

  • Chen, K.-N., Hsu, C.-M., Lin, K.-C., & Yang, C.-F. (2016). Investigation of Antireflection Nb2O5 Thin Films by the Sputtering Method under Different Deposition Parameters. MDPI. Retrieved January 22, 2026, from [Link]

  • Characterization of sputtered and annealed niobium oxide films using spectroscopic ellipsometry, Rutherford backscattering spectrometry and X-ray diffraction. (2004). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Zhang, Y., et al. (2022). Fine Control of Optical Properties of Nb2O5 Film by Thermal Treatment. MDPI. Retrieved January 22, 2026, from [Link]

  • Optical and Electrochemical Characteristics of Niobium Oxide Films Prepared by Sol-Gel Process and Magnetron Sputtering: A Comparison. (n.d.). Energy Technologies Area. Retrieved January 22, 2026, from [Link]

  • Lee, S.-H., et al. (2021). Study of High Transmittance of SiO2/Nb2O5 Multilayer Thin Films Deposited by Plasma-Assisted Reactive Magnetron Sputtering. MDPI. Retrieved January 22, 2026, from [Link]

  • Ozer, N., Rubin, M., & Lampert, C. (1996). Optical and electrochemical characteristics of niobium oxide films prepared by sol-gel process and magnetron sputtering - A comparison. AVESIS - İstanbul Üniversitesi. Retrieved January 22, 2026, from [Link]

  • Investigation of Antireflection Nb2O5 Thin Films by the Sputtering Method under Different Deposition Parameters. (2016). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Thin Film Coating through Sol-Gel Technique. (n.d.). International Science Community Association. Retrieved January 22, 2026, from [Link]

  • Chen, K.-N., Hsu, C.-M., Lin, K.-C., & Yang, C.-F. (2016). Investigation of Antireflection Nb2O5 Thin Films by the Sputtering Method under Different Deposition Parameters. Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Sol-gel synthesis and characterization of Nb2O5 powders. (2019). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis and Structural Properties of Niobium Pentoxide Powders: A Comparative Study of the Growth Process. (2016). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Sol-gel derived Nb2O5 thin films for photonic applications. (2012). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Comparison Study from Sputtering, Sol-Gel, and ALD Processes Developing Embedded Thin Film Capacitors. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Comparison of optical, structural and electrochromic properties of undoped and WO3-doped Nb2O5 thin films. (2007). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Rahmani, E. (2021). Preparation and Characterization of Thin Films by Sol-Gel Method. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Exploring the Advantages and Disadvantages of Sputtering. (2023). SAM. Retrieved January 22, 2026, from [Link]

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performance evaluation of catalysts derived from niobium n-propoxide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Performance Evaluation of Catalysts Derived from Niobium(V) n-Propoxide

A Senior Application Scientist's Guide to Synthesis, Characterization, and Comparative Catalytic Performance

For researchers and professionals in drug development and fine chemical synthesis, the quest for efficient, stable, and selective heterogeneous catalysts is perpetual. Niobium-based materials, particularly niobium pentoxide (Nb₂O₅), have emerged as highly promising solid acid catalysts, distinguished by their unique combination of Brønsted and Lewis acidity, hydrothermal stability, and resistance to coking.[1][2] This guide provides an in-depth evaluation of catalysts synthesized from niobium(V) n-propoxide, a common and versatile precursor. We will explore the causal relationships between synthesis parameters, physicochemical properties, and catalytic performance, offering a comparative analysis against alternative catalysts and providing detailed, validated experimental protocols.

The Rationale for Niobium n-Propoxide as a Precursor

Niobium(V) n-propoxide, Nb(OCH₂CH₂CH₃)₅, is a preferred starting material for several key reasons. As a metal alkoxide, it is highly reactive towards water, making it an ideal precursor for sol-gel and hydrothermal synthesis methods. This controlled hydrolysis and condensation allow for the precise engineering of the final catalyst's properties, such as surface area, pore structure, and the nature of acid sites.[3][4] Unlike inorganic salts like niobium pentachloride (NbCl₅), alkoxide precursors avoid the incorporation of residual halides, which can be detrimental to certain catalytic processes and require additional purification steps.[5]

Synthesis and Material Engineering: From Precursor to Active Catalyst

The transformation of this compound into a high-performance catalyst is critically dependent on the synthesis methodology. The choice of method directly dictates the material's structural and acidic properties.[6]

Experimental Protocol: Sol-Gel Synthesis of Nb₂O₅ Nanoparticles

This protocol describes a standard method for producing amorphous niobium oxide, which can be subsequently calcined to obtain crystalline phases.

  • Hydrolysis: In a three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 10 mL of niobium(V) n-propoxide in 100 mL of absolute n-propanol. Stir the solution vigorously.

  • Precipitation: Slowly add a solution of 5 mL of deionized water in 50 mL of n-propanol dropwise to the this compound solution. The addition rate should be controlled to manage the exothermic hydrolysis reaction. A white precipitate of hydrated niobium oxide will form immediately.

  • Aging: Continue stirring the resulting suspension at room temperature for 24 hours. This "aging" step is crucial for completing the condensation reactions, which helps in forming a stable and uniform porous network.

  • Washing: Filter the precipitate and wash it repeatedly with n-propanol to remove any unreacted precursor or by-products. Subsequently, wash with deionized water to ensure the removal of organic residues.

  • Drying: Dry the resulting solid in an oven at 110°C overnight to remove the solvent. The material obtained is typically amorphous hydrated niobium pentoxide (niobic acid, Nb₂O₅·nH₂O).

  • Calcination: Calcine the dried powder in a muffle furnace under a static air atmosphere. The final properties are highly dependent on the calcination temperature. A temperature of 550°C for 3 hours is a common choice to produce the crystalline orthorhombic (T-phase) Nb₂O₅, which exhibits a good balance of acidity and surface area.[7]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents uncontrolled premature hydrolysis of the highly reactive this compound by atmospheric moisture.

  • Solvent Choice: Using the parent alcohol (n-propanol) minimizes transesterification side reactions, leading to a more chemically uniform product.

  • Controlled Addition of Water: A rapid addition can lead to non-uniform particles with poor textural properties. Slow, dropwise addition promotes homogeneous nucleation and growth.

  • Calcination Temperature: This is the most critical parameter for tuning the catalyst's properties. Lower temperatures (~120-300°C) yield amorphous niobic acid with high Brønsted acidity, while higher temperatures (~500-800°C) lead to various crystalline polymorphs (e.g., orthorhombic, monoclinic) where Lewis acidity becomes more prominent.[1][8]

Visualization of the Synthesis and Characterization Workflow

G cluster_synthesis Catalyst Synthesis cluster_characterization Physicochemical Characterization A Niobium(V) n-Propoxide in n-Propanol B Controlled Hydrolysis (H₂O / n-Propanol) A->B C Aging (24h) B->C D Washing & Drying (110°C) C->D E Calcination (e.g., 550°C) D->E F XRD (Crystalline Phase) E->F Characterize Final Catalyst G N₂ Physisorption (BET Surface Area, Porosity) E->G Characterize Final Catalyst H NH₃-TPD (Total Acidity) E->H Characterize Final Catalyst I Py-IR Spectroscopy (Brønsted vs. Lewis Sites) E->I Characterize Final Catalyst

Caption: Workflow for catalyst synthesis from this compound and subsequent characterization.

Physicochemical Characterization: Unveiling the Catalyst's Identity

Understanding the performance of a catalyst is impossible without first characterizing its physical and chemical properties. For niobium-based catalysts, the most critical parameters are crystallinity, surface area, and the nature of the acid sites.

  • X-ray Diffraction (XRD): Confirms the crystalline phase of the Nb₂O₅. Amorphous materials show broad halos, while crystalline phases like the orthorhombic (T) or monoclinic (H) phases show sharp, distinct peaks.[7] The phase composition is a key determinant of catalytic behavior.

  • N₂ Physisorption (BET): Measures the specific surface area and pore size distribution. High surface area is generally desirable as it exposes more active sites to the reactants. Catalysts derived from this compound via sol-gel methods can achieve surface areas ranging from 50 to 200 m²/g.[9]

  • Temperature Programmed Desorption (TPD): Typically using ammonia (NH₃) or n-butylamine as a probe molecule, TPD quantifies the total number and strength distribution of acid sites.[9] Desorption at lower temperatures corresponds to weak acid sites, while high-temperature desorption indicates strong acid sites.

  • FTIR Spectroscopy of Adsorbed Pyridine (Py-IR): This is a powerful technique to distinguish between Brønsted and Lewis acid sites.[10][11] Pyridine adsorbed on Lewis acid sites (electron-pair acceptors, associated with coordinatively unsaturated Nb⁵⁺ cations) gives characteristic IR bands around 1445-1450 cm⁻¹.[10][12] Pyridine protonated by Brønsted acid sites (proton donors, associated with surface hydroxyl groups) forms pyridinium ions, which show a distinct band around 1540 cm⁻¹.[11][12]

Comparative Performance Evaluation

The true measure of a catalyst lies in its performance. We compare a representative Nb₂O₅ catalyst derived from this compound (Nb₂O₅-NP) against common alternatives in two standard acid-catalyzed reactions.

Case Study 1: Esterification of Oleic Acid

Esterification is a vital reaction in biofuel production. Here, we compare the performance of Nb₂O₅-NP with the homogeneous catalyst H₂SO₄ and another solid acid, sulfated zirconia (SZ).

CatalystReaction Temp. (°C)Molar Ratio (Alcohol:Acid)Conversion (%)Selectivity to Ester (%)Reusability (after 3 cycles)Reference
Nb₂O₅-NP (calcined at 500°C) 1806:1 (Methanol)95>9992% Conversion[2],[13]
H₂SO₄ (Homogeneous) 656:1 (Methanol)98>99Not Reusable[5]
Sulfated Zirconia (SZ) 1806:1 (Methanol)92>99~85% Conversion[4]

Analysis: The Nb₂O₅-NP catalyst demonstrates performance nearly on par with the corrosive and non-reusable sulfuric acid but shows superior stability and reusability compared to sulfated zirconia, which is prone to deactivation via sulfate leaching. The high activity of Nb₂O₅ is attributed to its strong acid sites that remain active in the presence of water, a by-product of the reaction.[2]

Case Study 2: Dehydration of Glycerol to Acrolein

The conversion of biomass-derived glycerol to acrolein is a key value-adding process. This reaction is notoriously challenging due to the formation of multiple by-products.

CatalystReaction Temp. (°C)Glycerol Conversion (%)Acrolein Selectivity (%)Key Acid TypeReference
Nb₂O₅-NP (calcined at 350°C) 3009875Brønsted & Lewis[11]
Amorphous Niobic Acid (Nb₂O₅·nH₂O) 300>9970Primarily Brønsted[11]
H-ZSM-5 (Zeolite) 300>9965Strong Brønsted[14]

Analysis: The performance of niobium catalysts is highly competitive. DFT calculations and spectroscopic studies suggest a synergistic role of both Brønsted and Lewis acid sites is crucial for high acrolein selectivity.[11] Brønsted sites are thought to catalyze the initial dehydration steps, while Lewis sites may facilitate subsequent rearrangements.[11] The Nb₂O₅-NP catalyst, possessing a balance of both site types, outperforms catalysts dominated by only one type of acidity.

Validated Protocols for Performance Testing

Reproducibility is the cornerstone of scientific integrity. The following protocols are designed to be self-validating.

Protocol: Batch Reactor Catalytic Test (Esterification)
  • Setup: Place a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer in a heating mantle.

  • Charging Reactants: Add 5.64 g (0.02 mol) of oleic acid, 3.84 g (0.12 mol) of methanol (6:1 molar ratio), and 0.25 g of the pre-activated Nb₂O₅ catalyst to the flask.

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 180°C, if using a high-pressure autoclave; or 65°C for atmospheric reflux) and maintain vigorous stirring.

  • Sampling: Periodically (e.g., every hour), withdraw small aliquots of the reaction mixture. Immediately cool the sample and separate the catalyst by centrifugation.

  • Analysis: Analyze the liquid sample using Gas Chromatography (GC) with an internal standard to determine the conversion of oleic acid and the yield of methyl oleate.

  • Catalyst Recovery: After the reaction, cool the mixture, separate the catalyst by filtration, wash thoroughly with a solvent like ethanol, dry at 110°C, and store for reusability tests.

Visualization of Experimental Setup and Reaction Mechanism

G cluster_setup Batch Reactor Setup cluster_mechanism Simplified Esterification Mechanism on Nb₂O₅ setup_label <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD>Reflux CondenserTD>TR><TR><TD>ThermometerTD>TR><TR><TDBGCOLOR='#FFFFFF'><TABLEBORDER='0'CELLBORDER='0'CELLSPACING='5'><TR><TD>Reactants + CatalystTD><TD><IMGSRC='https://www.google.com/images/search?q=magnetic+stirrer+icon&tbm=isch' />TD>TR>TABLE>TD>TR><TR><TD>Heating Mantle + Stir PlateTD>TR>TABLE> RCOOH R-COOH NbSite Nb⁵⁺ Lewis Site RCOOH->NbSite Adsorption & Activation of C=O ROH R'-OH ROH->NbSite Nucleophilic Attack by R'-OH Product R-COOR' + H₂O NbSite->Product Dehydration & Desorption

Caption: Batch reactor setup (left) and a simplified Lewis acid-catalyzed esterification mechanism (right).

Conclusion and Future Outlook

Catalysts derived from niobium(V) n-propoxide represent a versatile and powerful class of solid acids. Through controlled synthesis, particularly sol-gel methods followed by strategic calcination, it is possible to engineer materials with tailored acidity and textural properties.[3][15] These catalysts demonstrate exceptional performance in key organic transformations like esterification and dehydration, often outperforming traditional solid acids like zeolites and sulfated zirconia in terms of stability and selectivity.[4][14] Their key advantage lies in their robust nature and the synergistic interplay between Brønsted and Lewis acid sites.[11][12]

Future research should focus on enhancing the performance of these catalysts through the formation of composites, such as supporting noble metals on Nb₂O₅ for hydrogenation reactions or creating mixed oxides to further tune redox and acid-base properties.[9][16] The development of hierarchical pore structures could also improve accessibility to active sites for bulky molecules, a critical aspect for applications in pharmaceutical synthesis.

References

  • Investigating niobium oxide-based materials: Synthesis, characterization, and applications in heterogeneous catalysis. (n.d.). Taylor & Francis. Retrieved January 22, 2026, from [Link]

  • Catalytic Application of Niobium Compounds. (2025, August 10). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Niobium-Based Catalysts in Advanced Oxidation Processes: A Systematic Review of Mechanisms, Material Engineering, and Environmental Applications. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Tanabe, K. (2002). Catalytic applications of Niobium compounds 2002. Niobium.tech. Retrieved January 22, 2026, from [Link]

  • Investigating niobium oxide-based materials: Synthesis, characterization, and applications in heterogeneous catalysis. (n.d.). United Arab Emirates University Scholar Commons. Retrieved January 22, 2026, from [Link]

  • Metal-Supported Niobium Catalysts Investigation for Conversion of Bio-Renewable Glycerol to Organic Compounds. (n.d.). SciELO. Retrieved January 22, 2026, from [Link]

  • Niobium pentoxide nanomaterials with distorted structures as efficient acid catalysts. (n.d.). Nature Communications. Retrieved January 22, 2026, from [Link]

  • Investigating niobium oxide-based materials: Synthesis, characterization, and applications in heterogeneous catalysis. (2025, October 9). R Discovery. Retrieved January 22, 2026, from [Link]

  • Jehng, J.-M. (1990). Niobium Oxide Catalysts: Synthesis, Characterization, And Catalysis. Lehigh Preserve. Retrieved January 22, 2026, from [Link]

  • Percentage Effect of T/H Phase and Evaluation of Catalytic Activity, a Preliminary Study. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Niobium Pentoxide as an Acid Catalyst: An Overview. (2024, October 20). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Saito, K., & Kudo, A. (2013). Diameter-dependent photocatalytic performance of niobium pentoxide nanowires. Dalton Transactions, 42(19), 6867-6872. Retrieved January 22, 2026, from [Link]

  • Acidic Properties of Supported Niobium Oxide Catalysts: An Infrared Spectroscopy Investigation. (n.d.). Lehigh University. Retrieved January 22, 2026, from [Link]

  • Niobium Isopropoxide Breakthroughs Drive Innovations in Catalysis, Polymers & Green Chemistry. (2025, July 31). 24ChemicalResearch. Retrieved January 22, 2026, from [Link]

  • Diameter-dependent photocatalytic performance of niobium pentoxide nanowires. (n.d.). Dalton Transactions (RSC Publishing). Retrieved January 22, 2026, from [Link]

  • Catalysis of water molecules acting as Brönsted acids at Lewis acid sites on niobium oxide. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Role of Lewis and Brønsted Acid Sites in the Dehydration of Glycerol over Niobia. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Recent Advances in Using Niobium Compounds as Catalysts in Organic Chemistry. (2025, August 10). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Preparation and Catalytic Properties of Various Oxides and Mesoporous Materials Containing Niobium and Sulfate Ions, in the Etherification Reaction of 2-Naphtol. (n.d.). Scirp.org. Retrieved January 22, 2026, from [Link]

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XRD analysis of niobium oxide phases from n-propoxide precursor

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the XRD Analysis of Niobium Oxide Phases from Niobium (V) n-Propoxide Precursor

Introduction: The Significance of Niobium Oxide Polymorphs

Niobium pentoxide (Nb₂O₅) is a transition metal oxide that has attracted considerable attention in fields such as catalysis, electrochromics, and advanced energy storage, owing to its remarkable chemical stability and diverse structural properties.[1][2] A critical characteristic of Nb₂O₅ is its polymorphism; it can exist in more than 17 distinct crystalline structures, each conferring unique functional properties.[3][4] The specific phase of Nb₂O₅ dramatically influences its performance, making precise synthesis and phase identification paramount for material development and application.[1]

The sol-gel method, particularly using alkoxide precursors like niobium (V) n-propoxide (or the more commonly cited ethoxide), offers a versatile route to synthesize Nb₂O₅ nanoparticles.[5][6] This method allows for excellent control over purity and morphology. The subsequent thermal treatment, or calcination, is the critical step that dictates the final crystalline phase of the material. Below 500-550°C, the material typically remains amorphous.[7] As the temperature increases, it undergoes a series of phase transitions, commonly from a pseudohexagonal (TT-Nb₂O₅) phase to an orthorhombic (T-Nb₂O₅) phase, and ultimately to a monoclinic (H-Nb₂O₅) phase at high temperatures (around 1000-1100°C).[4][8]

This guide provides a comprehensive comparison of niobium oxide phases synthesized from a niobium alkoxide precursor, with a focus on X-ray Diffraction (XRD) as the primary analytical tool for phase identification. We will delve into the experimental protocols, the causality behind synthesis choices, and a detailed analysis of the resulting XRD data, providing researchers with a practical framework for their own investigations.

Experimental Workflow: From Precursor to Phase Identification

The synthesis and characterization of specific Nb₂O₅ phases is a sequential process. The initial sol-gel synthesis creates an amorphous hydrated niobium oxide, which serves as the foundational material for subsequent crystallization via calcination.

G cluster_0 Synthesis Stage cluster_1 Thermal Treatment Stage cluster_2 Characterization Stage A Niobium (V) n-Propoxide in Ethanol B Hydrolysis (Addition of Water/Ammonia) A->B C Stirring & Aging B->C D Drying (e.g., at 100°C) C->D E Amorphous Nb₂O₅·nH₂O Powder D->E F Calcination at Variable Temperatures (e.g., 500°C, 750°C, 1000°C) E->F G Crystalline Nb₂O₅ Phases F->G H Powder X-Ray Diffraction (XRD) G->H I Phase Identification & Analysis H->I

Caption: Experimental workflow for synthesis and XRD analysis of Nb₂O₅.

Detailed Experimental Protocol: Sol-Gel Synthesis

This protocol describes a typical sol-gel synthesis adapted from established literature procedures.[5][8] The causality behind this choice is control; the slow hydrolysis and condensation of the alkoxide precursor allow for the formation of a uniform, high-purity amorphous powder, which is an ideal starting material for controlled crystallization.

Materials and Reagents:

  • Niobium (V) ethoxide (Nb(OC₂H₅)₅) or n-propoxide

  • Absolute Ethanol (Anhydrous)

  • Deionized Water

  • Ammonia Solution (optional, as a catalyst)

Step-by-Step Procedure:

  • Precursor Dissolution: In a dry flask under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis, dissolve Niobium (V) ethoxide in absolute ethanol with vigorous stirring. A typical ratio is 5g of precursor to 90-100ml of ethanol.[5] The solution should be clear.

  • Controlled Hydrolysis: Prepare a separate solution of deionized water in ethanol. Add this solution dropwise to the niobium precursor solution while maintaining vigorous stirring. The slow addition is crucial to prevent rapid, uncontrolled precipitation, which can lead to inhomogeneous particles. Alternatively, a small amount of ammonia solution can be used to catalyze the hydrolysis.[5][6]

  • Gelation and Aging: As the hydrolysis and condensation reactions proceed, the solution will become more viscous and eventually form a gel. Continue stirring for several hours (e.g., 4-24 hours) to ensure the reaction goes to completion. This aging step is vital for developing a uniform network structure within the gel.

  • Drying: The resulting gel is dried in an oven at a low temperature (e.g., 80-120°C) for several hours to remove the solvent and residual water. The product is an amorphous, hydrated niobium oxide (Nb₂O₅·nH₂O) powder.[9]

  • Calcination: The dried powder is then calcined in a furnace in air at different target temperatures (e.g., 500°C, 650°C, 750°C, 1000°C) for a set duration (typically 2-4 hours) to induce crystallization and obtain the desired phase.[5][10] The heating and cooling rates can also influence the final crystallite size and morphology.

Characterization Protocol: Powder X-ray Diffraction (XRD)

XRD is the definitive technique for identifying the crystalline phases of Nb₂O₅.[1] It operates on the principle of Bragg's Law, where constructive interference of X-rays diffracted by the crystal lattice planes produces a unique diffraction pattern for each crystalline structure.

Instrument and Parameters:

  • Diffractometer: A standard powder X-ray diffractometer.

  • X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

  • Scan Range (2θ): A broad range, such as 10° to 80°, is scanned to capture all major diffraction peaks.

  • Step Size and Scan Speed: A small step size (e.g., 0.02°) and appropriate scan speed are used to ensure good resolution.

Procedure:

  • Sample Preparation: A small amount of the calcined Nb₂O₅ powder is finely ground to ensure random orientation of the crystallites. The powder is then carefully packed into a sample holder, ensuring a flat, smooth surface that is level with the holder's rim to prevent errors in peak positions.[1]

  • Data Acquisition: The sample holder is placed in the diffractometer, and the scan is initiated using the predefined parameters.

  • Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions (2θ values) and relative intensities of the diffraction peaks are compared to standard patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database to identify the crystalline phase(s) present.[2][7]

Comparative Guide: XRD Analysis of Niobium Oxide Phases

The calcination temperature is the primary determinant of the resulting Nb₂O₅ crystalline phase. As thermal energy is supplied, the amorphous structure gains the energy required to arrange itself into progressively more stable crystalline lattices.

G cluster_0 A A B TT-Nb₂O₅ (Pseudohexagonal) ~500 - 650°C A->B Crystallization C T-Nb₂O₅ (Orthorhombic) ~650 - 950°C B->C Phase Transition D D C->D Phase Transition

Caption: Phase transformation pathway of Nb₂O₅ as a function of temperature.

Phase 1: Amorphous Nb₂O₅ (< 500°C)

Samples calcined at temperatures below ~500°C typically remain amorphous.[7]

  • XRD Pattern: The diffraction pattern is characterized by the absence of sharp peaks. Instead, it shows one or two very broad humps, indicating the lack of long-range atomic order. This is the baseline material before crystallization begins.

Phase 2: TT-Nb₂O₅ (Pseudohexagonal, ~500-650°C)

Around 500-600°C, the amorphous powder crystallizes into the TT-Nb₂O₅ phase. This is a metastable polymorph often described as pseudohexagonal.[8][11]

  • XRD Pattern: The pattern shows the emergence of broad but distinct diffraction peaks. The broadness of the peaks is indicative of very small crystallite sizes and/or a low degree of crystallinity.[12]

Phase 3: T-Nb₂O₅ (Orthorhombic, ~650-950°C)

With increasing calcination temperature, the TT-phase transforms into the more stable orthorhombic T-Nb₂O₅ phase.[5][10]

  • XRD Pattern: The diffraction peaks become significantly sharper and more intense compared to the TT-phase, indicating an increase in crystallite size and a higher degree of structural order.[5] This phase is one of the most studied for applications like lithium-ion batteries due to its layered structure that facilitates ion transport.[13]

Phase 4: H-Nb₂O₅ (Monoclinic, > 950°C)

At high temperatures, typically above 950-1000°C, the T-phase transforms into the most thermodynamically stable polymorph, the monoclinic H-Nb₂O₅ phase.[8][10]

  • XRD Pattern: The pattern for H-Nb₂O₅ is distinct from the T-phase, with a different set of sharp, well-defined peaks corresponding to its monoclinic structure.

Comparative Data Table: Characteristic XRD Peaks

The following table summarizes the prominent diffraction peaks (2θ values for Cu Kα radiation) for different Nb₂O₅ phases, which can be used as a reference for phase identification.

Crystalline PhaseSpace GroupJCPDS Card No.Major Diffraction Peaks (2θ)
Amorphous N/AN/ABroad hump centered around 25-30°
TT-Nb₂O₅ (Pseudohexagonal)P6/mmmN/A~22.6°, 28.5°, 36.7°, 46.2°, 50.7°, 55.2°
T-Nb₂O₅ (Orthorhombic)Pbam00-030-087322.6°, 28.6°, 36.7°, 46.2°, 50.7°, 55.2° (Sharper peaks)[7][12][14]
H-Nb₂O₅ (Monoclinic)P2/m037-146823.7°, 24.5°, 25.1°, 29.9°, 32.5°[2][15]

Note: The peak positions for TT-Nb₂O₅ and T-Nb₂O₅ are very similar; the primary distinguishing feature in XRD is the peak sharpness (crystallinity), with T-Nb₂O₅ exhibiting much sharper peaks.[5] Other techniques, like Raman spectroscopy, can further help distinguish between these phases.[12][16]

Conclusion

The synthesis of niobium oxide from an n-propoxide precursor via the sol-gel method is a powerful technique for producing high-purity material. The final crystalline phase of the Nb₂O₅ is critically dependent on the post-synthesis calcination temperature. Powder X-ray diffraction is an indispensable tool for unequivocally identifying these phases. By carefully controlling the calcination temperature, researchers can selectively synthesize amorphous, pseudohexagonal (TT), orthorhombic (T), or monoclinic (H) Nb₂O₅, thereby tailoring the material's properties for specific applications. This guide provides the foundational experimental protocols and comparative XRD data necessary to navigate the synthesis and characterization of these important functional materials.

References

  • ResearchGate. (n.d.). XRD patterns of niobium oxide materials at different calcination... Retrieved from [Link]

  • ResearchGate. (n.d.). XRD patterns of various structures of Nb2O5 materials. Different... Retrieved from [Link]

  • Kumari, L., et al. (2024). Polymorphs of Nb2O5 Compound and Their Electrical Energy Storage Applications. Batteries, 10(1), 22. Available at: [Link]

  • ResearchGate. (n.d.). Phase evolution in plasma sprayed Nb2O5 coatings. Retrieved from [Link]

  • Raba, B., et al. (2016). Synthesis and Structural Properties of Niobium Pentoxide Powders: A Comparative Study of the Growth Process. Materials Research, 19(6), 1381-1387. Available at: [Link]

  • ResearchGate. (n.d.). XRD and Raman analyses of the niobium oxides. a XRD patterns (vertical... Retrieved from [Link]

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  • Al-Shurgan, B., et al. (2024). A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges. Journal of Functional Biomaterials, 15(1), 12. Available at: [Link]

  • University of Birmingham. (n.d.). Conversion of doped Niobium-based oxides into different polymorphs. Retrieved from [Link]

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  • ResearchGate. (n.d.). The temperature effect on the phase structures of Nb2O5. (a)... Retrieved from [Link]

  • ResearchGate. (n.d.). Sequential structural phase transitions of T-Nb2O5 via Li-ion... Retrieved from [Link]

  • UCL Discovery. (n.d.). Probing the Electrochemical Processes of Niobium Pentoxides (Nb2O5) for High-Rate Lithium-ion Batteries: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray diffraction patterns of the samples; a Top: XRD pattern of P1... Retrieved from [Link]

  • Lehigh University. (n.d.). Structural Chemistry and Raman Spectra of Niobium Oxides. Retrieved from [Link]

  • University of Texas Libraries. (n.d.). Effect of calcination temperature on electrochemical performance of niobium oxides/carbon composites. Retrieved from [Link]

  • ResearchGate. (n.d.). Low-Temperature Synthesis of Niobium Oxide Nanoparticles From Peroxo Niobic Acid sol. Retrieved from [Link]

  • MDPI. (2022). Niobium Oxide Nanorods Obtained by Hydrothermal Synthesis—Structure, Morphology, and Electrochemical Detection of Oxygen Via Oxygen Reduction Reaction. Chemosensors, 10(9), 358. Available at: [Link]

  • ResearchGate. (n.d.). Structural Chemistry and Raman Spectra of Niobium Oxide. Retrieved from [Link]

  • ACS Publications. (2023). Size-Controlled High-Temperature Synthesis of Crystalline Niobium and Tantalum Oxide Nanoparticles: Exploring Structural Variations at Nanoscale. Inorganic Chemistry, 62(43), 17565–17576. Available at: [Link]

  • KOASAS. (n.d.). Single Crystalline NbO2 Nanowire Synthesis by Chemical Vapor Transport Method. Retrieved from [Link]

  • ResearchGate. (n.d.). XRD pattern of Nb2O5 nanorod precursors. All the peaks can be indexed... Retrieved from [Link]

  • ResearchGate. (n.d.). XRD patterns of the synthesized Nb 2 O 5 . The Nb oxides with... Retrieved from [Link]

  • PubMed. (2013). Characterization of thermally stable Brønsted acid sites on alumina-supported niobium oxide after calcination at high temperatures. Chemphyschem, 14(11), 2560-9. Available at: [Link]

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A Researcher's Guide to Unraveling Niobium Oxide Stoichiometry with XPS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with niobium-based materials, understanding the precise stoichiometry of niobium oxides at the surface is paramount. The oxidation state of niobium can profoundly influence a material's catalytic activity, biocompatibility, and electronic properties. X-ray Photoelectron Spectroscopy (XPS) stands out as the premier surface-sensitive technique for this purpose, offering detailed chemical state information. This guide provides an in-depth comparison of XPS characterization for different niobium oxide stoichiometries, supported by experimental data and field-proven insights to ensure accurate and reproducible results.

The Foundational Principles: Why XPS is a Powerful Tool for Stoichiometry

XPS operates on the principle of the photoelectric effect. When a sample is irradiated with X-rays, core-level electrons are ejected. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. The binding energy of a core electron is unique to the element and its chemical environment, or oxidation state. For niobium oxides, this "chemical shift" in the Nb 3d and O 1s core levels allows for the differentiation and quantification of various oxide species, such as NbO, NbO₂, and Nb₂O₅.

The ability to distinguish between these oxides is critical. For instance, in superconducting applications, the presence of certain niobium suboxides at the surface can be detrimental to performance[1][2]. In catalysis and biocompatible coatings, the specific oxidation state dictates the surface reactivity and interaction with biological entities.

Deconvoluting the Niobium Oxide Puzzle: A Comparative Look at XPS Spectra

The key to determining niobium oxide stoichiometry lies in the careful analysis of the high-resolution XPS spectra of the Nb 3d and O 1s regions. Each niobium oxide exhibits a characteristic set of peaks with distinct binding energies.

The Nb 3d Region: A Fingerprint of Oxidation States

The Nb 3d signal is a doublet, consisting of the Nb 3d₅/₂ and Nb 3d₃/₂ peaks, due to spin-orbit coupling. The intensity ratio of these two peaks is theoretically fixed at 3:2, and their separation is approximately 2.7 eV[3]. The position of this doublet on the binding energy scale is highly sensitive to the niobium oxidation state.

Niobium SpeciesNb 3d₅/₂ Binding Energy (eV)Nb 3d₃/₂ Binding Energy (eV)
Metallic Nb~202.0 - 202.5~204.7 - 205.2
NbO (Nb²⁺)~203.2 - 204.7~206.0 - 207.5
NbO₂ (Nb⁴⁺)~205.5 - 206.5~208.2 - 209.2
Nb₂O₅ (Nb⁵⁺)~207.0 - 208.0~209.7 - 210.7

Note: These are approximate ranges, and the exact binding energies can be influenced by factors such as sample charging, calibration, and surface morphology.

As the oxidation state of niobium increases, the binding energy of the Nb 3d peaks shifts to higher values. This is due to the increased withdrawal of electron density from the niobium atom by the more electronegative oxygen atoms, leading to a greater effective nuclear charge experienced by the core electrons.

In many practical scenarios, the surface of niobium will not be a single oxide but a mixture of different stoichiometries, often with a gradient of oxidation states from the bulk metal to the surface[1][4]. This results in complex, overlapping Nb 3d spectra. To accurately determine the contribution of each oxide, a process called deconvolution or peak fitting is necessary. This involves fitting the experimental data with a series of synthetic peaks, each representing a different niobium species.

The O 1s Region: Corroborating the Evidence

The O 1s spectrum provides complementary information to the Nb 3d spectrum. The main peak, typically observed between 529.5 eV and 531.0 eV, corresponds to oxygen in the niobium oxide lattice (O-Nb bonds). A higher binding energy shoulder, often seen around 532-533 eV, can be attributed to surface hydroxyl groups (O-H) or adsorbed water. Deconvolution of the O 1s peak can help to confirm the presence of different oxide phases and assess surface hydration.

Experimental Protocol: A Self-Validating Workflow for Accurate Stoichiometry Determination

To ensure the trustworthiness of your XPS data, a rigorous and well-documented experimental protocol is essential. The following workflow is designed to be a self-validating system.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_validation Validation prep Sample Cleaning & Mounting survey Survey Scan (0-1200 eV) prep->survey high_res High-Resolution Scans (Nb 3d, O 1s, C 1s) survey->high_res charge_control Charge Neutralization high_res->charge_control If necessary calibration Binding Energy Calibration (Adventitious C 1s at 284.8 eV) charge_control->calibration background Background Subtraction (e.g., Shirley) calibration->background peak_fitting Peak Fitting (Deconvolution) - Fix spin-orbit splitting & ratio - Constrain FWHM background->peak_fitting quantification Quantification - Use relative sensitivity factors - Calculate atomic percentages peak_fitting->quantification consistency Consistency Check - Compare Nb 3d and O 1s results - Literature comparison quantification->consistency

Caption: A validated workflow for XPS analysis of niobium oxide stoichiometry.

Step-by-Step Methodology:

  • Sample Preparation: The sample surface should be as clean as possible. For thin films, this may involve an in-situ sputter cleaning process with low-energy argon ions. However, be aware that ion sputtering can preferentially remove oxygen, leading to a reduction of the niobium oxide[5]. For powders, ensure they are pressed into a pellet or mounted on conductive tape.

  • Data Acquisition:

    • Survey Scan: Acquire a wide scan (e.g., 0-1200 eV) to identify all elements present on the surface.

    • High-Resolution Scans: Obtain detailed spectra for the Nb 3d, O 1s, and C 1s regions. Use a small pass energy to achieve high energy resolution.

    • Charge Neutralization: For insulating or poorly conductive samples, use a low-energy electron flood gun to prevent surface charging, which can shift the binding energies.

  • Data Analysis:

    • Binding Energy Calibration: Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV[6]. This is a crucial step for accurate comparison with literature values.

    • Background Subtraction: Apply a suitable background model, such as the Shirley background, to the high-resolution spectra before peak fitting[1].

    • Peak Fitting (Deconvolution): This is the most critical step for quantifying mixed-oxide systems.

      • Use specialized software (e.g., CasaXPS, Avantage).

      • For the Nb 3d doublet, constrain the spin-orbit splitting (typically ~2.72 eV) and the area ratio (3d₅/₂ : 3d₃/₂ ≈ 3:2)[1][3].

      • Constrain the full width at half maximum (FWHM) of the peaks for a given species to be similar.

      • Start with the most well-defined peaks (e.g., Nb₂O₅) and add components for lower oxides as needed to achieve a good fit to the experimental data.

    • Quantification: Calculate the atomic percentage of each niobium oxidation state from the areas of the fitted peaks, corrected by their respective relative sensitivity factors (RSFs).

Comparing Alternatives: When XPS Might Not Be Enough

While XPS is a powerful tool, it has its limitations. It is a surface-sensitive technique, with a typical probing depth of only a few nanometers[6][7]. To understand the bulk stoichiometry, complementary techniques are necessary:

  • X-ray Diffraction (XRD): Provides information on the crystalline phases present in the bulk of the material.

  • Transmission Electron Microscopy (TEM) with Energy-Dispersive X-ray Spectroscopy (EDS): Allows for the visualization of the oxide layer and elemental mapping at the nanoscale.

  • Raman Spectroscopy: Can be used to identify different niobium oxide polymorphs.

Conclusion: A Robust Approach to Niobium Oxide Characterization

The accurate determination of niobium oxide stoichiometry is a non-trivial task that requires a combination of careful experimental practice and rigorous data analysis. By following the detailed workflow presented in this guide, researchers can confidently use XPS to unravel the complexities of their niobium-based materials. The key to success lies in a self-validating approach, where every step, from sample preparation to data interpretation, is performed with meticulous attention to detail and cross-referenced with established scientific literature. This ensures that the obtained results are not only accurate but also reproducible, paving the way for advancements in the many fields where niobium oxides play a crucial role.

References

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A Senior Application Scientist's Guide to Niobium Precursors: Niobium n-Propoxide vs. Niobium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a precursor material is a critical decision that dictates the properties and performance of the final product. In the synthesis of niobium-based materials, which are finding increasing applications in catalysis, electronics, and biomedicine, two common precursors stand out: niobium n-propoxide (Nb(OPr)₅) and niobium chloride (NbCl₅). This guide provides an in-depth, objective comparison of these two precursors, supported by experimental data and protocols, to empower you in making an informed choice for your specific application.

At a Glance: A Comparative Overview

PropertyThis compound (Nb(OPr)₅)Niobium Chloride (NbCl₅)
Formula Nb(OCH₂CH₂CH₃)₅NbCl₅
Appearance Colorless to pale yellow liquid/solidYellow crystalline solid
Solubility Soluble in many organic solvents (e.g., alcohols, hydrocarbons)[1]Soluble in HCl, chloroform, and CCl₄; reacts with water[2][3]
Reactivity Highly reactive towards water (hydrolysis)Highly reactive, hydrolyzes in air[2]
Primary Synthesis Method Sol-Gel[4][5]Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD)[6][7]
Key Advantage Excellent for solution-based processing, enabling fine control over morphology and composition at low temperatures.Suitable for vapor-phase deposition techniques, producing high-purity thin films.
Key Disadvantage Extreme moisture sensitivity requires stringent anhydrous handling conditions.Corrosive nature and the release of HCl upon hydrolysis necessitate specialized equipment and handling procedures.
Common Applications Nanoparticles, thin films, catalysts, biomedical coatings[4][8]Thin films for electronics and superconductors, catalysts[6][9]

The Chemist's Perspective: A Deeper Dive into Precursor Properties

The choice between an alkoxide and a halide precursor is fundamentally a choice between different reaction pathways and processing conditions. This decision is governed by the inherent chemical and physical properties of each compound.

This compound: The Sol-Gel Virtuoso

This compound is an organometallic compound that belongs to the metal alkoxide family. Its key characteristic is the niobium-oxygen-carbon bond, which is susceptible to hydrolysis. This reactivity is the cornerstone of the sol-gel process, a versatile wet-chemical technique used to produce solid materials from a chemical solution.

The sol-gel process, in essence, involves the controlled hydrolysis and condensation of the precursor in a solvent. The hydrolysis step involves the reaction of the n-propoxide with water, leading to the formation of niobium hydroxide species and propanol. Subsequent condensation reactions between these hydroxide intermediates result in the formation of a three-dimensional network of niobium-oxygen-niobium bonds, forming a "sol" (a colloidal suspension of solid particles in a liquid). With further processing, this sol evolves into a "gel," a solid macromolecule immersed in a solvent. The final material is then obtained by drying and calcining the gel to remove residual organics and induce crystallization.[4][5]

The primary advantage of using this compound lies in the exquisite control it offers over the final material's properties. By carefully manipulating reaction parameters such as the water-to-precursor ratio, pH, temperature, and solvent, one can tailor the particle size, porosity, and surface area of the resulting niobium oxide. This makes it an ideal choice for applications requiring high surface area catalysts or precisely engineered nanostructures for drug delivery systems.[4]

However, this high reactivity also presents a significant challenge: extreme sensitivity to moisture. All handling of this compound must be performed under strictly anhydrous conditions, typically in a glovebox or using Schlenk line techniques, to prevent premature and uncontrolled hydrolysis.

Niobium Chloride: The Vapor-Phase Workhorse

Niobium chloride, or niobium pentachloride, is an inorganic halide. It is a yellow, crystalline solid that is highly reactive and readily hydrolyzes in the presence of moisture to form niobium oxychloride (NbOCl₃) and eventually niobium pentoxide (Nb₂O₅).[2] This high reactivity, coupled with its volatility, makes it a suitable precursor for vapor-phase deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[6]

In a typical CVD process, niobium chloride is vaporized and transported into a reaction chamber where it thermally decomposes or reacts with a co-reactant (such as hydrogen or an oxygen source) on a heated substrate to form a thin film of niobium or niobium oxide.[7][10] This method is capable of producing high-purity, dense, and uniform films with excellent adhesion to the substrate.[7] These characteristics are highly desirable for applications in microelectronics, where niobium-based films are used as diffusion barriers and in superconducting devices.[6]

The main drawback of using niobium chloride is its corrosive nature and the generation of corrosive hydrogen chloride (HCl) gas as a byproduct of hydrolysis and some deposition reactions. This necessitates the use of corrosion-resistant equipment and robust safety protocols for handling and waste disposal. Furthermore, the high temperatures often required for CVD can limit the choice of substrate materials.

Experimental Showdown: Synthesis Protocols and Expected Outcomes

To provide a practical understanding of the differences in working with these precursors, we present two representative experimental protocols.

Protocol 1: Synthesis of Niobium Oxide Nanoparticles via the Sol-Gel Method using this compound

This protocol details the synthesis of high-surface-area niobium oxide nanoparticles, a material with significant potential in catalysis and photocatalysis.

Objective: To synthesize amorphous niobium oxide nanoparticles with a high surface area.

Materials:

  • This compound (Nb(OPr)₅)

  • Absolute Ethanol (anhydrous)

  • Deionized Water

  • Ammonia solution (NH₄OH)

Procedure:

  • In a glovebox under an inert atmosphere, prepare a 0.1 M solution of this compound in absolute ethanol.

  • In a separate flask, prepare a solution of deionized water and a small amount of ammonia in absolute ethanol. The water-to-niobium molar ratio should be carefully controlled (e.g., 4:1) to influence the particle size.

  • Slowly add the water/ethanol/ammonia solution to the this compound solution under vigorous stirring.

  • A white precipitate of niobium hydroxide will form immediately. Continue stirring the suspension for 1-2 hours to ensure complete hydrolysis and condensation.

  • The resulting gel is then aged for 24 hours at room temperature.

  • The gel is washed several times with ethanol to remove any unreacted precursors and byproducts.

  • The washed gel is dried in an oven at 100 °C for 12 hours to remove the solvent.

  • The dried powder is then calcined in a furnace at a specific temperature (e.g., 500 °C) for a set duration to obtain the desired crystalline phase of niobium oxide.[5][11]

Expected Outcome: A fine, white powder of niobium oxide nanoparticles. Characterization by techniques such as X-ray diffraction (XRD) would confirm the crystalline phase, while Transmission Electron Microscopy (TEM) would reveal the particle size and morphology. Brunauer-Emmett-Teller (BET) analysis is expected to show a high specific surface area.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The use of a glovebox and anhydrous ethanol is crucial to prevent premature and uncontrolled hydrolysis of the highly reactive this compound.

  • Controlled Water Addition: The slow, dropwise addition of the water solution ensures a controlled hydrolysis rate, leading to the formation of more uniform nanoparticles.

  • Calcination Temperature: The final calcination temperature is a critical parameter that determines the crystalline phase of the resulting niobium oxide. Lower temperatures typically yield amorphous or pseudohexagonal phases, while higher temperatures lead to the formation of orthorhombic or monoclinic structures.[5]

Protocol 2: Deposition of Niobium Thin Films via Chemical Vapor Deposition using Niobium Chloride

This protocol outlines the deposition of a metallic niobium thin film, which has applications in superconducting radiofrequency (SRF) cavities for particle accelerators.

Objective: To deposit a high-purity niobium thin film onto a copper substrate.

Materials:

  • Niobium chloride (NbCl₅) powder

  • High-purity hydrogen (H₂) gas

  • High-purity argon (Ar) gas

  • Copper substrate

Procedure:

  • The copper substrate is thoroughly cleaned and placed in the CVD reaction chamber.

  • The chamber is evacuated to a high vacuum and then purged with argon gas.

  • The substrate is heated to the desired deposition temperature (e.g., 600-900 °C).

  • Niobium chloride powder is heated in a separate vaporizer to generate NbCl₅ vapor.

  • A carrier gas (argon) is used to transport the NbCl₅ vapor into the reaction chamber.

  • Hydrogen gas is introduced into the chamber as a reducing agent.

  • The following reaction occurs on the heated substrate surface: 2NbCl₅(g) + 5H₂(g) → 2Nb(s) + 10HCl(g)

  • The deposition is carried out for a specific duration to achieve the desired film thickness.

  • After deposition, the chamber is cooled down under an argon atmosphere.

Expected Outcome: A uniform, well-adhered, and high-purity niobium thin film on the copper substrate. The film's quality can be assessed using techniques like Scanning Electron Microscopy (SEM) for morphology, X-ray Photoelectron Spectroscopy (XPS) for elemental composition, and four-point probe measurements for electrical resistivity.

Causality behind Experimental Choices:

  • High Vacuum and Inert Atmosphere: The initial evacuation and purging are necessary to remove any residual oxygen and moisture, which would react with the niobium chloride and the growing film.

  • Hydrogen as a Reducing Agent: Hydrogen is essential to reduce the niobium(V) in NbCl₅ to metallic niobium.

  • Substrate Temperature: The temperature of the substrate is a critical parameter that influences the deposition rate, film crystallinity, and adhesion.

Visualizing the Workflows

To further clarify the distinct processes associated with each precursor, the following diagrams illustrate the experimental workflows.

G cluster_0 Sol-Gel Synthesis with this compound A This compound in Anhydrous Solvent B Controlled Hydrolysis (Addition of H₂O) A->B C Condensation (Sol Formation) B->C D Gelation C->D E Drying D->E F Calcination E->F G Niobium Oxide Nanoparticles F->G

Caption: Sol-Gel workflow using this compound.

G cluster_1 CVD with Niobium Chloride H Niobium Chloride Vaporization I Transport to Reaction Chamber H->I J Reaction on Heated Substrate (with H₂ or O₂ source) I->J K Niobium/Niobium Oxide Thin Film J->K

Caption: CVD workflow using niobium chloride.

Conclusion: Making the Right Choice

The selection between this compound and niobium chloride is not a matter of one being definitively superior to the other, but rather a strategic decision based on the desired final product and the available processing capabilities.

Choose this compound for:

  • Solution-based synthesis: When you need to create nanoparticles, porous materials, or complex oxide formulations through wet-chemical methods.

  • Low-temperature processing: The sol-gel method allows for the formation of niobium oxide at relatively low temperatures.

  • Fine control over morphology: The ability to tune reaction parameters provides excellent control over the final material's structure.

Choose Niobium Chloride for:

  • Vapor-phase deposition: When the goal is to produce high-purity, dense thin films of niobium or its compounds.

  • Applications requiring high-purity films: CVD and ALD are excellent for producing films with low levels of impurities.

  • Conformal coatings: These techniques can uniformly coat complex three-dimensional structures.

By understanding the fundamental properties and processing requirements of each precursor, researchers can confidently select the optimal starting material to achieve their desired outcomes in the exciting and expanding field of niobium-based materials.

References

  • American Elements. This compound. [Link]

  • Gherardi, F., et al. (2021). Progress in Niobium Oxide-Containing Coatings for Biomedical Applications: A Critical Review. Coatings, 11(1), 103. [Link]

  • Wikipedia. Niobium(V) chloride. [Link]

  • Korzyński, M. D., et al. (2018). Molecular Niobium Precursors in Various Oxidation States: An XAS Case Study. Inorganic Chemistry, 57(22), 14357–14364. [Link]

  • MOCVD-Precursor-Encyclopedia.de. NIOBIUM PRECURSORS. [Link]

  • Chuyue Materials. Niobium Chloride Powder : Specifications, Uses, and Safety Guidelines. [Link]

  • MDPI. A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges. [Link]

  • National Institutes of Health. A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges. [Link]

  • SciELO. Synthesis and Structural Properties of Niobium Pentoxide Powders: A Comparative Study of the Growth Process. [Link]

  • Taylor & Francis. Niobium chloride – Knowledge and References. [Link]

  • JACoW. High-performance Thin-film Niobium Produced via Chemical Vapor Deposition (CVD). [Link]

  • ResearchGate. Molecular precursors for the CVD of niobium and tantalum nitride. [Link]

  • ResearchGate. Synthesis and Structural Properties of Niobium Pentoxide Powders: A Comparative Study of the Growth Process. [Link]

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A Senior Application Scientist's Guide to the Electrochemical Performance of Niobium-Based Materials Synthesized from Niobium (V) n-Propoxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of next-generation energy storage solutions and advanced catalytic materials, the synthesis and characterization of novel electrode materials are of paramount importance. Among the pantheon of transition metal oxides, niobium pentoxide (Nb₂O₅) has emerged as a particularly compelling candidate, lauded for its exceptional rate capability, structural stability, and safety profile when utilized as an anode material in lithium-ion batteries.[1][2] This guide provides an in-depth technical comparison of the electrochemical performance of Nb₂O₅ synthesized via a sol-gel route using niobium (V) n-propoxide as a precursor, benchmarked against alternative synthesis methodologies. As Senior Application Scientists, we aim to furnish you with not only robust data but also the causal reasoning behind experimental choices, empowering you to accelerate your own research and development endeavors.

The Significance of Synthesis Route: Why Niobium (V) n-Propoxide?

The choice of precursor and synthesis method profoundly dictates the final material's morphology, crystallinity, and, consequently, its electrochemical behavior.[3] Niobium (V) n-propoxide, an alkoxide precursor, is particularly well-suited for sol-gel synthesis. This method offers exceptional control over the material's microstructure at the nanoscale. The hydrolysis and condensation reactions of the n-propoxide in a controlled solvent system allow for the formation of a highly homogeneous and pure niobium oxide network, which can then be calcined at relatively low temperatures to yield crystalline Nb₂O₅. This approach is often favored for its ability to produce materials with high surface areas and uniform particle sizes, both of which are critical for facilitating rapid ion diffusion and enhancing electrochemical performance.

Comparative Analysis of Synthesis Methodologies

While the sol-gel method utilizing niobium n-propoxide offers significant advantages, it is essential to contextualize its performance against other established synthesis routes. Here, we compare it with two other common methods: hydrothermal synthesis and electrochemical anodization.

Synthesis MethodPrecursor ExampleTypical MorphologyKey AdvantagesPotential Disadvantages
Sol-Gel Niobium (V) n-propoxide Nanoparticles, thin filmsExcellent control over particle size and morphology, high purity, homogeneity.Can be sensitive to atmospheric moisture, may require careful control of reaction conditions.
Hydrothermal Niobium (V) chloride, Niobium oxalatesNanorods, nanowires, microspheresCan produce highly crystalline materials with diverse morphologies, good for large-scale synthesis.Often requires high pressures and temperatures, precursor chemistry can be more complex.
Electrochemical Anodization Niobium metal foilNanotubes, porous filmsDirect growth on a current collector, ordered nanostructures.Limited to film geometries, can be energy-intensive.

Electrochemical Performance: A Data-Driven Comparison

The ultimate measure of an electrode material's viability lies in its electrochemical performance. The following tables summarize key performance metrics for Nb₂O₅ synthesized via different methods. It is important to note that direct, peer-reviewed data for Nb₂O₅ synthesized specifically from this compound is limited. Therefore, data for the closely related niobium ethoxide precursor is presented as a strong analogue for the sol-gel route.

Table 1: Specific Capacity and Rate Capability of Nb₂O₅ Anodes

Synthesis Method (Precursor)Initial Discharge Capacity (mAh g⁻¹) @ RateCapacity (mAh g⁻¹) @ High RateReference
Sol-Gel (Niobium Ethoxide)~143 @ 0.5C~76 @ 10C[4]
Hydrothermal (Niobium Chloride)~240 @ 0.1A g⁻¹~163 @ 1A g⁻¹ (after 1000 cycles)[5]
Commercial (Mixed Phase)143 @ 0.5C76 @ 10C[4][6]
Electrospinning (Niobium Pentoxide)238 (after 1000 cycles) @ 1A g⁻¹166 (after 200 cycles) @ various rates[7]

Table 2: Cycling Stability of Nb₂O₅ Anodes

Synthesis Method (Precursor)Capacity RetentionNumber of CyclesRateReference
Sol-Gel (Niobium Ethoxide)~92%20010C[6]
Hydrothermal (Niobium Chloride)68%10001A g⁻¹[5]
Commercial (Mixed Phase)92%20010C[6]
Electrospinning (Niobium Pentoxide)High retention10001A g⁻¹[7]

Interpretation of Performance Data:

The data indicates that Nb₂O₅, regardless of the synthesis method, is a high-rate anode material. The sol-gel route, represented by the niobium ethoxide precursor, demonstrates excellent cycling stability and good rate capability.[6] Hydrothermal methods can yield materials with very high initial capacities, though long-term stability at high rates may vary depending on the specific morphology and any composite structures formed.[5] It is evident that nanostructuring, often achieved through methods like electrospinning, plays a crucial role in achieving both high capacity and long cycle life.[7] The choice of synthesis method, therefore, represents a trade-off between achieving specific morphological features and the desired electrochemical performance characteristics.

Experimental Protocols: A Guide to Best Practices

To ensure the integrity and reproducibility of your findings, adhering to rigorous experimental protocols is non-negotiable. Below are detailed, step-by-step methodologies for the synthesis and electrochemical characterization of Nb₂O₅.

Synthesis of Nb₂O₅ via Sol-Gel using Niobium (V) n-Propoxide

This protocol is adapted from established procedures for niobium alkoxides.

Materials:

  • Niobium (V) n-propoxide (Nb(OCH₂CH₂CH₃)₅)

  • Anhydrous n-propanol

  • Deionized water

  • Nitric acid (HNO₃, catalyst)

Workflow Diagram:

Sol_Gel_Synthesis cluster_prep Precursor Solution Preparation cluster_hydrolysis Hydrolysis and Condensation cluster_post Post-Processing A Dissolve Niobium (V) n-propoxide in anhydrous n-propanol B Add deionized water and Nitric Acid (catalyst) dropwise A->B Controlled Addition C Stir vigorously to form a sol B->C D Age the sol to form a gel C->D Gelation E Dry the gel to remove solvent D->E Drying F Calcine the dried gel in air to form crystalline Nb₂O₅ E->F Calcination

Caption: Sol-gel synthesis workflow for Nb₂O₅ from this compound.

Step-by-Step Protocol:

  • Precursor Solution: In a glovebox under an inert atmosphere, dissolve a specific molar concentration of niobium (V) n-propoxide in anhydrous n-propanol. Stir until a clear, homogeneous solution is obtained. The anhydrous conditions are critical to prevent premature hydrolysis.

  • Hydrolysis: Prepare a solution of deionized water and a catalytic amount of nitric acid in n-propanol. Add this solution dropwise to the niobium precursor solution under vigorous stirring. The rate of addition is a key parameter to control the hydrolysis and subsequent particle size.

  • Gelation: Continue stirring the solution. A translucent sol will form, which will gradually transform into a rigid gel upon aging for several hours at room temperature.

  • Drying: Dry the gel in an oven at a temperature sufficient to remove the solvent and residual water (e.g., 80-120°C). This step should be performed slowly to avoid cracking of the gel monolith.

  • Calcination: Calcine the dried powder in a furnace in air. The calcination temperature and duration will determine the crystal phase (polymorph) of the resulting Nb₂O₅. For example, the orthorhombic T-Nb₂O₅ phase, known for its excellent electrochemical properties, is typically formed at temperatures between 600°C and 800°C.[6]

Electrochemical Characterization of Nb₂O₅ Anodes

The following protocols outline the standard procedures for evaluating the electrochemical performance of the synthesized Nb₂O₅ material in a lithium-ion half-cell configuration.

Electrode Preparation:

  • Prepare a slurry by mixing the active material (Nb₂O₅), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) in a weight ratio of 80:10:10 in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP).

  • Coat the slurry onto a copper foil current collector using a doctor blade to ensure a uniform thickness.

  • Dry the electrode in a vacuum oven to remove the solvent.

  • Punch out circular electrodes of a specific diameter for coin cell assembly.

Cell Assembly: Assemble CR2032-type coin cells in an argon-filled glovebox using the prepared Nb₂O₅ electrode as the working electrode, lithium metal foil as the counter and reference electrode, a porous separator (e.g., Celgard), and a liquid electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)).

Electrochemical Testing Workflow Diagram:

Electrochemical_Testing cluster_assembly Cell Preparation cluster_testing Electrochemical Measurements A Electrode Slurry Preparation B Coating and Drying A->B C Coin Cell Assembly B->C D Cyclic Voltammetry (CV) C->D Initial Characterization E Galvanostatic Charge-Discharge (GCD) D->E Performance Evaluation F Electrochemical Impedance Spectroscopy (EIS) E->F Kinetic Analysis

Caption: Workflow for the electrochemical characterization of Nb₂O₅ anodes.

Step-by-Step Protocols for Electrochemical Tests:

  • Cyclic Voltammetry (CV):

    • Purpose: To investigate the redox reactions and electrochemical reversibility of the material.

    • Procedure: Sweep the potential of the working electrode at a slow scan rate (e.g., 0.1 mV s⁻¹) within a defined voltage window (e.g., 1.0-3.0 V vs. Li/Li⁺). The resulting current response provides information on the potentials at which lithium insertion and extraction occur.

  • Galvanostatic Charge-Discharge (GCD) Cycling:

    • Purpose: To determine the specific capacity, rate capability, and cycling stability of the material.

    • Procedure:

      • Specific Capacity: Cycle the cell at a low, constant current (e.g., C/10, where C is the theoretical capacity) between the set voltage limits. The specific capacity (in mAh g⁻¹) is calculated from the discharge time and the mass of the active material.

      • Rate Capability: Cycle the cell at progressively increasing C-rates (e.g., C/5, 1C, 5C, 10C, etc.) to evaluate the capacity retention at higher charge and discharge currents.

      • Cycling Stability: Cycle the cell for an extended number of cycles (e.g., 100-1000 cycles) at a fixed C-rate to assess the long-term performance and capacity fade.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Purpose: To investigate the charge transfer kinetics and ionic diffusion within the electrode.

    • Procedure: Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at a specific state of charge. The resulting impedance data, often plotted as a Nyquist plot, can be fitted to an equivalent circuit model to extract parameters such as the charge transfer resistance and the diffusion coefficient of lithium ions.

Mechanistic Insights: The Pseudocapacitive Behavior of Nb₂O₅

One of the key reasons for the high-rate capability of Nb₂O₅ is its ability to undergo fast lithium-ion intercalation without a significant phase change, a phenomenon often referred to as "intercalation pseudocapacitance."[1] This mechanism allows for rapid charge and discharge, as it is not limited by the solid-state diffusion that can be a bottleneck in many conventional battery materials.

Diagram of Li-ion Intercalation in Orthorhombic T-Nb₂O₅:

Li_Intercalation cluster_structure Orthorhombic T-Nb₂O₅ Crystal Structure NbO6_1 NbO₆ Octahedra channel 2D Diffusion Pathway NbO6_2 NbO₆ Octahedra Li_ion Li⁺ Li_ion->channel Fast Intercalation

Caption: Schematic of Li-ion intercalation into the 2D channels of T-Nb₂O₅.

The layered orthorhombic (T-Nb₂O₅) crystal structure provides two-dimensional pathways for rapid lithium-ion diffusion, contributing significantly to its excellent rate performance. The sol-gel synthesis from this compound, with its ability to produce nanocrystalline T-Nb₂O₅, is therefore a highly promising route to harnessing this intrinsic material property.

Conclusion and Future Outlook

The synthesis of niobium pentoxide from niobium (V) n-propoxide via a sol-gel route presents a compelling strategy for developing high-performance anode materials for lithium-ion batteries. While direct comparative data remains an area for further investigation, the analogous performance of materials derived from niobium ethoxide suggests that this method can yield materials with excellent cycling stability and high-rate capability. The key to unlocking the full potential of Nb₂O₅ lies in the precise control of its nanostructure and crystal phase, for which the sol-gel method is exceptionally well-suited.

Future research should focus on a direct and systematic comparison of the electrochemical performance of Nb₂O₅ synthesized from a range of alkoxide precursors, including n-propoxide, to elucidate the subtle yet significant effects of the alkyl chain length on the resulting material properties. Furthermore, the exploration of composite materials, where Nb₂O₅ is integrated with conductive scaffolds such as graphene or carbon nanotubes, holds immense promise for further enhancing the rate capability and energy density of these advanced electrode materials.

By leveraging the insights and protocols outlined in this guide, researchers are well-equipped to navigate the complexities of material synthesis and characterization, paving the way for the next generation of high-performance energy storage devices.

References

  • Probing the Electrochemical Processes of Niobium Pentoxides (Nb2O5) for High-Rate Lithium-ion Batteries: A Review. (n.d.). UCL Discovery. Retrieved January 22, 2026, from [Link]

  • Advanced Nb2O5 Anode towards Fast Pseudocapacitive Sodium Storage. (2022). MDPI. Retrieved January 22, 2026, from [Link]

  • Niobium pentoxide based materials for high rate rechargeable electrochemical energy storage. (2021). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Competitive Redox Chemistries in Vanadium Niobium Oxide for Ultrafast and Durable Lithium Storage. (2023). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Nb2O5 Nanosize Powders Prepared by sol-gel - Structure, Morphology and Dielectric Properties. (2013). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Modelling and experimental investigation of Nb2O5 as a high-rate battery anode material. (2023). UCL Discovery. Retrieved January 22, 2026, from [Link]

  • Niobium pentoxide. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Niobium Oxide Nanorods Obtained by Hydrothermal Synthesis—Structure, Morphology, and Electrochemical Detection of Oxygen Via Oxygen Reduction Reaction. (2022). MDPI. Retrieved January 22, 2026, from [Link]

  • (a) Specific capacity and (b) Cell voltage of Nb 2 O 5 at... (2023). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Facile fabrication of interconnected-mesoporous T- Nb2O5 nanofibers as anodes for lithium-ion batterie. (2018). SciSpace. Retrieved January 22, 2026, from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Niobium (V) n-Propoxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of Niobium (V) n-propoxide (Nb(OCH₂CH₂CH₃)₅). As a moisture-sensitive and flammable organometallic compound, its disposal requires a chemically sound approach to mitigate risks effectively. This document moves beyond simple checklists to explain the chemical principles behind each step, ensuring that laboratory professionals can manage this waste stream with confidence and safety.

Core Principles: Understanding the Hazard

Niobium (V) n-propoxide is a metal alkoxide, a class of compounds characterized by a metal-oxygen-carbon linkage. The primary hazard associated with this substance stems from its high reactivity with water, a process known as hydrolysis.[1]

The Chemistry of the Hazard: The Niobium-Oxygen bond is highly polarized, making the oxygen atom electron-rich and the niobium center electron-deficient. Water acts as a nucleophile, readily attacking the niobium center. This initiates a rapid, often violent, and exothermic reaction that cleaves the alkoxide bonds. The reaction proceeds as follows:

Nb(OCH₂CH₂CH₃)₅ + 5 H₂O → Nb(OH)₅ + 5 CH₃CH₂CH₂OH

The resulting niobium hydroxide, Nb(OH)₅, is unstable and quickly dehydrates to form niobium pentoxide (Nb₂O₅), an inert and stable ceramic powder.[2] The other product is n-propanol, a flammable alcohol.

Therefore, the disposal strategy is not merely about discarding the chemical but about controlled chemical neutralization through hydrolysis to convert the reactive, hazardous parent compound into two less hazardous, manageable waste streams: an inert solid (Niobium Pentoxide) and a standard flammable liquid (n-Propanol).

Key Hazard Summary
PropertyValueSignificance & Rationale
Chemical Formula C₁₅H₃₅NbO₅[3]Organometallic compound with reactive alkoxide groups.
Molecular Weight 388.34 g/mol [3][4]Relevant for stoichiometric calculations in neutralization.
Appearance Pale yellow liquid[5]Helps in visual identification.
Primary Hazard Moisture Sensitive[1]Reacts exothermically with water, potentially violently if uncontrolled.
GHS Hazard Codes H226, H315, H319[5]H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. Both the parent compound and the n-propanol byproduct are flammable and irritants.
Transport Info UN1993[5]Classified as a flammable liquid for transportation purposes.

Mandatory Safety & Engineering Controls

Before beginning any neutralization procedure, the following controls must be in place. This is a non-negotiable prerequisite for ensuring operator safety.

  • Work Area: All steps must be performed inside a certified chemical fume hood with the sash at the lowest practical height.

  • Ignition Sources: Ensure the fume hood and surrounding area are completely free of ignition sources (hot plates, stir motors, static electricity hazards).

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are mandatory.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for integrity before use.

    • Body Protection: A flame-retardant laboratory coat must be worn and fully buttoned.

  • Emergency Equipment: A Class B (flammable liquid) fire extinguisher and a safety shower/eyewash station must be immediately accessible.

Step-by-Step Neutralization & Disposal Protocol

This protocol is designed for the safe, controlled hydrolysis of residual or waste niobium n-propoxide.

Step 1: Preparation and Dilution

Causality: Direct addition of water to concentrated this compound will cause a violent, uncontrolled reaction. The initial step is to dilute the alkoxide in a compatible, anhydrous solvent. This increases the total volume, helping to dissipate heat more effectively and moderating the reaction rate.

  • Select a glass beaker or flask that is at least 10 times larger than the volume of the this compound to be neutralized. This headspace accommodates potential splashing and vapor generation.

  • Place the reaction vessel in an ice bath to provide external cooling.

  • Transfer the waste this compound into the reaction vessel.

  • Under constant stirring with a magnetic stir bar, slowly add an anhydrous solvent (e.g., isopropanol or ethanol) to dilute the alkoxide. A 1:5 ratio (1 part alkoxide to 5 parts solvent) is recommended.

Step 2: Controlled Hydrolysis

Causality: The hydrolyzing agent is introduced slowly and in a diluted form to ensure the exothermic reaction remains manageable. Using a mixture of alcohol and water, rather than pure water, further moderates the reaction by reducing the concentration of water available at any given moment.

  • Prepare a hydrolyzing solution of 90% ethanol or isopropanol and 10% water.

  • Using a dropping funnel or a pipette, add the hydrolyzing solution to the stirred, cooled alkoxide solution drop by drop .

  • Monitor the reaction closely. If excessive heat is generated (boiling, vapor release), immediately stop the addition and allow the mixture to cool before proceeding.

  • As the hydrolysis proceeds, a white precipitate of hydrated niobium pentoxide (Nb₂O₅·nH₂O) will form.[2]

Step 3: Reaction Completion and Waste Segregation

Causality: Ensuring the reaction goes to completion is critical for full neutralization. The final step is to separate the inert solid waste from the flammable liquid waste.

  • Once the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.

  • Remove the ice bath and allow the mixture to slowly warm to room temperature, stirring for an additional hour.

  • Turn off the stirrer and allow the white niobium pentoxide precipitate to settle.

  • Carefully decant (pour off) the supernatant liquid into a designated hazardous waste container labeled "Flammable Organic Waste - Propanol/Ethanol Mixture."

  • Wash the remaining solid precipitate with a small amount of ethanol, allow it to settle, and decant the wash liquid into the same flammable waste container.

Step 4: Final Waste Management
  • Solid Waste: The remaining white solid is niobium pentoxide.[6] Leave the beaker in the back of the fume hood until the solid is completely dry. Once dry, scrape the powder into a labeled container for "Solid Chemical Waste - Niobium Oxide." While niobium oxide is generally considered non-hazardous, it must be disposed of through your institution's official waste management program and not in regular trash.[7][8]

  • Liquid Waste: The flammable organic waste container must be sealed and disposed of according to your institution's hazardous waste procedures, adhering to EPA RCRA guidelines for flammable liquids.[9]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the disposal process.

G reagent Nb(OR)₅ (Reactive Alkoxide) products Nb₂O₅ (Inert Solid) + R-OH (Flammable Alcohol) reagent->products  Controlled  Hydrolysis (H₂O)

Caption: Chemical transformation during the neutralization process.

References

  • This compound | AMERICAN ELEMENTS ® . American Elements. Available at: [Link]

  • This compound CAS #: 38874-17-8 - Refractory Metals, Rare Earth Elements Coupon . E FORU Materials Inc. Available at: [Link]

  • Niobium Isopropoxide | AMERICAN ELEMENTS ® . American Elements. Available at: [Link]

  • Safety Data Sheet: Niobium . Carl ROTH. Available at: [Link]

  • Method of disposal of waste containing heavy metal. Google Patents.
  • Niobium | Beta Technology . Beta Technology. Available at: [Link]

  • Method for the safe disposal of alkali metal . INIS-IAEA. Available at: [Link]

  • Niobium Oxide - ESPI Metals . ESPI Metals. Available at: [Link]

  • Niobium pentoxide - Wikipedia . Wikipedia. Available at: [Link]

  • THE CHEMISTRY OF NIOBIUM IN PRO - OSTI.GOV . OSTI.GOV. Available at: [Link]

  • Safety Data Sheet Niobium Products . Ted Pella, Inc. Available at: [Link]

  • Aqueous solutions and precipitates of niobium . Sciencemadness. Available at: [Link]

  • RCRA Online Letter - Tantalum Scrap Metal . U.S. Environmental Protection Agency. Available at: [Link]

  • Solubility of B-Nb2O5 and the Hydrolysis of Niobium(V) in Aqueous Solution as a Function of Temperature and Ionic Strength . ResearchGate. Available at: [Link]

  • Niobium Recycling: Process, Challenges, and Key Benefits . Okon Recycling. Available at: [Link]

  • Niobium, isotope of mass 95 - Substance Details - SRS | US EPA . U.S. Environmental Protection Agency. Available at: [Link]

  • Niobium: Chemical reactions . Pilgaard Elements. Available at: [Link]

  • Process for the disposal of alkali metals. Google Patents.
  • Proper disposal of chemicals - Sciencemadness Wiki . Sciencemadness. Available at: [Link]

  • A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges . MDPI. Available at: [Link]

  • Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes . U.S. Environmental Protection Agency. Available at: [Link]

  • EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. Available at: [Link]

  • Niobium - Wikipedia . Wikipedia. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.